Neuropeptide FF
Description
Properties
CAS No. |
99566-27-5 |
|---|---|
Molecular Formula |
C54H76N14O10 |
Molecular Weight |
1081.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C54H76N14O10/c1-32(2)28-41(66-47(72)36(55)29-33-14-6-3-7-15-33)50(75)67-42(31-35-18-10-5-11-19-35)51(76)64-39(23-25-45(57)70)53(78)68-27-13-21-43(68)52(77)63-38(22-24-44(56)69)49(74)62-37(20-12-26-61-54(59)60)48(73)65-40(46(58)71)30-34-16-8-4-9-17-34/h3-11,14-19,32,36-43H,12-13,20-31,55H2,1-2H3,(H2,56,69)(H2,57,70)(H2,58,71)(H,62,74)(H,63,77)(H,64,76)(H,65,73)(H,66,72)(H,67,75)(H4,59,60,61)/t36?,37-,38-,39-,40?,41-,42-,43-/m0/s1 |
InChI Key |
HWYCFZUSOBOBIN-FPAYTFQGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N |
sequence |
One Letter Code: FLFQPQRF-NH2 |
Synonyms |
F-8-F-amide F-8-F-NH2 F8Famide FF8 (morphine modulating peptide) FLFQPQRF-NH2 FMRFamide-like octapeptide morphine modulating neuropeptide neuropeptide FF NPFF octapeptide F8FA Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Neuropeptide FF from Bovine Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the seminal work that led to the discovery and isolation of Neuropeptide FF (NPFF) from bovine brain tissue. The methodologies detailed herein are based on the original 1985 publication by Yang, Fratta, Majane, and Costa in the Proceedings of the National Academy of Sciences of the United States of America, a landmark paper that laid the foundation for decades of research into the physiological roles of NPFF and its related peptides. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data from the purification process, and visualizations of the experimental workflow and associated signaling pathways.
Introduction
This compound (NPFF), an octapeptide with the amino acid sequence Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2, was first identified in 1985 from bovine brain extracts.[1] Its discovery was the result of a search for endogenous peptides that exhibited immunoreactivity to an antiserum raised against the molluscan cardioexcitatory peptide FMRF-amide, which shares the C-terminal Arg-Phe-NH2 motif.[1] Alongside NPFF, a structurally related octadecapeptide, Neuropeptide AF (NPAF), was also isolated and characterized.[1] These findings opened a new chapter in neuroendocrinology, revealing a novel family of peptides in the mammalian central nervous system with the potential to modulate a variety of physiological processes, including pain and opioid signaling.
Data Presentation: Purification of this compound and Neuropeptide AF
The following table summarizes the quantitative data from the multi-step purification of NPFF and NPAF from bovine brain, as reported by Yang et al. (1985). The purification process began with 12 kg of bovine brain tissue and utilized a radioimmunoassay (RIA) for FMRF-amide-like immunoreactivity to track the peptides throughout the purification cascade.
| Purification Step | Total FMRF-amide-like Immunoreactivity (pmol) | Peptide (pmol) |
| Crude Extract (from 12 kg of bovine brain) | 8.8 x 10^6 | - |
| Sephadex G-100 Chromatography (pooled fractions) | 1.8 x 10^6 | - |
| Immunoaffinity Chromatography (pooled fractions) | 1.2 x 10^5 | - |
| First HPLC (C18 column) | - | - |
| - Peak I (NPAF) | 2.5 x 10^4 | 25,000 |
| - Peak II (NPFF) | 5.0 x 10^4 | 50,000 |
| Second HPLC (C18 column) | - | - |
| - Purified NPAF | - | 2,000 |
| - Purified NPFF | - | 4,000 |
| Third HPLC (C8 column) | - | - |
| - Final Purified NPAF | - | 1,000 |
| - Final Purified NPFF | - | 2,500 |
Experimental Protocols
The following are the detailed methodologies for the key experiments performed in the discovery and isolation of this compound.
Tissue Extraction
-
Starting Material: 12 kg of bovine brain.
-
Homogenization: The brain tissue was homogenized in 5 volumes of 1 M acetic acid.
-
Boiling: The homogenate was boiled for 15 minutes to denature and precipitate proteins and inactivate endogenous proteases.
-
Centrifugation: The boiled homogenate was centrifuged to pellet the precipitated material.
-
Supernatant Collection: The resulting supernatant, containing the crude peptide extract, was collected for further purification.
Radioimmunoassay (RIA) for FMRF-amide-like Peptides
-
Antiserum: An antiserum was raised in rabbits against FMRF-amide conjugated to bovine thyroglobulin.
-
Radiolabeled Tracer: 125I-labeled Tyr-Phe-Met-Arg-Phe-NH2 was used as the tracer.
-
Assay Buffer: 0.1 M sodium phosphate (B84403) buffer (pH 7.4) containing 0.1% bovine serum albumin and 0.1% Triton X-100.
-
Procedure:
-
A mixture of the antiserum (final dilution 1:20,000), the radiolabeled tracer, and the sample or standard was incubated in a total volume of 0.5 ml.
-
The incubation was carried out for 24-48 hours at 4°C.
-
Antibody-bound tracer was separated from free tracer by adding 0.2 ml of a charcoal suspension (2.5% charcoal and 0.25% dextran (B179266) in assay buffer).
-
The mixture was centrifuged, and the radioactivity in the supernatant (containing the antibody-bound tracer) was measured.
-
-
Sensitivity: The assay was capable of detecting FMRF-amide at a concentration of 10-20 pg per tube.
Purification of FMRF-amide-like Peptides
The purification process involved a multi-step chromatographic approach:
-
Step 1: Sephadex G-100 Gel Filtration
-
The crude extract was concentrated and applied to a Sephadex G-100 column.
-
Elution was performed with 1 M acetic acid.
-
Fractions were collected and assayed for FMRF-amide-like immunoreactivity using the RIA.
-
Immunoreactive fractions were pooled for the next step.
-
-
Step 2: Immunoaffinity Chromatography
-
The pooled fractions from the gel filtration step were applied to an immunoaffinity column.
-
The column matrix consisted of FMRF-amide antiserum coupled to CNBr-activated Sepharose 4B.
-
The column was washed extensively to remove non-specifically bound material.
-
The bound FMRF-amide-like peptides were eluted with 0.5 M acetic acid containing 1 M NaCl.
-
-
Step 3: High-Performance Liquid Chromatography (HPLC) - First Dimension
-
Column: C18 reverse-phase column.
-
Mobile Phase: A linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA).
-
Detection: The eluate was monitored for FMRF-amide-like immunoreactivity.
-
Outcome: This step resolved the immunoreactivity into two major peaks, designated Peak I (later identified as NPAF) and Peak II (later identified as NPFF).
-
-
Step 4: HPLC - Second Dimension
-
Column: C18 reverse-phase column.
-
Mobile Phase: A different gradient of acetonitrile in 0.1% TFA was used to further purify the peptides from Peak I and Peak II separately.
-
-
Step 5: HPLC - Third Dimension
-
Column: C8 reverse-phase column.
-
Mobile Phase: A final polishing step using a C8 column with another acetonitrile gradient in 0.1% TFA was performed to achieve homogeneity of the two peptides.
-
Amino Acid Sequence Analysis
-
Method: The amino acid sequences of the purified peptides were determined by gas-phase sequencing.
-
Confirmation: The sequences were confirmed by synthesizing the peptides and comparing their retention times on HPLC with the native, purified peptides. The synthetic and native peptides co-eluted, confirming the accuracy of the determined sequences.
Visualizations
Experimental Workflow for NPFF Isolation
Caption: Workflow for the isolation of this compound from bovine brain.
This compound Signaling Pathways
Caption: NPFF receptor signaling pathways.
References
An In-depth Technical Guide to the Neuropeptide FF Precursor Gene (NPFF) and its Protein Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Neuropeptide FF (NPFF) precursor gene and its derived protein products. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular and cellular biology of the NPFF system, its physiological roles, and its potential as a therapeutic target.
Introduction to the NPFF System
The this compound (NPFF) gene, also known as NPFFA, encodes a preproprotein that is the precursor to several bioactive peptides, including this compound (NPFF), Neuropeptide AF (NPAF), and Neuropeptide SF (NPSF)[1]. These peptides are part of the larger RF-amide peptide family, characterized by a common arginine-phenylalanine-amide motif at their C-terminus[2]. The NPFF system is highly conserved across mammalian species, indicating its fundamental physiological importance[1].
The biological effects of NPFF and its related peptides are mediated through two G protein-coupled receptors (GPCRs): this compound Receptor 1 (NPFFR1 or GPR147) and this compound Receptor 2 (NPFFR2 or GPR74)[1][2]. These receptors are distributed throughout the central and peripheral nervous systems, where they are involved in a wide array of physiological processes, including pain modulation, cardiovascular regulation, opioid system modulation, and energy homeostasis[1][2][3]. A key area of interest is the interaction between the NPFF and opioid systems, where NPFF has been shown to act as an anti-opioid peptide, potentially playing a role in opioid tolerance and dependence[1].
Quantitative Data
Gene and Receptor Expression
The expression of the NPFF gene and its receptors is widespread but shows distinct patterns in different tissues. The following table summarizes the relative mRNA expression levels of human and rat NPFF receptors in various tissues.
| Tissue | Human NPFFR1 mRNA (% of max) | Human NPFFR2 mRNA (% of max) | Rat NPFFR1 mRNA (% of max) | Rat NPFFR2 mRNA (% of max) |
| Spinal Cord | 100% | 1% | 24% | 100% |
| Placenta | Trace | 100% | N/A | N/A |
| Hypothalamus | 30% | 2% | 100% | 15% |
| Pituitary | 2% | 5% | 24% | 34% |
| Spleen | 8% | 4% | Trace | Trace |
| Stomach | 1% | Trace | Trace | 14% |
| Skeletal Muscle | 1% | 1% | Trace | Trace |
| Substantia Nigra | 13% | 1% | 49% | 67% |
| Thalamus | 30% | 2% | 3% | 15% |
| Whole Brain | 21% | 8% | 21% | 24% |
Note: mRNA levels are expressed as a percentage of the highest expressing tissue for each receptor and species[1]. N/A indicates that data is not available.
Northern blot analysis has also detected specific NPFF mRNA signals in the medulla and spinal cord[4].
Receptor Binding Affinities
The binding affinities of NPFF and related peptides to NPFFR1 and NPFFR2 have been characterized in various studies. The following tables summarize key binding affinity (Kd, Ki) and functional potency (EC50) data.
Table 2.1: Binding Affinities of NPFF Peptides to Human NPFF Receptors
| Ligand | Receptor | Assay Type | Radiolabel | Kd (nM) | Ki (nM) | Cell Line | Reference |
| NPFF | hNPFFR1 | Radioligand Binding | 1.13 | [1] | |||
| NPFF | hNPFFR2 | Radioligand Binding | 0.37 | [1] | |||
| Human NPAF | hNPFFR2 | Radioligand Binding | [125I]-EYF | 0.22 | CHO | [5] | |
| SQA-NPFF | hNPFFR2 | Radioligand Binding | [125I]-EYF | 0.29 | CHO | [5] | |
| NPFF | hNPFFR2 | Radioligand Binding | [125I]-EYF | 0.30 | CHO | [5] | |
| [125I]-EYF | hNPFFR2 | Saturation Binding | 0.06 | CHO | [5] |
Table 2.2: Functional Potency (EC50) of NPFF and NPVF Peptides
| Peptide | Receptor | EC50 (nM) | Reference |
| NPFF | FF1 | 15 | [6] |
| NPVF | FF1 | 1.2 | [6] |
| NPFF | FF2 | Potent | [6] |
| NPVF | FF2 | >1000 | [6] |
| NPSF-(1-37) | FF1 | ~15 | [6] |
| NPSF-(1-37) | FF2 | >1000 | [6] |
Experimental Protocols
Radioimmunoassay (RIA) for this compound
This protocol outlines the general steps for quantifying NPFF levels in biological samples using a competitive radioimmunoassay.
Materials:
-
NPFF antibody (specific to the peptide of interest)
-
125I-labeled NPFF (tracer)
-
NPFF standard
-
Sample (e.g., plasma, tissue homogenate)
-
RIA buffer
-
Precipitating reagent (e.g., second antibody, polyethylene (B3416737) glycol)
-
Gamma counter
Procedure:
-
Sample Preparation:
-
For plasma samples, collect blood in tubes containing aprotinin (B3435010) to prevent peptide degradation. Centrifuge to separate plasma and store at -80°C[7].
-
For tissue samples, homogenize in an appropriate buffer and centrifuge to clarify the supernatant.
-
Acidify the sample with an equal volume of buffer A (e.g., 1% trifluoroacetic acid) and centrifuge. The supernatant is then used for solid-phase extraction on a C-18 Sep-Pak column[7].
-
-
Assay Setup:
-
Pipette standards or unknown samples into assay tubes.
-
Add a standardized concentration of the NPFF-specific antibody to each tube.
-
Add a known amount of 125I-labeled NPFF to each tube.
-
-
Incubation:
-
Incubate the tubes for 16-24 hours at 4°C to allow for competitive binding between the labeled and unlabeled NPFF for the antibody binding sites[7].
-
-
Precipitation:
-
Add a precipitating reagent to separate the antibody-bound NPFF from the free NPFF. Incubate as required by the specific reagent (e.g., 90 minutes at room temperature)[7].
-
-
Centrifugation and Counting:
-
Centrifuge the tubes to pellet the precipitate.
-
Aspirate the supernatant.
-
Measure the radioactivity of the precipitate using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the radioactivity of the standards against their known concentrations.
-
Determine the concentration of NPFF in the unknown samples by interpolating their radioactivity values on the standard curve[8].
-
Immunohistochemistry (IHC) for NPFF and its Receptors
This protocol provides a general framework for the localization of NPFF peptides and their receptors in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBST)
-
Primary antibody against NPFF or NPFF receptors
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
Chromogen substrate (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in pre-heated antigen retrieval buffer (e.g., 95-100°C for 20-30 minutes)[9]. This step is crucial for unmasking the antigen epitopes.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber[9].
-
-
Secondary Antibody and Detection:
-
Wash the slides with a wash buffer (e.g., PBST).
-
Incubate with the biotinylated secondary antibody for a specified time.
-
Wash and then incubate with the ABC reagent.
-
-
Visualization:
-
Incubate the slides with a chromogen substrate like DAB until the desired color intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount the coverslip using a permanent mounting medium[11].
-
In Situ Hybridization (ISH) for NPFF mRNA
This protocol describes the detection of NPFF mRNA in tissue sections using labeled antisense RNA probes.
Materials:
-
Tissue sections on slides
-
4% paraformaldehyde for fixation
-
Proteinase K
-
Hybridization buffer
-
DIG- or FITC-labeled antisense RNA probe for NPFF
-
Post-hybridization wash buffers (e.g., SSC)
-
Blocking solution
-
Anti-DIG or Anti-FITC antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase)
-
Chromogenic or fluorescent substrate
Procedure:
-
Tissue Preparation:
-
Fix tissue sections with 4% paraformaldehyde.
-
Permeabilize the tissue by treating with Proteinase K to allow probe entry.
-
-
Prehybridization:
-
Incubate the sections in hybridization solution without the probe at an elevated temperature (e.g., 65°C) for at least 1 hour to block non-specific binding sites.
-
-
Hybridization:
-
Dilute the labeled NPFF probe in the hybridization buffer.
-
Denature the probe by heating (e.g., 80°C for 5 minutes) and then chill on ice.
-
Apply the probe solution to the tissue sections and incubate overnight at 65°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Wash the slides in a series of stringent salt solutions (e.g., SSC) at high temperatures to remove unbound and non-specifically bound probe.
-
-
Immunological Detection:
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with an enzyme-conjugated antibody that specifically recognizes the label on the probe (e.g., anti-DIG-AP).
-
-
Signal Visualization:
-
Wash to remove unbound antibody.
-
Incubate with a chromogenic or fluorescent substrate that is converted into a detectable product by the enzyme.
-
-
Mounting and Analysis:
-
Mount the slides and visualize the signal using a microscope.
-
Signaling Pathways and Molecular Mechanisms
NPFF Precursor Processing
The NPFF gene encodes a preproprotein that undergoes proteolytic processing to yield several bioactive peptides. This processing occurs at specific cleavage sites, typically pairs of basic amino acids, by prohormone convertases within the secretory pathway. The C-terminal RF-amide motif is generated through the action of a carboxypeptidase followed by an amidating enzyme.
NPFF Receptor Signaling
NPFF receptors (NPFFR1 and NPFFR2) are coupled to inhibitory G proteins of the Gαi/o family[9][12][13]. Upon ligand binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently downregulates the activity of protein kinase A (PKA). Additionally, NPFF receptor activation has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the extracellular signal-regulated kinase (ERK) pathway[2][13]. NPFFR2 has also been shown to couple to Gαs in some systems, which would stimulate adenylyl cyclase[12].
Physiological Roles and Therapeutic Potential
The NPFF system is implicated in a diverse range of physiological functions:
-
Pain Modulation: NPFF can exert both pro- and anti-nociceptive effects depending on the site of administration and the physiological context. Its anti-opioid properties are of particular interest for understanding and potentially treating opioid-induced hyperalgesia and tolerance[1][14].
-
Cardiovascular Regulation: The NPFF system is involved in the central regulation of blood pressure and heart rate[1][6].
-
Neuroendocrine Function: NPFF peptides can modulate the release of various hormones, including those from the hypothalamic-pituitary-gonadal axis[2].
-
Feeding and Metabolism: The NPFF system has been shown to influence food intake and energy balance[1][3].
-
Neural Regeneration: Activation of NPFFR2 has been linked to the stimulation of neurite outgrowth, suggesting a potential role in neural repair[13].
The multifaceted roles of the NPFF system make it an attractive target for the development of novel therapeutics for a range of conditions, including chronic pain, opioid addiction, cardiovascular disorders, and metabolic diseases. The development of selective agonists and antagonists for NPFFR1 and NPFFR2 is an active area of research with significant therapeutic potential.
References
- 1. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Structural insights into the selective recognition of RF-amide peptides by this compound receptor 2 | EMBO Reports [link.springer.com]
- 4. Analysis of human this compound gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional characterization of a human receptor for this compound and related peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phoenixbiotech.net [phoenixbiotech.net]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. genscript.com [genscript.com]
- 12. benchchem.com [benchchem.com]
- 13. Activation of NPFF2 receptor stimulates neurite outgrowth in Neuro 2A cells through activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and Functional Characterization of the Phosphorylation Sites of the Neuropeptide FF2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on A-type Neuropeptides and their Role in Pain Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropeptides represent a diverse class of signaling molecules that play crucial roles in a myriad of physiological processes, including the complex sensation of pain. While extensive research has focused on vertebrate neuropeptides, a significant and structurally distinct group, often broadly categorized in invertebrate literature, offers novel avenues for analgesic drug development. This technical guide provides a comprehensive overview of select "A-type" neuropeptides, a term often used in invertebrate research to classify peptides with specific structural motifs. Here, we focus on Allatostatin-A (AstA), Short Neuropeptide F (sNPF), and Myoinhibitory Peptides (MIPs), detailing their signaling pathways, their emerging roles in the modulation of nociception, and the experimental protocols used to elucidate their functions. This document aims to equip researchers and drug development professionals with the foundational knowledge to explore these peptidergic systems as potential targets for novel pain therapeutics.
Introduction to "A-type" Neuropeptides
The classification of neuropeptides can be complex and has historically been based on their discovery, structure, or function. In the context of this guide, "A-type neuropeptides" is used as a functional grouping to refer to specific families of invertebrate neuropeptides that have been investigated for their roles in sensory processing, including nociception. These include:
-
Allatostatin-A (AstA): Characterized by a C-terminal motif Y/FXFGL-amide, these peptides are pleiotropic, influencing feeding, growth, and sleep. Emerging evidence suggests their involvement in sensory modulation.
-
Short Neuropeptide F (sNPF): These are relatively small peptides that are multifunctional and play a role in regulating various physiological processes in insects.
-
Myoinhibitory Peptides (MIPs): Also known as allatostatin-B, these peptides are characterized by a W(X6)Wamide motif and are involved in inhibiting muscle contraction and other physiological processes.
These peptides primarily act through G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades that modulate neuronal activity and, consequently, behavioral responses to noxious stimuli.
Allatostatin-A (AstA) in Nociceptive Modulation
Allatostatin-A peptides are a well-studied family of insect neuropeptides. While their role in inhibiting juvenile hormone synthesis is well-established, their functions extend to the modulation of sensory inputs.
Signaling Pathway
AstA peptides exert their effects by binding to specific GPCRs, namely AstA-R1 and AstA-R2. These receptors are homologous to mammalian somatostatin, galanin, and kisspeptin (B8261505) receptors. Upon ligand binding, AstA receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channel activity and neuronal excitability.
Figure 1: Allatostatin-A Signaling Pathway.
Quantitative Data on Nociceptive Modulation
Studies on the role of Allatostatin-A in nociception are still emerging, with much of the focus being on the related Allatostatin-C. However, research in Drosophila melanogaster has begun to shed light on AstA's potential role.
| Organism | Neuropeptide | Assay | Effect on Nociception | Quantitative Change | Reference |
| Drosophila melanogaster | Allatostatin-A | Thermal Nociception (Larval Rolling Response) | Modulatory | Further research needed for specific quantitative data | (Data synthesized from general knowledge of AstA function) |
Experimental Protocols
This assay measures the latency of a stereotyped rolling behavior in response to a noxious thermal stimulus.
-
Animal Preparation: Third-instar Drosophila larvae are collected and washed in a phosphate-buffered saline (PBS) solution.
-
Stimulus Application: A temperature-controlled probe is heated to a noxious temperature (e.g., 42°C or 46°C). The probe is then gently brought into contact with the lateral side of the larva's abdomen.
-
Data Acquisition: The time from the initial contact with the probe to the initiation of a full 360° roll is recorded. A cutoff time (e.g., 20 seconds) is established to prevent tissue damage.
-
Analysis: The average latency to respond is calculated for different genotypes or treatment groups. A shorter latency indicates hypersensitivity to the noxious stimulus.
Short Neuropeptide F (sNPF) in Nociceptive Modulation
Short neuropeptide F is involved in a wide array of physiological processes in invertebrates, including the regulation of feeding and circadian rhythms. Its role in sensory processing is an active area of investigation.
Signaling Pathway
sNPF binds to a specific GPCR, the sNPF receptor (sNPFR), which is an ortholog of the mammalian prolactin-releasing peptide receptor. The sNPFR can couple to different G-proteins, including Gαi/o and Gαs, leading to either a decrease or an increase in intracellular cAMP levels, respectively. This differential coupling allows for a nuanced modulation of neuronal activity. In some contexts, sNPFR activation can also lead to an increase in intracellular calcium.
Figure 2: Short Neuropeptide F Signaling Pathway.
Quantitative Data on Nociceptive Modulation
While sNPF has been shown to modulate various behaviors, its direct role in nociception is not as well-defined as its role in feeding. However, studies in Caenorhabditis elegans provide some insights into its function in mechanosensation, which can be a component of nociception.
| Organism | Neuropeptide | Assay | Effect on Mechanosensation | Quantitative Change | Reference |
| Caenorhabditis elegans | FLP-20 (an sNPF-like peptide) | Response to harsh touch | Modulates arousal in response to mechanosensory stimuli | flp-20 mutants show a significantly diminished increase in calcium transients in the RID interneuron upon mechanical stimulation (wild-type: 79% positive response; flp-20 mutant: 11.2% positive response).[1] | [1] |
Experimental Protocols
This assay assesses the worm's response to a harsh mechanical stimulus.
-
Animal Preparation: Young adult hermaphrodite worms are transferred to an unseeded nematode growth medium (NGM) plate.
-
Stimulus Application: A platinum wire pick or an eyebrow hair mounted on a glass capillary is used to deliver a firm touch to the mid-body of the worm.
-
Data Acquisition: The worm's response is observed and recorded. A typical response is a rapid reversal of movement. The frequency and duration of the reversal are quantified.
-
Analysis: The percentage of animals responding to the stimulus and the characteristics of their response (e.g., reversal distance or duration) are compared across different genetic backgrounds or treatments.
Myoinhibitory Peptides (MIPs) in Nociceptive Modulation
Myoinhibitory peptides are known for their role in inhibiting muscle contraction, but they also have broader functions in the nervous system, including the modulation of sensory processing and behavior.
Signaling Pathway
MIPs are the ancestral ligands for the Sex Peptide Receptor (SPR).[2] SPR is a GPCR that, upon activation by MIPs, couples to Gαi/o proteins. This leads to the downregulation of intracellular cAMP levels, which in turn modulates neuronal activity. This pathway has been implicated in the regulation of sleep and other behaviors.
Figure 3: Myoinhibitory Peptide Signaling Pathway.
Quantitative Data on Nociceptive Modulation
The direct role of MIPs in pain modulation is an area that requires more investigation. Their function in regulating muscle activity and sleep suggests a potential indirect influence on an organism's response to noxious stimuli.
| Organism | Neuropeptide | Assay | Effect on Nociception | Quantitative Change | Reference |
| Drosophila melanogaster | Myoinhibitory Peptide | Thermal Nociception | Indirect modulation likely | Specific quantitative data on direct nociceptive effects is needed. | (Inferred from MIP's known functions) |
Experimental Protocols
This assay is used to measure the effect of neuropeptides on muscle contractility.
-
Tissue Preparation: A suitable muscle preparation, such as the hindgut of an insect, is dissected and mounted in a chamber containing a physiological saline solution.
-
Recording Setup: One end of the muscle is fixed, and the other is attached to a force transducer to record isometric or isotonic contractions.
-
Peptide Application: The neuropeptide of interest is added to the saline solution at various concentrations.
-
Data Acquisition: Changes in the frequency and amplitude of muscle contractions are recorded before and after peptide application.
-
Analysis: Dose-response curves are generated to determine the potency and efficacy of the peptide in modulating muscle activity.
Advanced Experimental Protocols for Neuropeptide Research
To further elucidate the role of these neuropeptides in pain modulation, a variety of advanced molecular and physiological techniques can be employed.
Quantitative Real-Time PCR (qRT-PCR) for Receptor Expression
This technique is used to quantify the expression levels of the neuropeptide receptors in specific tissues or cell types, such as sensory neurons.
-
RNA Extraction: Total RNA is isolated from the tissue of interest.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the receptor of interest and a reference gene.
-
Data Analysis: The relative expression of the receptor gene is calculated using the ΔΔCt method.
In Situ Hybridization
This method allows for the visualization of the spatial expression pattern of neuropeptide or receptor mRNA within tissues.
-
Tissue Preparation: Tissues are fixed, sectioned, and mounted on slides.
-
Probe Hybridization: A labeled antisense RNA probe specific for the target mRNA is hybridized to the tissue sections.
-
Signal Detection: The probe is detected using either chromogenic or fluorescent methods.
-
Imaging: The slides are imaged using a microscope to visualize the cellular localization of the mRNA.
Calcium Imaging of Neuronal Activity
This technique allows for the real-time monitoring of changes in intracellular calcium concentrations, which is an indicator of neuronal activity.
-
Indicator Loading: Neurons are loaded with a calcium-sensitive fluorescent dye or express a genetically encoded calcium indicator.
-
Neuropeptide Application: The neuropeptide is applied to the neurons.
-
Image Acquisition: Changes in fluorescence intensity are recorded over time using a fluorescence microscope.
-
Data Analysis: The change in fluorescence is quantified to determine the effect of the neuropeptide on neuronal activity.
Conclusion and Future Directions
The study of invertebrate "A-type" neuropeptides such as Allatostatin-A, Short Neuropeptide F, and Myoinhibitory Peptides offers a promising frontier for the discovery of novel analgesic targets. Their distinct signaling pathways and modulatory roles in sensory processes provide a rich area for further investigation. Future research should focus on:
-
Elucidating the precise molecular mechanisms by which these neuropeptides modulate the activity of nociceptive neurons.
-
Identifying the specific neuronal circuits through which these peptides exert their effects on pain-related behaviors.
-
Screening for small molecule agonists and antagonists of their receptors that can be developed into novel therapeutic agents.
-
Exploring the potential conservation of these signaling pathways in vertebrate systems to understand their translational relevance.
By leveraging the powerful genetic tools available in model organisms like Drosophila and C. elegans, researchers can continue to unravel the complex roles of these neuropeptides in pain modulation, paving the way for the development of next-generation analgesics.
References
- 1. An Afferent Neuropeptide System Transmits Mechanosensory Signals Triggering Sensitization and Arousal in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FMRFamide-Like Neuropeptides and Mechanosensory Touch Receptor Neurons Regulate Male Sexual Turning Behavior in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
A-Type Neuropeptides and Cardiovascular Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to A-Type Neuropeptides
The A-type natriuretic peptide (NP) system is a family of structurally related peptide hormones crucial for cardiovascular homeostasis.[1] These peptides are primarily recognized for their ability to regulate blood pressure, blood volume, and electrolyte balance.[2] The principal members of this family include Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), C-type Natriuretic Peptide (CNP), Urodilatin, and Dendroaspis Natriuretic Peptide (DNP).[2] ANP and BNP are cardiac hormones released from cardiomyocytes in response to myocardial stretch, playing a significant role in systemic cardiovascular regulation.[3] CNP, predominantly produced by endothelial cells, acts more as a paracrine regulator of vascular tone and remodeling.[4] Urodilatin is a renal-derived NP that primarily acts locally to regulate sodium and water excretion.[5] DNP, originally isolated from snake venom, has been found to have potent natriuretic and vasodilatory effects in mammals.[6] This guide provides a comprehensive overview of the signaling pathways, physiological effects, and key experimental protocols used to study these vital neuropeptides.
Signaling Pathways of A-Type Neuropeptides
A-type neuropeptides exert their effects by binding to specific cell surface receptors: Natriuretic Peptide Receptor-A (NPR-A), Natriuretic Peptide Receptor-B (NPR-B), and Natriuretic Peptide Receptor-C (NPR-C).[7]
NPR-A and NPR-B Signaling
NPR-A and NPR-B are transmembrane receptors with intrinsic guanylyl cyclase activity.[8] ANP and BNP are the primary ligands for NPR-A, while CNP has a higher affinity for NPR-B.[8] Upon ligand binding, these receptors dimerize and activate their intracellular guanylyl cyclase domain, leading to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[9] cGMP, a key second messenger, then activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets in vascular smooth muscle cells, leading to vasodilation.[5][10] This signaling cascade is fundamental to the blood pressure-lowering effects of ANP and BNP.
NPR-C Signaling
NPR-C, also known as the "clearance receptor," binds all natriuretic peptides with high affinity.[11] It lacks an intracellular guanylyl cyclase domain and was initially thought to function primarily by internalizing and degrading NPs, thereby regulating their circulating levels.[11] However, emerging evidence indicates that NPR-C is also a signaling receptor.[12] It is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic Adenosine Monophosphate (cAMP).[12][13] NPR-C activation can also stimulate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] These pathways can influence cellular processes such as proliferation and hypertrophy.[11]
References
- 1. The natriuretic peptide system: kidney and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting atrial natriuretic peptide clearance reduces myocardial fibrosis and improves cardiac function in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urodilatin and four cardiac hormones decrease human renal carcinoma cell numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The renal and cardiovascular effects of natriuretic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urodilatin, a natriuretic factor from kidneys, can modify renal and cardiovascular function in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic actions of a new synthetic vasoactive and natriuretic peptide, dendroaspis natriuretic peptide, in experimental severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review on B-type natriuretic peptide monitoring: assays and biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Four-hour atrial natriuretic peptide infusion in conscious rats: effects on urinary volume, sodium, and cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Effects of synthetic human atrial natriuretic peptide on the human coronary circulation in subjects with normal coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of atrial natriuretic peptide on systemic haemodynamics and cardiac function in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac effects of atrial natriuretic peptide in subjects with normal left ventricular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
The Dichotomous Role of A-Type Neuropeptides in Appetite Regulation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptides are crucial modulators of a vast array of physiological processes, including the intricate regulation of appetite and energy homeostasis. Among these, the A-type neuropeptide family, characterized by a C-terminal FGL/Y-amide motif, presents compelling targets for therapeutic intervention in metabolic disorders. This technical guide provides an in-depth analysis of two prominent members of this family, Allatostatin-A (AstA) and short Neuropeptide F (sNPF), with a primary focus on their effects on appetite, drawing heavily from research in the model organism Drosophila melanogaster. We delineate their respective signaling pathways, present quantitative data on their effects on feeding behavior, and provide detailed experimental protocols for their study. This document is intended to serve as a comprehensive resource for researchers in neuroscience and metabolic disease, as well as professionals in the field of drug development.
Introduction to A-Type Neuropeptides
A-type neuropeptides are a diverse group of signaling molecules found throughout the animal kingdom. In invertebrates, they are primarily known for their roles in regulating development, metabolism, and behavior. This guide will focus on two of the most well-characterized A-type neuropeptides in the context of appetite: Allatostatin-A, a potent inhibitor of food intake, and short Neuropeptide F, whose role appears to be more complex and species-dependent. Understanding the molecular mechanisms through which these peptides exert their effects is paramount for the identification of novel therapeutic targets for the management of obesity and other eating disorders.
Allatostatin-A (AstA): An Anorexigenic Signal
Allatostatin-A was initially identified for its role in inhibiting the synthesis of juvenile hormone in insects. However, subsequent research has firmly established it as a key anorexigenic, or appetite-suppressing, signal.
Physiological Effects on Appetite
Activation of AstA-expressing neurons in Drosophila robustly inhibits feeding behavior.[1][2] This effect is observed as a reduction in food consumption and a decreased responsiveness to sugar stimuli.[2][3][4] Notably, this inhibition of feeding by AstA neuron activation occurs without inducing a state of metabolic satiety, as the levels of triglycerides and glucose remain unchanged.[2] This suggests that AstA signaling acts directly on neural circuits controlling feeding motivation and behavior, rather than as a consequence of metabolic changes.[2]
Signaling Pathway
AstA peptides exert their effects by binding to two G-protein coupled receptors (GPCRs) in Drosophila, Allatostatin A Receptor 1 (AstA-R1) and Allatostatin A Receptor 2 (AstA-R2).[5] These receptors are homologs of the vertebrate galanin/somatostatin receptors, suggesting an evolutionarily conserved signaling axis.[5][6] Upon binding of AstA, the receptors are activated and can couple to inhibitory G-proteins (Gαi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and ion channels, ultimately leading to neuronal inhibition and a reduction in feeding drive. AstA-R2 is expressed in insulin-producing cells (IPCs) and adipokinetic hormone (AKH)-producing cells, indicating a role for AstA in coordinating metabolic state with feeding decisions.[7]
Quantitative Data on AstA's Effect on Feeding
The following table summarizes the quantitative effects of manipulating AstA neuronal activity on food intake in Drosophila melanogaster.
| Experimental Condition | Method of Neuronal Manipulation | Duration of Assay | Effect on Food Intake | Reference |
| Activation of AstA neurons | Thermogenetic (dTRPA1) at 29°C | 2 days | ~40-50% reduction in food consumption compared to controls at 20°C. | [8] |
| Constitutive activation of AstA neurons | Expression of bacterial sodium channel (NaChBac) | Not specified | Significant reduction in starvation-induced feeding. | [2] |
| Silencing of AstA neurons | Expression of inwardly rectifying potassium channel (Kir2.1) | Not specified | No significant effect on feeding under non-restricted food availability. | [8] |
| AstA gene knockout | CRISPR/Cas9 generated null mutant | 2 days | Significantly increased sucrose (B13894) consumption compared to controls. | [5] |
short Neuropeptide F (sNPF): A Peptide with Dual Roles
The role of short Neuropeptide F (sNPF) in appetite regulation is more nuanced than that of AstA, with evidence supporting both orexigenic (appetite-stimulating) and anorexigenic effects depending on the insect species and physiological context.
Physiological Effects on Appetite
In Drosophila melanogaster, sNPF is generally considered an orexigenic peptide.[9][10] Overexpression of sNPF in the nervous system leads to increased food intake and results in larger and heavier flies.[9][11] Conversely, loss-of-function mutants for sNPF show suppressed food intake.[9] Starvation increases the expression of the sNPF receptor (sNPFR1), enhancing the sensitivity of the system and promoting food-seeking behavior.[12]
However, in other insects, such as the desert locust (Schistocerca gregaria), sNPF acts as a satiety signal, with injections of sNPF inhibiting food intake.[1]
Signaling Pathway and Interaction with Insulin (B600854)
sNPF binds to its cognate GPCR, sNPFR1.[13] This receptor is an ortholog of the mammalian neuropeptide Y (NPY) receptor.[14] The sNPF signaling pathway is intricately linked with the insulin signaling pathway, a key regulator of growth and metabolism.[1][13] sNPF can activate the Extracellular signal-regulated kinase (ERK) pathway in insulin-producing cells (IPCs).[14] This activation of ERK leads to an increase in the expression of Drosophila insulin-like peptides (Dilps).[14] In a feedback loop, high levels of insulin signaling can then suppress the expression of sNPFR1, thus reducing the drive to feed.[1][12] This demonstrates a sophisticated mechanism for integrating feeding signals with the overall metabolic state of the organism.
Quantitative Data on sNPF's Effect on Feeding
The following table summarizes the quantitative effects of manipulating sNPF signaling on food intake and body size in Drosophila melanogaster.
| Experimental Condition | Genotype / Method | Effect | Reference |
| sNPF Overexpression | Gain-of-function mutants in the nervous system | Promoted food intake. | [9] |
| sNPF Knockdown | Loss-of-function mutants | Suppressed food intake. | [9] |
| sNPF Overexpression | Nervous system overexpression | Produced bigger and heavier flies. | [9] |
| sNPFR1 Knockdown | RNAi-mediated knockdown | Resulted in smaller animals. | [11] |
| Starvation | Wild-type flies | ~4-fold increase in sNPFR1 mRNA levels in antennae. | [12] |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the study of A-type neuropeptides and appetite.
Thermogenetic Activation of Neurons using dTRPA1
This protocol is used to acutely activate specific neurons to observe the immediate behavioral effects.
Principle: The Drosophila Transient Receptor Potential A1 (dTRPA1) channel is a heat-activated cation channel.[15][16] When expressed in specific neurons using the GAL4-UAS system, these neurons can be activated by shifting the ambient temperature to above 25-29°C.[15][16][17]
Procedure:
-
Genetic Cross: Cross a GAL4 driver line specific to the neurons of interest (e.g., AstA-GAL4) with a UAS-dTRPA1 fly line.
-
Fly Rearing: Rear progeny at a permissive temperature (18-22°C) to prevent developmental activation of dTRPA1.
-
Experimental Setup: Place experimental flies (e.g., AstA-GAL4 > UAS-dTRPA1) and control flies (parental strains) into a behavioral arena (e.g., for a feeding assay).
-
Baseline Measurement: Conduct the behavioral assay at the permissive temperature (e.g., 22°C) to establish a baseline.
-
Activation: Rapidly increase the temperature of the environment to an activating temperature (e.g., 29-32°C).[18]
-
Data Acquisition: Record the behavior of interest (e.g., food intake, proboscis extensions) during the activation period.
-
Analysis: Compare the behavior of the experimental flies at the activating temperature to their own baseline and to the control flies at both temperatures.
Capillary Feeder (CAFE) Assay for Food Intake Quantification
The CAFE assay is a widely used method to accurately measure liquid food consumption in Drosophila.[19][20][21]
Materials:
-
Vials or small chambers for housing flies.
-
5 µL calibrated glass microcapillaries.
-
Liquid food (e.g., 5% sucrose, 5% yeast extract).
-
A means to position the capillaries so that only the tip is accessible to the flies.
-
A humidified chamber to minimize evaporation.
-
Digital calipers or a high-resolution scanner for measuring liquid displacement.
Procedure:
-
Fly Preparation: Collect flies of the desired genotype, age, and sex. They can be starved prior to the assay (e.g., 18-24 hours on a non-nutritive agar (B569324) medium with water) to motivate feeding.[22]
-
Assay Setup: Place a small group of flies (e.g., 5-10) into each vial.[21]
-
Capillary Filling: Fill the microcapillaries with the liquid food.
-
Initial Measurement: Measure the initial position of the meniscus in each capillary.
-
Assay Execution: Insert the filled capillaries into the vials. Place the entire setup in a humidified chamber at a controlled temperature (e.g., 25°C).[19] Include at least one vial with capillaries but no flies to measure evaporative loss.[23]
-
Final Measurement: After the desired time period (e.g., 3 hours to several days), remove the capillaries and measure the final position of the meniscus.
-
Calculation:
-
Calculate the total volume consumed from each capillary by subtracting the final reading from the initial reading.
-
Subtract the average volume lost to evaporation (from the "no-fly" control) from the consumed volume of the experimental vials.
-
Normalize the food intake per fly per unit of time.
-
Immunohistochemistry for Neuropeptide Localization
This protocol allows for the visualization of neuropeptides and their receptors within the nervous system.
Procedure:
-
Dissection: Dissect adult Drosophila brains in cold Schneider's Insect Medium or phosphate-buffered saline (PBS).[24]
-
Fixation: Fix the brains in 2-4% paraformaldehyde (PFA) in PBS for 20-55 minutes at room temperature.[24][25]
-
Washing: Wash the tissue extensively with PBS containing 0.5% Triton X-100 (PBT) to permeabilize the membranes.[24]
-
Blocking: Incubate the brains in a blocking solution (e.g., PBT with 5-10% normal goat serum) for 1.5-2 hours at room temperature to reduce non-specific antibody binding.[24][26]
-
Primary Antibody Incubation: Incubate the tissue with the primary antibody (e.g., rabbit anti-sNPF) diluted in blocking solution overnight to 2 days at 4°C with gentle agitation.[27][28]
-
Washing: Wash the brains again with PBT (3 x 30 minutes).[24]
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 4 hours at room temperature or overnight at 4°C.[26]
-
Final Washes: Perform final washes with PBT and then PBS.
-
Mounting: Mount the brains on a microscope slide in an appropriate mounting medium (e.g., Vectashield).
-
Imaging: Visualize the staining using a confocal or fluorescence microscope.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA levels of neuropeptide or receptor genes.
Procedure:
-
Tissue Collection: Dissect the tissue of interest (e.g., heads, guts) from experimental and control flies and immediately freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA using a commercial kit (e.g., Trizol or a column-based kit) according to the manufacturer's instructions.
-
RNA Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and integrity via gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of RNA using a reverse transcription kit with oligo(dT) or random primers.[29]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., Rp49), and a fluorescent dye-based qPCR master mix (e.g., SYBR Green).[30]
-
qPCR Run: Perform the qPCR on a real-time PCR machine using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[29][31]
-
Data Analysis:
-
Confirm the specificity of the amplification by analyzing the melting curve.[29]
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative expression of the target gene using the 2-ΔΔCt method, normalizing to the reference gene and comparing to the control group.[32][33]
-
Conclusion and Future Directions
The A-type neuropeptides Allatostatin-A and short Neuropeptide F are critical components of the neuroendocrine circuitry that governs appetite. AstA serves as a potent anorexigenic signal, directly inhibiting feeding behavior, while sNPF's role is more complex, acting as an orexigenic factor in Drosophila that is tightly integrated with systemic insulin signaling. The clear, opposing effects of AstA make its signaling pathway, particularly the AstA receptors, an attractive target for the development of appetite suppressants. The dual and species-specific nature of sNPF signaling highlights the need for careful consideration of the target organism and physiological context in drug development.
Future research should focus on elucidating the precise neural circuits downstream of these neuropeptides, identifying the specific neurons that integrate these signals to modulate feeding decisions. Furthermore, exploring the interaction of these neuropeptide systems with other metabolic hormones and nutrient-sensing pathways will provide a more holistic understanding of energy homeostasis. The development of specific and potent agonists and antagonists for AstA and sNPF receptors will be a critical step in translating this fundamental research into viable therapeutic strategies for human metabolic diseases.
References
- 1. Frontiers | Regulation of Feeding and Metabolism by Neuropeptide F and Short Neuropeptide F in Invertebrates [frontiersin.org]
- 2. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Allatostatin-A neurons inhibit feeding behavior in adult Drosophila | Semantic Scholar [semanticscholar.org]
- 5. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drosophila short neuropeptide F regulates food intake and body size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. mdpi.com [mdpi.com]
- 12. Presynaptic Facilitation by Neuropeptide Signaling Mediates Odor-Driven Food Search - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Short neuropeptide F in integrated insect physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drosophila short neuropeptide F signalling regulates growth by ERK-mediated insulin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using Neurogenetics and the Warmth-Gated Ion Channel TRPA1 to Study the Neural Basis of Behavior in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using Neurogenetics and the Warmth-Gated Ion Channel TRPA1 to Study the Neural Basis of Behavior in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optogenetics and thermogenetics: technologies for controlling the activity of targeted cells within intact neural circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The CApillary FEeder (CAFE) Assay: A Method to Track Food Consumption and Preference in Drosophila [jove.com]
- 20. The CApillary FEeder Assay Measures Food Intake in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Video: The CApillary FEeder Assay Measures Food Intake in Drosophila melanogaster [jove.com]
- 22. Protocol to measure temporal consumption and feeding choices of Drosophila adults using capillaries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. janelia.org [janelia.org]
- 25. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 26. celexplorer.com [celexplorer.com]
- 27. Analysis of Neuropeptide Expression and Localization in Adult Drosophila melanogaster Central Nervous System by Affinity Cell-Capture Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Immunohistochemistry in Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 29. diva-portal.org [diva-portal.org]
- 30. mdpi.com [mdpi.com]
- 31. Identification and expression profiling of neuropeptides and neuropeptide receptor genes in a natural enemy, Coccinella septempunctata - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. hrpub.org [hrpub.org]
The A-Type Neuropeptide FF Receptor 1 (NPFFR1): A Technical Guide to its Function and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The A-type neuropeptide FF receptor 1 (NPFFR1), also known as GPR147, is a G protein-coupled receptor (GPCR) that plays a critical role in a diverse array of physiological processes.[1] As a member of the RF-amide peptide receptor family, NPFFR1 and its endogenous ligands are key modulators of pain perception, opioid signaling, cardiovascular function, and energy homeostasis.[2][3] This technical guide provides a comprehensive overview of NPFFR1, detailing its signaling pathways, pharmacology, and functional roles. Included are structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visual diagrams of signaling cascades and experimental workflows to facilitate further research and drug development efforts targeting this receptor.
Introduction
This compound (NPFF) and related RF-amide peptides are important signaling molecules in the central and peripheral nervous systems.[2] Their actions are mediated by two receptor subtypes, NPFFR1 and NPFFR2.[1] NPFFR1, in particular, has garnered significant interest due to its broad distribution in the central nervous system, with high expression levels in the limbic system and hypothalamus, and its intricate interplay with the opioid system.[2] Understanding the molecular and physiological functions of NPFFR1 is crucial for elucidating its role in various pathologies and for the development of novel therapeutics.
Molecular Biology and Pharmacology
Gene and Protein Characteristics
NPFFR1 is a protein-coding gene that gives rise to a G protein-coupled receptor.[1] It is also referred to as GPR147.[4] The receptor is activated by endogenous RF-amide peptides, most notably this compound (NPFF) and RF-amide related peptide-3 (RFRP-3).[5]
Ligand Binding and Functional Potency
The binding affinities (Ki) and functional potencies (EC50/IC50) of various endogenous and synthetic ligands for NPFFR1 have been characterized. This data is essential for understanding the receptor's pharmacology and for the development of selective modulators.
| Ligand | Receptor Species | Assay Type | Parameter | Value (nM) | Reference |
| This compound (NPFF) | Human | Radioligand Binding | Kd | 1.13 | [6] |
| RFRP-3 | Rat | Functional (cAMP) | EC50 | 1.99 | |
| NPFF | Rat | Functional (cAMP) | EC50 | 39.8 | |
| Compound 56 (Antagonist) | Human | Radioligand Binding | Ki | 22 | [7] |
| BIBP-3226 (Antagonist) | Human | Radioligand Binding | Ki | 319 | [7] |
| NPFF1-R antagonist 1 | Rat | Radioligand Binding | Ki | 211 |
Table 1: Ligand Binding Affinities and Functional Potencies for NPFFR1. This table summarizes key quantitative data for various NPFFR1 ligands.
Signaling Pathways
NPFFR1 primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This canonical pathway is central to many of the receptor's physiological effects.
Caption: Canonical Gαi/o-mediated signaling pathway of NPFFR1.
Physiological Functions
NPFFR1 is implicated in a wide range of physiological functions, with significant implications for human health and disease.
Pain Modulation and Opioid Interaction
NPFFR1 plays a complex, modulatory role in nociception. Activation of NPFFR1 can attenuate opioid-induced analgesia, suggesting that NPFFR1 antagonists could enhance the efficacy of opioid pain medications.[6] The receptor is also involved in the development of opioid tolerance and hyperalgesia.[8]
Caption: Opposing roles of NPFFR1 and opioid receptors in pain modulation.
Cardiovascular Regulation
The NPFF system, including NPFFR1, is involved in the central regulation of cardiovascular function. Intracerebroventricular administration of NPFF has been shown to increase arterial blood pressure.[9] For instance, a 10 µg intracerebroventricular dose of NPFF can cause a 30-40 mmHg increase in arterial blood pressure in conscious rats.[9]
Energy Homeostasis and Feeding Behavior
NPFFR1 is expressed in hypothalamic nuclei that are critical for the regulation of appetite and energy balance. Studies have shown that NPFFR1 is involved in the modulation of food intake and body weight.
Tissue Distribution
NPFFR1 mRNA is widely but discretely distributed throughout the central nervous system and in some peripheral tissues. Understanding this distribution is key to predicting the systemic effects of NPFFR1-targeting drugs.
| Tissue | Species | Relative Expression Level | Reference |
| Spinal Cord | Human | High | [4] |
| Hypothalamus | Human | Moderate | [4] |
| Amygdala | Human | Moderate | [4] |
| Hippocampus | Human | Moderate | [4] |
| Cerebellum | Human | Low | [4] |
| Heart | Human | Trace | [4] |
| Spleen | Human | Low | [4] |
| Pituitary | Human | Low | [10] |
Table 2: Relative mRNA Expression of NPFFR1 in Human Tissues.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the study of NPFFR1. The following sections provide methodologies for key in vitro and in vivo assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands for NPFFR1.
Materials:
-
HEK293 cells stably expressing human NPFFR1
-
Cell culture medium and reagents
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Radioligand (e.g., [125I]-YVP)
-
Non-labeled competitor ligands
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-hNPFFR1 cells. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, cell membrane preparation, radioligand, and varying concentrations of the competitor ligand.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the competitor ligand and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a ligand to modulate the intracellular levels of cAMP, providing a functional readout of NPFFR1 activation.
Materials:
-
CHO-K1 cells stably expressing human NPFFR1
-
Cell culture medium and reagents
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds (agonists and antagonists)
-
cAMP detection kit (e.g., HTRF-based)
-
384-well microplates
-
Plate reader
Procedure:
-
Cell Plating: Seed CHO-hNPFFR1 cells into a 384-well plate and incubate overnight.
-
Compound Addition: For agonist testing, add varying concentrations of the test compound. For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Plot the dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
In Vivo Hot Plate Test for Analgesia
This behavioral assay is used to assess the analgesic or anti-analgesic effects of compounds targeting NPFFR1 in rodents.[11]
Materials:
-
Male C57BL/6 mice
-
Hot plate apparatus (set to 52°C)
-
Test compound (e.g., NPFFR1 antagonist)
-
Opioid agonist (e.g., morphine)
-
Vehicle control (e.g., saline)
-
Syringes and needles for intraperitoneal (IP) injection
-
Timer
Procedure:
-
Acclimation: Acclimate the mice to the testing room and equipment for at least 30 minutes before the experiment.
-
Compound Administration: Administer the NPFFR1 antagonist or vehicle via IP injection.
-
Opioid Administration: After a pre-determined time (e.g., 30 minutes), administer morphine or saline via IP injection.
-
Testing: At the time of peak opioid effect (e.g., 30 minutes post-morphine), place the mouse on the hot plate and start the timer.
-
Observation: Observe the mouse for nocifensive behaviors, such as paw licking, jumping, or shaking.
-
Latency Measurement: Record the latency (in seconds) to the first nocifensive response. A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
Data Analysis: Compare the response latencies between different treatment groups to determine the effect of the NPFFR1 antagonist on baseline nociception and opioid-induced analgesia.
Quantitative Real-Time PCR (qPCR) for NPFFR1 mRNA Expression
This technique is used to quantify the relative expression levels of NPFFR1 mRNA in different tissues or under various experimental conditions.
Materials:
-
Tissue samples (e.g., rat brain regions)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
NPFFR1-specific primers (and primers for a housekeeping gene for normalization)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the tissue samples using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, primers, and master mix.
-
Real-Time PCR: Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for NPFFR1 and the housekeeping gene. Calculate the relative expression of NPFFR1 mRNA using the ΔΔCt method.
Example Rat NPFFR1 Primers:
-
Forward Primer: 5'-GCT GTC TGG GTC ATC TGT GTG-3'
-
Reverse Primer: 5'-AGG GCA CCA GCA GAA GAA G-3'
Conclusion and Future Directions
NPFFR1 is a multifaceted receptor with significant implications for pain management, cardiovascular health, and metabolic regulation. The intricate relationship between NPFFR1 and the opioid system presents a promising avenue for the development of novel analgesics with improved side-effect profiles. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug developers working to unravel the complexities of NPFFR1 and translate this knowledge into therapeutic innovations. Future research should focus on the development of highly selective NPFFR1 ligands to further dissect its physiological roles and to validate its potential as a therapeutic target.
References
- 1. genecards.org [genecards.org]
- 2. This compound/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What are NPFFR1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound receptor 1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central administration of this compound (NPFF) causes increased neuronal activation and up-regulation of NPFF gene expression in the rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. biorxiv.org [biorxiv.org]
a-type neuropeptide FF receptor 2 (NPFFR2) and its function
An In-depth Technical Guide to A-Type Neuropeptide FF Receptor 2 (NPFFR2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The A-type this compound receptor 2 (NPFFR2), also known as GPR74, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes.[1][2] As a member of the RF-amide peptide receptor family, NPFFR2 is activated by endogenous ligands such as this compound (NPFF) and neuropeptide AF (NPAF).[2][3] Emerging research has highlighted its involvement in pain modulation, energy homeostasis, opioid system regulation, and cancer progression, making it a promising therapeutic target.[4][5] This technical guide provides a comprehensive overview of NPFFR2, including its function, signaling pathways, ligand interactions, and tissue distribution. Detailed experimental protocols for studying NPFFR2 are provided, along with quantitative data presented in structured tables and visual diagrams of key signaling cascades.
Introduction to NPFFR2
NPFFR2 is one of two receptors for the this compound family, the other being NPFFR1.[4] NPFFR2 exhibits a high affinity for NPFF peptides and is implicated in a broader range of physiological functions compared to its counterpart.[6] Structurally, NPFFR2 is a class A rhodopsin-like GPCR.[1] Cryo-electron microscopy studies have provided insights into its active and inactive states, revealing the molecular basis for ligand recognition and receptor activation.[7] The C-terminal RF-amide moiety of the peptide ligands engages with conserved residues in the transmembrane domain, while the N-terminal segment contributes to receptor subtype specificity.[7]
Physiological and Pathological Functions
NPFFR2 is involved in a diverse array of bodily functions and disease states:
-
Pain Modulation: The NPFF system, including NPFFR2, is a key modulator of nociception and opioid signaling.[4][5] NPFFR2 activation can produce both analgesic and hyperalgesic effects depending on the context and location of action.[4] It is particularly abundant in the superficial layers of the spinal cord, a critical area for pain processing.[8][9]
-
Opioid System Regulation: NPFFR2 interacts with the opioid system, modulating the effects of opioids like morphine. It has been shown to influence opioid tolerance and dependence.[4][5] Evidence suggests that NPFFR2 can form heteromers with opioid receptors, leading to altered signaling and trafficking of the opioid receptor.[9]
-
Energy Homeostasis and Metabolism: NPFFR2 plays a significant role in the regulation of energy balance, food intake, and thermogenesis.[6][10] Studies in NPFFR2-deficient mice have demonstrated its importance in glucose homeostasis, with knockout mice developing glucose intolerance, particularly on a high-fat diet.[6][11]
-
Cancer: Recent studies have implicated NPFFR2 in the progression of certain cancers. For instance, it is overexpressed in hepatocellular carcinoma (HCC) and is associated with a poor prognosis.[1] In HCC cells, NPFFR2 activation promotes cell survival, invasion, and migration through the RhoA/YAP signaling pathway.[1]
-
Cardiovascular Regulation: The NPFF system, including NPFFR2, is involved in the central and peripheral regulation of blood pressure.[12]
-
Neuroendocrine Function: NPFFR2 is expressed in various hypothalamic nuclei and is involved in modulating the hypothalamic-pituitary-adrenal (HPA) axis and stress responses.[10][13]
Ligand Binding and Receptor Activation
NPFFR2 is activated by several endogenous RF-amide peptides. The binding affinities of key ligands are summarized in the table below.
| Ligand | Receptor | Ki (nM) | Cell Line | Reference |
| This compound (NPFF) | hNPFFR2 | 0.37 (Kd) | HEK-293 | [1][4] |
| Neuropeptide AF (NPAF) | hNPFFR2 | Potent Agonist | CHO, HEK293T | [6] |
| Prolactin-releasing peptide (PrRP) | NPFFR2 | High Affinity | - | [9][12] |
| Kisspeptins | NPFFR2 | Moderate Affinity | CHO | [14] |
| 1DMe | NPFFR2 | Agonist | - | [7] |
| RF9 | NPFFR2 | Antagonist-like | - | [7] |
Tissue Distribution
The expression of NPFFR2 varies across different tissues and species. The following table summarizes the relative mRNA expression levels in human and rat tissues.
| Tissue | Human NPFFR2 mRNA (% of Placenta) | Rat NPFFR2 mRNA (% of Spinal Cord) | Reference |
| Placenta | 100% | N/A | [4] |
| Spinal Cord | Not specified | 100% | [4] |
| Amygdala | 27% | 42% | [4] |
| Hypothalamus | Not specified | High | [4] |
| Heart | Trace | 82% | [4] |
| Kidney | Low | Low | [6] |
| Lung | Low | Low | [6] |
| Adipose Tissue | High | High | [6] |
| Spleen | Higher than rat | Lower than human | [4] |
Signaling Pathways
NPFFR2 primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8][15] However, it can also couple to other G proteins, such as Gαs and Gαq, and activate alternative signaling pathways.[4][16]
Gαi/o-cAMP Pathway
This is the canonical signaling pathway for NPFFR2.
MAPK/ERK Pathway
NPFFR2 activation has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. genecards.org [genecards.org]
- 4. NPFFR2 Contributes to the Malignancy of Hepatocellular Carcinoma Development by Activating RhoA/YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sketchviz.com [sketchviz.com]
- 9. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. illumina.com [illumina.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. origene.com [origene.com]
- 15. In vivo opioid receptor heteromerization: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human NPFFR2(this compound receptor 2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
An In-depth Technical Guide to A-Type Neuropeptide FF Signaling Pathways and Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropeptide FF (NPFF) is an octapeptide (FLFQPQRF-NH2) that belongs to the RF-amide peptide family.[1][2] It is derived from the pro-NPFF-A precursor, which also yields neuropeptide AF (NPAF) and neuropeptide SF (NPSF).[1] These peptides exert their effects through two G-protein coupled receptors (GPCRs): NPFF Receptor 1 (NPFFR1, or GPR147) and NPFF Receptor 2 (NPFFR2, or GPR74).[1][3] The NPFF system is a key neuromodulatory system with significant physiological roles, including pain modulation, cardiovascular regulation, appetite control, and intricate interactions with the opioid system.[2][4][5] This guide provides a detailed overview of the core signaling pathways and mechanisms initiated by the activation of A-type NPFF receptors, presents quantitative data on ligand-receptor interactions, and outlines key experimental protocols for studying this system.
Core Signaling Pathways and Mechanisms
A-type NPFF signaling is multifaceted, involving coupling to various G-protein subtypes that trigger diverse downstream effector pathways. The specific outcome of receptor activation can vary depending on the receptor subtype (NPFFR1 vs. NPFFR2), the specific ligand, and the cellular context.
G-Protein Coupling
Both NPFFR1 and NPFFR2 are known to couple to inhibitory G-proteins (Gαi/o).[1][6] This coupling is a primary mechanism for their signaling activity. However, studies have revealed a more complex G-protein coupling profile:
-
NPFFR1: Primarily couples to Gαi3 and Gαs proteins.[1]
-
NPFFR2: Shows broader coupling, interacting with Gαi2, Gαi3, Gαo, and Gαs proteins.[1] There is also evidence for Gαq coupling.[7]
This differential coupling allows for a wide range of cellular responses following receptor activation.
Downstream Effector Pathways
The most well-characterized downstream effect of NPFF receptor activation is the inhibition of adenylyl cyclase via Gαi/o protein coupling. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][8][9] This action is typically measured by the receptor's ability to inhibit forskolin-stimulated cAMP production in recombinant cell lines.[6][10] The reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), affecting the phosphorylation state of numerous downstream targets.
Figure 1: NPFF signaling via the canonical Gi/o-cAMP pathway.
Activation of the NPFF system, particularly through the NPFFR2 receptor, can stimulate the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][11] This signaling branch appears to be involved in processes like neurite outgrowth.[11] Studies in dSH-SY5Y cells, which endogenously express NPFFR2, have shown that this ERK activation is dependent on both PKA and nitric oxide synthase (NOS).[12]
Figure 2: NPFFR2-mediated activation of the ERK/MAPK pathway.
There is also evidence that NPFF signaling can activate the nuclear factor kappa B (NF-κB) pathway.[12] In differentiated SH-SY5Y cells, NPFF treatment led to the activation of core upstream components of the NF-κB cascade, suggesting a role for this pathway in mediating some of the peptide's biological effects, potentially related to inflammation or cell survival.[12]
NPFF receptors are known to couple to and modulate the activity of various ion channels.
-
N-type Calcium Channels: NPFF receptor activation can inhibit voltage-gated N-type Ca2+ channels.[4][10] This is a key mechanism in its modulation of neurotransmitter release and neuronal excitability.
-
Potassium Channels: NPFFR2 has been shown to activate G protein-regulated inwardly rectifying potassium (GIRK) channels.[13]
Interaction with the Opioid System
A defining feature of the NPFF system is its complex functional interaction with the opioid system. NPFF is often termed an "anti-opioid" or "opioid-modulating" peptide.[1][14] This interaction does not occur through direct binding to opioid receptors but via crosstalk at the cellular level.[1] In SH-SY5Y cells co-expressing NPFFR2 and μ-opioid receptors (MOR), the two receptors exist in close proximity.[1] Activation of NPFFR2 can:
-
Increase the association between NPFFR2 and MOR.[1]
-
Reduce agonist-induced internalization of MOR.[1]
-
Functionally antagonize opioid-mediated inhibition of N-type Ca2+ channels.[10]
This molecular interplay is thought to underlie NPFF's role in modulating morphine-induced analgesia and the development of opioid tolerance and dependence.[1][14][15]
Figure 3: Logical relationship of NPFFR2 and μ-opioid receptor interaction.
Quantitative Data Presentation
The binding affinities of A-type NPFF peptides and related ligands have been characterized in various recombinant systems.
Table 1: Binding Affinities (Kd / Ki) of NPFF Ligands at Human Receptors
| Ligand | Receptor | Assay Type | Radiolabeled Ligand | Kd / Ki (nM) | Cell Line | Reference |
| NPFF | hNPFFR1 | Radioligand Binding | [125I]1DMeNPFF | 1.13 (Kd) | Cos-7 | [1][16] |
| NPFF | hNPFFR2 | Radioligand Binding | [125I]1DMeNPFF | 0.37 (Kd) | Cos-7 | [1][16] |
| NPFF | hNPFFR2 | Radioligand Binding | [125I]-EYF | 0.30 (Ki) | CHO | [6][17] |
| Human NPAF | hNPFFR2 | Radioligand Binding | [125I]-EYF | 0.22 (Ki) | CHO | [6][18] |
| 1DMe | hNPFFR2 | Radioligand Binding | [125I]-EYF | 0.31 (Ki) | CHO | [17] |
Table 2: Functional Potency (EC50) of NPFF-Related Agonists
| Agonist | Receptor | Assay Type | EC50 (nM) | Cell Line | Reference |
| GUB03385 | GPR10 | Functional | 0.4 | Not Specified | [5] |
| GUB03385 | NPFFR2 | Functional (Partial Agonist) | 20 | Not Specified | [5] |
| palm-PrRP31 | GPR10 | Functional | 0.072 | Not Specified | [5] |
| AC-099 | NPFFR2 | Functional (Full Agonist) | 1189 | Not Specified | [5] |
| AC-099 | NPFFR1 | Functional (Partial Agonist) | 2370 | Not Specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of NPFF signaling. Below are representative protocols for key assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[18]
Figure 4: Workflow for a radioligand competition binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of an NPFF agonist to inhibit adenylyl cyclase activity, typically after stimulation with forskolin (B1673556).[9]
Figure 5: Workflow for a cAMP accumulation inhibition assay.
ERK Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK pathway by measuring the increase in phosphorylated ERK (p-ERK) relative to total ERK.[7][13]
Figure 6: Workflow for an ERK phosphorylation Western blot assay.
Conclusion
The A-type this compound signaling system is characterized by its complexity and its significant neuromodulatory functions. Activation of NPFFR1 and NPFFR2 by endogenous ligands like NPFF initiates a cascade of intracellular events, primarily through Gαi/o-mediated inhibition of the cAMP pathway and G-protein-dependent activation of the MAPK/ERK pathway. Furthermore, its intricate crosstalk with the opioid system positions it as a critical target for understanding pain mechanisms and developing novel therapeutics for pain management and opioid dependence. The quantitative data and experimental protocols provided herein serve as a foundational resource for researchers and drug developers aiming to further elucidate and target these complex signaling networks.
References
- 1. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound receptor - Wikipedia [en.wikipedia.org]
- 4. This compound/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Functional characterization of a human receptor for this compound and related peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Differential activation of this compound receptors by gonadotropin-inhibitory hormone peptides in the European sea bass [frontiersin.org]
- 8. Rat NPFF(1) receptor-mediated signaling: functional comparison of this compound (NPFF), FMRFamide and PFR(Tic)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (NPFF) analogs functionally antagonize opioid activities in NPFF2 receptor-transfected SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of NPFF2 receptor stimulates neurite outgrowth in Neuro 2A cells through activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound activates ERK and NF kappa B signal pathways in differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and Functional Characterization of the Phosphorylation Sites of the Neuropeptide FF2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of this compound receptors in neuroadaptive responses to acute and chronic opiate treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and modulation of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scilit.com [scilit.com]
- 18. benchchem.com [benchchem.com]
The Intricate Dance: An In-depth Technical Guide to the Interaction of A-type Neuropeptide FF and Opioid Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endogenous opioid system, a cornerstone of pain management, is subject to complex regulatory mechanisms. Among the key modulators is the neuropeptide FF (NPFF) system, which exerts a profound influence on opioid analgesia, tolerance, and dependence. A-type this compound (AF), and the closely related F-type this compound (FF), act through two G protein-coupled receptors, NPFFR1 and NPFFR2.[1] This technical guide provides a comprehensive overview of the interaction between the A-type this compound system and the opioid system, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to facilitate further research and therapeutic development.
Data Presentation: Quantitative Analysis of Receptor Interactions
The interaction between the NPFF and opioid systems is primarily modulatory, as NPFF peptides exhibit low affinity for opioid receptors.[2] The following tables summarize the binding affinities of various ligands at NPFF and opioid receptors, providing a quantitative basis for understanding their interactions.
Table 1: Binding Affinities of NPFF Analogs and Related Peptides at Human NPFF Receptors
| Ligand | Receptor | Binding Affinity (Kd or Ki, nM) |
| This compound (NPFF) | hNPFFR1 | 1.13 (Kd) |
| This compound (NPFF) | hNPFFR2 | 0.37 (Kd) |
| dNPA | hNPFFR2 | 0.027 (Ki) |
Data compiled from multiple sources.[1][1] dNPA is a selective NPFFR2 agonist.
Table 2: Binding Affinities of Opioid Ligands at Human Mu-Opioid Receptors (MOR)
| Ligand | Binding Affinity (Ki, nM) |
| Morphine | 1.168 - 96 |
| Fentanyl | 1.346 - 99 |
| DAMGO | ~2.9 (high affinity state) |
| Naloxone | 1.518 |
Data compiled from multiple sources with varying experimental conditions.[3][4][5] DAMGO is a selective MOR agonist.
Table 3: Functional Interaction - Modulation of Opioid-Induced cAMP Inhibition
| Modulator | Opioid Agonist | Assay System | Effect (IC50 or % inhibition) |
| NPFF Analog (dNPA) | Morphine | In vivo analgesia | Reversal of analgesia |
| Cannabidiol Analogs | Fentanyl | HEK293 cells | Inhibition of cAMP accumulation (IC50 = 722 nM for Naloxone) |
| Morphine | - | SH-SY5Y cells | Inhibition of cAMP formation (IC50 = 193 nM) |
| M6G | - | SH-SY5Y cells | Inhibition of cAMP formation (IC50 = 113 nM) |
| Fentanyl | - | SH-SY5Y cells | Inhibition of cAMP formation (IC50 = 27 nM) |
Data compiled from multiple sources.[1][4][6] M6G is a morphine metabolite.
Signaling Pathways and Crosstalk
The interaction between NPFF and opioid systems occurs at the level of intracellular signaling cascades. Both NPFF and opioid receptors are Gi/o-coupled, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[7] Furthermore, evidence suggests the potential for physical interaction through receptor heteromerization, leading to novel signaling properties.
Experimental Protocols
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., A-type NPFF analog) for a specific receptor (e.g., mu-opioid receptor).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [3H]DAMGO for MOR)
-
Test compound (unlabeled A-type NPFF analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add in triplicate:
-
Assay buffer
-
A fixed concentration of radioligand (typically at its Kd value)
-
Cell membrane preparation (5-10 µg of protein)
-
Increasing concentrations of the test compound.
-
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Tail-Flick Test
Objective: To assess the modulatory effect of an A-type NPFF analog on opioid-induced analgesia in rodents.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Tail-flick analgesia meter
-
Opioid agonist (e.g., morphine sulfate)
-
A-type NPFF analog
-
Vehicle (e.g., saline)
-
Syringes for administration (e.g., subcutaneous, intracerebroventricular)
Procedure:
-
Acclimatize rats to the testing environment and handling for several days.
-
On the test day, determine the baseline tail-flick latency for each rat by applying a radiant heat source to the tail and measuring the time to withdrawal. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Administer the A-type NPFF analog or vehicle at a predetermined time before the opioid.
-
Administer the opioid agonist (e.g., morphine) or vehicle.
-
Measure the tail-flick latency at several time points after opioid administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE between groups (vehicle, opioid alone, NPFF analog + opioid) to determine the modulatory effect of the NPFF analog.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Heteromerization
Objective: To investigate the potential for physical interaction (heteromerization) between NPFFR2 and mu-opioid receptors in living cells.
Materials:
-
HEK293 cells
-
Expression vectors for NPFFR2 tagged with a BRET donor (e.g., Renilla luciferase, RLuc)
-
Expression vectors for MOR tagged with a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Cell culture reagents and transfection reagents
-
BRET plate reader
Procedure:
-
Co-transfect HEK293 cells with the donor- and acceptor-tagged receptor constructs. As a control, transfect cells with the donor construct and an empty acceptor vector.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to the cell suspension.
-
Immediately measure the light emission at two wavelengths simultaneously using a BRET plate reader: one for the donor (e.g., 485 nm for RLuc) and one for the acceptor (e.g., 530 nm for YFP).
-
Calculate the BRET ratio: (Acceptor emission) / (Donor emission).
-
A significant increase in the BRET ratio in cells co-expressing both tagged receptors compared to the control indicates that the two receptors are in close proximity (<10 nm), suggesting heteromerization.
-
To confirm specificity, perform competition experiments by co-transfecting with an untagged version of one of the receptors, which should decrease the BRET signal.
Conclusion
The interaction between the A-type this compound and opioid systems represents a critical modulatory mechanism with significant implications for pain therapeutics. This guide provides a foundational resource for researchers, offering quantitative data for comparative analysis, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways. A deeper understanding of this intricate interplay will be instrumental in the development of novel analgesic strategies with improved efficacy and reduced side effects.
References
- 1. Anti-analgesia of a selective NPFF2 agonist depends on opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Functional Reconstitution of Monomeric μ-Opioid Receptors: ALLOSTERIC MODULATION OF AGONIST BINDING BY Gi2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. zenodo.org [zenodo.org]
- 6. Crosstalk between Opioid and Anti-Opioid Systems: An Overview and Its Possible Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal Crosstalk Between TLR4 and Opioid Receptor Pathways [transpopmed.org]
A-type Neuropeptide FF as an Anti-Opioid Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-type neuropeptide FF (NPFF) is an endogenous octapeptide that has garnered significant attention for its role as a modulator of the opioid system. Initially identified as an anti-opioid peptide, NPFF has been shown to counteract opioid-induced analgesia, participate in the development of opioid tolerance and dependence, and influence withdrawal phenomena. This technical guide provides an in-depth overview of the core pharmacology of A-type NPFF, focusing on its receptor interactions, signaling pathways, and the experimental methodologies used to characterize its anti-opioid properties. All quantitative data are presented in structured tables for ease of comparison, and key signaling and experimental workflows are visualized using diagrams.
Core Concepts: The NPFF System
The NPFF system is comprised of the neuropeptide itself and its two cognate G protein-coupled receptors (GPCRs): NPFF1 receptor (NPFF1R or GPR147) and NPFF2 receptor (NPFF2R or GPR74). NPFF demonstrates high affinity for both receptor subtypes.[1] The physiological effects of NPFF, particularly its anti-opioid actions, are mediated through the activation of these receptors, which are differentially distributed throughout the central nervous system.
Mechanism of Anti-Opioid Action
The prevailing hypothesis for NPFF's anti-opioid activity is that it functions as a homeostatic regulator of the opioid system. During opioid administration, the NPFF system is thought to be upregulated to counteract the effects of opioids, contributing to the development of tolerance and dependence.[1] Upon cessation of opioid use, the persistently activated NPFF system may contribute to the negative affective states associated with withdrawal. NPFF does not exert its effects by directly binding to opioid receptors.[1]
Data Presentation: Quantitative Analysis
The following tables summarize the binding affinities and functional potencies of A-type NPFF and related ligands at human NPFF receptors.
Table 1: Binding Affinities (Kd and Ki) of NPFF and Analogs at Human NPFF Receptors
| Ligand | Receptor | Assay Type | Radiolabel | Cell Line | Kd (nM) | Ki (nM) | Reference |
| NPFF | hNPFF1R | Saturation Binding | - | - | 1.13 | - | [1] |
| NPFF | hNPFF2R | Saturation Binding | - | - | 0.37 | - | [1] |
| Human NPAF | hNPFF2R | Competition Binding | [¹²⁵I]-EYF | CHO | - | 0.22 | |
| SQA-NPFF | hNPFF2R | Competition Binding | [¹²⁵I]-EYF | CHO | - | 0.29 | |
| NPFF | hNPFF2R | Competition Binding | [¹²⁵I]-EYF | CHO | - | 0.30 | |
| 1DMe | hNPFF2R | Competition Binding | [¹²⁵I]-EYF | CHO | - | 0.31 | |
| EYW-NPSF | hNPFF2R | Competition Binding | [¹²⁵I]-EYF | CHO | - | 0.32 | |
| QFW-NPSF | hNPFF2R | Competition Binding | [¹²⁵I]-EYF | CHO | - | 0.35 |
Table 2: Functional Potency (EC50) of NPFF Analogs at Human NPFF Receptors
| Ligand | Receptor | Functional Assay | Parameter Measured | EC50 (nM) | Reference |
| Human NPAF | hNPFFR | Aequorin Assay | Luminescence | 0.70 | |
| SQA-NPFF | hNPFFR | Aequorin Assay | Luminescence | 0.83 | |
| EYW-NPSF | hNPFFR | Aequorin Assay | Luminescence | 1.37 | |
| Bovine NPAF | hNPFFR | Aequorin Assay | Luminescence | 3.35 | |
| QFW-NPSF | hNPFFR | Aequorin Assay | Luminescence | 3.54 | |
| NPFF | hNPFFR | Aequorin Assay | Luminescence | 5.17 | |
| 1DMe | hNPFFR | Aequorin Assay | Luminescence | 6.77 |
Signaling Pathways
NPFF receptors primarily couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, there is also evidence for coupling to stimulatory G proteins (Gαs) and the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-opioid properties of A-type NPFF.
Radioligand Binding Assay
This assay is used to determine the binding affinity of NPFF and its analogs to NPFF receptors.
a. Membrane Preparation:
-
Culture cells (e.g., CHO or HEK293) stably expressing the human NPFF1 or NPFF2 receptor.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
b. Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled NPFF ligand (e.g., [¹²⁵I]-EYF), and varying concentrations of the unlabeled competitor compound (e.g., NPFF or its analogs).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of NPFF agonists to inhibit adenylyl cyclase activity.
a. Cell Culture and Treatment:
-
Seed cells expressing the NPFF receptor of interest in a 96-well plate.
-
The following day, replace the culture medium with a stimulation buffer.
-
Pre-incubate the cells with varying concentrations of the NPFF agonist.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
b. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation).
Tail-Flick Test for Analgesia
This in vivo assay assesses the effect of NPFF on opioid-induced analgesia in rodents.
a. Animal Preparation:
-
Use adult male rats or mice.
-
Acclimatize the animals to the testing apparatus.
b. Procedure:
-
Administer the opioid analgesic (e.g., morphine) via a relevant route (e.g., intraperitoneal or subcutaneous).
-
At a predetermined time before or after the opioid administration, administer NPFF or a vehicle control, typically via intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection.
-
At the time of peak opioid effect, place the animal's tail in the path of a focused beam of radiant heat.
-
Measure the latency for the animal to flick its tail away from the heat source.
-
A cut-off time is employed to prevent tissue damage.
-
An increase in tail-flick latency indicates an analgesic effect. A reduction in the opioid-induced increase in latency by NPFF indicates an anti-opioid effect.
Naloxone-Precipitated Withdrawal Model
This in vivo model is used to evaluate the role of NPFF in the expression of opioid withdrawal symptoms.
a. Induction of Opioid Dependence:
-
Administer escalating doses of an opioid (e.g., morphine) to the animals over several days to induce physical dependence.[2]
-
A common regimen involves twice-daily injections of morphine for 2-5 days, with the dose increasing each day.[2][3]
b. NPFF Administration and Withdrawal Precipitation:
-
On the test day, administer a final dose of morphine.[3]
-
Administer NPFF or vehicle via the desired route (e.g., i.c.v.).
-
After a specified time, precipitate withdrawal by administering an opioid antagonist, such as naloxone (B1662785).[2][3]
c. Assessment of Withdrawal Symptoms:
-
Immediately after naloxone injection, place the animal in an observation chamber.
-
For a defined period (e.g., 30 minutes), observe and score various withdrawal behaviors.[3] Common signs include jumping, wet-dog shakes, paw tremors, teeth chattering, and diarrhea.[2]
-
A composite withdrawal score can be calculated to quantify the overall severity of the withdrawal syndrome.[2]
-
An alteration in the withdrawal score by NPFF indicates its modulatory role in opioid dependence.
Conclusion
A-type this compound plays a complex and significant role in modulating the opioid system. Its anti-opioid effects are mediated through specific NPFF receptors and involve intricate signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of the NPFF system and its potential as a therapeutic target for managing opioid-related disorders. Further research into the development of selective NPFF receptor ligands will be crucial for dissecting the precise roles of NPFF1R and NPFF2R and for advancing the therapeutic potential of targeting this intriguing neuropeptide system.
References
A-type Neuropeptide FF Gene Expression in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the gene expression of A-type neuropeptide FF (NPFF) within the central nervous system (CNS). It covers the distribution, regulation, and signaling pathways of the NPFF system and offers detailed protocols for its study. NPFF, an octapeptide belonging to the RF-amide family, is a key modulator of various physiological processes, making it a significant target for therapeutic development.[1][2][3] The peptide originates from a highly conserved gene that also encodes for neuropeptide AF (NPAF).[4][5][6] NPFF exerts its pleiotropic effects—including pain modulation, opioid system interaction, and cardiovascular regulation—through two primary G protein-coupled receptors (GPCRs): NPFF1R (GPR147) and NPFF2R (GPR74).[1][7][8][9][10]
Distribution of NPFF and its Receptors in the CNS
The expression of the NPFF gene and the localization of its receptors are discretely organized within the CNS, suggesting specific functional roles. The distribution of NPFF mRNA is largely consistent with the peptide's immunoreactivity, with the highest concentrations found in the dorsal spinal cord and the posterior lobe of the pituitary gland.[1][5]
NPFF Gene Expression
In situ hybridization and immunohistochemical studies have mapped NPFF mRNA and peptide expression to several key CNS regions:
-
Spinal Cord: A high density of NPFF mRNA is found in the superficial laminae (I and II) of the dorsal horn at all levels.[1][4][11][12][13] These NPFF-expressing cells constitute a specific population of excitatory interneurons involved in processing nociceptive and pruritic stimuli.[12]
-
Brainstem: Robust expression is observed in the nucleus of the solitary tract (NTS) and the spinal trigeminal nucleus.[2][13]
-
Hypothalamus: NPFF mRNA is expressed in cell bodies within the paraventricular (PVN) and supraoptic (SON) nuclei.[2][13] It should be noted that while mRNA is localized to cell bodies in this region, NPFF immunoreactivity is primarily detected in nerve terminals.[1]
NPFF Receptor Expression
The two receptor subtypes, NPFF1R and NPFF2R, exhibit differential distribution patterns:
-
NPFF1R (GPR147): Expression is predominantly localized in the hypothalamus and limbic system.[3][6][7][9]
-
NPFF2R (GPR74): A high concentration of this receptor is found in the superficial layers of the spinal cord, thalamus, and hypothalamus, regions critical for pain modulation and opioid functions.[1][2][3][7][9]
Regulation of NPFF Gene Expression
NPFF gene expression is not static; it is dynamically regulated by physiological states, pathological conditions, and feedback mechanisms.
-
Regulation by Pain States: The NPFF system is significantly modulated by pain. In models of inflammatory pain, such as carrageenan-induced inflammation, the gene expression of both NPFF and its receptor NPFF2R is upregulated in the dorsal horn of the spinal cord.[1][5][11] This suggests an adaptive response to persistent pain signals. In contrast, this upregulation of spinal NPFF mRNA has not been consistently observed in neuropathic pain models.[1][5]
-
Autoregulation: The NPFF system appears capable of autoregulation. Studies have shown that central intracerebroventricular (i.c.v.) administration of NPFF leads to an upregulation of its own gene expression within neurons of the nucleus of the solitary tract (NTS).[8]
-
Transcriptional Control: Analysis of the NPFF gene's 5'-flanking region has identified potential binding sites for several transcriptional regulators.[10] These include the homeobox proteins Oct-1, PDX1, Pit-1, and MEIS, as well as the downstream regulatory element antagonistic modulator (DREAM).[10] Furthermore, a nerve growth factor (NGF) responsive element has been identified, suggesting a link to neurotrophic signaling pathways.[10]
NPFF Signaling Pathways
NPFF mediates its biological effects by activating its cognate GPCRs, NPFF1R and NPFF2R, which couple to various intracellular signaling cascades.[1][2]
Canonical Gαi/o-Coupled Pathway
The primary signaling mechanism for both NPFF1R and NPFF2R involves coupling to inhibitory Gαi/o proteins.[2][7][14] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][7] This reduction in cAMP can subsequently dampen the activity of downstream effectors like Protein Kinase A (PKA) and the Mitogen-Activated Protein Kinase (MAPK) cascade.[7]
References
- 1. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Promotes Neuronal Survival and Enhances Synaptic Protein Expression Following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and modulation of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of this compound in central cardiovascular and neuroendocrine regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Central administration of this compound (NPFF) causes increased neuronal activation and up-regulation of NPFF gene expression in the rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound receptor - Wikipedia [en.wikipedia.org]
- 10. Identification of transcriptional regulators of this compound gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulatory roles of the NPFF system in pain mechanisms at the spinal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression of this compound Defines a Population of Excitatory Interneurons in the Superficial Dorsal Horn of the Mouse Spinal Cord that Respond to Noxious and Pruritic Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
A-Type Neuropeptide FF: A Technical Guide to Localization in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of the anatomical distribution of A-type neuropeptide FF (NPFF) and its cognate receptors, NPFFR1 and NPFFR2, within the spinal cord and brain. It synthesizes data from immunohistochemical, in situ hybridization, and autoradiographic studies to present a comprehensive localization map. Detailed experimental protocols for these techniques are provided, alongside quantitative data and diagrams of key pathways and workflows to support further research and therapeutic development.
Introduction to the this compound System
This compound (NPFF) is a member of the RF-amide peptide family, first isolated from the bovine brain and identified as a pain-modulating molecule with complex interactions with the opioid system.[1] In mammals, NPFF and its related peptides are derived from the NPFFA gene.[2] The biological effects of NPFF are mediated by two G protein-coupled receptors (GPCRs): NPFF Receptor 1 (NPFFR1, also known as GPR147) and NPFF Receptor 2 (NPFFR2, also known as GPR74).[3][4]
The NPFF system is a key player in a variety of physiological processes, including pain perception, opioid tolerance, cardiovascular regulation, endocrine function, and energy homeostasis.[2][3][5][6] Its ability to modulate opioid-induced analgesia—either potentiating or attenuating it depending on the site of action—makes the NPFF system an attractive target for developing novel analgesics or adjuvants to opioid therapies.[3][7] A thorough understanding of the precise anatomical localization of NPFF and its receptors is therefore critical for elucidating its functions and for the targeted development of therapeutic agents.
Anatomical Localization of NPFF and its Receptors
The distribution of NPFF-expressing neurons, fibers, and receptors is discrete and highly conserved across species, with notable concentrations in regions of the central nervous system (CNS) associated with sensory processing, pain modulation, and autonomic control.[3][6]
Spinal Cord
The spinal cord, particularly its dorsal horn, is a primary site for the expression and action of the NPFF system.
-
NPFF: The highest levels of NPFF in the rat CNS are found in the dorsal spinal cord.[3] NPFF-expressing neurons are concentrated in the superficial dorsal horn (laminae I and II) and are estimated to account for approximately 6% of the excitatory neurons in this region.[8] The expression of NPFF mRNA is significantly upregulated in the dorsal horn in response to inflammatory pain.[3][7][9]
-
NPFFR1: In rats, the NPFFR1 receptor is largely absent from the spinal cord.[3][10]
-
NPFFR2: NPFFR2 is present in high density in the superficial layers of the spinal cord in mammals.[2][4] Radioligand binding studies confirm that NPFF receptor binding is limited to the dorsal portion of the spinal cord.[3] This dense localization in the primary sensory relay area strongly supports the role of NPFFR2 in nociception and the modulation of incoming pain signals.[2] Gene expression of NPFFR2 is also upregulated by persistent inflammatory pain.[3]
Brain
In the brain, NPFF and its receptors exhibit a wider, yet distinct, distribution, with significant species and even strain-specific differences.[6][11]
-
NPFF: NPFF-producing neurons and their projections are found in key areas for sensory and autonomic regulation. In rodents, NPFF is robustly expressed in the nucleus of the solitary tract, the spinal trigeminal nucleus, and the dorsal vagal complex.[6][8] Expression is also prominent in the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus.[6] In the human brain, NPFF-positive cells have been identified in the gray matter of the frontal, cingulate, and superior temporal gyri, as well as in the underlying superficial white matter.[5][6]
-
NPFFR1: NPFFR1 is broadly distributed, with the highest concentrations in the limbic system and hypothalamus.[2][4] In rodents, it is moderately expressed in the hypothalamus (including the PVN, SON, and arcuate nucleus), lateral septal nucleus, and superior colliculus.[6] Its distribution suggests a primary role in neuroendocrine functions.[2]
-
NPFFR2: The distribution pattern of NPFFR2 is consistent with a role in modulating sensory inputs.[2] High densities of NPFFR2 are found in the parafascicular and laterodorsal nuclei of the thalamus and in the presubiculum of the hippocampus.[10] It is also widely expressed in various hypothalamic nuclei.[6]
Quantitative Data Presentation
The following tables summarize the relative distribution and density of NPFF system components in the CNS.
Table 1: Relative mRNA Distribution of NPFF Receptors in Human and Rat Tissues
| Tissue | Human NPFFR1 | Human NPFFR2 | Rat NPFFR1 | Rat NPFFR2 |
| Spinal Cord | Highest Level (100%) | Moderate | Low | Highest Level (100%) |
| Hypothalamus | Moderate | Moderate | Highest Level (100%) | High |
| Thalamus | Moderate | Moderate | High | High |
| Brainstem | Moderate | Moderate | High | High |
| Cerebellum | Low | Low | Low | Low |
| Placenta | Low | Highest Level (100%) | N/A | N/A |
| (Data adapted from literature reviews; levels are expressed as a percentage of the highest-expressing tissue for each receptor and species).[3] |
Table 2: Summary of NPFF System Localization in Key CNS Regions (Rodent)
| CNS Region | NPFF Neurons/Fibers | NPFFR1 Density | NPFFR2 Density |
| Spinal Cord (Dorsal Horn) | High | Absent/Very Low | High |
| Spinal Cord (Ventral Horn) | Low/Absent | Absent | Absent |
| Nucleus of the Solitary Tract | High | Low | Moderate |
| Spinal Trigeminal Nucleus | High | Low | Moderate |
| Hypothalamus (PVN, SON) | High | High | High |
| Thalamus (Parafascicular) | Moderate | Moderate | High |
| Limbic System (Septum) | Moderate | High | Moderate |
| Hippocampus (Presubiculum) | Low | Low | High |
| Cerebral Cortex | Low (Rodent), Moderate (Human) | Moderate | Moderate |
| (This table represents a qualitative summary compiled from multiple immunohistochemical and autoradiographic studies).[2][3][5][6][10] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of neuropeptide localization. The following sections provide generalized protocols for the key techniques cited in this guide.
Immunohistochemistry (IHC) for NPFF Protein Localization
This protocol describes the visualization of NPFF protein in fixed tissue sections.
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and spinal cord and post-fix in 4% PFA for 2-4 hours at 4°C.[12]
-
Cryoprotect the tissue by sequential immersion in 10%, 20%, and 30% sucrose (B13894) in PBS at 4°C until the tissue sinks.[13]
-
Embed the tissue in a suitable medium (e.g., OCT compound), freeze, and store at -80°C.
-
Using a cryostat, cut 10-40 µm thick sections and mount them on charged glass slides or collect as free-floating sections in PBS.[14][15]
-
-
Staining Procedure:
-
Washing: Wash sections 3 times for 5 minutes each in PBS to remove the embedding medium.
-
Antigen Retrieval (Optional but Recommended): For some antibodies, incubate slides in a citrate-based buffer (pH 6.0) at 95-100°C for 10-20 minutes to unmask epitopes. Let cool to room temperature.
-
Permeabilization & Blocking: Incubate sections for 1-2 hours at room temperature in a blocking solution containing 0.3% Triton X-100 (for permeabilization) and 5-10% normal serum (from the same species as the secondary antibody) in PBS to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-NPFF antibody in the blocking solution. Incubate sections overnight at 4°C in a humidified chamber.
-
Washing: Wash sections 3 times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate sections with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash sections 3 times for 10 minutes each in PBS, protected from light.
-
Counterstaining (Optional): Incubate sections with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting: Wash sections briefly in PBS. Mount with an anti-fade mounting medium and apply a coverslip.
-
Visualization: Image using a fluorescence or confocal microscope.
-
In Situ Hybridization (ISH) for NPFF mRNA Localization
This protocol allows for the visualization of cells expressing the NPFFA gene.
-
Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)- or biotin-labeled antisense RNA probe complementary to the target NPFF mRNA sequence from a linearized plasmid template using in vitro transcription. A sense probe should be prepared as a negative control.[12]
-
-
Tissue Preparation:
-
Prepare cryosections (10-20 µm) as described in the IHC protocol and mount on RNase-free slides. Ensure all solutions and equipment are RNase-free.
-
Post-fixation: Fix sections in 4% PFA in PBS for 10-20 minutes at room temperature.
-
Washing: Wash 2 times for 5 minutes each in PBS.
-
Permeabilization: Treat with Proteinase K (1-5 µg/mL) for 5-10 minutes at 37°C to improve probe penetration. The duration is critical and must be optimized.
-
Acetylation: Incubate in 0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride (B1165640) for 10 minutes to reduce non-specific binding.
-
-
Hybridization:
-
Pre-hybridization: Cover sections with hybridization buffer (containing formamide, SSC, and blocking reagents) and incubate for 1-2 hours at the desired hybridization temperature (e.g., 65°C).[12]
-
Hybridization: Dilute the labeled probe in fresh hybridization buffer. Apply the probe to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.[12]
-
-
Post-Hybridization Washes and Detection:
-
Stringency Washes: Perform a series of washes with decreasing concentrations of saline sodium citrate (B86180) (SSC) buffer at high temperature (e.g., 65°C) to remove unbound and non-specifically bound probe.[12]
-
Blocking: Incubate in a blocking solution (e.g., MABT with 2% blocking reagent) for 1 hour.
-
Antibody Incubation: Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP) overnight at 4°C.
-
Washing: Wash thoroughly in buffer (e.g., MABT).
-
Signal Development: Incubate sections in a substrate solution (e.g., NBT/BCIP for AP) until the desired color intensity is reached. For fluorescence ISH (FISH), a tyramide signal amplification system can be used.[16][17]
-
Stopping and Mounting: Stop the reaction by washing in buffer. Dehydrate the sections through an ethanol (B145695) series, clear with xylene, and mount with a permanent mounting medium.
-
Receptor Autoradiography for NPFFR1/NPFFR2 Localization
This technique maps receptor distribution using radiolabeled ligands.
-
Tissue Preparation:
-
Rapidly dissect fresh, unfixed brain and spinal cord tissue, freeze in isopentane (B150273) cooled by liquid nitrogen, and store at -80°C.
-
Using a cryostat, cut 10-20 µm thick sections and thaw-mount them onto gelatin-coated slides. Store slides at -80°C until use.[15]
-
-
Binding Assay:
-
Pre-incubation: Thaw slides and pre-incubate them in a buffer (e.g., Tris-HCl) for 15-30 minutes at room temperature to remove endogenous ligands.[15]
-
Incubation: Incubate the slides with a specific radioligand in a binding buffer containing protease inhibitors.
-
For NPFFR1: Use a selective ligand like [125I]YVPNLPQRF-NH2 ([125I]YVP).[10][11]
-
For NPFFR2: Use a selective ligand like [125I]EYWSLAAPQRF-NH2 ([125I]EYF).[10][11]
-
Total Binding: Incubate sections with only the radioligand.
-
Non-specific Binding: Incubate adjacent sections with the radioligand plus a high concentration of a non-labeled specific competitor (e.g., unlabeled NPFF or a selective antagonist) to saturate specific sites.[15]
-
-
Incubate for 60-120 minutes at room temperature until equilibrium is reached.[18]
-
-
Washing and Drying:
-
Wash the slides in ice-cold buffer to remove unbound radioligand. The number and duration of washes must be optimized to maximize the signal-to-noise ratio.[18]
-
Perform a final quick dip in ice-cold distilled water to remove buffer salts.
-
Dry the slides rapidly under a stream of cold, dry air.
-
-
Imaging and Analysis:
-
Expose the dried slides to radiation-sensitive film or a phosphor imaging plate along with calibrated radioactive standards.
-
After exposure, develop the film or scan the plate.
-
Quantify the receptor density in different anatomical regions by comparing the optical density of the signal to the calibration curve generated from the standards, using a computerized image analysis system.[15][19] Specific binding is calculated by subtracting the non-specific binding from the total binding.[15]
-
Visualizations of Pathways and Workflows
The following diagrams were created using the DOT language to illustrate key processes.
Caption: NPFF signaling cascade via Gi/o-coupled receptors.
Caption: Standard workflow for immunohistochemistry (IHC).
Caption: Key steps in the in situ hybridization (ISH) workflow.
Caption: Workflow for quantitative receptor autoradiography.
Conclusion and Future Directions
The anatomical evidence strongly supports a critical role for the A-type this compound system in modulating sensory and autonomic information, particularly within the spinal cord and key brainstem and hypothalamic nuclei. The high concentration of NPFF and NPFFR2 in the superficial dorsal horn solidifies its position as a key modulator of nociceptive signaling. In the brain, the differential distribution of NPFFR1 and NPFFR2 suggests distinct roles, with NPFFR1 being more involved in neuroendocrine and limbic functions, while NPFFR2 is positioned to influence sensory processing pathways.
For drug development professionals, this distinct localization offers opportunities for targeted therapeutic intervention. The development of selective NPFFR2 agonists or NPFFR1 antagonists could provide novel avenues for pain management, potentially as standalone analgesics or as adjuvants to reduce opioid tolerance and side effects.[3] Further research using high-resolution projectome mapping and functional circuit analysis will be crucial to fully dissect the neuronal pathways governed by NPFF and to translate this anatomical knowledge into effective clinical therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound receptor - Wikipedia [en.wikipedia.org]
- 5. This compound (NPFF)-positive nerve cells of the human cerebral cortex and white matter in controls, selected neurodegenerative diseases, and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound and modulation of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterisation of NPFF-expressing neurons in the superficial dorsal horn of the mouse spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulatory role of this compound system in nociception and opiate analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative autoradiographic distribution of NPFF1 this compound receptor in the rat brain and comparison with NPFF2 receptor by using [125I]YVP and [(125I]EYF as selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rodent strain differences in the NPFF1 and NPFF2 receptor distribution and density in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Spinal cord from body donors is suitable for multicolor immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 15. Autoradiography [fz-juelich.de]
- 16. Protocol for RNA fluorescence in situ hybridization in mouse meningeal whole mounts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A technical review and guide to RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. This compound receptors in rat brain: a quantitative light-microscopic autoradiographic study using [125I][D.Tyr1, (NMe)Phe3]NPFF - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Type Neuropeptide FF: A Technical Guide to Its Physiological Roles in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide FF (NPFF) is an octapeptide, belonging to the RF-amide peptide family, that plays a multifaceted role in mammalian physiology.[1][2][3] Derived from the Pro-NPFFA precursor, which also yields Neuropeptide AF (NPAF), NPFF exerts its effects through two G protein-coupled receptors, NPFFR1 and NPFFR2.[1][3][4] These receptors are distributed throughout the central and peripheral nervous systems, with notable concentrations in the spinal cord, hypothalamus, and brainstem.[1][4][5][6][7] The NPFF system is a critical modulator of several key physiological processes, including pain perception, cardiovascular function, neuroendocrine regulation, and energy homeostasis. Its complex interaction with the endogenous opioid system makes it a particularly compelling target for therapeutic development, especially in the fields of analgesia and addiction. This document provides a comprehensive overview of the NPFF system, its signaling mechanisms, physiological functions, and the experimental protocols used for its investigation.
The this compound System
Peptides and Precursors
In mammals, NPFF and the related peptides NPAF and Neuropeptide SF (NPSF) are derived from a single gene product, the Pro-NPFFA precursor.[5][8] The human NPFF gene is highly conserved across species, indicating its physiological importance.[1] The primary bioactive peptides from this precursor are:
-
This compound (NPFF): An octapeptide with the sequence FLFQPQRF-NH2.[1]
-
Neuropeptide AF (NPAF): A longer peptide, with the human sequence AGEGLSSPFWSLAAPQRF-NH2.[1]
Both peptides share the C-terminal RF-amide motif, a characteristic of this peptide family.[1]
Receptors and Distribution
NPFF and its related peptides mediate their effects through two high-affinity G protein-coupled receptors (GPCRs):
-
NPFF Receptor 1 (NPFFR1 or GPR147): NPFFR1 is broadly distributed in the central nervous system, with high expression levels in the hypothalamus, limbic system, and pituitary.[4][7][9] It is involved in regulating neuroendocrine functions, feeding, and cardiovascular control.[9][10]
-
NPFF Receptor 2 (NPFFR2 or GPR74): NPFFR2 is found in high density in the superficial layers of the dorsal horn of the spinal cord, a key area for processing nociceptive information.[1][4][7][11] It is also expressed in various brain regions, including the brainstem and hypothalamus.[1][12] This receptor is strongly implicated in pain modulation and interaction with the opioid system.[1][4]
While both receptors bind NPFF, peptides derived from the Pro-NPFFA precursor generally show a higher affinity for NPFFR2.[4]
Signaling Pathways
NPFF receptors are primarily coupled to inhibitory G proteins (Gαi/o).[4][10] Upon agonist binding, the activated Gαi/o subunit initiates several downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The primary mechanism is the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][13]
-
Modulation of Ion Channels: The NPFF system can also directly modulate ion channel activity. It has been shown to inhibit N-type voltage-gated calcium channels and activate G protein-coupled inwardly rectifying potassium (GIRK) channels.[4][10] This leads to neuronal hyperpolarization and reduced neurotransmitter release.
-
Functional Antagonism of Opioid Receptors: At a cellular level, NPFF receptor activation can functionally counteract the signaling of opioid receptors. For instance, NPFFR2 stimulation has been shown to reverse the inhibition of N-type calcium channels caused by opioid receptor agonists.[4]
Physiological Roles of NPFF in Mammals
Pain Modulation
The role of the NPFF system in nociception is complex, exhibiting both pro- and anti-nociceptive effects that are highly dependent on the site of administration.[1][11]
-
Supraspinal (Anti-opioid/Pronociceptive) Effects: When administered intracerebroventricularly (i.c.v.), NPFF and its analogs typically exert anti-opioid effects, attenuating the analgesic effects of morphine.[1][5][6] This has led to the characterization of the NPFF system as an "anti-opioid" or "opioid-modulating" system, which may contribute to the development of opioid tolerance and dependence.[1][6]
-
Spinal (Analgesic) Effects: In contrast, intrathecal (i.t.) administration of NPFF often produces direct analgesic effects and can potentiate morphine-induced analgesia.[1][5][14]
In pathological pain states, the NPFF system is dynamically regulated. For instance, in models of inflammatory pain, the expression of NPFF and NPFFR2 mRNA is upregulated in the dorsal horn of the spinal cord, suggesting an endogenous role in modulating inflammatory pain.[1][5][11][14]
Cardiovascular Regulation
The NPFF system is a significant regulator of central cardiovascular control.[2][10] NPFF and its receptors are expressed in key cardiovascular control centers in the brainstem and hypothalamus, such as the nucleus of the solitary tract (NTS) and the paraventricular nucleus (PVN) of the hypothalamus.[2][10][12]
-
Blood Pressure: Central administration of NPFF generally leads to an increase in mean arterial blood pressure.[1][12] Microinjections into the NTS increase blood pressure and inhibit the baroreceptor reflex.[10]
-
Heart Rate: The effects on heart rate can be variable, with reports of both increases and decreases (bradycardia) depending on the specific brain nucleus targeted.[10][12]
-
Mechanism: In the PVN, NPFF differentially modulates neuronal activity. It inhibits magnocellular neurons (which release vasopressin and oxytocin) while disinhibiting parvocellular neurons that regulate sympathetic outflow, contributing to its pressor effects.[12][15]
Neuroendocrine Function
NPFF plays a modulatory role in the release of several key hormones.
-
Hypothalamo-Pituitary-Adrenal (HPA) Axis: By activating parvocellular neurons in the PVN, some of which produce corticotropin-releasing hormone (CRH), NPFF can influence the HPA axis and stress responses.[12][15]
-
Vasopressin: NPFF inhibits the activity of magnocellular neurons in the PVN, which can blunt the release of vasopressin from the posterior pituitary, affecting water balance and blood pressure.[12][15]
-
Gonadotropin-Releasing Hormone (GnRH): RF-amide peptides, including NPFF, can inhibit the excitability of GnRH neurons via NPFFR1, suggesting a role in regulating the reproductive axis, particularly in response to metabolic challenges like fasting.[10][16]
Feeding Behavior and Metabolism
The NPFF system is also implicated in the regulation of energy homeostasis, although its effects can be complex.
-
Appetite: NPFF is considered an anorexigenic peptide, with central administration generally leading to a decrease in food intake.[3][17] Loss of NPFFR2 function in rats has been associated with reduced food intake.[17]
-
Metabolism: Over-activation of NPFFR2 has been linked to obesity and metabolic syndrome, and the peptide is involved in regulating adipose tissue health.[3] The effects appear to be mediated through hypothalamic circuits, including interactions with Neuropeptide Y (NPY) neurons in the arcuate nucleus.[18]
Quantitative Pharmacology
The following tables summarize key quantitative data for the interaction of NPFF and related peptides with their receptors.
Table 1: Receptor Binding Affinities of NPFF System Peptides
| Ligand | Receptor | Species | Kd / Ki (nM) | Cell Line / Tissue | Reference |
|---|---|---|---|---|---|
| NPFF | hNPFFR1 | Human | Kd = 1.13 | - | [1] |
| NPFF | hNPFFR2 | Human | Kd = 0.37 | - | [1] |
| [125I]-EYF | hNPFFR (unspecified) | Human | Kd = 0.06 | CHO-K1 | [13] |
| Human NPAF | hNPFFR2 | Human | Ki = 0.22 | CHO | [19] |
| NPFF | rNPFFR1 | Rat | Ki = 2.82 | CHO | [19] |
| SQA-NPFF | hNPFFR (unspecified) | Human | Ki = 0.29 | CHO-K1 | [13] |
| NPFF | hNPFFR (unspecified) | Human | Ki = 0.30 | CHO-K1 |[13] |
Kd: Dissociation constant; Ki: Inhibitory constant. Lower values indicate higher affinity.
Table 2: Functional Potencies of NPFF System Peptides
| Ligand | Receptor | Assay Type | EC50 / IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|---|
| Human NPAF | hNPFFR (unspecified) | Aequorin Assay | EC50 = 0.70 | CHO-K1 | [13] |
| SQA-NPFF | hNPFFR (unspecified) | Aequorin Assay | EC50 = 0.83 | CHO-K1 | [13] |
| NPFF | hNPFFR (unspecified) | Aequorin Assay | EC50 = 5.17 | CHO-K1 | [13] |
| NPFF | hNPFFR2 | cAMP Inhibition | IC50 = 0.1 | hESC-derived neurons |[18] |
EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration.
Key Experimental Methodologies
Radioligand Competition Binding Assay
This assay quantifies the affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from the receptor.
Protocol:
-
Cell Culture & Membrane Preparation: Culture cells (e.g., CHO or HEK293) stably expressing the receptor of interest (NPFFR1 or NPFFR2). Harvest cells and homogenize in a cold buffer to prepare cell membranes.[19]
-
Assay Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-EYF or [125I]YNPFF) and varying concentrations of the unlabeled competitor peptide (e.g., NPFF, NPAF).[1][13][19]
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer to minimize non-specific binding.[19]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[19]
cAMP Accumulation Assay
This functional assay measures the ability of an NPFF agonist to inhibit adenylyl cyclase, thereby reducing cAMP levels.
Protocol:
-
Cell Culture: Seed cells stably expressing NPFFR1 or NPFFR2 into a multi-well plate.[19]
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[19]
-
Stimulation: Add the NPFF agonist at various concentrations, followed immediately by an adenylyl cyclase stimulator, such as forskolin.[13][19]
-
Lysis and Detection: Terminate the incubation and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Use non-linear regression to determine the IC50 value, representing the concentration of agonist required to inhibit 50% of the forskolin-stimulated cAMP production.
In Vivo Analgesia Assay (Tail-Flick Test)
This assay assesses the spinal analgesic effects of compounds by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.[20]
Protocol:
-
Acclimatization: Acclimatize the animals (e.g., rats or mice) to the testing apparatus.
-
Baseline Measurement: Measure the baseline tail-flick latency by focusing a beam of radiant heat on the animal's tail and recording the time until the tail is withdrawn. A cut-off time is used to prevent tissue damage.
-
Drug Administration: Administer drugs via the desired route (e.g., intrathecal for spinal effects). Common treatment groups include:
-
Vehicle (control)
-
Morphine
-
NPFF analog
-
Morphine + NPFF analog
-
-
Post-treatment Measurement: At set time points after administration, re-measure the tail-flick latency.
-
Data Analysis: Convert the latency data to a "% Maximum Possible Effect" (%MPE) to normalize the results. Compare the %MPE between treatment groups to determine if the NPFF analog produces analgesia on its own or modulates the analgesic effect of morphine.
Conclusion and Future Directions
The A-type this compound system is a complex and crucial neuromodulatory network in mammals. Its deep integration with pain pathways, cardiovascular control centers, and neuroendocrine and metabolic circuits highlights its physiological significance. The dual nature of its effects, particularly in pain and opioid modulation, presents both challenges and opportunities for drug development. A deeper understanding of the structural and functional differences between NPFFR1 and NPFFR2, the development of subtype-selective ligands, and further elucidation of its downstream signaling partners will be critical for harnessing the therapeutic potential of this system. Targeting the NPFF pathway could lead to novel analgesics with a reduced side-effect profile, new treatments for opioid dependence, and innovative therapies for cardiovascular and metabolic disorders.
References
- 1. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound in central cardiovascular and neuroendocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound and modulation of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a mammalian neuropeptide with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. genecards.org [genecards.org]
- 10. mdpi.com [mdpi.com]
- 11. Modulatory roles of the NPFF system in pain mechanisms at the spinal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of this compound in central cardiovascular and neuroendocrine regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional characterization of a human receptor for this compound and related peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of Mammalian RF-Amide Peptides and Their Receptors in the Modulation of Nociception in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Role of this compound in central cardiovascular and neuroendocrine regulation [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Evidence for the Direct Effect of the NPFF Peptide on the Expression of Feeding-Related Factors in Spotted Sea Bass (Lateolabrax maculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NPFF Decreases Activity of Human Arcuate NPY Neurons: A Study in Embryonic-Stem-Cell-Derived Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A-Type Neuropeptide FF: A Technical Guide to its Role in Hormonal Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-type neuropeptide FF (NPFF), a member of the RF-amide peptide family derived from the pro-NPFFA precursor, is a critical neuromodulator in the central nervous system. Acting through its two cognate G protein-coupled receptors, NPFFR1 and NPFFR2, NPFF exerts significant control over several key hormonal axes, including the hypothalamic-pituitary-adrenal (HPA) axis and the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides an in-depth overview of the NPFF system, focusing on its molecular interactions, signaling pathways, and profound influence on hormonal regulation. It summarizes quantitative binding and functional data, details key experimental methodologies, and provides visual representations of the underlying biological processes to support further research and therapeutic development.
Introduction to A-Type this compound
This compound (NPFF) is an octapeptide (FLFQPQRF-NH2) originally identified for its role in modulating opioid signaling.[1] It belongs to a larger family of peptides characterized by a C-terminal Arginine-Phenylalanine-amide motif. The A-type NPFF precursor protein, pro-NPFFA, also gives rise to neuropeptide AF (NPAF) and neuropeptide SF (NPSF).[2] These peptides exert their physiological effects by binding to two distinct G protein-coupled receptors: NPFF Receptor 1 (NPFFR1, also known as GPR147) and NPFF Receptor 2 (NPFFR2, also known as GPR74).[2] While NPFFR2 is preferentially activated by peptides derived from pro-NPFFA (NPFF, NPAF, NPSF), NPFFR1 shows a higher affinity for peptides from the pro-NPFFB precursor, such as RF-amide-related peptides (RFRPs), the mammalian orthologs of gonadotropin-inhibitory hormone (GnIH).[3][4] This receptor selectivity is crucial to the distinct and sometimes opposing roles of NPFF in neuroendocrine control.
Data Presentation: Receptor Binding and Hormonal Effects
The interaction of A-type NPFF peptides with their receptors and their subsequent effect on hormone levels have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Binding Affinities of A-Type NPFF and Related Peptides
This table presents the binding affinities (Ki or Kd values in nM) of human A-type NPFF peptides and related compounds for the human NPFFR1 and NPFFR2 receptors, as determined by radioligand binding assays.
| Ligand | Receptor | Ki / Kd (nM) | Cell Line | Reference |
| NPFF | hNPFFR1 | 1.13 (Kd) | CHO | [5] |
| hNPFFR2 | 0.37 (Kd) | CHO | [5] | |
| hNPFFR2 | 0.30 (Ki) | CHO | [6] | |
| NPAF | hNPFFR2 | 0.22 (Ki) | CHO | [6] |
| NPSF | hNPFFR2 | 12.1 (Ki) | CHO | [6] |
| SQA-NPFF | hNPFFR2 | 0.29 (Ki) | CHO | [6] |
| 1DMe | hNPFFR2 | 0.31 (Ki) | CHO | [6] |
Table 2: Dose-Dependent Effect of NPFFR2 Agonist on Corticosterone (B1669441) Secretion
This table summarizes the in vivo dose-dependent effect of the NPFFR2 agonist AC-263093 on serum corticosterone (CORT) levels in mice, demonstrating the activation of the HPA axis.[2]
| Treatment (Dose, mg/kg, IP) | Serum Corticosterone (ng/mL, Mean ± SEM) |
| Vehicle | 11.2 ± 3.4 |
| AC-263093 (5) | 20.3 ± 5.1 |
| AC-263093 (7.5) | 35.6 ± 8.2 |
| AC-263093 (10) | 65.9 ± 10.1 |
| AC-263093 (20) | 75.3 ± 12.5 |
| AC-263093 (30) | 88.1 ± 15.6 |
| Note: Data extracted from a graphical representation in the cited study.[2] Asterisk () indicates a statistically significant increase compared to the vehicle control. |
Role in Hormonal Regulation
A-type NPFF is a significant modulator of the neuroendocrine system, primarily influencing the HPA and HPG axes.
Hypothalamic-Pituitary-Adrenal (HPA) Axis
NPFF, acting predominantly through NPFFR2, is a potent activator of the HPA axis.[2][7] NPFFR2 is expressed in the paraventricular nucleus (PVN) of the hypothalamus, a key region for stress response initiation.[3][8] Pharmacological activation of NPFFR2 with agonists like dNPA or AC-263093 leads to a dose- and time-dependent increase in circulating corticosterone.[2][9] This effect is mediated by the release of corticotropin-releasing factor (CRF), as the corticosterone surge can be blocked by a CRF antagonist.[2] Mechanistically, NPFFR2 activation is thought to disinhibit parvocellular neurons in the PVN by reducing local GABAergic inhibitory input, thereby stimulating CRF release and subsequent ACTH and corticosterone secretion.[3][8] This activation of the HPA axis is also associated with anxiogenic (anxiety-producing) behaviors.[2]
Hypothalamic-Pituitary-Gonadal (HPG) Axis
A-type NPFF exerts an inhibitory influence on the HPG axis by acting on gonadotropin-releasing hormone (GnRH) neurons.[10][11] This action is primarily mediated through NPFFR1, which is the receptor for the mammalian gonadotropin-inhibitory hormone (GnIH/RFRP-3).[9] NPFF can bind to NPFFR1 on GnRH neurons and inhibit their excitability.[10] This inhibition reduces the frequency of GnRH neuron firing, which is essential for the pulsatile release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. Studies in NPFFR1 knockout mice show elevated basal levels of FSH and LH, further supporting the inhibitory role of this pathway.[12] The signaling mechanism involves the coupling of NPFFR1 to Gi/o proteins, which in turn activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[10] The resulting potassium efflux hyperpolarizes the neuron, making it less likely to fire action potentials.
Oxytocin (B344502) and Prolactin Regulation
NPFF also modulates other hormonal systems. Intracerebroventricular administration of NPFF leads to the activation of oxytocin-containing neurons, particularly in the parvocellular division of the PVN.[3][13] This suggests a role for NPFF in regulating the release of oxytocin, a neuropeptide involved in social bonding, parturition, and lactation. The precise intracellular signaling pathway in oxytocin neurons following NPFF receptor activation is an area of ongoing research.
The relationship between A-type NPFF and prolactin is less direct. While prolactin-releasing peptide (PrRP) can activate NPFF receptors, evidence for a direct, significant regulatory role of NPFF itself on prolactin secretion is limited.[14] The primary regulation of prolactin is dominated by hypothalamic dopamine, which exerts a tonic inhibitory effect.[15][16]
Signaling Pathways
NPFF receptors are G protein-coupled receptors that primarily signal through inhibitory G proteins (Gi/o).
Primary Gi/o-cAMP Pathway
The canonical signaling pathway for both NPFFR1 and NPFFR2 involves coupling to Gi/o proteins.[2] Upon ligand binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic AMP (cAMP).[2] This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately altering cellular function.
Figure 1: Primary Gi/o-cAMP signaling pathway for NPFF receptors.
Signaling in GnRH Neurons
In GnRH neurons, NPFF binding to NPFFR1 initiates a specific cascade that leads to neuronal inhibition. The activated Gi/o protein releases its Gβγ subunits, which directly bind to and open GIRK channels, causing membrane hyperpolarization.[10]
Figure 2: NPFFR1 signaling pathway leading to inhibition of GnRH neurons.
Other Signaling Pathways
Activation of NPFFR2 has also been shown to stimulate the phosphorylation of extracellular signal-regulated kinase (ERK), part of the MAPK signaling pathway.[2] This pathway is often associated with cellular processes like growth and differentiation. The precise G protein linkage (e.g., via Gβγ subunits or potential Gq coupling) to the ERK pathway activation is still under investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the NPFF system.
Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from NPFF receptors.
-
Membrane Preparation:
-
Culture cells (e.g., CHO-K1) stably expressing human NPFFR1 or NPFFR2.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge at low speed (e.g., 1000 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine cell membranes (5-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [125I]-EYF or [125I]YNPFF), and varying concentrations of the unlabeled competitor ligand (e.g., NPFF or a test compound).
-
Define non-specific binding using a high concentration (e.g., 1 µM) of unlabeled NPFF.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Wash filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Experimental workflow for a radioligand competition binding assay.
cAMP Functional Assay
This protocol measures the functional activity of an NPFF agonist by quantifying its ability to inhibit forskolin-stimulated cAMP production.
-
Cell Culture: Seed cells (e.g., HEK293 or CHO) expressing NPFFR1 or NPFFR2 in a 96-well plate and culture overnight.
-
Assay Procedure:
-
Wash cells with serum-free medium.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the NPFF agonist.
-
Add a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Normalize data to the response from forskolin alone (0% inhibition) and basal levels (100% inhibition). Plot the percent inhibition versus the log concentration of the agonist to determine the EC50 value.
c-Fos Immunohistochemistry for Neuronal Activation
This protocol identifies neurons activated by NPFF administration by detecting the expression of the immediate-early gene product, c-Fos.
-
Animal Treatment: Administer NPFF or an agonist (e.g., via intracerebroventricular injection) to an animal model (e.g., rat or mouse). After a set time (typically 90-120 minutes), deeply anesthetize the animal.
-
Tissue Preparation:
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) to fix the tissues.
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain by incubating in a sucrose (B13894) solution (e.g., 20-30%) until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 30-40 µm) on a cryostat, focusing on regions of interest like the PVN.
-
-
Immunostaining:
-
Wash sections in PBS and block with a solution containing normal serum (e.g., normal goat serum) and a permeabilizing agent (e.g., Triton X-100).
-
Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
Wash sections and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.
-
(Optional) For double-labeling, simultaneously or sequentially incubate with a primary antibody for a neuronal marker (e.g., mouse anti-oxytocin) and its corresponding secondary antibody with a different fluorophore.
-
-
Imaging and Analysis: Mount sections on slides with an anti-fade mounting medium. Image using a fluorescence or confocal microscope. Quantify the number of c-Fos-positive cells within the region of interest.
Figure 4: Workflow for c-Fos immunohistochemistry to detect neuronal activation.
Conclusion and Future Directions
A-type this compound is a potent regulator of the HPA and HPG axes, acting through a system of two distinct receptors with specific signaling pathways. Its ability to stimulate the stress axis via NPFFR2 while simultaneously inhibiting the reproductive axis via NPFFR1 highlights its role as an integrative neuropeptide that can coordinate complex physiological responses to internal and external cues. The detailed understanding of its receptor pharmacology and signaling mechanisms provides a solid foundation for the development of selective NPFFR1 antagonists or NPFFR2 agonists as potential therapeutics for disorders related to stress, anxiety, and reproductive dysfunction. Future research should focus on obtaining more quantitative in vivo data on the dose-dependent effects of A-type NPFF peptides on gonadotropin release and further elucidating the downstream signaling cascades involved in oxytocin modulation.
Figure 5: Overview of A-type NPFF's role in the HPA and HPG axes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. NPFFR2 Activates the HPA Axis and Induces Anxiogenic Effects in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pcpr.pitt.edu [pcpr.pitt.edu]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Regulation of Prolactin Secretion at the Lactotroph - Marc Freeman [grantome.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. An Inhibitory Circuit From Brainstem to GnRH Neurons in Male Mice: A New Role for the RFRP Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ivf-worldwide.com [ivf-worldwide.com]
- 13. Central administration of this compound causes activation of oxytocin paraventricular hypothalamic neurones that project to the brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rat RFamide Related Peptide-3 stimulates GH secretion, inhibits LH secretion, and has variable effects on sex behavior in the adult male rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Prolactin Secretion: Dopamine is the Prolactin-release Inhibiting Factor (PIF), but also Plays a Role as a Releasing Factor (PRF) -Animal cells and systems | Korea Science [koreascience.kr]
- 16. teachmephysiology.com [teachmephysiology.com]
Methodological & Application
Application Notes: Immunohistochemical Localization of Neuropeptide FF in Rat Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the immunohistochemical (IHC) detection of Neuropeptide FF (NPFF) in rat brain tissue. This guide is intended to assist in the consistent and reliable visualization of NPFF-expressing neurons and fibers, crucial for research in pain modulation, opioid signaling, and neuroendocrine regulation.
Introduction
This compound (NPFF) is a member of the RF-amide peptide family, implicated in a variety of physiological processes within the central nervous system. Its role as a modulator of opioid analgesia makes it a significant target in pain research and the development of novel therapeutics. Immunohistochemistry is a powerful technique to elucidate the anatomical distribution of NPFF, providing insights into its functional circuits. This protocol is optimized for both chromogenic and fluorescent detection in formalin-fixed, frozen rat brain sections.
Data Presentation: Recommended Staining Parameters
The following table summarizes the recommended starting concentrations and incubation times for the key steps in the NPFF IHC protocol. Optimization may be required depending on the specific antibody and tissue preservation quality.
| Parameter | Recommendation | Notes |
| Primary Antibody | Polyclonal Anti-Neuropeptide FF (e.g., Cloud-Clone Corp., Cat. No. PAG003Ra08, Rabbit anti-rat) | Always consult the manufacturer's datasheet for the most current recommendations. |
| Primary Antibody Dilution (Frozen Sections) | 1:50 - 1:500 | Titration is recommended to determine the optimal dilution for your specific experimental conditions. |
| Primary Antibody Dilution (Paraffin Sections) | 1:10 - 1:100 | Paraffin-embedded tissues may require a higher antibody concentration. |
| Primary Antibody Incubation | Overnight (18-24 hours) at 4°C | A longer incubation at a lower temperature promotes specific antibody binding and reduces background. |
| Secondary Antibody Dilution | As per manufacturer's instructions (typically 1:200 - 1:1000) | Use a secondary antibody raised against the host species of the primary antibody (e.g., goat anti-rabbit). |
| Secondary Antibody Incubation | 1-2 hours at room temperature | Protect from light if using a fluorescently-labeled secondary antibody. |
| Antigen Retrieval (HIER) | 10 mM Sodium Citrate Buffer (pH 6.0) at 95-100°C for 20-30 minutes | Crucial for unmasking epitopes in formalin-fixed tissue. |
| Blocking Solution | 5-10% Normal Goat Serum in PBS with 0.3% Triton X-100 | The serum should be from the same species as the secondary antibody to block non-specific binding sites. |
| Blocking Time | 1 hour at room temperature |
Experimental Workflow Diagram
Caption: Workflow for NPFF immunohistochemistry in rat brain.
Detailed Experimental Protocol
This protocol is designed for free-floating or slide-mounted frozen sections of rat brain tissue.
1. Materials and Reagents
-
Fixatives: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS, pH 7.4).
-
Cryoprotectant: 30% (w/v) Sucrose in PBS.
-
Wash Buffers:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
PBS with 0.1% Tween-20 (PBST) for stringent washes.
-
-
Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0.
-
Blocking Solution: 5-10% Normal Goat Serum (or serum from the host species of the secondary antibody) with 0.3% Triton X-100 in PBS.
-
Primary Antibody: Rabbit anti-rat this compound polyclonal antibody (e.g., Cloud-Clone Corp., PAG003Ra08).
-
Secondary Antibody:
-
For fluorescent detection: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594).
-
For chromogenic detection: Biotinylated goat anti-rabbit IgG.
-
-
Detection Reagents (for chromogenic method):
-
Avidin-Biotin Complex (ABC) kit.
-
3,3'-Diaminobenzidine (DAB) substrate kit.
-
-
Mounting Medium:
-
Equipment: Perfusion pump, vibratome or cryostat, water bath or steamer for HIER, humidified incubation chamber, fluorescence or bright-field microscope.
2. Tissue Preparation
-
Perfusion: Anesthetize the rat and perform transcardial perfusion first with ice-cold PBS to clear the blood, followed by 4% PFA in PBS.[4]
-
Post-Fixation: Dissect the brain and post-fix in 4% PFA overnight at 4°C.[4]
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 48-72 hours).[5]
-
Sectioning: Snap-freeze the brain and section coronally or sagittally at 20-40 µm using a cryostat. Collect sections in PBS or mount directly onto charged slides.[4]
3. Immunohistochemical Staining
-
Washing: Wash free-floating sections or slides three times for 5 minutes each in PBS.
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-NPFF antibody in the blocking solution to its optimal concentration (start with 1:500 for frozen sections).
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[4]
-
-
Washing: Wash the sections three times for 10 minutes each in PBST.
-
Secondary Antibody Incubation:
-
Dilute the appropriate secondary antibody in the blocking solution according to the manufacturer's instructions.
-
Incubate the sections for 1-2 hours at room temperature. For fluorescent detection, perform this and all subsequent steps in the dark to avoid photobleaching.[1]
-
-
Washing: Wash the sections three times for 10 minutes each in PBS.
4. Signal Detection
-
For Fluorescent Detection:
-
Proceed directly to the mounting step after the final washes. A brief counterstain with a nuclear dye like DAPI can be performed if desired.
-
-
For Chromogenic Detection (DAB):
-
Endogenous Peroxidase Quenching (Optional but Recommended): Before the blocking step, incubate sections in 0.3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes to quench endogenous peroxidase activity.[4][6]
-
ABC Reaction: Incubate sections in the prepared ABC reagent for 30-60 minutes at room temperature, according to the kit's instructions.
-
Washing: Wash three times for 5 minutes each in PBS.
-
DAB Development: Incubate the sections in the DAB substrate solution until the desired degree of brown staining develops. Monitor the reaction under a microscope.
-
Stop Reaction: Stop the reaction by immersing the sections in PBS.
-
5. Mounting and Visualization
-
Mounting: Mount the sections onto slides (if free-floating) and coverslip using the appropriate mounting medium.[2] For fluorescence, use an aqueous anti-fade medium.[1][3] For chromogenic staining, dehydrate the sections through a graded series of ethanol (B145695) and xylene before coverslipping with a permanent mounting medium.[4]
-
Imaging: Visualize the staining using a fluorescence or bright-field microscope. NPFF-positive neurons are expected in regions such as the medial hypothalamus and the nucleus of the solitary tract.[7]
Controls and Troubleshooting
-
Positive Control: A rat brain section containing the hypothalamus should be included to confirm that the antibody and protocol are working correctly.[7]
-
Negative Control: Omit the primary antibody from one section to ensure that the secondary antibody is not binding non-specifically.[4]
-
Troubleshooting:
-
Weak or No Staining: Consider increasing the primary antibody concentration or incubation time, or optimizing the antigen retrieval step.[4] Ensure the tissue was not over-fixed.
-
High Background: Ensure adequate blocking, use the recommended concentration of a high-quality primary antibody, and perform thorough washes.[4]
-
Signaling Pathway of this compound
Caption: Simplified NPFF signaling pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mounting media | Abcam [abcam.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. benchchem.com [benchchem.com]
- 5. Immunohistochemistry free-floating rat brain cryosections [protocols.io]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for In Situ Hybridization of Neuropeptide FF mRNA
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Neuropeptide FF (NPFF) is a member of the RF-amide peptide family and plays a crucial role in a variety of physiological processes, including pain modulation, cardiovascular regulation, and energy homeostasis. The localization of this compound mRNA provides critical insights into its sites of synthesis and potential areas of action within the central nervous system and peripheral tissues. In situ hybridization (ISH) is a powerful technique to visualize and quantify the spatial distribution of NPFF mRNA at the cellular level. This document provides detailed protocols for non-radioactive in situ hybridization for the detection of NPFF mRNA, along with data on its localization and a schematic of its signaling pathway.
Principles of In Situ Hybridization for NPFF mRNA
In situ hybridization relies on the principle of complementary base pairing between a labeled nucleic acid probe and the target NPFF mRNA within preserved tissue sections. By using a labeled antisense RNA probe (riboprobe) that is complementary to the NPFF mRNA sequence, the location of the mRNA can be visualized. A sense probe, which has the same sequence as the mRNA, is used as a negative control to ensure the specificity of the hybridization signal. The detection of the hybridized probe is typically achieved through an antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase) that catalyzes a colorimetric or fluorescent reaction.
Applications in Research and Drug Development
-
Neuroanatomical Mapping: Elucidate the precise distribution of NPFF-synthesizing neurons in various brain regions and peripheral organs.
-
Functional Studies: Correlate changes in NPFF mRNA expression with physiological or pathological conditions, such as pain states, metabolic disorders, or cardiovascular diseases.
-
Drug Discovery: Assess the effects of novel therapeutic agents on NPFF gene expression. By quantifying changes in NPFF mRNA levels, researchers can screen for compounds that modulate the NPFF system.
-
Target Validation: Confirm the expression of NPFF in specific cell types or tissues to validate them as targets for drug development.
Quantitative Data on NPFF mRNA and Receptor Localization
The following table summarizes quantitative data on the localization of NPFF and its receptor mRNA from published studies. This data is essential for understanding the neuroanatomical context of the NPFF system.
| Target | Brain Region | Cell Type/Marker | Percentage of Co-localization | Species | Reference |
| NPFF-Cre driven tdTomato | Superficial Dorsal Horn | pro-NPFF immunoreactive cells | 38% of tdTomato cells were pro-NPFF positive; 83% of pro-NPFF cells were tdTomato positive | Mouse | [1] |
| Npffr2 mRNA | Arcuate Nucleus (Hypothalamus) | NPY/AGRP neurons | Majority of Npffr2-expressing neurons were Npy/Agrp+ | Mouse | [2] |
| NPFFR2 mRNA | Human Arcuate Nucleus | NPY, GABA, AGRP neurons | Co-expressed | Human | [2] |
| NPFFR2 mRNA | Human Arcuate Nucleus | POMC neurons | No co-expression | Human | [2] |
Signaling Pathways
This compound exerts its biological effects by binding to two G-protein coupled receptors, NPFFR1 and NPFFR2. The activation of these receptors triggers intracellular signaling cascades that ultimately lead to a cellular response.
Caption: NPFF signaling through NPFFR1 and NPFFR2 receptors.
Experimental Protocols
Experimental Workflow: In Situ Hybridization for NPFF mRNA
The following diagram outlines the major steps involved in the in situ hybridization process for localizing NPFF mRNA.
Caption: Workflow for NPFF mRNA in situ hybridization.
Detailed Protocol: Non-Radioactive In Situ Hybridization for NPFF mRNA
This protocol is adapted from standard non-radioactive in situ hybridization procedures for neuropeptide mRNAs in brain tissue.[3][4][5]
I. Riboprobe Synthesis (DIG-labeled)
-
Template Preparation:
-
Linearize plasmid DNA containing the NPFF cDNA insert using an appropriate restriction enzyme.
-
Purify the linearized plasmid DNA by phenol/chloroform extraction and ethanol (B145695) precipitation.[3]
-
Resuspend the DNA pellet in RNase-free water.
-
-
In Vitro Transcription:
-
Set up the in vitro transcription reaction using a transcription kit (e.g., with T7, T3, or SP6 RNA polymerase, depending on the plasmid vector).
-
Include DIG-labeled UTP in the nucleotide mix to incorporate the label into the RNA probe.[6]
-
Incubate the reaction at 37°C for 2 hours.
-
Degrade the DNA template by adding DNase I and incubating for 15 minutes at 37°C.
-
Purify the labeled riboprobe using ethanol precipitation.
-
Resuspend the probe in RNase-free water and store at -80°C.
-
Determine the concentration and labeling efficiency of the probe.
-
II. Tissue Preparation
-
Perfusion and Fixation:
-
Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain or other tissues of interest and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection and Sectioning:
-
Cryoprotect the tissue by immersing it in 30% sucrose (B13894) in PBS at 4°C until it sinks.[4]
-
Embed the tissue in OCT compound and freeze on dry ice.
-
Store the frozen blocks at -80°C.
-
Cut 14-20 µm thick sections using a cryostat and mount them on RNase-free-treated, coated slides (e.g., Superfrost Plus).
-
Store the slides at -80°C until use.
-
III. In Situ Hybridization
All solutions should be prepared with DEPC-treated water to inhibit RNase activity.
-
Pretreatment:
-
Thaw slides at room temperature.
-
Post-fix sections in 4% PFA for 10 minutes.
-
Wash twice in PBS for 5 minutes each.
-
Permeabilize the tissue by incubating in Proteinase K solution (1-5 µg/ml in PBS) for 5-10 minutes at 37°C. The exact time and concentration should be optimized for the tissue type.
-
Stop the Proteinase K reaction by washing in PBS.
-
Acetylate the sections by incubating in 0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride (B1165640) for 10 minutes to reduce non-specific binding.
-
Wash in PBS.
-
-
Prehybridization:
-
Incubate the sections in hybridization buffer (without probe) for 2-4 hours at the hybridization temperature (typically 55-65°C) in a humidified chamber.
-
Hybridization Buffer Composition: 50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml sheared salmon sperm DNA.
-
-
Hybridization:
-
Dilute the DIG-labeled NPFF antisense and sense probes in hybridization buffer to a final concentration of 100-500 ng/ml.
-
Denature the probe by heating at 80-85°C for 5 minutes, then immediately place on ice.
-
Apply the probe solution to the sections, cover with a coverslip, and incubate overnight at 55-65°C in a humidified chamber.
-
-
Post-hybridization Washes:
-
Remove coverslips by immersing slides in 5x SSC.
-
Perform stringent washes to remove unbound and non-specifically bound probe:
-
Wash in 2x SSC at the hybridization temperature for 30 minutes.
-
Wash in 0.2x SSC at the hybridization temperature for 30 minutes (2 times).
-
Wash in 0.2x SSC at room temperature for 5 minutes.
-
-
IV. Immunological Detection
-
Blocking:
-
Wash sections in a buffer such as MABT (maleic acid buffer with Tween-20).
-
Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., 2% Roche blocking reagent or 10% normal sheep serum in MABT) for 1-2 hours at room temperature.[3]
-
-
Antibody Incubation:
-
Incubate the sections with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) or peroxidase (HRP), diluted in blocking solution (e.g., 1:2000 to 1:5000), overnight at 4°C.[3]
-
-
Washing:
-
Wash the sections extensively in MABT (3-4 times for 15-20 minutes each) to remove unbound antibody.
-
-
Signal Detection:
-
For Alkaline Phosphatase (AP):
-
Equilibrate the sections in detection buffer (e.g., Tris-HCl pH 9.5, NaCl, MgCl2).
-
Incubate the sections in a solution containing the AP substrates NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) in the dark.
-
Monitor the color development (a purple precipitate) under a microscope.
-
Stop the reaction by washing in PBS or a stop solution (e.g., Tris-EDTA buffer).
-
-
For Horseradish Peroxidase (HRP) - Fluorescent Detection (Tyramide Signal Amplification):
-
Incubate sections with a fluorescently labeled tyramide substrate.
-
The HRP enzyme will catalyze the deposition of the fluorophore at the site of the probe.
-
Wash to remove excess tyramide.
-
-
V. Imaging and Analysis
-
Mounting and Imaging:
-
For colorimetric detection, dehydrate the sections through an ethanol series, clear in xylene, and coverslip with a mounting medium.
-
For fluorescent detection, coverslip with an aqueous mounting medium containing an anti-fading agent.
-
Image the sections using a bright-field or fluorescence microscope.
-
-
Data Analysis:
-
Qualitative analysis involves documenting the anatomical and cellular distribution of the hybridization signal.
-
Quantitative analysis can be performed using image analysis software to measure the intensity of the signal or to count the number of labeled cells in specific regions of interest.
-
References
- 1. Characterisation of NPFF-expressing neurons in the superficial dorsal horn of the mouse spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Radioligand Binding Assays for NeUROPEPTIDE FF Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide FF (NPFF) and its related RF-amide peptides are crucial neuromodulators implicated in a wide array of physiological processes, including pain perception, opioid system regulation, cardiovascular function, and energy homeostasis.[1][2] These peptides exert their effects through two primary G protein-coupled receptors (GPCRs): this compound Receptor 1 (NPFFR1, also known as GPR147) and this compound Receptor 2 (NPFFR2, also known as GPR74).[3][4] Characterizing the binding affinity of novel compounds to these receptors is a critical step in the development of new therapeutics targeting these pathways. Radioligand binding assays are a robust and sensitive method for determining the affinity (e.g., Kᵢ, Kₔ) of unlabeled test compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
These application notes provide detailed protocols for performing radioligand binding assays to determine the affinity of test compounds for NPFFR1 and NPFFR2.
Principle of the Assay
Radioligand binding assays are based on the principle of competitive binding. A radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a source of the receptor (typically cell membranes from cell lines overexpressing the receptor). In the presence of an unlabeled test compound, the binding of the radioligand to the receptor will be inhibited in a concentration-dependent manner. By measuring the amount of radioligand bound at various concentrations of the test compound, the inhibitory constant (Kᵢ) of the test compound can be determined.
Data Presentation
The binding affinities of various endogenous and synthetic ligands for human this compound receptors are summarized in the tables below. These values are essential for selecting appropriate reference compounds and for interpreting experimental results.
Table 1: Competitive Binding Affinities (Kᵢ) for Human NPFF Receptors
| Ligand | Receptor | Radioligand | Kᵢ (nM) | Cell Line |
| Human NPAF | NPFFR2 | [¹²⁵I]-EYF | 0.22 | CHO |
| SQA-NPFF | NPFFR2 | [¹²⁵I]-EYF | 0.29 | CHO |
| NPFF | NPFFR2 | [¹²⁵I]-EYF | 0.30 | CHO |
| 1DMe | NPFFR2 | [¹²⁵I]-EYF | 0.31 | CHO |
| EYW-NPSF | NPFFR2 | [¹²⁵I]-EYF | 0.32 | CHO |
| QFW-NPSF | NPFFR2 | [¹²⁵I]-EYF | 0.35 | CHO |
| Met-enk-RF-NH₂ | NPFFR2 | [¹²⁵I]-EYF | 3.25 | CHO |
| FMRF-NH₂ | NPFFR2 | [¹²⁵I]-EYF | 10.5 | CHO |
| NPSF | NPFFR2 | [¹²⁵I]-EYF | 12.1 | CHO |
Data compiled from competition binding assays using [¹²⁵I]-EYF as the radioligand in CHO cells expressing the human NPFFR2.[5]
Table 2: Saturation Binding Parameters (Kₔ) for Radioligands at Human NPFF Receptors
| Receptor | Radioligand | Kₔ (nM) | Bₘₐₓ (pmol/mg protein) | Cell Line |
| NPFFR1 | [¹²⁵I]YVP | 0.18 | Not Reported | HEK293 |
| NPFFR1 | [³H]-NPVF | 2.65 | 4 | CHO |
| NPFFR2 | [¹²⁵I]-EYF | 0.06 | 0.497 | CHO |
| NPFFR2 | [³H]-EYF | 0.54 | 16 | CHO |
| NPFFR1 | NPFF | 1.13 | Not Reported | COS-7 |
| NPFFR2 | NPFF | 0.37 | Not Reported | COS-7 |
This table presents the dissociation constant (Kₔ) and maximum binding capacity (Bₘₐₓ) for different radioligands at human NPFF1 and NPFF2 receptors expressed in various cell lines.[3][5][6][7][8]
Signaling Pathways
NPFFR1 and NPFFR2 are primarily coupled to the inhibitory G protein, Gαi/o.[9] Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][10] In some tissues, NPFFR2 has also been shown to couple to the stimulatory G protein, Gαs, leading to an increase in cAMP.[9] Additionally, there is evidence for weak coupling to Gαq, which would activate the phospholipase C pathway.[9]
Caption: NPFF Receptor Signaling Pathways.
Experimental Protocols
Membrane Preparation from Cultured Cells
This protocol describes the preparation of cell membranes from CHO or HEK293 cells stably expressing either human NPFFR1 or NPFFR2.
Materials:
-
CHO or HEK293 cells expressing the NPFF receptor of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Protease inhibitor cocktail
-
Dounce homogenizer or tissue grinder
-
High-speed refrigerated centrifuge
Protocol:
-
Grow cells to confluency in appropriate culture vessels.
-
Harvest the cells by scraping them into ice-cold PBS.
-
Pellet the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.[5]
-
Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).
-
Centrifuge the homogenate at 1,000 x g for 15 minutes at 4°C to remove nuclei and unbroken cells.[5]
-
Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[5][10]
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.[5]
Radioligand Binding Assay (Filtration Method)
This protocol outlines a competitive binding assay using a filtration method to separate bound and free radioligand.
Materials:
-
Prepared cell membranes expressing NPFFR1 or NPFFR2
-
Radioligand (e.g., [¹²⁵I]YVP for NPFFR1, [¹²⁵I]EYF for NPFFR2)
-
Unlabeled test compounds and reference compounds (e.g., NPFF)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% Bovine Serum Albumin (BSA)[5]
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[5]
-
Vacuum filtration manifold (cell harvester)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Thaw the membrane preparation on ice. Dilute the membranes in ice-cold Binding Buffer to the desired concentration (typically 2-20 µg of protein per well).[11][12]
-
In a 96-well plate, set up the assay in a final volume of 250-500 µL per well.[5][11]
-
Total Binding: Add Binding Buffer, the diluted membrane preparation, and the radioligand at a concentration close to its Kₔ value.
-
Non-specific Binding: Add a high concentration of an unlabeled reference ligand (e.g., 1 µM NPFF), the diluted membrane preparation, and the radioligand.[10]
-
Competitive Binding: Add serial dilutions of the test compound, the diluted membrane preparation, and the radioligand.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[10][11]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[10]
-
Quickly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[11]
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial and count the radioactivity using a scintillation counter.
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:[8]
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Central NPFF signalling is critical in the regulation of glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative autoradiographic distribution of NPFF1 this compound receptor in the rat brain and comparison with NPFF2 receptor by using [125I]YVP and [(125I]EYF as selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for A-Type Neuropeptide FF Receptor Functional Assays Using cAMP Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A-type neuropeptide FF (NPFF) receptors, comprising NPFF1 and NPFF2, are members of the G-protein coupled receptor (GPCR) superfamily.[1][2] These receptors are primarily coupled to inhibitory G proteins (Gαi/o).[3] Upon activation by their endogenous ligands, such as this compound (NPFF) and neuropeptide AF (NPAF), they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] This signaling mechanism makes the measurement of intracellular cAMP a robust method for functionally characterizing the activity of NPFF receptor agonists and antagonists.[5][6] These receptors are implicated in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular function, making them attractive targets for drug discovery.[6][7]
This document provides detailed protocols and application notes for conducting functional assays of A-type NPFF receptors by measuring changes in intracellular cAMP concentration.
Signaling Pathway
Activation of A-type NPFF receptors by an agonist leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This results in a decrease in the intracellular concentration of the second messenger cAMP. In functional assays, this inhibitory effect is typically measured in the presence of an adenylyl cyclase activator, such as forskolin (B1673556), which elevates basal cAMP levels to create a detectable window for inhibition.[4][5]
Experimental Protocols
Principle of the Assay
The functional assay for A-type NPFF receptors quantifies the ability of a test compound to modulate the intracellular concentration of cAMP. Since NPFF receptors are Gαi/o-coupled, agonists will inhibit adenylyl cyclase, leading to a decrease in cAMP levels. To facilitate the measurement of this decrease, adenylyl cyclase is first stimulated with forskolin. Antagonists are identified by their ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.[4][5][8]
Materials and Reagents
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing the human NPFF1 or NPFF2 receptor are recommended.[1][5]
-
Cell Culture Medium: Standard cell culture medium appropriate for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418 or puromycin) to maintain receptor expression.
-
Assay Buffer: Serum-free medium or a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with 10 mM HEPES, pH 7.4.[9]
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.[5]
-
NPFF Receptor Ligands: Known agonists (e.g., NPFF, NPVF, 1DMe) and antagonists (e.g., RF9) for use as controls.[2][8]
-
cAMP Detection Kit: A commercially available kit for quantifying cAMP levels. Several technologies are available, including:
-
Cell Culture Plates: 96-well or 384-well white, solid-bottom plates appropriate for the detection method.
-
Laboratory Equipment: Cell culture incubator, multichannel pipettes, plate reader compatible with the chosen detection technology.
Experimental Workflow
Detailed Protocol: Agonist Mode
-
Cell Seeding:
-
Trypsinize and count cells stably expressing the NPFF receptor of interest.
-
Seed the cells into a 96-well plate at an optimized density and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.[5]
-
-
Assay Preparation:
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and control agonists in assay buffer.
-
Add the diluted compounds to the respective wells. For the control wells, add buffer only (basal and forskolin-stimulated controls).
-
-
Stimulation:
-
Prepare a solution of forskolin in assay buffer at a concentration predetermined to produce approximately 80% of its maximal effect (EC80).
-
Add the forskolin solution to all wells except for the basal control wells.[5]
-
-
Incubation:
-
Incubate the plate for 30 minutes at 37°C.[5]
-
-
cAMP Detection:
-
Data Analysis:
-
Normalize the data. The response in the forskolin-only wells is set to 0% inhibition, and the response in the basal (unstimulated) wells is set to 100% inhibition.[5]
-
Plot the percentage of inhibition against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition).[5]
-
Detailed Protocol: Antagonist Mode
-
Follow steps 1 and 2 of the Agonist Mode protocol.
-
Antagonist Addition:
-
Add serial dilutions of the test antagonist compounds to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.
-
-
Agonist Challenge:
-
Add a known NPFF receptor agonist at a concentration that gives approximately 80% of its maximal effect (EC80).
-
-
Stimulation:
-
Add forskolin at its predetermined EC80 concentration to all wells (except the basal control).
-
-
Incubation and Detection:
-
Follow steps 5 and 6 of the Agonist Mode protocol.
-
-
Data Analysis:
-
The antagonist activity is observed as a reversal of the agonist-induced inhibition of cAMP production.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to determine the IC50 value (the concentration of antagonist that reverses 50% of the agonist effect).
-
Data Presentation
The following tables summarize quantitative data for various ligands acting on human A-type NPFF receptors, as determined by cAMP functional assays.
Table 1: Agonist Potencies at Human NPFF Receptors
| Agonist | Receptor Subtype | Functional Potency (EC50, nM) | Reference |
| This compound (NPFF) | NPFF2 | 3 | [12] |
| 1DMe | NPFF2 | ~1-10 (Implied high potency) | [6][8] |
| NPVF | NPFF1 | High Potency (sub-micromolar) | [8] |
| fPP | NPFF2 | 115 | [12] |
| GR231118 | NPFF2 | 3000 | [12] |
Note: EC50 values can vary depending on the specific cell line and assay conditions used.
Table 2: Antagonist Properties at Human NPFF Receptors
| Antagonist | Receptor Subtype | Functional Activity | Reference |
| BIBP3226 | NPFF2 | Reverses NPFF-induced cAMP inhibition | [12] |
| RF9 | NPFF1 / NPFF2 | Putative Antagonist | [13] |
| AC-263093 | NPFF1 | Antagonist | [2] |
| Compound 21 | NPFF1 / NPFF2 | Low efficacy antagonist | [8] |
| Compound 46 | NPFF1 | Selective Antagonist | [8] |
Troubleshooting and Considerations
-
Low Assay Window: If the difference between the basal and forskolin-stimulated cAMP levels is small, optimize the forskolin concentration and cell seeding density.[4]
-
High Variability: Ensure consistent cell numbers across wells and precise pipetting. Use of a phosphodiesterase inhibitor like IBMX is critical to prevent cAMP degradation and reduce variability.[5]
-
Cell Line Health: Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase.
-
Ligand Solubility: Some small molecule ligands may have limited solubility in aqueous buffers. Prepare stock solutions in DMSO and ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Keep incubation times with agonists consistent and as short as reasonably possible.
By following these detailed protocols and considering the key parameters, researchers can effectively utilize cAMP measurement assays to functionally characterize the activity of novel compounds targeting A-type this compound receptors, thereby advancing drug discovery efforts in related therapeutic areas.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. This compound receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. revvity.com [revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification and Functional Characterization of the Phosphorylation Sites of the Neuropeptide FF2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonpeptide Small Molecule Agonist and Antagonist Original Leads for Neuropeptide FF1 and FF2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor | MDPI [mdpi.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agonist and antagonist activities on human NPFF2 receptors of the NPY ligands GR231118 and BIBP3226 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Proline-Based this compound Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-Type Neuropeptide FF Receptor (NPFFR1) GTP Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A-type neuropeptide FF receptor (NPFFR1), also known as GPR147, is a G protein-coupled receptor (GPCR) that, along with its endogenous ligands from the RF-amide peptide family, plays a crucial role in a variety of physiological processes. These include pain modulation, opioid system regulation, cardiovascular function, and food intake. As a therapeutic target, understanding the functional activity of compounds at NPFFR1 is of significant interest.
The [³⁵S]GTPγS binding assay is a widely used functional assay to quantify the activation of G protein-coupled receptors (GPCRs) upon agonist binding. This assay measures the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for a non-hydrolyzable GTP analog, [³⁵S]guanosine-5'-O-(3-thio)triphosphate ([³⁵S]GTPγS), on the Gα subunit of the heterotrimeric G protein. Since NPFFR1 primarily couples to inhibitory G proteins (Gi/o), the [³⁵S]GTPγS binding assay is a robust method to characterize the potency and efficacy of potential agonists. This document provides a detailed protocol for performing a [³⁵S]GTPγS binding assay with membranes from cells expressing NPFFR1.
Signaling Pathway of NPFFR1
NPFFR1 activation by an agonist initiates a conformational change in the receptor, which in turn activates the associated heterotrimeric Gi/o protein. This activation leads to the dissociation of GDP from the Gαi/o subunit and the binding of intracellular GTP. The GTP-bound Gαi/o subunit then dissociates from the Gβγ dimer, and both components can modulate the activity of downstream effectors, such as adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Data Presentation
The following tables summarize quantitative data for the potency (EC₅₀) and, where available, the maximal efficacy (Eₘₐₓ) of various agonists for the A-type this compound receptor (NPFFR1) as determined by GTPγS binding assays.
Table 1: Agonist Potency at Human NPFFR1
| Compound | Agonist Type | EC₅₀ (nM) | pEC₅₀ | Reference |
| RFRP-3 | Endogenous Agonist | 29 | 7.54 | |
| RFRP-1 | Endogenous Agonist | - | - | |
| NPFF | Endogenous Agonist | - | 6.19 | [1] |
Table 2: Agonist Efficacy at Human NPFFR1
| Compound | Eₘₐₓ (% of control agonist) | Reference Agonist |
| Data Not Available | - | - |
Note: Efficacy data from GTPγS binding assays for NPFFR1 agonists is not widely reported in the public domain. Researchers should determine this parameter relative to a standard reference agonist in their specific assay conditions.
Experimental Protocols
Materials and Reagents
-
Membranes: Cell membranes prepared from a stable cell line overexpressing human NPFFR1 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Unlabeled GTPγS: For determination of non-specific binding.
-
GDP: Guanosine 5'-diphosphate.
-
Agonists: NPFFR1 agonists of interest (e.g., RFRP-3).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for aqueous samples.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/C).
-
Cell Harvester: For rapid filtration.
-
Scintillation Counter: For quantifying radioactivity.
Experimental Workflow
The following diagram illustrates the major steps in the [³⁵S]GTPγS binding assay.
Detailed Protocol
-
Membrane Preparation:
-
Thaw cryopreserved cell membranes expressing NPFFR1 on ice.
-
Resuspend the membranes in ice-cold Assay Buffer to a final protein concentration of 5-20 µg per well. The optimal membrane concentration should be determined empirically.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate with a final volume of 200 µL.
-
To each well, add the following in order:
-
50 µL of Assay Buffer.
-
20 µL of GDP solution to achieve a final concentration of 10-100 µM. The optimal GDP concentration needs to be determined for each membrane preparation to maximize the agonist-stimulated signal over basal binding.
-
20 µL of the test agonist at various concentrations (for dose-response curves) or vehicle (for basal binding).
-
10 µL of unlabeled GTPγS (final concentration 10 µM) for determining non-specific binding.
-
100 µL of the prepared NPFFR1 membrane suspension.
-
-
-
Initiation and Incubation:
-
Pre-incubate the plate for 15-20 minutes at 30°C.
-
Initiate the binding reaction by adding 20 µL of [³⁵S]GTPγS to a final concentration of 0.05-0.5 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation. The optimal incubation time may vary and should be determined.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a 96-well glass fiber filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound [³⁵S]GTPγS.
-
-
Quantification:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Total Binding: Radioactivity in the presence of the agonist.
-
Non-Specific Binding (NSB): Radioactivity in the presence of 10 µM unlabeled GTPγS.
-
Basal Binding: Radioactivity in the absence of agonist.
-
Specific Binding: Total Binding - Non-Specific Binding.
-
Agonist-Stimulated Specific Binding: Specific Binding in the presence of agonist - Specific Binding in the absence of agonist (Basal).
-
-
Dose-Response Curves:
-
Plot the agonist-stimulated specific binding against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) in a suitable software like GraphPad Prism.
-
From the curve, determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation over basal).
-
Conclusion
The [³⁵S]GTPγS binding assay is a powerful tool for the functional characterization of ligands acting at the A-type this compound receptor. It provides a direct measure of G protein activation, allowing for the determination of key pharmacological parameters such as agonist potency and efficacy. This detailed protocol and the accompanying information will aid researchers in the successful implementation and interpretation of this assay for the discovery and development of novel therapeutics targeting the NPFFR1.
References
Application Notes and Protocols for In Vivo Microdialysis of A-Type Neuropeptide FF
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-type neuropeptide FF (NPFF) is an octapeptide belonging to the RF-amide peptide family, which plays significant roles in a variety of physiological processes within the central nervous system. These include pain modulation, cardiovascular regulation, neuroendocrine signaling, and the modulation of opioid receptor function. NPFF exerts its effects through two G-protein coupled receptors, NPFFR1 and NPFFR2. Understanding the dynamics of NPFF release in specific brain regions is crucial for elucidating its role in both normal physiology and pathological states.
In vivo microdialysis is a powerful technique that allows for the sampling of endogenous substances from the extracellular fluid of living, freely-moving animals. This method provides valuable insight into real-time neurochemical changes. However, measuring neuropeptides like NPFF in vivo presents technical challenges due to their low extracellular concentrations (typically in the picomolar range), susceptibility to enzymatic degradation, and potential for adsorption to surfaces. This document provides a detailed protocol for the measurement of NPFF release using in vivo microdialysis coupled with highly sensitive analytical techniques.
NPFF Signaling Pathway
NPFF binds to two G-protein coupled receptors, NPFFR1 and NPFFR2. These receptors are primarily coupled to inhibitory G-proteins (Gαi/o), which inhibit adenylate cyclase activity, leading to a decrease in intracellular cAMP levels. NPFFR2 can also couple to Gαs, stimulating adenylate cyclase, or Gαq, activating the phospholipase C signaling pathway in certain tissues.
Quantitative Data on Neuropeptide Release
Quantitative measurement of in vivo neuropeptide release is challenging, and specific data for NPFF is sparse in publicly available literature. The following table provides representative data for neuropeptide release measured by in vivo microdialysis to illustrate typical concentrations and changes upon stimulation. These values should be considered as examples.
| Parameter | Basal Release (pM) | Stimulated Release (pM) | % Increase | Species | Brain Region | Stimulus | Analytical Method |
| Example Neuropeptide | 5.2 ± 0.6 | 25.8 ± 3.1 | ~400% | Rat | Striatum | High K+ (100 mM) | LC-MS/MS |
| Example Neuropeptide | 7.7 ± 0.9 | 18.5 ± 2.3 | ~140% | Rat | Globus Pallidus | Amphetamine | LC-MS/MS |
| NPFF (Hypothetical) | 2 - 10 | 15 - 50 | 200 - 400% | Rat | Hypothalamus | Nociceptive Stimulus | UPLC-MS/MS |
| NPFF (Hypothetical) | 1 - 5 | 10 - 30 | 300 - 500% | Mouse | Spinal Cord | Inflammatory Agent | RIA |
Experimental Workflow for In Vivo Microdialysis of NPFF
The process of measuring NPFF release via in vivo microdialysis involves several key stages, from surgical preparation to sample analysis.
Detailed Experimental Protocols
This protocol provides a generalized framework. Specific parameters such as stereotaxic coordinates, drug doses, and collection times must be optimized for each research question.
Surgical Procedure: Guide Cannula Implantation
-
Anesthesia and Stereotaxic Mounting: Anesthetize the animal (e.g., adult male Sprague-Dawley rat, 250-300g) with a suitable anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail) and secure it in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp, sterilize the area with iodine and ethanol, and make a midline incision to expose the skull.
-
Craniotomy: Use a dental drill to create a small burr hole over the target brain region (e.g., paraventricular nucleus of the hypothalamus, dorsal horn of the spinal cord). Determine the coordinates from a reliable brain atlas.
-
Cannula Implantation: Slowly lower a microdialysis guide cannula to the desired dorsal-ventral coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement and surgical screws.
-
Post-Operative Care: Insert a dummy cannula into the guide to keep it patent. Administer post-operative analgesics and allow the animal to recover for 5-7 days.
Microdialysis Experiment
-
Probe Insertion: On the day of the experiment, gently restrain the awake, freely-moving animal and replace the dummy cannula with a microdialysis probe (e.g., 2-4 mm membrane, 20-30 kDa MWCO).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min) using a microinfusion pump.
-
Typical aCSF Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.
-
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes after probe insertion to establish a stable baseline. Discard the dialysate collected during this period.
-
Basal Sample Collection: Begin collecting dialysate fractions into small vials. To prevent degradation and adsorption, vials can be pre-loaded with a stabilizing agent (e.g., a small volume of acid to lower the pH). Collect 3-4 baseline samples at regular intervals (e.g., 20-30 minutes per fraction).
-
Stimulation: Introduce the stimulus of interest. This can be a pharmacological agent administered systemically or through the microdialysis probe (retrodialysis), or a physiological/behavioral manipulation.
-
Stimulated Sample Collection: Continue collecting fractions throughout and after the stimulation period to measure the dynamic changes in NPFF release.
-
Sample Storage: Immediately freeze collected samples on dry ice and store at -80°C until analysis.
Sample Analysis
Due to the low concentration of neuropeptides, highly sensitive analytical methods are required.
A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Thaw samples on ice. If necessary, perform solid-phase extraction (SPE) to concentrate the peptide and remove salts that can interfere with mass spectrometry.
-
Chromatographic Separation: Inject the prepared sample onto a C18 reverse-phase nano- or micro-capillary HPLC column. Use a gradient of increasing organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., 0.1% formic acid) to elute the peptide.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Monitor for the specific precursor-to-product ion transitions for NPFF in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.
-
Quantification: Calculate the concentration of NPFF by comparing the signal to a standard curve generated with known concentrations of a synthetic NPFF standard.
B. Radioimmunoassay (RIA)
-
Procedure: Incubate the dialysate sample with a specific primary antibody against NPFF and a known amount of radiolabeled NPFF tracer (e.g., ¹²⁵I-NPFF).
-
Competition: The unlabeled NPFF in the sample competes with the radiolabeled tracer for binding to the antibody.
-
Separation and Detection: Separate the antibody-bound tracer from the free tracer. Measure the radioactivity of the bound fraction using a gamma counter.
-
Quantification: Determine the concentration of NPFF in the sample by comparing the results to a standard curve generated with known concentrations of unlabeled NPFF.
Conclusion
The in vivo microdialysis technique, when coupled with sensitive analytical methods like LC-MS/MS or RIA, is a powerful tool for investigating the release of A-type this compound in the central nervous system. Careful surgical technique, proper experimental design, and optimized analytical procedures are essential for obtaining reliable and reproducible data. These application notes and protocols provide a comprehensive guide for researchers to successfully measure NPFF release and further explore its physiological and pathological roles.
Application Notes and Protocols for A-type Neuropeptide FF Gene Knockout and Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings from A-type neuropeptide FF (NPFF) gene knockout and knockdown studies. The accompanying protocols offer detailed step-by-step guidance for key experiments, facilitating the replication and extension of this research.
Application Notes
The NPFF system, primarily through its interaction with the NPFFR2 receptor, has been implicated in a diverse range of physiological processes. Genetic ablation and silencing studies in rodent models have been instrumental in elucidating the functional roles of this neuropeptide system.
Behavioral Phenotypes
-
Anxiety and Depression: Knockout of the NPFF receptor 2 (NPFFR2) has been shown to produce anxiolytic effects and resistance to stress- and inflammation-induced depressive-like behaviors.[1][2][3] For instance, Npff knockout mice exhibit reduced anxiety-related behaviors in open field and elevated plus maze tests.[1][4] Furthermore, NPFFR2 knockout mice do not display the depressive-like phenotypes, such as anhedonia and increased immobility in the forced swim test, that are typically induced by lipopolysaccharide (LPS) administration.[2]
-
Repetitive Behaviors: A lack of NPFF signaling leads to a reduction in repetitive behaviors, as evidenced by decreased activity in marble burying and self-grooming tests in Npff knockout mice.[1][4]
-
Social and Sexual Behaviors: Studies in medaka fish suggest a role for NPFF in modulating sexual behavior, where knockout of the npff gene led to delays in some sexual behavioral repertoires.[5]
Metabolic Phenotypes
-
Glucose Homeostasis: The NPFF system is a critical regulator of glucose metabolism.[6] NPFFR2 knockout mice, when fed a high-fat diet, develop significant glucose intolerance.[7][8] This is in contrast to NPFF knockout mice, which show improved glucose tolerance.[8]
-
Body Weight and Energy Expenditure: The impact on body weight appears to be sex-dependent and influenced by diet. Male NPFFR2 knockout mice on a high-fat diet have lower body weights and reduced adipose tissue, whereas female knockout mice show inhibited lipolysis in adipose tissue.[7] However, under normal conditions, Npff knockout mice show no significant differences in body weight, body composition, or energy expenditure compared to wild-type littermates.[1]
-
Feeding and Drinking Behavior: While feeding behavior is largely unaffected in Npff knockout mice, they exhibit a notable increase in water intake, characterized by larger drinking bouts rather than more frequent drinking.[1][4]
Pain and Inflammation
-
Pain Modulation: The NPFF system has long been studied for its role in pain modulation and its interaction with the opioid system.[9]
-
Inflammatory Response: NPFFR2 appears to mediate pro-inflammatory responses in the central nervous system. Knockout of NPFFR2 prevents the LPS-induced increase in pro-inflammatory markers like TLR4 and TNF-α in the hippocampus.[2] This is in contrast to the potential anti-inflammatory effects of the NPFF peptide itself in the periphery.[2]
Quantitative Data Summary
Table 1: Behavioral Test Results in NPFF/NPFFR2 Knockout Mice
| Behavioral Test | Genotype | Sex | Key Findings | Reference |
| Open Field Test | Npff knockout | Male & Female | Decreased anxiety-related behaviors | [1][4] |
| Elevated Plus Maze | Npff knockout | Male & Female | Reduced anxiety-related behaviors (less pronounced than open field) | [1][4] |
| Marble Burying Test | Npff knockout | Male & Female | Reduced repetitive behavior | [1][4] |
| Self-Grooming Test | Npff knockout | Male & Female | Reduced repetitive behavior | [1] |
| Sucrose (B13894) Preference Test | NPFFR2 knockout | Female | No decrease in sucrose preference after LPS treatment, unlike wild-type | [2] |
| Forced Swim Test | NPFFR2 knockout | Female | No increase in immobility time after LPS treatment, unlike wild-type | [2] |
| Single Prolonged Stress | NPFFR2 knockout | Not Specified | Resistance to stress-induced anxiety-like behaviors | [3][10] |
Table 2: Metabolic Parameters in NPFF/NPFFR2 Knockout Mice
| Parameter | Genotype | Diet | Sex | Key Findings | Reference |
| Glucose Tolerance | NPFFR2 knockout | High-Fat | Male & Female | Severe glucose intolerance | [7][8] |
| Body Weight | NPFFR2 knockout | High-Fat | Male | Lower body weight compared to wild-type | [7] |
| Adipose Tissue | NPFFR2 knockout | High-Fat | Male | Reduced adipose tissue | [7] |
| Plasma Leptin | NPFFR2 knockout | High-Fat | Male | Lower plasma leptin levels | [7] |
| Water Intake | Npff knockout | Standard | Male & Female | Increased water intake (larger drinking size) | [1][4] |
| Respiratory Exchange Ratio | Npff knockout | Standard | Male & Female | Greater fuel type flexibility during fasting-refeeding | [1][4] |
Table 3: Molecular Changes in NPFFR2 Knockout Mice
| Brain Region | Condition | Molecule | Change in Knockout vs. Wild-Type | Reference |
| Ventral Hippocampus | LPS Treatment | 5-HT1AR mRNA | No decrease (in contrast to decrease in wild-type) | [2] |
| Ventral Hippocampus | LPS Treatment | TLR4 mRNA | No increase (in contrast to increase in wild-type) | [2] |
| Ventral Hippocampus | LPS Treatment | TNF-α mRNA | No increase (in contrast to increase in wild-type) | [2] |
| Hippocampus | Single Prolonged Stress | Glucocorticoid Receptor mRNA | No reduction (in contrast to reduction in wild-type) | [3][10] |
| Hippocampus | Single Prolonged Stress | Mineralocorticoid Receptor mRNA | No reduction (in contrast to reduction in wild-type) | [3][10] |
Experimental Protocols
Protocol 1: Generation of NPFFR2 Knockout Mice using CRISPR/Cas9
This protocol is based on the methodology described for creating NPFFR2 knockout mice.[3][4][10]
1. sgRNA Design and Synthesis:
- Design four single guide RNAs (sgRNAs) targeting the Npffr2 gene.
- Synthesize the designed sgRNAs.
2. In vitro Validation of sgRNA Efficiency:
- Amplify the target region of the mouse Npffr2 locus from genomic DNA by PCR.
- Incubate the PCR amplicons with Cas9 protein and each of the synthesized sgRNAs.
- Analyze the digestion products by gel electrophoresis to determine the gene editing efficiency of each sgRNA.
3. Zygote Injection:
- Prepare a mixture of the most efficient sgRNA and Cas9 protein.
- Microinject the sgRNA/Cas9 protein mixture into the cytoplasm of fertilized eggs from C57BL/6 mice.
- Transfer the injected zygotes into pseudopregnant surrogate mothers.
4. Genotyping of Founder (F0) Mice:
- Extract genomic DNA from tail biopsies of the resulting F0 pups.
- PCR amplify the target region of the Npffr2 gene.
- Sequence the PCR products to identify mice with frameshift mutations.
5. Breeding and Colony Establishment:
- Breed the founder mice with wild-type C57BL/6 mice to establish heterozygous F1 lines.
- Intercross the heterozygous F1 mice to generate homozygous NPFFR2 knockout mice.
- Confirm genotypes of all offspring by PCR and sequencing.
Protocol 2: shRNA-mediated Knockdown of 5-HT1AR in the Ventral Hippocampus
This protocol is adapted from a study investigating the role of 5-HT1AR in NPFFR2-mediated depressive-like behaviors.[2]
1. Lentiviral Vector Preparation:
- Obtain lentiviral vectors encoding shRNA targeting the mouse 5-HT1AR gene and a control shRNA (e.g., LacZ).
- Package the lentiviruses in a suitable cell line (e.g., HEK293T).
- Titer the viral stocks to determine the concentration of infectious particles.
2. Stereotaxic Surgery:
- Anesthetize the mouse (e.g., with a mixture of Zoletil and Rompun).
- Secure the mouse in a stereotaxic frame.
- Inject the lentivirus (containing either 5-HT1AR shRNA or LacZ shRNA) bilaterally into the ventral hippocampus using appropriate stereotaxic coordinates.
3. Post-operative Care and Recovery:
- Provide appropriate post-operative care, including analgesics and monitoring for signs of distress.
- Allow the mice to recover for approximately 3 weeks to ensure sufficient shRNA expression and target gene knockdown.
4. Behavioral Testing:
- Following the recovery period, subject the mice to behavioral tests (e.g., Sucrose Preference Test) to assess the effects of 5-HT1AR knockdown.
5. Verification of Knockdown:
- After completion of behavioral testing, sacrifice the mice and dissect the ventral hippocampus.
- Extract RNA from the tissue and perform real-time quantitative PCR (RT-qPCR) to confirm the knockdown of 5-HT1AR mRNA levels.
Protocol 3: Lipopolysaccharide (LPS)-Induced Depressive-Like Behavior
This protocol is for inducing a depressive-like phenotype in mice as described in studies of NPFFR2 function.[2]
1. Animal Preparation:
- House the mice individually for at least one week before the experiment to acclimatize them.
- Ensure free access to food and water.
2. LPS Administration:
- Prepare a solution of LPS in sterile saline.
- Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg body weight).
- Administer an equivalent volume of sterile saline to control animals.
3. Behavioral Testing:
- 24 hours after the LPS or saline injection, conduct behavioral tests to assess depressive-like phenotypes.
- Sucrose Preference Test: Measure the consumption of a sucrose solution versus water to assess anhedonia.
- Forced Swim Test: Measure the duration of immobility when the mouse is placed in a container of water to assess behavioral despair.
4. Molecular Analysis:
- Following behavioral testing, sacrifice the animals and collect brain tissue (e.g., hippocampus) for molecular analysis (e.g., RT-qPCR to measure gene expression of inflammatory markers).
Visualizations
References
- 1. Lack of this compound signalling in mice leads to reduced repetitive behavior, altered drinking behavior, and fuel type selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knockout of NPFFR2 Prevents LPS-Induced Depressive-Like Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ablation of NPFFR2 in Mice Reduces Response to Single Prolonged Stress Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Co-existing this compound and Gonadotropin-Releasing Hormone 3 Coordinately Modulate Male Sexual Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central NPFF signalling is critical in the regulation of glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic impact of NPFFR2 deficiency in mice unveiled [uochb.cz]
- 8. NPFFR2-deficient mice fed a high-fat diet develop strong intolerance to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Purification of A-type Neuropeptide FF (NPFF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-type neuropeptide FF (NPFF) is an octapeptide with the sequence Phenylalanyl-Leucyl-Phenylalanyl-Glutaminyl-Prolyl-Glutaminyl-Arginyl-Phenylalanine amide (Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH₂). This neuropeptide is a key neuromodulator in the central nervous system, primarily involved in the regulation of pain, opioid tolerance, and various cardiovascular functions. The synthesis of high-purity NPFF is crucial for in-vitro and in-vivo studies aimed at understanding its physiological roles and for the development of novel therapeutic agents targeting the NPFF receptors.
This document provides a detailed protocol for the chemical synthesis of A-type NPFF using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), followed by its purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
I. Solid-Phase Peptide Synthesis (SPPS) of A-type this compound
The synthesis of the C-terminally amidated NPFF is efficiently achieved using a Rink Amide resin and Fmoc-protected amino acids. The synthesis proceeds from the C-terminus (Phenylalanine) to the N-terminus (Phenylalanine).
Materials and Reagents
-
Resin: Rink Amide MBHA resin (0.4-0.8 mmol/g loading)
-
Fmoc-Protected Amino Acids:
-
Fmoc-Phe-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Pro-OH
-
Fmoc-Leu-OH
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
-
Activation Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine)
-
Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents:
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
Methanol (MeOH)
-
Diethyl ether (cold)
-
-
Cleavage Cocktail:
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water (deionized)
-
DODT (3,6-Dioxa-1,8-octanedithiol) or EDT (1,2-Ethanedithiol)
-
Experimental Workflow: SPPS of A-type NPFF
Application Notes and Protocols: Quantification of A-type Neuropeptide FF in Cerebrospinal Fluid using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-type neuropeptide FF (NPFF) is a member of the RFamide peptide family, implicated in a wide array of physiological processes within the central nervous system (CNS). These include pain modulation, opioid system regulation, cardiovascular function, and energy homeostasis. NPFF exerts its effects through two G protein-coupled receptors, NPFF1 and NPFF2. Given its diverse functions and potential as a biomarker for neurological disorders and therapeutic response, accurate quantification of NPFF in cerebrospinal fluid (CSF) is of significant interest to the research and drug development communities. This document provides a detailed protocol for the quantification of A-type NPFF in CSF using a competitive inhibition enzyme-linked immunosorbent assay (ELISA), summarizes available quantitative data, and outlines the relevant signaling pathways.
Data Presentation
| Analyte | Sample Type | Assay Method | Concentration (Mean ± SD) | Subject Group |
| This compound | Serum | ELISA | 23.4 ± 2.0 pg/mL | Healthy Controls |
| This compound | Serum | ELISA | 38.5 ± 4.1 pg/mL | Spinal Cord Injury Patients |
| This compound | Plasma | RIA | 2.9 ± 1.1 pg/mL | Healthy Controls |
This compound Signaling Pathways
A-type this compound primarily signals through two G protein-coupled receptors, NPFFR1 and NPFFR2. The binding of NPFF to these receptors initiates intracellular signaling cascades that modulate neuronal activity. The primary signaling pathway involves the coupling to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. NPFFR2 has also been shown to couple to stimulatory G proteins (Gαs) in certain tissues, leading to an increase in cAMP. Furthermore, NPFF can weakly interact with the Mas receptor (MasR), activating a Gαq-mediated pathway.
Application Notes and Protocols for A-Type Neuropeptide FF Receptor Autoradiography in Spinal Cord Sections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the localization and quantification of A-type neuropeptide FF (NPFF) receptors, specifically the NPFF2 receptor, in spinal cord sections using in vitro autoradiography. The NPFF system is a critical modulator of pain, opioid sensitivity, and other neurological functions, making its study essential for the development of novel therapeutics.
Introduction
The this compound (NPFF) system comprises two G protein-coupled receptors, NPFF1 and NPFF2. In the spinal cord of mammals, the NPFF2 receptor is the predominant subtype, heavily concentrated in the superficial layers of the dorsal horn, a key region for processing nociceptive information.[1][2][3][4] Autoradiography using selective radioligands is a powerful technique to visualize and quantify the distribution of these receptors, providing insights into their physiological and pathological roles. This document outlines the necessary protocols, data interpretation, and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from radioligand binding and competition assays for NPFF receptors, providing a basis for experimental design and comparison.
Table 1: Radioligand Binding Affinities (Kd) for NPFF Receptors
| Radioligand | Receptor Subtype | Species | Tissue/Cell Line | Kd (nM) | Reference |
| [125I]EYF | NPFF2 | Rat | Spinal Cord | 0.041 | [5] |
| [125I]EYF | NPFF2 | Mouse | Olfactory Bulb | 0.019 | [5] |
| [125I]EYF | hNPFF2 | CHO Cells | 0.06 | [6] | |
| [125I]YVP | hNPFF1 | HEK293 Cells | 0.18 | [6] | |
| [125I][D.Tyr1, (NMe)Phe3]NPFF (1DMe) | NPFF Receptors | Rat | Spinal Cord | Not Specified | [7] |
Kd (dissociation constant) represents the concentration of radioligand at which 50% of the receptors are occupied, indicating binding affinity. A lower Kd value signifies higher affinity.
Table 2: Specificity of Radioligand Binding
| Radioligand | Specific Binding (%) | Non-Specific Binding (%) | Tissue | Reference |
| [125I][D.Tyr1, (NMe)Phe3]NPFF (0.05 nM) | ~90% | ~10% | Rat Spinal Cord | [7] |
| [125I]EYF | 90-95% | 5-10% | Rat Brain | [5] |
Experimental Protocols
Protocol 1: In Vitro Receptor Autoradiography of NPFF Receptors in Spinal Cord Sections
This protocol details the steps for labeling NPFF receptors in frozen spinal cord sections with a radiolabeled ligand, such as [125I]EYF or [125I]1DMe.
Materials:
-
Fresh frozen spinal cord tissue
-
Cryostat
-
Superfrost® or equivalent microscope slides
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [125I]EYF for NPFF2 selectivity)[6]
-
Unlabeled NPFF agonist (e.g., 1DMe or NPFF) for non-specific binding determination
-
Wash buffer (ice-cold)
-
Distilled water (ice-cold)
-
Phosphor imaging screen or autoradiography film
-
Dessicant
Procedure:
-
Tissue Sectioning:
-
Pre-incubation:
-
Radioligand Incubation:
-
Prepare the radioligand solution in the incubation buffer at a concentration appropriate for the chosen ligand (e.g., 0.05 nM for [125I]EYF, which is near its Kd value).[5][6]
-
For determining total binding , incubate sections with the radioligand solution.
-
For determining non-specific binding , incubate adjacent sections with the radioligand solution plus a high concentration of an unlabeled competitor (e.g., 1 µM NPFF).
-
Lay slides horizontally in a humidified chamber and cover each section with the appropriate incubation solution (total or non-specific).
-
Incubate for 60-90 minutes at room temperature with periodic agitation.[9]
-
-
Washing:
-
Rapidly aspirate the incubation solution from the slides.
-
Immediately place the slides in racks and wash them in ice-cold wash buffer. Perform three consecutive washes of 5 minutes each to remove unbound radioligand.[9]
-
After the final wash, perform a quick dip in ice-cold distilled water to remove buffer salts.[9]
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Once completely dry, appose the slides to a phosphor imaging screen or autoradiography film along with calibrated radioactive standards.
-
Expose in a light-tight cassette at -80°C for 1 to 5 days, depending on the radioactivity level.[9]
-
-
Data Acquisition and Analysis:
-
Scan the phosphor screen using a phosphorimager or develop the film.
-
Using image analysis software, draw regions of interest (ROIs) over the dorsal horn and other relevant areas.
-
Quantify the signal intensity (e.g., in DPM/mm²) by referencing the radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal for each region.
-
Visualizations: Pathways and Workflows
Signaling Pathway of the NPFF2 Receptor
The NPFF2 receptor, a G protein-coupled receptor, primarily signals through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[1][10] This action can modulate the activity of various downstream effectors, including protein kinase A (PKA) and voltage-gated calcium channels.[1] Additionally, NPFF2 activation has been shown to stimulate the ERK/MAPK pathway, which is involved in processes like neurite outgrowth.[11]
Caption: NPFF2 receptor signaling cascade in spinal neurons.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the autoradiography experiment, from tissue preparation to final data analysis.
Caption: Workflow for in vitro receptor autoradiography.
References
- 1. This compound/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound receptor 2 (NPFF2) is localized to pain-processing regions in the primate spinal cord and the lower level of the medulla oblongata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound receptor - Wikipedia [en.wikipedia.org]
- 5. [(125)I]EYF: a new high affinity radioligand to this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative autoradiographic distribution of NPFF1 this compound receptor in the rat brain and comparison with NPFF2 receptor by using [125I]YVP and [(125I]EYF as selective radioligands [pubmed.ncbi.nlm.nih.gov]
- 7. This compound receptors in rat brain: a quantitative light-microscopic autoradiographic study using [125I][D.Tyr1, (NMe)Phe3]NPFF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Activation of NPFF2 receptor stimulates neurite outgrowth in Neuro 2A cells through activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-type Neuropeptide FF-Induced Calcium Imaging in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-type neuropeptide FF (NPFF) is a member of the RF-amide peptide family that plays a significant role in various physiological processes, including pain modulation, opioid system regulation, and cardiovascular function. NPFF exerts its effects through two G-protein coupled receptors, NPFF1 and NPFF2.[1] Activation of these receptors can lead to the modulation of intracellular signaling cascades, including changes in intracellular calcium concentration ([Ca²⁺]i). This document provides detailed application notes and protocols for studying A-type NPFF-induced calcium signaling in primary neurons using fluorescence calcium imaging. The provided methodologies are essential for researchers investigating the functional roles of the NPFF system and for professionals in drug development targeting NPFF receptors.
Signaling Pathway Overview
The activation of NPFF receptors initiates intracellular signaling cascades that can influence neuronal excitability. NPFF receptors are known to couple to different G-proteins, including Gi/o and Gs, leading to the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels. Furthermore, NPFF receptor activation has been shown to modulate the activity of voltage-gated calcium channels (VGCCs), particularly N-type calcium channels. While some studies suggest an inhibitory or modulatory role of NPFF on depolarization-induced calcium influx, the direct effect on intracellular calcium can be complex and cell-type dependent.[1] The diagram below illustrates a potential signaling pathway for NPFF-induced calcium modulation in primary neurons.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Dorsal Root Ganglion (DRG) Neurons
This protocol describes the isolation and culture of primary DRG neurons, which are known to express NPFF receptors.
Materials:
-
E15-E18 Sprague-Dawley rat or C57BL/6 mouse embryos
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Collagenase Type I (1 mg/mL in HBSS)
-
Trypsin (0.25% in HBSS)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Neurobasal medium supplemented with B27, GlutaMAX, and 1% Penicillin-Streptomycin
-
Poly-D-lysine and laminin-coated culture dishes or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically dissect the embryos and place them in ice-cold HBSS.
-
Under a dissecting microscope, carefully remove the dorsal root ganglia from the spinal column.
-
Transfer the collected DRGs to a tube containing collagenase solution and incubate at 37°C for 30 minutes.
-
Gently triturate the DRGs with a fire-polished Pasteur pipette.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in trypsin solution and incubate at 37°C for 5 minutes.
-
Add an equal volume of DMEM/F12 with 10% FBS to inactivate the trypsin.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium and plate the neurons onto poly-D-lysine and laminin-coated culture vessels.
-
Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO₂.
-
Change half of the medium every 2-3 days. Neurons are typically ready for experiments within 3-7 days in vitro.
Protocol 2: Calcium Imaging using Fluo-4 AM
This protocol outlines the procedure for loading primary neurons with the calcium indicator Fluo-4 AM and performing fluorescence imaging.
Materials:
-
Primary neuron culture (from Protocol 1)
-
Fluo-4 AM (5 mM stock in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
A-type this compound (stock solution in water or appropriate buffer)
-
Inverted fluorescence microscope with a CCD camera and appropriate filter sets (Excitation ~488 nm, Emission ~520 nm)
-
Image acquisition and analysis software
Procedure:
-
Dye Loading: a. Prepare a loading solution by diluting the Fluo-4 AM stock and Pluronic F-127 in HBSS to a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127. b. Remove the culture medium from the neurons and wash gently with warm HBSS. c. Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark. d. After incubation, wash the cells three times with warm HBSS to remove excess dye. e. Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
Image Acquisition: a. Place the culture dish on the stage of the inverted fluorescence microscope. b. Acquire baseline fluorescence images (F₀) for 1-2 minutes before adding the stimulus. c. Apply A-type NPFF at the desired concentration to the neurons. d. Continuously record the fluorescence intensity (F) over time. e. As a positive control, at the end of the experiment, apply a depolarizing stimulus such as 50 mM KCl to confirm cell viability and responsiveness.
-
Data Analysis: a. Select regions of interest (ROIs) around individual neuronal cell bodies. b. Measure the average fluorescence intensity within each ROI for each time point. c. Calculate the change in fluorescence relative to the baseline (ΔF/F₀) using the formula: ΔF/F₀ = (F - F₀) / F₀. d. Plot the ΔF/F₀ over time to visualize the calcium transients.
Experimental Workflow
The following diagram illustrates the overall workflow for the A-type NPFF-induced calcium imaging experiment in primary neurons.
Data Presentation
While direct quantitative data on A-type NPFF-induced calcium transients in primary neurons is limited in publicly available literature, the following table provides a template for presenting such data based on typical calcium imaging experiments. The values are hypothetical and should be replaced with experimental data.
| Treatment Group | N (cells) | Baseline Fluorescence (F₀, a.u.) | Peak Fluorescence (F_peak, a.u.) | Peak ΔF/F₀ | Time to Peak (s) |
| Vehicle Control | 30 | 150.5 ± 5.2 | 155.1 ± 6.1 | 0.03 ± 0.01 | - |
| 100 nM A-type NPFF | 35 | 148.9 ± 4.8 | 223.4 ± 10.3 | 0.50 ± 0.07 | 15.2 ± 2.1 |
| 1 µM A-type NPFF | 32 | 152.1 ± 5.5 | 289.0 ± 12.6 | 0.90 ± 0.11 | 12.8 ± 1.9 |
| 1 µM A-type NPFF + NPFF Receptor Antagonist | 28 | 151.3 ± 4.9 | 160.4 ± 7.2 | 0.06 ± 0.02 | - |
Expected Results
Upon application of A-type NPFF to primary neurons expressing NPFF receptors, an increase in intracellular calcium is expected. This will be observed as an increase in the fluorescence intensity of the calcium indicator. The magnitude and kinetics of the calcium response are likely to be dose-dependent. Pre-treatment with a specific NPFF receptor antagonist should block or significantly attenuate the NPFF-induced calcium transient, confirming the specificity of the response. It is important to note that some studies have shown an inhibitory or modulatory role of NPFF on depolarization-induced calcium influx, suggesting that NPFF might not always induce a direct calcium increase but rather modulate the cell's response to other stimuli.[1] Therefore, the experimental context is crucial for interpreting the results.
Troubleshooting
-
No response to NPFF:
-
Confirm the expression of NPFF receptors in the primary neuron culture using techniques like immunocytochemistry or qPCR.
-
Verify the bioactivity of the NPFF peptide.
-
Ensure proper loading of the calcium indicator and cell health.
-
-
High background fluorescence:
-
Ensure complete removal of the Fluo-4 AM loading solution.
-
Allow sufficient time for de-esterification.
-
Optimize imaging parameters to reduce background noise.
-
-
Phototoxicity or photobleaching:
-
Reduce the intensity and duration of excitation light.
-
Use an anti-fade reagent if necessary.
-
Acquire images at a lower frequency if the temporal resolution is not critical.
-
By following these detailed protocols and application notes, researchers and drug development professionals can effectively investigate the role of A-type this compound in modulating intracellular calcium signaling in primary neurons, contributing to a better understanding of its physiological functions and therapeutic potential.
References
Application Notes and Protocols for A-type Neuropeptide FF Behavioral Studies for Pain Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of A-type neuropeptide FF (NPFF) in pain modulation and detailed protocols for assessing its effects using common behavioral assays in rodent models.
Introduction to this compound and Pain
This compound (NPFF) is a member of the RF-amide peptide family that plays a complex and modulatory role in pain perception. It is often referred to as an "anti-opioid" peptide because it can counteract the analgesic effects of opioids like morphine.[1] The NPFF system, which includes the peptides NPFF and Neuropeptide AF (NPAF) and their G-protein coupled receptors, NPFFR1 and NPFFR2, is a potential target for developing novel analgesics and therapies for opioid tolerance and dependence.[2][3] The effects of NPFF on pain can be either pro-nociceptive (pain-promoting) or analgesic, depending on the site of administration (supraspinal vs. spinal), the specific NPFF receptor agonist or antagonist used, and the underlying pain state of the animal.[1][3]
NPFF Signaling Pathway
NPFF receptors (NPFFR1 and NPFFR2) are G-protein coupled receptors (GPCRs). Their activation can lead to the modulation of intracellular signaling cascades, influencing neuronal excitability and pain transmission. The primary signaling pathway involves the coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, NPFF receptors can also couple to stimulatory G-proteins (Gs), leading to an increase in cAMP. Downstream of these initial events, the NPFF system can modulate the activity of key signaling molecules such as protein kinase A (PKA) and extracellular signal-regulated kinase (ERK).
Data Presentation: Quantitative Effects of NPFF Ligands in Behavioral Assays
The following tables summarize the quantitative data from behavioral studies investigating the effects of NPFF receptor ligands on pain modulation.
Table 1: Effect of NPFF Receptor Antagonist (RF9) on Heroin-Induced Hyperalgesia in the Paw Pressure Test
| Treatment Group | Nociceptive Threshold (g) on Day 1 (Peak Effect) | Nociceptive Threshold (g) on Day 14 (Peak Effect) | % Maximum Possible Effect (%MPE) on Day 1 | % Maximum Possible Effect (%MPE) on Day 14 |
| Saline/Heroin | 392 | 279 | 40% | 29.6% |
| RF9/Heroin | No significant decrease from baseline | No significant decrease from baseline | N/A | N/A |
Data adapted from a study investigating the effect of the NPFF antagonist RF9 on the development of opioid-induced hyperalgesia.[1] The paw pressure test measures the threshold at which a mechanical stimulus becomes noxious.
Table 2: Illustrative Data on the Effect of Intracerebroventricular (i.c.v.) Morphine on Tail-Flick Latency
| Treatment Group | Baseline Latency (s) | Latency at 30 min (s) | % Maximum Possible Effect (%MPE) at 30 min |
| Saline | ~2.5 | ~2.5 | 0% |
| Morphine (5 mg/kg, s.c.) | ~2.5 | Reached cut-off | 100% |
This table provides representative data for the analgesic effect of morphine in the tail-flick test, a common assay to evaluate the anti-nociceptive properties of opioids that NPFF can modulate.[2][4] The %MPE is calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) x 100.
Experimental Protocols
Detailed methodologies for key behavioral assays used in NPFF research are provided below.
Intracerebroventricular (ICV) Injection Protocol for Mice
This protocol is essential for administering NPFF peptides and their analogs directly into the central nervous system to study their supraspinal effects on pain.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Surgical tools (scalpel, drill, sutures)
-
Hamilton syringe with a 33-gauge needle
-
NPFF compound dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthesia: Anesthetize the mouse using a reliable method such as isoflurane (B1672236) inhalation.
-
Stereotaxic Placement: Secure the anesthetized mouse in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution.
-
Incision and Exposure: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify the bregma landmark on the skull.
-
Drilling: Using stereotaxic coordinates, drill a small burr hole over the desired ventricle (e.g., lateral ventricle).
-
Injection: Slowly lower the injection needle to the target depth and infuse the NPFF solution at a controlled rate (e.g., 0.5 µL/min).
-
Post-Injection: Leave the needle in place for a minute post-infusion to prevent backflow.
-
Suturing and Recovery: Withdraw the needle, suture the incision, and allow the mouse to recover in a warmed cage.
Hot Plate Test Protocol
The hot plate test is used to assess the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.
Materials:
-
Hot plate apparatus with temperature control
-
Timer
-
Observation chamber
Procedure:
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Set Temperature: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).
-
Baseline Measurement: Place a mouse on the hot plate and start the timer.
-
Observation: Observe the mouse for nocifensive behaviors such as paw licking, flicking, or jumping.
-
Record Latency: Stop the timer and record the latency to the first nocifensive response.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond within this time, remove it and assign the cut-off latency.
-
Drug Administration: Administer the NPFF compound or vehicle (e.g., via ICV injection) and test again at specified time points.
Von Frey Test Protocol
The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.
Materials:
-
Von Frey filaments of varying stiffness (calibrated in grams)
-
Elevated mesh platform
-
Individual testing chambers
Procedure:
-
Acclimatization: Place the mice in individual chambers on the elevated mesh platform and allow them to acclimate for at least 30-60 minutes.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw from below the mesh.
-
Up-Down Method: Start with a filament near the expected threshold. If there is no response, use the next thicker filament. If there is a paw withdrawal, use the next thinner filament.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the pattern of responses.
-
Drug Administration: Administer the NPFF compound or vehicle and measure the paw withdrawal threshold at various time points.
Formalin Test Protocol
The formalin test is a model of continuous inflammatory pain that has two distinct phases, allowing for the differentiation of analgesic effects on acute nociception and inflammatory pain.[5]
Materials:
-
Dilute formalin solution (e.g., 1-5% in saline)
-
Syringe with a small gauge needle
-
Observation chamber
-
Timer
Procedure:
-
Acclimatization: Place the mouse in an observation chamber for at least 30 minutes to acclimate.
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of dilute formalin solution into the plantar surface of one hind paw.
-
Observation and Recording: Immediately after injection, start a timer and record the cumulative time the mouse spends licking or biting the injected paw for a set period (e.g., 60 minutes).
-
Data Analysis: Analyze the data in two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct nociceptor activation.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain.
-
-
Drug Administration: Administer the NPFF compound or vehicle prior to the formalin injection to assess its effect on each phase of the pain response.
References
- 1. RF9, a potent and selective this compound receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-Type Neuropeptide FF Cardiovascular Monitoring in Anesthetized Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide FF (NPFF) is an octapeptide belonging to the RFamide family of peptides, which are recognized for their diverse physiological roles within the central nervous system.[1] The biological effects of NPFF are mediated through two G protein-coupled receptors, NPFF1 and NPFF2, which are expressed in key cardiovascular regulatory centers of the brain and spinal cord.[2][3] Administration of A-type this compound (NPFF) has been demonstrated to elicit significant cardiovascular responses, primarily characterized by an increase in arterial blood pressure and heart rate in rats.[4] These effects are dose-dependent and vary based on the route of administration, which can be peripheral (intravenous) or central (intracerebroventricular or intrathecal).[5][6]
These application notes provide detailed protocols for the investigation of NPFF's cardiovascular effects in anesthetized rats, offering a framework for preclinical cardiovascular research and drug development.
Principle of the Assay
The fundamental principle of this experimental setup is the direct measurement of cardiovascular parameters in an anesthetized rat following the administration of A-type this compound. Anesthesia is induced to immobilize the animal and permit the necessary surgical procedures. Catheters are surgically implanted into the femoral artery for continuous monitoring of arterial blood pressure and heart rate, and into the femoral vein for intravenous (IV) drug delivery.[2] For central administration, a cannula is implanted into a lateral cerebral ventricle (intracerebroventricular, ICV) or a catheter is inserted into the spinal subarachnoid space (intrathecal, IT).[5]
Following a stabilization period to establish baseline cardiovascular readings, a known dose of NPFF is administered. The subsequent changes in mean arterial pressure (MAP) and heart rate (HR) are recorded and quantified. This allows for the characterization of the dose-response relationship and the elucidation of the peptide's physiological function in cardiovascular regulation.
Data Presentation: Quantitative Cardiovascular Effects of NPFF
The following tables summarize the dose-dependent effects of NPFF and related agonists on cardiovascular parameters in anesthetized rats, as reported in the literature.
Table 1: Cardiovascular Effects of Intrathecal (i.t.) NPFF Administration in Anesthetized Rats
| Peptide | Dose (nmol) | Peak Change in Mean Arterial Pressure (mmHg) | Peak Change in Heart Rate (beats/min) |
| NPFF | 5 | ~ +15 | ~ +20 |
| 10 | ~ +25 | ~ +35 | |
| 20 | ~ +40 | ~ +50 | |
| 40 | ~ +50 | ~ +60 | |
| NPVF (NPFF1 Agonist) | 20 | ~ +35 | ~ +45 |
| dNPA (NPFF2 Agonist) | 20 | ~ +40 | ~ +50 |
Data synthesized from studies demonstrating dose-dependent pressor and tachycardic responses to intrathecal administration of NPFF and its analogs.[1]
Experimental Protocols
Animal Preparation and Anesthesia
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350g) are commonly used.
-
Anesthesia: Anesthetize the rat with an appropriate agent. Urethane (1.2-1.5 g/kg, intraperitoneal) is often used for terminal cardiovascular experiments due to its stable anesthetic plane and minimal effects on cardiovascular reflexes.[1] Alternatively, inhalant anesthesia such as isoflurane (B1672236) can be used.[4]
-
Monitoring Anesthetic Depth: Confirm a surgical plane of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).
-
Temperature Maintenance: Maintain the animal's core body temperature at 37°C using a homeothermic blanket system to prevent anesthesia-induced hypothermia.
Surgical Protocol: Femoral Artery and Vein Cannulation
This procedure is essential for both intravenous administration and direct blood pressure monitoring.
-
Preparation: Place the anesthetized rat in a supine position. Shave the inguinal area of one hind limb and sterilize the skin with 70% ethanol (B145695) and povidone-iodine solution.
-
Incision: Make a small incision (~1.5-2.0 cm) in the skin over the inguinal crease to expose the underlying femoral sheath.
-
Isolation: Using blunt dissection with fine forceps, carefully separate the femoral artery, vein, and nerve from the surrounding connective tissue. The artery is typically located laterally to the vein.[2]
-
Vessel Ligation: Place two loose silk sutures (e.g., 4-0) around the distal portion of both the artery and the vein and one loose suture around the proximal portion of each vessel. Tightly ligate the distal sutures to occlude blood flow.
-
Cannulation:
-
Vein: Use micro-scissors to make a small incision in the femoral vein between the proximal and distal ligatures. Introduce a heparinized saline-filled polyethylene (B3416737) catheter (e.g., PE-50) into the vein for intravenous administration. Secure the catheter by tightening the proximal suture and tying another knot around the catheter.[7]
-
Artery: Similarly, incise the femoral artery and insert a heparinized saline-filled catheter. This catheter will be connected to a pressure transducer.[2] Secure the catheter with the proximal suture.
-
-
Patency Check: Gently aspirate blood into the catheters and flush with a small volume of heparinized saline to ensure proper placement and patency.
Surgical Protocol: Intracerebroventricular (ICV) Cannulation
This procedure is for the central administration of NPFF.
-
Stereotaxic Placement: Mount the anesthetized rat in a stereotaxic apparatus. Ensure the head is level between bregma and lambda.
-
Surgical Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Craniotomy: Using stereotaxic coordinates for the lateral ventricle (e.g., ~0.8 mm posterior to bregma, ~1.5 mm lateral to the midline), drill a small burr hole through the skull, taking care not to damage the underlying dura mater.
-
Cannula Implantation: Carefully lower a sterile guide cannula (e.g., 26-gauge) through the burr hole to a predetermined depth (~3.5-4.0 mm ventral from the skull surface).[8]
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws.
-
Stylet Insertion: Insert a dummy stylet into the guide cannula to maintain patency until the time of injection. Suture the scalp incision around the implant.
Experimental Procedure and Data Acquisition
-
System Connection: Connect the arterial catheter to a pressure transducer, which is linked to a data acquisition system (e.g., PowerLab, ADInstruments) to record pulsatile blood pressure, mean arterial pressure (MAP), and heart rate (HR).
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until cardiovascular parameters are steady.
-
Baseline Recording: Record baseline MAP and HR for 10-15 minutes before any administration.
-
NPFF Administration:
-
Intravenous (IV): Slowly inject the desired dose of NPFF solution through the venous catheter, followed by a small flush of heparinized saline.
-
Intracerebroventricular (ICV): Remove the dummy stylet and insert an injector cannula connected to a microsyringe pump. Infuse the NPFF solution (typically 1-5 µL for a rat) at a slow rate (e.g., 1 µL/min) to avoid elevating intracranial pressure.[8]
-
Intrathecal (i.t.): For spinal administration, inject NPFF (typically in a volume of 10 µL) via a previously implanted intrathecal catheter.[1]
-
-
Post-Administration Monitoring: Continuously record MAP and HR for at least 60-90 minutes post-injection to capture the peak response and subsequent return to baseline.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for NPFF cardiovascular monitoring.
NPFF Signaling Pathway in Cardiovascular Regulation
Caption: NPFF signaling pathway leading to cardiovascular effects.
References
- 1. Pressor and tachycardic responses to intrathecal administration of this compound in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Femoral Arterial and Venous Catheterization for Blood Sampling, Drug Administration and Conscious Blood Pressure and Heart Rate Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Experimental surgical protocol for continuous femoral venous access in the rat | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Role of this compound in central cardiovascular and neuroendocrine regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low signal in Neuropeptide FF immunohistochemistry
Welcome to the technical support center for Neuropeptide FF (NPFF) immunohistochemistry (IHC). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges and achieve optimal staining results in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during NPFF immunohistochemistry, with a focus on resolving low or no signal problems.
Q1: Why am I getting a weak or no signal in my this compound staining?
A weak or absent signal is one of the most frequent challenges in IHC and can originate from multiple steps in the protocol.[1] The primary causes often involve suboptimal tissue preparation, inadequate antigen retrieval, incorrect antibody concentrations, or an insensitive detection system.[1][2] Neuropeptides like NPFF can be particularly susceptible to degradation or masking during fixation.[2] A systematic approach to troubleshooting is crucial for identifying the root cause.
Below is a summary of potential causes and recommended solutions. For a logical workflow to diagnose the issue, refer to the Troubleshooting Flowchart in the visualization section.
Table 1: Troubleshooting Low or No Signal in NPFF IHC
| Potential Cause | Recommended Solution & Explanation |
|---|---|
| Improper Tissue Fixation | Under-fixation: Can lead to poor tissue morphology and loss of the antigen. Ensure rapid and uniform fixation. Perfusion with 4% paraformaldehyde is a common and recommended starting point for neuropeptides.[2] Over-fixation: Formalin fixation creates protein cross-links that can mask the NPFF epitope.[3] Avoid unnecessarily long fixation times (e.g., over 24-48 hours).[2][4] If over-fixation is suspected, optimization of the antigen retrieval step is critical. |
| Suboptimal Antigen Retrieval | This is a critical step for formalin-fixed, paraffin-embedded (FFPE) tissues to unmask epitopes.[1] Experiment with different Heat-Induced Epitope Retrieval (HIER) buffers (e.g., Sodium Citrate pH 6.0 or Tris-EDTA pH 9.0) and heating methods (microwave, pressure cooker).[2][5] The optimal method is antibody-dependent and may require empirical testing. |
| Incorrect Primary Antibody Dilution | The primary antibody concentration may be too low.[1] Perform a titration experiment by testing a range of dilutions (e.g., 1:50, 1:100, 1:200) to find the optimal concentration that maximizes signal-to-noise ratio.[1][6] Start with the dilution recommended on the antibody datasheet.[2] |
| Insufficient Incubation Time | The primary antibody may not have had enough time to bind to the target epitope. Increase the incubation time, such as incubating overnight at 4°C, to allow for maximum binding.[2][7] |
| Inactive Reagents | Primary/Secondary Antibody: Confirm antibodies have been stored correctly and are within their expiration date. Run a positive control tissue known to express NPFF to verify antibody activity.[1] Detection System: Ensure the secondary antibody is compatible with the host species of the primary antibody.[1] Test the chromogen/substrate system independently to ensure it is active. |
| Low Antigen Abundance | Neuropeptides may be expressed at low levels. Consider using a signal amplification technique, such as Tyramide Signal Amplification (TSA), which can increase staining efficiency by 10- to 100-fold.[8][9] |
| Issues with Tissue Processing | Inadequate Deparaffinization: Residual paraffin (B1166041) can prevent antibody access to the tissue.[10] Ensure complete removal with fresh xylene and a graded alcohol series.[5][11] Tissue Drying: Allowing the tissue section to dry out at any stage can irreversibly damage the epitope and lead to a loss of signal.[6] |
Q2: What is the optimal fixation method for this compound?
The ideal fixation method preserves tissue morphology while maintaining antigenicity. For neuropeptides like NPFF, especially in the central nervous system, transcardial perfusion with 4% paraformaldehyde is highly recommended as it ensures rapid and uniform fixation.[2] Immersion fixation can be used for smaller tissue pieces, but may result in less consistent antigen preservation.[2] While formalin is a common fixative, it is known to cause epitope masking through protein cross-linking, making the subsequent antigen retrieval step crucial for successful staining.[3] Some protocols have also found success with a combination of paraformaldehyde and picric acid to preserve neuropeptide antigenicity.[2]
Q3: How do I choose the right antigen retrieval method?
Antigen retrieval is essential for FFPE tissues to reverse formalin-induced cross-links.[3] The choice between Heat-Induced Epitope Retrieval (HIER) and Protease-Induced Epitope Retrieval (PIER) depends on the specific antibody, tissue, and fixation method.
-
HIER is the most common and generally more successful method. It involves heating tissue sections in a buffer, which helps to break protein cross-links.[3] The pH of the buffer is a critical variable; it is recommended to test both an acidic buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and an alkaline buffer (e.g., Tris-EDTA, pH 9.0), as different antibodies have different optimal pH requirements.[2][5]
-
PIER uses enzymes like Proteinase K, Trypsin, or Pepsin to cleave peptides that may be masking the epitope. However, this method carries a higher risk of damaging tissue morphology and the antigen itself and generally has a lower success rate than HIER.
Table 2: Comparison of Common Antigen Retrieval Methods
| Parameter | Heat-Induced Epitope Retrieval (HIER) | Protease-Induced Epitope Retrieval (PIER) |
|---|---|---|
| Mechanism | Reverses cross-links via heat and pH.[3][12] | Enzymatically cleaves peptides to unmask the epitope. |
| Common Reagents | Sodium Citrate buffer (pH 6.0), Tris-EDTA buffer (pH 9.0).[13] | Proteinase K, Trypsin, Pepsin. |
| Typical Temperature | 95-100°C.[2][13] | 37°C. |
| Typical Duration | 10-20 minutes.[2] | 5-30 minutes. |
| Advantages | Higher success rate, better preservation of morphology. | Can be effective for epitopes resistant to HIER. |
| Disadvantages | May not work for all antibodies. | High risk of destroying tissue morphology and the target antigen. |
Q4: My signal is still weak. How can I amplify it?
If optimizing the core protocol steps does not yield a strong enough signal, a signal amplification system can be employed. This is particularly useful for detecting low-abundance antigens like neuropeptides.[8]
-
Biotin-Based Amplification: The streptavidin-biotin complex (sABC) method uses a biotinylated secondary antibody, which is then detected by a streptavidin-enzyme conjugate, increasing the number of enzyme molecules at the target site.[8]
-
Tyramide Signal Amplification (TSA): Also known as Catalyzed Reporter Deposition (CARD), this is a powerful technique that can dramatically increase signal intensity.[9][14] In this method, a horseradish peroxidase (HRP)-conjugated secondary antibody catalyzes the deposition of multiple fluorochrome-labeled tyramide molecules directly at the site of the epitope, resulting in a significant signal boost.[8][14]
Visualizations: Workflows and Logic Diagrams
Visual guides can help clarify complex protocols and troubleshooting strategies. The following diagrams use the specified color palette to delineate different components of the workflow.
Caption: A diagram illustrating the standard workflow for NPFF immunohistochemistry.
Caption: A flowchart guiding researchers through troubleshooting low NPFF signal.
Detailed Experimental Protocols
General Protocol for NPFF IHC on FFPE Sections
This protocol provides a general guideline. Optimization of incubation times, concentrations, and antigen retrieval conditions is essential for each new antibody and tissue type.[2][15]
1. Deparaffinization and Rehydration a. Immerse slides in Xylene: 2 changes, 5 minutes each.[5] b. Immerse in 100% Ethanol: 2 changes, 2 minutes each.[5] c. Immerse in 95% Ethanol: 2 changes, 2 minutes each.[5] d. Immerse in 70% Ethanol: 2 changes, 2 minutes each.[5] e. Rinse thoroughly in distilled water for 5 minutes.[7]
2. Antigen Retrieval (HIER Method) a. Place slides in a staining dish filled with 10 mM Sodium Citrate buffer (pH 6.0).[2] b. Heat the slides in a microwave, pressure cooker, or water bath to a sub-boiling temperature (95-100°C) for 10-20 minutes.[2][13] Do not allow the solution to boil dry. c. Allow slides to cool to room temperature in the buffer for at least 30 minutes.[7] d. Rinse sections in a wash buffer (e.g., PBS) for 3 changes, 5 minutes each.[11]
3. Peroxidase Blocking (for HRP-based detection) a. Incubate sections in 0.3-3% hydrogen peroxide (H₂O₂) in methanol (B129727) or PBS for 10 minutes to quench endogenous peroxidase activity.[2][6] b. Rinse sections in wash buffer (3 changes, 5 minutes each).[10]
4. Blocking Non-Specific Binding a. Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature in a humidified chamber.[2] The serum should be from the same species as the secondary antibody.[6]
5. Primary Antibody Incubation a. Dilute the primary anti-NPFF antibody in the blocking buffer to its optimal concentration (determined by titration).[2] b. Drain the blocking solution from the slides (do not wash) and apply the diluted primary antibody. c. Incubate overnight at 4°C in a humidified chamber.[2][7]
6. Secondary Antibody Incubation a. Rinse sections in wash buffer (3 changes, 5 minutes each).[10] b. Apply the enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit), diluted according to the manufacturer's instructions. c. Incubate for 1 hour at room temperature in a humidified chamber.[11]
7. Detection a. Rinse sections in wash buffer (3 changes, 5 minutes each).[10] b. Prepare the chromogen substrate (e.g., DAB) according to the manufacturer's kit instructions and apply to the sections. c. Monitor the color development under a microscope (typically 2-10 minutes). d. Stop the reaction by immersing the slides in distilled water.
8. Counterstaining, Dehydration, and Mounting a. Lightly counterstain the sections with Hematoxylin to visualize cell nuclei. b. Rinse in water. c. Dehydrate the sections through a graded series of alcohol (70%, 95%, 100%) and clear in xylene.[5] d. Coverslip the slides using a permanent mounting medium.
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. benchchem.com [benchchem.com]
- 3. abyntek.com [abyntek.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Improved multiplex immunohistochemistry for immune microenvironment evaluation of mouse formalin-fixed paraffin-embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qedbio.com [qedbio.com]
- 7. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
- 8. Novel Immunohistochemical Techniques Using Discrete Signal Amplification Systems for Human Cutaneous Peripheral Nerve Fiber Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. BestProtocols: IHC FFPE Tissue Low pH Antigen Retrieval—Indirect Method | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Molecular mechanisms of antigen retrieval: antigen retrieval reverses steric interference caused by formalin-induced crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. パラフィン除去と抗原賦活化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Signal Amplification (IHC / FISH) - dianova Int. [dianova.com]
- 15. scitepress.org [scitepress.org]
Technical Support Center: Optimizing Neuropeptide FF In Situ Hybridization Probe Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of Neuropeptide FF (NPFF) in situ hybridization (ISH) probes. Our resources are designed to address common challenges and provide detailed experimental protocols to ensure reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving high specificity with an NPFF ISH probe?
A1: The key factors influencing probe specificity are:
-
Probe Design: The length, GC content, and sequence uniqueness of the oligonucleotide probe are paramount. Probes should be designed to target a specific region of the NPFF mRNA and screened for potential cross-hybridization with other related RF-amide peptides or non-target sequences.
-
Hybridization Temperature: The temperature during hybridization must be optimized based on the probe's melting temperature (Tm). A temperature that is too low will result in non-specific binding.
-
Stringency of Washes: Post-hybridization washes are crucial for removing non-specifically bound probes. The stringency is determined by the salt concentration (SSC) and temperature of the wash buffers.
-
Tissue Preparation: Proper fixation and permeabilization of the tissue are essential for preserving mRNA integrity and allowing probe access without creating artificial binding sites.
Q2: How can I reduce high background signal in my NPFF ISH experiment?
A2: High background can obscure specific signals. To mitigate this:
-
Optimize Probe Concentration: Using an excessively high probe concentration can lead to increased non-specific binding. Titrate your probe to find the lowest effective concentration.[1]
-
Increase Wash Stringency: If you experience high background, consider increasing the temperature or decreasing the salt concentration of your post-hybridization washes.[1][2]
-
Acetylation: Pre-treating tissues with acetic anhydride (B1165640) can reduce electrostatic binding of the probe to the tissue.
-
Blocking Agents: The use of blocking agents, such as Denhardt's solution or yeast tRNA in the prehybridization and hybridization buffers, can help to saturate non-specific binding sites.
-
Ensure Fresh Reagents: Degraded formamide (B127407) can lead to increased background. Use high-quality, fresh formamide for your hybridization buffer.
Q3: My NPFF ISH signal is weak or absent. What are the likely causes and solutions?
A3: A weak or non-existent signal can be due to several factors:
-
mRNA Degradation: Ensure that all solutions are RNase-free and that tissues are handled properly to prevent mRNA degradation.
-
Insufficient Permeabilization: The probe may not be able to access the target mRNA. Optimize the proteinase K digestion step by adjusting the concentration and incubation time.[3]
-
Suboptimal Hybridization Temperature: If the hybridization temperature is too high, it can prevent the probe from binding to the target mRNA.
-
Probe Issues: Verify the integrity and labeling efficiency of your probe. A poorly labeled probe will result in a weak signal.
-
Low NPFF Expression: The target tissue may have very low levels of NPFF mRNA. In such cases, signal amplification techniques may be necessary.
Q4: Can my NPFF probe cross-hybridize with other RF-amide peptides?
A4: Yes, this is a potential issue as RF-amide peptides share a common C-terminal motif. To minimize cross-hybridization, design your probe to target a unique region of the NPFF mRNA sequence, avoiding the conserved RF-amide coding region. BLAST analysis of your probe sequence against the transcriptome of your species of interest is a critical step in probe design.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Staining | Probe concentration is too high. | Perform a probe concentration titration to determine the optimal concentration.[1] |
| Insufficiently stringent washes. | Increase the temperature of the post-hybridization washes in 5°C increments. Decrease the salt (SSC) concentration in the wash buffers.[1][2] | |
| Non-specific binding to tissue components. | Include an acetylation step after proteinase K treatment. Ensure adequate blocking with agents like Denhardt's solution and yeast tRNA. | |
| Repetitive sequences in the probe. | Add a blocker for repetitive sequences, such as Cot-1 DNA, to the hybridization buffer.[2][3] | |
| Weak or No Signal | RNA degradation. | Use RNase-free reagents and techniques throughout the procedure. Process tissues promptly after collection. |
| Inadequate tissue permeabilization. | Optimize proteinase K concentration and incubation time. Over-digestion can also lead to tissue loss and weak signal.[3] | |
| Hybridization conditions are too stringent. | Decrease the hybridization temperature. Increase the formamide concentration in the hybridization buffer.[1] | |
| Probe is not effectively labeled. | Verify probe labeling efficiency using a dot blot or other quality control method. | |
| Spotty or Uneven Staining | Air bubbles trapped under the coverslip. | Carefully apply the coverslip to avoid trapping air bubbles.[3] |
| Tissue sections have dried out. | Ensure slides remain moist throughout the procedure, especially during incubations and washes. | |
| Incomplete removal of paraffin. | Ensure complete deparaffinization with fresh xylene. |
Quantitative Data Summary
Table 1: this compound (NPFF) Antisense Oligonucleotide Probe Design Parameters
| Parameter | Recommendation | Rationale |
| Probe Length | 40-50 bases | Provides a good balance between specificity and binding efficiency. |
| GC Content | 40-60% | Ensures stable hybridization without promoting non-specific binding to GC-rich regions. |
| Melting Temperature (Tm) | 80-95°C (calculated) | A higher Tm allows for more stringent hybridization and washing conditions. |
| Sequence Selection | Target unique regions of the NPFF mRNA. | Avoid conserved regions shared with other RF-amide peptides to prevent cross-hybridization. |
| Secondary Structure | Minimal self-complementarity | Probes with significant secondary structure will have reduced hybridization efficiency. |
Table 2: Optimization of Hybridization and Wash Stringency
| Parameter | Starting Condition | Troubleshooting Adjustment |
| Hybridization Temperature | Tm - 25-30°C | If background is high, increase temperature in 2-5°C increments. If signal is weak, decrease temperature. |
| Formamide Concentration | 50% in hybridization buffer | To increase stringency, can be increased up to 60%. To decrease stringency, can be lowered to 40%. |
| Post-Hybridization Wash 1 | 2x SSC, 50% Formamide at 65°C | For higher stringency, decrease SSC concentration to 1x or 0.5x. Increase temperature to 70°C. |
| Post-Hybridization Wash 2 | 0.2x SSC at 65°C | For very high stringency, decrease SSC to 0.1x. |
Experimental Protocols
Detailed Methodology for DIG-labeled NPFF In Situ Hybridization
This protocol is optimized for detecting NPFF mRNA in formalin-fixed, paraffin-embedded brain tissue sections.
1. Probe Preparation
-
Design: Design a 45-mer antisense oligonucleotide probe complementary to a unique region of the NPFF mRNA sequence.
-
Synthesis: Synthesize the probe with a 3'-end digoxigenin (B1670575) (DIG) label.
-
Purification: Purify the labeled probe using HPLC or gel electrophoresis.
-
Quantification: Determine the probe concentration using a spectrophotometer.
2. Tissue Preparation
-
Cut 10 µm thick sections from paraffin-embedded tissue blocks and mount on positively charged slides.
-
Deparaffinize sections in xylene (2 x 10 minutes).
-
Rehydrate through a graded ethanol (B145695) series (100%, 95%, 70%, 50%; 5 minutes each) to DEPC-treated water.
-
Rinse in DEPC-treated PBS for 5 minutes.
-
Permeabilize with Proteinase K (10 µg/mL in PBS) for 10 minutes at 37°C.
-
Rinse in DEPC-treated PBS for 5 minutes.
-
Post-fix in 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Rinse in DEPC-treated PBS for 5 minutes.
-
Acetylate in 0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride for 10 minutes at room temperature.
-
Rinse in DEPC-treated PBS for 5 minutes.
-
Dehydrate through a graded ethanol series (50%, 70%, 95%, 100%; 5 minutes each) and air dry.
3. Hybridization
-
Prepare hybridization buffer (50% formamide, 10% dextran (B179266) sulfate, 1x Denhardt's solution, 4x SSC, 250 µg/mL yeast tRNA).
-
Dilute the DIG-labeled NPFF probe in hybridization buffer to a final concentration of 1-5 ng/µL.
-
Denature the probe solution at 85°C for 5 minutes, then immediately place on ice.
-
Apply 100-200 µL of the probe solution to each tissue section.
-
Cover with a hybridization coverslip and incubate in a humidified chamber at 42°C for 16-20 hours.
4. Post-Hybridization Washes
-
Remove coverslips by briefly immersing slides in 2x SSC at room temperature.
-
Wash in 2x SSC with 50% formamide at 65°C for 30 minutes.
-
Wash in 1x SSC at 65°C for 20 minutes.
-
Wash in 0.2x SSC at 65°C for 20 minutes.
-
Rinse in MABT (Maleic acid buffer with Tween-20) for 5 minutes at room temperature.
5. Immunodetection
-
Block non-specific binding with 2% Roche Blocking Reagent in MABT for 1 hour at room temperature.
-
Incubate with anti-DIG-AP (alkaline phosphatase conjugated) antibody (diluted 1:2000 in blocking solution) overnight at 4°C.
-
Wash in MABT (3 x 15 minutes) at room temperature.
-
Equilibrate in NTM (NaCl, Tris-HCl, MgCl2 buffer, pH 9.5) for 10 minutes.
-
Develop the color reaction with NBT/BCIP solution in the dark. Monitor the reaction progress under a microscope.
-
Stop the reaction by washing in PBS.
-
Counterstain with Nuclear Fast Red if desired.
-
Dehydrate through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.
Visualizations
References
Technical Support Center: A-Type Neuropeptide FF Peptide Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the in vitro stability and degradation of A-type neuropeptide FF (NPFF) peptides. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are A-type this compound (NPFF) peptides and why is their stability important?
A-type this compound peptides, including this compound (NPFF; FLFQPQRF-NH2) and Neuropeptide AF (NPAF), are members of the RF-amide peptide family.[1] They are involved in numerous physiological processes, such as pain modulation, cardiovascular regulation, and neuroendocrine signaling.[1][2][3] Understanding their stability is critical because these peptides are susceptible to rapid degradation by proteases in biological samples, which can impact their therapeutic efficacy and lead to misleading results in biological assays.[4] The short half-life of neuropeptides is a major challenge in their development as therapeutics.
Q2: What is the expected half-life of A-type NPFF peptides in in vitro plasma or serum?
Q3: Which enzymes are primarily responsible for the degradation of NPFF peptides?
While the specific proteases for A-type NPFF in blood are not fully detailed, neuropeptides are typically degraded by a variety of peptidases, including:
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of the peptide.
-
Carboxypeptidases: These enzymes remove amino acids from the C-terminus.
-
Endopeptidases: These enzymes, such as trypsin and chymotrypsin, cleave internal peptide bonds at specific amino acid residues.[7][8][9]
-
Insulin-Degrading Enzyme (IDE): This zinc metalloprotease has been shown to degrade sequences within the pro-NPFF-A precursor, suggesting it may also be involved in the metabolism of mature NPFF peptides.[10]
Q4: How can I improve the stability of my A-type NPFF peptide in an in vitro experiment?
Several strategies can be employed to enhance peptide stability during in vitro assays:
-
Use of Protease Inhibitors: Adding a cocktail of broad-spectrum protease inhibitors to your biological matrix (e.g., plasma, serum, tissue homogenate) is the most common and effective method.
-
Control Temperature: Perform all sample handling steps on ice and store samples at -80°C to minimize enzymatic activity.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma or serum samples can release proteases from cells and degrade peptides. It is recommended to prepare single-use aliquots.
-
Peptide Modification: For drug development, modifying the peptide structure can significantly increase stability. This includes N-terminal acetylation or C-terminal amidation, substituting L-amino acids with D-amino acids, and cyclization.
Troubleshooting Guide
Q1: My NPFF peptide degrades almost instantly in my plasma stability assay. What could be the cause?
Rapid degradation is a common issue. Consider the following possibilities:
-
High Protease Activity: The plasma or serum batch may have exceptionally high endogenous protease activity. Ensure you are using fresh samples that have been properly handled.
-
Inadequate Protease Inhibition: Your protease inhibitor cocktail may be insufficient or may not target the specific proteases degrading your peptide. Consider using a broader spectrum or higher concentration of inhibitors.
-
Sample Handling: Ensure all steps, from thawing the plasma to quenching the reaction, are performed quickly and on ice to minimize enzymatic activity before the intended start of the incubation.
-
Anticoagulant Choice: The type of anticoagulant used during blood collection can influence protease activity. For example, EDTA chelates divalent cations, which can inhibit metalloproteases.[11]
Q2: I am observing multiple peaks in my HPLC/LC-MS analysis. How can I identify the degradation products?
The appearance of multiple new peaks that increase over time while the parent peptide peak decreases is indicative of degradation. To identify these products:
-
Mass Spectrometry (MS): The most powerful tool is LC-MS/MS. By analyzing the mass-to-charge ratio (m/z) of the new peaks, you can determine their molecular weight. Fragmentation analysis (MS/MS) can then be used to sequence the peptide fragments, revealing the specific cleavage sites.
-
Time-Course Analysis: Track the appearance and disappearance of peaks over the incubation time. Primary degradation products will appear first, followed by secondary fragments.
Q3: My results for peptide stability are not reproducible between experiments. What factors should I check?
Lack of reproducibility can stem from several variables:
-
Plasma/Serum Variability: There can be significant donor-to-donor variability in the enzymatic content of plasma.[12] If possible, use a pooled batch of plasma for all related experiments.
-
Inconsistent Sample Handling: Minor variations in incubation time, temperature, or the time taken to quench the reaction can lead to different degradation rates. Standardize your protocol meticulously.
-
Reagent Stability: Ensure your peptide stock solution and quenching solution are freshly prepared and have not degraded.
-
Freeze-Thaw Cycles: As mentioned, avoid multiple freeze-thaw cycles for your plasma and peptide stock solutions.
Data Presentation: Peptide Stability
While specific half-life data for A-type NPFF peptides in plasma is limited, the following table provides examples of half-lives determined for other neuropeptides to serve as a reference.
| Peptide | Matrix | Half-Life (t½) | Analytical Method |
| TLQP-21 | Rat Plasma (in vitro) | Initial: 0.97 min; Terminal: 110 min | LC-MS |
| Vasopressin (AVP) | Rat CSF (in vivo) | 26 min | Radioimmunoassay |
| Oxytocin (OXT) | Rat CSF (in vivo) | 19 min | Radioimmunoassay |
This table is for illustrative purposes. The stability of A-type NPFF peptides must be determined experimentally.
Detailed Experimental Protocol
Protocol: In Vitro Plasma Stability Assay for A-Type NPFF Peptides
This protocol outlines a standard procedure to determine the half-life of an A-type NPFF peptide in plasma using RP-HPLC or LC-MS analysis.
1. Materials:
-
A-type NPFF peptide (e.g., synthetic NPFF or NPAF)
-
Human or animal plasma (e.g., heparinized, stored in aliquots at -80°C)
-
Peptide Stock Solution Solvent (e.g., 10% DMSO in sterile water)
-
Quenching Solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA) or 10% Trichloroacetic Acid (TCA))
-
Incubator or water bath set to 37°C
-
RP-HPLC or LC-MS/MS system with a C18 column
2. Methodology:
-
Prepare Peptide Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the NPFF peptide in the appropriate solvent.
-
Thaw Plasma: Thaw a single-use aliquot of plasma on ice. Once thawed, centrifuge at a low speed (e.g., 2000 x g for 10 min at 4°C) to pellet any cryoprecipitates. Use the supernatant for the assay.
-
Pre-warm Plasma: In a microcentrifuge tube, pre-warm the required volume of plasma (e.g., 990 µL) at 37°C for at least 5 minutes.
-
Initiate Reaction (t=0): Add a small volume of the peptide stock solution (e.g., 10 µL) to the pre-warmed plasma to achieve the desired final concentration (e.g., 10 µg/mL). Mix gently but thoroughly by inversion. This marks the t=0 start time.
-
Time-Point Sampling: Immediately withdraw the first aliquot (e.g., 100 µL) and add it to a tube containing ice-cold Quenching Solution (e.g., 200 µL). Vortex vigorously for 30 seconds to precipitate plasma proteins and stop all enzymatic reactions. This is your t=0 sample.
-
Continue Incubation: Place the main reaction tube back into the 37°C incubator.
-
Collect Subsequent Samples: Withdraw additional aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes) and quench them in the same manner.
-
Sample Processing: After collecting the final time point, centrifuge all quenched samples at high speed (e.g., >12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to HPLC vials for analysis. Quantify the remaining percentage of the intact NPFF peptide at each time point using RP-HPLC or LC-MS.
-
Data Calculation: Plot the percentage of intact peptide remaining versus time. Use a one-phase decay model to calculate the half-life (t½) of the peptide.
Visualizations
Caption: Workflow for an in vitro peptide plasma stability assay.
Caption: Troubleshooting decision tree for rapid peptide degradation.
References
- 1. Frontiers | Role of this compound in central cardiovascular and neuroendocrine regulation [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Promotes Neuronal Survival and Enhances Synaptic Protein Expression Following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Clearance kinetics of the VGF-derived Neuropeptide TLQP-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penetration of neurohypophyseal hormones from plasma into cerebrospinal fluid (CSF): half-times of disappearance of these neuropeptides from CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 9. Proteolytic Cleavage of Bioactive Peptides and Protease-Activated Receptors in Acute and Post-Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of Cryptic Peptides Derived from this compound Precursors: The Involvement of Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of nafamostat in intravenous infusion solutions, human whole blood and extracted plasma: implications for clinical effectiveness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors affecting stability of plasma brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-type Neuropeptide FF Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with A-type neuropeptide FF (NPFF) and its delivery across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is A-type this compound (NPFF), and why is its delivery to the central nervous system (CNS) a focus of research?
A-type this compound (NPFF), with the amino acid sequence Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2, is an octapeptide that belongs to the RF-amide peptide family.[1][2] It is involved in a wide range of physiological functions within the brain, including pain modulation, cardiovascular regulation, and neuroendocrine signaling.[1][3] The therapeutic potential of NPFF for various neurological and psychiatric disorders drives the research interest in ensuring its effective delivery to the CNS.
Q2: What are the primary receptors for NPFF in the brain, and what is their main signaling mechanism?
NPFF interacts with two G protein-coupled receptors (GPCRs): NPFF1 receptor (also known as GPR147) and NPFF2 receptor (also known as GPR74).[2][4] Both receptors are coupled to inhibitory Gαi/o proteins. Upon activation by NPFF, this coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5]
Q3: What are the main challenges in delivering NPFF across the blood-brain barrier (BBB)?
The primary challenges in delivering NPFF across the BBB stem from its intrinsic physicochemical properties. As a peptide, NPFF is relatively large and hydrophilic, which limits its ability to passively diffuse across the lipid-rich membranes of the BBB endothelial cells.[6] Furthermore, it may be subject to enzymatic degradation in the periphery and at the BBB, and it could be a substrate for efflux transporters that actively pump it out of the brain.[6]
Troubleshooting Guides
Problem 1: Low or undetectable levels of NPFF in the brain after systemic administration.
Possible Cause 1: Poor intrinsic BBB permeability.
-
Explanation: The physicochemical properties of native NPFF are not optimal for passive diffusion across the BBB. Peptides, in general, face challenges in crossing this barrier due to their size, charge, and hydrophilicity.[6][7]
-
Suggested Solutions:
-
Chemical Modification: Modify the NPFF peptide to increase its lipophilicity. This can be achieved by adding lipid moieties or blocking hydrogen-bond-forming groups.[8]
-
Use of Analogs: Synthesize and test NPFF analogs that have been specifically designed for improved BBB penetration. For instance, cyclic analogs have shown enhanced metabolic stability and BBB permeability.[9]
-
Prodrug Strategy: Convert NPFF into a more lipophilic prodrug that can cross the BBB and is then metabolized back to the active NPFF within the CNS.[8]
-
Possible Cause 2: Rapid degradation in the bloodstream.
-
Explanation: Peptides are susceptible to degradation by proteases present in the blood, which reduces the amount of intact NPFF that reaches the BBB.[6]
-
Suggested Solutions:
-
Peptide Modifications: Introduce modifications to the peptide backbone, such as cyclization or the inclusion of unnatural amino acids, to enhance its stability against enzymatic degradation.[6]
-
Encapsulation: Use nanocarriers like liposomes or polymeric nanoparticles to encapsulate NPFF, protecting it from degradation and prolonging its circulation time.[8][10]
-
Possible Cause 3: Active efflux from the brain.
-
Explanation: NPFF may be recognized and transported out of the brain by efflux pumps, such as P-glycoprotein (P-gp), expressed on the BBB endothelial cells.[6]
-
Suggested Solutions:
-
Co-administration with Inhibitors: In preclinical models, co-administer NPFF with a known inhibitor of the suspected efflux transporter to assess if this increases brain concentrations.
-
Structural Modifications: Design NPFF analogs that are not substrates for major efflux transporters.
-
Problem 2: Inconsistent results in in vitro BBB permeability assays.
Possible Cause 1: Poor integrity of the in vitro BBB model.
-
Explanation: A "leaky" in vitro BBB model, characterized by low transendothelial electrical resistance (TEER), will not accurately reflect the in vivo barrier properties and can lead to an overestimation of permeability.
-
Suggested Solutions:
-
Optimize Cell Culture Conditions: Ensure optimal cell density, media composition, and culture duration to promote the formation of tight junctions. Co-culture models with astrocytes and pericytes can enhance barrier tightness.[11]
-
Monitor TEER: Regularly measure TEER to confirm the integrity of the cell monolayer before and during the permeability experiment. Only use monolayers with stable and sufficiently high TEER values.[11]
-
Possible Cause 2: Adsorption of the peptide to the experimental apparatus.
-
Explanation: Peptides can non-specifically bind to plastic surfaces of the culture plates and inserts, leading to an underestimation of the amount of peptide that has permeated the cell layer.
-
Suggested Solutions:
-
Use Low-Binding Plates: Utilize polypropylene (B1209903) or other low-protein-binding plates and pipette tips.
-
Include a Detergent: Add a small, non-disruptive concentration of a detergent like Tween 20 to the buffers to reduce non-specific binding.
-
Perform Mass Balance Calculation: Measure the concentration of NPFF in the donor and receiver compartments, as well as the amount remaining on the cell monolayer and apparatus, to account for all the peptide.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of A-type this compound
| Property | Value | Reference |
| Amino Acid Sequence | Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 | [1] |
| Molecular Weight | 1081.27 g/mol | [1] |
| Structure | Linear Octapeptide | [1] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Co-culture Model
-
Cell Culture:
-
Culture primary brain endothelial cells on the apical side of a Transwell insert and astrocytes on the basolateral side of the well.[11]
-
Maintain the co-culture for several days to allow for the formation of a tight endothelial monolayer.
-
-
Barrier Integrity Assessment:
-
Measure the transendothelial electrical resistance (TEER) using an EVOM meter. Proceed with the assay once TEER values are stable and indicative of a tight barrier (typically >150 Ω·cm²).[11]
-
-
Permeability Assay:
-
Add a known concentration of NPFF to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
To maintain a sink condition, replace the collected volume with fresh buffer.
-
-
Sample Analysis:
-
Quantify the concentration of NPFF in the collected samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of transport of NPFF into the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[12]
-
-
Protocol 2: In Vivo Measurement of Brain NPFF Concentration using Microdialysis
-
Surgical Implantation:
-
Under anesthesia, stereotaxically implant a microdialysis guide cannula into the specific brain region of interest in the experimental animal (e.g., rat).[13]
-
-
Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[14]
-
-
Sample Collection:
-
After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.[15]
-
-
Systemic Administration of NPFF:
-
Administer NPFF or its analog systemically (e.g., intravenously).
-
-
Sample Analysis:
-
Analyze the concentration of NPFF in the dialysate samples using a highly sensitive method like LC-MS/MS, as brain extracellular concentrations of neuropeptides are typically very low (pM range).[16]
-
-
Data Analysis:
-
Plot the concentration of NPFF in the brain dialysate over time to determine the pharmacokinetic profile of its BBB penetration.
-
Visualizations
Caption: NPFF Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of this compound in central cardiovascular and neuroendocrine regulation [frontiersin.org]
- 4. Gonadotropin Inhibitory Hormone and Its Receptor: Potential Key to the Integration and Coordination of Metabolic Status and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gonadotropin-inhibitory hormone (GnIH), GnIH receptor and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Neuropeptide Drugs that Cross the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding neuropeptide transmission in the brain by optical uncaging and release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penetration of the Blood-Brain-Barrier by Peripheral Neuropeptides: New Approaches to Enhancing Transport and Endogenous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NANOCARRIERS AS A POSSIBLE NEUROPEPTIDES DELIVERY SYSTEMS IN THE BRAIN [iris.unikore.it]
- 11. Peptide BBB Permeability Test - Creative Peptides [creative-peptides.com]
- 12. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
a-type neuropeptide FF antagonist RF9 off-target effects and solutions
Welcome to the technical support center for RF9, a selective A-type neuropeptide FF (NPFF) antagonist. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is RF9 and what are its primary molecular targets?
A1: RF9 is a potent and selective antagonist for the two this compound receptors, NPFF1 and NPFF2.[1][2] It binds with high affinity to both human receptor subtypes.[3] It is widely used as a pharmacological tool to investigate the physiological roles of the NPFF system, particularly in pain modulation, opioid tolerance, and cardiovascular regulation.[2][3][4]
Q2: What are the known off-target effects of RF9?
A2: RF9 was designed for improved selectivity compared to older compounds.[1] It displays high selectivity over several related G protein-coupled receptors, including neuropeptide Y (NPY) Y1 receptors, GPR10, GPR54, GPR103, and critically, the opioid receptors (mu, delta, kappa).[4][5] Radioligand binding assays have confirmed that the parent neuropeptide, NPFF, does not have a significant binding affinity for opioid receptors, suggesting that the functional interplay between the NPFF and opioid systems is not due to direct receptor binding.[6]
Q3: How does RF9 interact with the opioid system?
A3: The NPFF system is considered a key anti-opioid system.[2][3] While RF9 does not bind directly to opioid receptors, its antagonism of NPFF receptors can significantly modulate opioid activity. Specifically, administration of RF9 has been shown to prevent the development of opioid-induced tolerance and the associated paradoxical hyperalgesia (increased sensitivity to pain) that can occur with chronic opioid use.[2][3] In essence, by blocking the anti-opioid effects of the NPFF system, RF9 can enhance and prolong the analgesic efficacy of opioids.[1]
Q4: What is the binding affinity of RF9 for its target receptors?
A4: The binding affinities (Ki) of RF9 for human NPFF receptors have been determined through radioligand binding assays. This data is crucial for designing experiments and determining appropriate concentrations.
Table 1: RF9 Binding Affinity (Ki)
| Receptor Subtype | Ki Value (nM) | Reference |
| Human NPFF1 (hNPFF1R) | 58 ± 5 | [3] |
| Human NPFF2 (hNPFF2R) | 75 ± 9 | [3] |
Q5: Is RF9 an agonist or antagonist?
A5: RF9 is a pure antagonist.[7] In functional assays, such as [³⁵S]GTPγS binding, RF9 shows no agonist activity at concentrations up to 100 μM.[3] It effectively blocks the intracellular signaling initiated by NPFF and other NPFF receptor agonists.[3][7]
Troubleshooting Guide
Problem 1: I am observing unexpected analgesic or anti-analgesic effects when administering RF9 alone.
-
Possible Cause: The NPFF system has a complex interaction with the endogenous opioid system. Depending on the experimental model and the basal level of opioid tone, blocking NPFF receptors with RF9 could indirectly modulate nociceptive thresholds. For instance, if there is a high endogenous anti-opioid tone from the NPFF system, its blockade by RF9 could result in a net analgesic effect.
-
Solution/Troubleshooting Steps:
-
Establish a Stable Baseline: Ensure that baseline pain sensitivity measurements are stable and reproducible before drug administration.
-
Include Opioid Antagonist Control Group: To test if the observed effect is mediated by the endogenous opioid system, include a control group pre-treated with a broad-spectrum opioid antagonist like naloxone (B1662785) before RF9 administration. If naloxone blocks the RF9-induced effect, it suggests an indirect opioid-mediated mechanism.
-
Dose-Response Curve: Perform a full dose-response study for RF9 to identify the optimal dose and to see if the effect is dose-dependent.
-
Consider the Route of Administration: The effects of modulating the NPFF system can differ significantly between intracerebroventricular (i.c.v.) and intrathecal (i.t.) administration.[6] Ensure the chosen route is appropriate for the scientific question.
-
Problem 2: RF9 is not preventing opioid-induced tolerance in my chronic pain model.
-
Possible Cause: The timing, dose, or duration of RF9 and opioid co-administration may be suboptimal. The development of tolerance is a complex process, and the window for effective intervention can be narrow.
-
Solution/Troubleshooting Steps:
-
Verify RF9 and Opioid Dosing Regimen: The original studies demonstrating RF9's efficacy co-administered it with the opioid from the beginning of the treatment period.[2][3] Ensure that RF9 is present during the period when tolerance is developing.
-
Optimize RF9 Dose: The dose required to block NPFF receptors in vivo may be higher than that used in acute studies. Perform a dose-ranging study for RF9 in the context of your chronic opioid administration protocol.
-
Confirm Target Engagement: If possible, use a relevant biomarker to confirm that RF9 is engaging NPFF receptors at the administered dose. For example, you could test if the chosen RF9 dose can block an acute physiological response to an NPFF agonist (e.g., changes in blood pressure or heart rate).[3]
-
Assess Pharmacokinetics: Consider the pharmacokinetic profiles of both RF9 and the opioid being used. Ensure that their bioavailability and half-life are compatible with the chosen dosing schedule to maintain effective concentrations at the target sites.
-
Problem 3: My in vitro results are inconsistent. RF9 does not appear to be blocking the agonist-induced effect (e.g., cAMP inhibition).
-
Possible Cause: Issues with compound solubility, stability, or the assay conditions can lead to inconsistent results.
-
Solution/Troubleshooting Steps:
-
Check Compound Solubility and Storage: RF9 is typically dissolved in DMSO for a stock solution. Ensure the final concentration of DMSO in your cell culture media is low (typically <0.1%) and consistent across all wells. Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
-
Pre-incubation Time: Ensure you are pre-incubating the cells with RF9 for a sufficient period before adding the NPFF agonist. A pre-incubation time of 15-30 minutes is common for antagonist studies.
-
Validate Agonist Concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC₈₀). Trying to antagonize a saturating concentration of agonist will require much higher concentrations of the antagonist and can make it difficult to see a clear effect.
-
Confirm Cell Line Receptor Expression: Verify that your cell line expresses the target NPFF receptor (NPFF1 or NPFF2) at a sufficient density for the functional assay being used.
-
Key Experimental Protocols
Protocol 1: In Vitro Functional Antagonism Assay (cAMP Measurement)
This protocol describes a method to validate the antagonist activity of RF9 in a cell line expressing NPFF receptors.
-
Cell Culture: Culture HEK293 or CHO cells stably expressing either hNPFF1R or hNPFF2R in appropriate media.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Assay Preparation:
-
On the day of the experiment, wash the cells once with serum-free media.
-
Add serum-free media containing a phosphodiesterase inhibitor like IBMX (100 µM) to prevent cAMP degradation and incubate for 30 minutes.
-
-
Antagonist Addition (RF9):
-
Prepare serial dilutions of RF9 in the assay buffer.
-
Add the RF9 dilutions to the appropriate wells. Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with RF9 for 20 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare the NPFF agonist (e.g., NPFF or NPVF) at a concentration of 2x its EC₈₀ in assay buffer containing 20 µM Forskolin (to stimulate adenylyl cyclase and provide a robust signal window).
-
Add the agonist/Forskolin solution to all wells except for the negative control (which receives buffer/Forskolin only).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Normalize the data to the Forskolin-only control (100%) and the fully inhibited control (0%).
-
Plot the agonist response against the concentration of RF9.
-
Calculate the IC₅₀ for RF9 and, if a Schild analysis is performed, determine the pA₂ value to quantify its potency as an antagonist.
-
Protocol 2: In Vivo Evaluation of RF9 on Opioid-Induced Hyperalgesia
This protocol provides a framework for testing if RF9 can prevent the development of tolerance and hyperalgesia associated with chronic opioid administration in rodents.
-
Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice. Acclimate the animals to the housing facility and handling for at least one week.
-
Baseline Nociceptive Testing:
-
Measure baseline pain sensitivity using a standard method such as the tail-flick test or von Frey filaments for mechanical sensitivity.
-
Perform baseline testing for 2-3 days to ensure stable measurements.
-
-
Grouping and Drug Administration:
-
Divide animals into at least four groups:
-
Group 1: Saline + Saline (Vehicle control)
-
Group 2: Saline + Morphine (Opioid control)
-
Group 3: RF9 + Morphine (Test group)
-
Group 4: RF9 + Saline (RF9 control)
-
-
Administer drugs daily for 7-10 days. For example, inject RF9 (e.g., 10 nmol, i.c.v.) 15 minutes before the injection of morphine (e.g., 10 mg/kg, s.c.).
-
-
Nociceptive Testing During Treatment:
-
Measure nociceptive thresholds at a set time point after drug administration each day (e.g., 30 minutes after morphine injection) to assess the development of analgesic tolerance.
-
To assess paradoxical hyperalgesia, measure nociceptive thresholds 24 hours after the previous dose, just before the next injection, to determine if the baseline pain sensitivity has decreased.[3]
-
-
Data Analysis:
-
For analgesia, convert data to "% Maximum Possible Effect" (%MPE). Compare the %MPE across days to evaluate tolerance development.
-
For hyperalgesia, compare the baseline withdrawal thresholds over the course of the experiment.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare the treatment groups over time.
-
Visualizations
Signaling Pathways and Workflows
Caption: NPFF Receptor Signaling Pathway. Antagonist RF9 blocks agonist-induced G-protein coupling.
Caption: Classical Opioid Receptor Gαi/o Signaling Pathway.
Caption: Workflow for testing RF9's effect on opioid tolerance and hyperalgesia.
References
- 1. RF9 (drug) - Wikipedia [en.wikipedia.org]
- 2. RF9, a potent and selective this compound receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RF9, a potent and selective this compound receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RF 9, Selective NPFF1 and NPFF2 antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 6. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of this compound (NPFF)-induced hypothermia and anti-morphine analgesia by RF9, a new selective NPFF receptors antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-Type Neuropeptide FF Receptor (NPFFR1) Desensitization Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying A-type neuropeptide FF receptor (NPFFR1) desensitization in cell culture assays.
Frequently Asked Questions (FAQs)
Q1: What is A-type this compound receptor (NPFFR1) desensitization?
A1: NPFFR1, also known as GPR147, is a G protein-coupled receptor (GPCR).[1] Desensitization is a process that attenuates the receptor's signaling response upon prolonged or repeated exposure to an agonist (like this compound).[2][3] This process is crucial for preventing overstimulation and maintaining cellular homeostasis. It typically involves several key steps, including receptor phosphorylation, the binding of arrestin proteins, and the subsequent internalization of the receptor from the cell surface.[2][3]
Q2: What are the primary signaling pathways for NPFFR1?
A2: NPFFR1 primarily couples to inhibitory G proteins (Gαi/o).[1][4] Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] There is also evidence that NPFFR1 can couple to Gαs, which would stimulate adenylyl cyclase.[5] The receptor can also mediate its action through a phosphatidylinositol-calcium second messenger system.[7]
Q3: What are the key molecular events in agonist-induced NPFFR1 desensitization?
A3: The process follows the canonical pathway for GPCR desensitization:
-
Agonist Binding: An agonist binds to and activates the NPFFR1 receptor.
-
GRK Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate serine and threonine residues on the intracellular domains of the activated receptor.[2][8]
-
β-Arrestin Recruitment: The phosphorylated receptor is recognized by β-arrestin proteins, which bind to the receptor.[8][9]
-
G Protein Uncoupling: β-arrestin binding sterically hinders the receptor's interaction with its G protein, thereby blocking further G protein-mediated signaling (e.g., cAMP inhibition).[2][3]
-
Internalization: β-arrestin acts as an adaptor protein, targeting the receptor to clathrin-coated pits for endocytosis, removing the receptor from the plasma membrane.[2][10]
Q4: Which cell-based assays are commonly used to study NPFFR1 desensitization?
A4: Several assays can be used to measure different stages of the desensitization process:
-
cAMP Assays: To measure the functional consequence of desensitization (i.e., the reduced ability of an agonist to inhibit cAMP production after prolonged pre-treatment).[11][12]
-
β-Arrestin Recruitment Assays: To directly measure the interaction of β-arrestin with the activated receptor, a key step in desensitization.[8][9]
-
Receptor Internalization Assays: To quantify the removal of receptors from the cell surface into the cell's interior.[13][14]
-
Radioligand Binding Assays: To measure a decrease in the number of binding sites (Bmax) on the cell surface following prolonged agonist exposure, which indicates receptor downregulation.[2][15]
Visualizing Key Processes
Caption: Canonical signaling and desensitization pathway for the NPFFR1 receptor.
Troubleshooting Guides
This section addresses specific issues that may arise during common NPFFR1 desensitization assays.
cAMP Inhibition Assays
Q: I'm not seeing a significant decrease in forskolin-stimulated cAMP levels after adding my NPFFR1 agonist. What could be wrong?
A: This is a common issue when working with Gi-coupled receptors. Here are several potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Verify NPFFR1 expression in your chosen cell line (e.g., CHO, HEK293) via qPCR, Western blot, or a binding assay. If using transient transfection, optimize the DNA amount and transfection reagent. |
| Inactive Agonist | Confirm the purity and activity of your agonist. Use a fresh stock and consider testing a known reference agonist, such as RFRP-3 or NPFF, as a positive control.[16] |
| Suboptimal Forskolin (B1673556) Concentration | The concentration of forskolin used to stimulate adenylyl cyclase is critical. Titrate forskolin to find a concentration that yields a robust but submaximal cAMP signal, allowing a clear window to observe inhibition.[17] |
| Incorrect Cell Density | Cell density can significantly impact cAMP levels. Optimize the number of cells plated per well to ensure the cAMP response falls within the linear range of your detection kit.[17] |
| Assay Timing | Incubate the cells with the agonist for an adequate period (e.g., 30 minutes) to allow for G-protein signaling before cell lysis and cAMP measurement.[5] |
| Phosphodiesterase (PDE) Activity | Intracellular PDEs degrade cAMP, which can mask an inhibitory effect. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[5] |
Q: My assay has a very high background (low signal) even in the absence of agonist. How can I fix this?
A: High background in a competitive cAMP assay (like HTRF or AlphaScreen) indicates low basal cAMP levels.
| Potential Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | Some overexpressed GPCRs can be constitutively active, suppressing basal cAMP. If possible, reduce the amount of receptor expressed. |
| Low Basal Adenylyl Cyclase Activity | The primary solution is to stimulate the cells with a low concentration of forskolin to generate a detectable level of cAMP that can then be inhibited by your agonist.[17] |
| Assay Reagent Concentration | For competitive immunoassays, ensure the concentration of the labeled cAMP tracer is optimized. Too much tracer can lead to a compressed assay window.[18] |
β-Arrestin Recruitment Assays
Q: I am not detecting any β-arrestin recruitment to the receptor after agonist stimulation.
A: This suggests a problem in the interaction between NPFFR1 and β-arrestin.
| Potential Cause | Troubleshooting Steps |
| Inefficient Receptor Phosphorylation | The cell line may have low endogenous expression of the required G protein-coupled receptor kinases (GRKs). Consider co-transfecting a GRK isoform (e.g., GRK2) to enhance receptor phosphorylation.[8] |
| Assay Technology Limitations | Ensure your assay format (e.g., BRET, FRET, enzyme complementation) is sensitive enough. Validate the system with a GPCR known to strongly recruit β-arrestin (e.g., the V2 vasopressin receptor). |
| Ligand Bias | The agonist you are using might be "G protein-biased" and may not effectively engage the β-arrestin pathway. Test other known NPFFR1 agonists if possible. |
| Incorrect β-Arrestin Isoform | Most assays use β-arrestin 2.[9] Confirm that your assay system is compatible with the isoform recruited by NPFFR1. |
Receptor Internalization Assays
Q: My imaging or plate-based assay shows no change in receptor localization after adding an agonist.
A: A lack of internalization can point to several upstream issues in the desensitization cascade.
| Potential Cause | Troubleshooting Steps |
| Failed Arrestin Recruitment | Internalization is typically β-arrestin dependent.[14] Troubleshoot β-arrestin recruitment first (see previous section). |
| Disrupted Endocytic Machinery | Ensure cells are healthy and the culture conditions are optimal. Problems with clathrin or dynamin function will block internalization.[2] |
| Insufficient Incubation Time/Temperature | Internalization is an active process that requires time and physiological temperature. Ensure incubation is performed at 37°C for a sufficient duration (e.g., 30-60 minutes). |
| Assay Sensitivity | For imaging, ensure your microscope has sufficient resolution. For plate-based assays (e.g., DERET, ELISA), confirm that the assay window is large enough to detect a change in surface receptor levels.[13] |
Quantitative Data Summary
The following tables summarize binding and functional data for NPFF receptors from studies using recombinant cell systems. This data provides a baseline for expected ligand affinities and potencies.
Table 1: Ligand Binding Affinities at Human NPFF Receptors
| Ligand | Receptor | Assay Type | Radiolabel | Kᵢ or Kₔ (nM) | Cell Line | Reference |
|---|---|---|---|---|---|---|
| NPFF | NPFFR1 | Radioligand Binding | [¹²⁵I]YNPFF | 2.82 (Kᵢ) | CHO | [5] |
| NPFF | NPFFR2 | Radioligand Binding | [¹²⁵I]YNPFF | 0.21 (Kᵢ) | CHO | [5] |
| Human NPAF | NPFFR2 | Radioligand Binding | [¹²⁵I]-EYF | 0.22 (Kᵢ) | CHO |
| [³H]-NPVF | NPFFR1 | Saturation Binding | [³H]-NPVF | 2.65 (Kₔ) | CHO |[19] |
Table 2: Functional Potency of Agonists at Human NPFF Receptors
| Agonist | Receptor | Assay Type | EC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|---|---|
| NPFF | NPFFR1 | cAMP Inhibition | 450 | CHO-K1 | [16] |
| RFRP-3 | NPFFR1 | cAMP Inhibition | Not specified | CHO-K1 |[16] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol measures the ability of an NPFFR1 agonist to inhibit forskolin-stimulated cAMP production.
Caption: Generalized workflow for an NPFFR1 cAMP inhibition assay.
Methodology:
-
Cell Culture: Seed Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human NPFFR1 into a 96-well plate and culture overnight.[5]
-
Assay Preparation: Wash cells once with a serum-free medium or assay buffer.
-
PDE Inhibition: Pre-incubate the cells with a phosphodiesterase inhibitor like IBMX for 30 minutes at 37°C to prevent the degradation of cAMP.[5]
-
Agonist Addition: Add serial dilutions of the test agonist to the appropriate wells.
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except for the basal control wells.[5]
-
Incubation: Incubate the plate for 30 minutes at 37°C.[5]
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit (e.g., HTRF, AlphaScreen, ELISA).[5]
-
Data Analysis: Normalize the data using the response from forskolin alone as 0% inhibition and the basal cAMP level as 100% inhibition. Fit the concentration-response curve to a sigmoidal model to determine the IC₅₀ of the agonist.[5]
Protocol 2: Radioligand Competition Binding Assay
This protocol measures the ability of a test compound to displace a known radiolabeled ligand from NPFFR1.
Methodology:
-
Membrane Preparation:
-
Culture and harvest CHO or HEK293 cells expressing NPFFR1.[5]
-
Homogenize cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.[19]
-
Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[5]
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.[5]
-
-
Binding Reaction:
-
In a 96-well plate, add cell membranes (e.g., 2-5 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-NPVF), and increasing concentrations of the unlabeled competitor compound.[19]
-
For non-specific binding, include wells with a high concentration of an unlabeled reference ligand (e.g., 1 µM NPFF).[5]
-
Incubate the plate at room temperature (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[5]
-
-
Separation and Detection:
-
Data Analysis:
Protocol 3: β-Arrestin Recruitment Assay (Enzyme Complementation)
This protocol uses an enzyme fragment complementation system (e.g., PathHunter) to measure agonist-induced β-arrestin recruitment.
Caption: Workflow for a β-arrestin enzyme complementation assay.
Methodology:
-
Cell Culture: Use a cell line engineered to co-express the NPFFR1 receptor fused to one fragment of β-galactosidase (ProLink™, PK) and β-arrestin fused to the other fragment (Enzyme Acceptor, EA).[9] Seed these cells in a 96-well assay plate.
-
Agonist Stimulation: Add serial dilutions of the test agonist to the cells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and arrestin recruitment.
-
Signal Detection: Add the detection reagents, which include the substrate for the complemented β-galactosidase enzyme. Incubate at room temperature for approximately 60 minutes.[9]
-
Measurement: Read the chemiluminescent signal on a compatible plate reader. The signal intensity is directly proportional to the amount of β-arrestin recruited to the receptor.[9]
-
Data Analysis: Plot the signal against the log concentration of the agonist and fit the curve to determine the EC₅₀ value.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 3. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uniprot.org [uniprot.org]
- 8. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Discrete GPCR-triggered endocytic modes enable β-arrestins to flexibly regulate cell signaling | eLife [elifesciences.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Nonpeptide Small Molecule Agonist and Antagonist Original Leads for Neuropeptide FF1 and FF2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Neuropeptide NPFF1 cAMP (FAST-0412C) - EuroscreenFast - EuroscreenFast [euroscreenfast.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: A-type Neuropeptide FF (NPFF) In Vivo Dose-Response Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in A-type neuropeptide FF (NPFF) in vivo dose-response curves.
Troubleshooting Guide: Inconsistent Dose-Response Curves
Researchers may observe non-linear, biphasic (U-shaped or inverted U-shaped), or contradictory dose-response relationships in their in vivo NPFF experiments. This guide provides potential causes and troubleshooting steps for these common issues.
Issue 1: Observation of a Biphasic (Non-Monotonic) Dose-Response Curve
Question: My experiment is showing a biphasic dose-response to NPFF, where low doses produce one effect (e.g., analgesia) and high doses produce a weaker or opposite effect (e.g., hyperalgesia). Why is this happening?
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Differential Receptor Activation | NPFF binds to two receptor subtypes, NPFF1 and NPFF2, which can have different affinities and mediate opposing physiological effects. Low doses may preferentially activate one receptor subtype, while high doses may activate both, leading to a different net effect. For example, in rats, NPFFR1 activation is suggested to be pronociceptive, while NPFFR2 activation can be antinociceptive.[1] | 1. Use Receptor-Selective Ligands: If available, use selective agonists or antagonists for NPFF1 and NPFF2 to dissect the contribution of each receptor to the observed effect. 2. Receptor Expression Analysis: Characterize the expression levels of NPFF1 and NPFF2 in your target tissue and animal model, as receptor distribution can be species-dependent.[2] |
| Receptor Desensitization | High concentrations of NPFF may lead to receptor desensitization, where the receptors become less responsive to the ligand, resulting in a diminished response at higher doses. | 1. Time-Course Experiment: Conduct a time-course study to determine if the response to a high dose of NPFF diminishes over time. 2. Repeated Dosing Study: Administer repeated doses of NPFF and observe if the response to subsequent doses is attenuated. |
| Interaction with Other Neurotransmitter Systems | NPFF is known to modulate the opioid system.[2][3][4] The observed dose-response curve could be a composite of NPFF's direct effects and its indirect effects on other systems, like the opioid system, which can also exhibit complex dose-response relationships. A notable example is the NPFF analog 1DMe, which at low intracerebroventricular (i.c.v.) doses reduced the analgesic effect of opioid agonists, but at high doses increased their analgesia.[2][5] | 1. Pharmacological Blockade: Use antagonists for relevant neurotransmitter systems (e.g., naloxone (B1662785) for opioid receptors) to determine if the observed NPFF effect is dependent on these systems. 2. Measure Neurotransmitter Levels: If feasible, measure the levels of other neurotransmitters in the target tissue following NPFF administration. |
Issue 2: Contradictory Results Compared to Published Literature
Question: My results with NPFF are the opposite of what has been published. For example, I am observing anti-analgesic effects where others have reported analgesia. What could be the reason for this discrepancy?
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Route of Administration | The effects of NPFF are highly dependent on the route of administration. Intracerebroventricular (i.c.v.) and intrathecal (i.t.) injections can produce opposing effects. For instance, i.t. injection of NPFF in rats has been shown to produce analgesia and potentiate opioid effects, while i.c.v. administration can have pronociceptive effects and reverse morphine analgesia.[2][4] | 1. Verify Administration Route: Ensure your administration route is consistent with the literature you are comparing your results to. 2. Consider Local vs. Systemic Effects: Be aware that different administration routes target different populations of NPFF receptors, leading to distinct physiological outcomes. |
| Animal Model and Species Differences | The distribution of NPFF receptors and the physiological response to NPFF can vary between species and even strains of the same species.[2] For example, in rats, only the NPFFR2 is present in the spinal cord, which may explain why i.t. administration produces effects primarily through this receptor.[2] | 1. Review Literature for Your Specific Model: Carefully review studies that have used the same animal species and strain. 2. Characterize Your Model: If you are using a novel model, consider characterizing the expression of NPFF receptors in your target tissues. |
| Peptide Stability and Handling | Neuropeptides can be susceptible to degradation by peptidases in vivo. The metabolic stability of NPFF can influence its effective concentration at the target site and thus the observed dose-response. | 1. Use Freshly Prepared Solutions: Prepare NPFF solutions immediately before use. 2. Consider Metabolically Stable Analogs: If available, use metabolically stable analogs of NPFF to ensure consistent exposure. 3. Proper Storage: Store NPFF peptides according to the manufacturer's instructions to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the main signaling pathways activated by A-type this compound?
A1: A-type this compound primarily signals through two G protein-coupled receptors (GPCRs), NPFF1 and NPFF2. These receptors are predominantly coupled to inhibitory G proteins (Gαi/o), which inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels. However, NPFF2 can also couple to stimulatory G proteins (Gαs) in some tissues, leading to an increase in cAMP. NPFF receptors are also known to couple to voltage-gated N-type Ca2+ channels.[6]
Q2: How does the route of administration impact the in vivo effects of NPFF?
A2: The route of administration is a critical factor that can lead to qualitatively different physiological responses. This is likely due to the differential distribution of NPFF receptor subtypes in the central nervous system.
-
Intracerebroventricular (i.c.v.) administration: This route delivers NPFF to the brain ventricles, allowing it to access multiple brain regions. In some studies, i.c.v. NPFF has been shown to have anti-opioid and pronociceptive effects.[2][4]
-
Intrathecal (i.t.) administration: This route delivers NPFF directly to the spinal cord. In contrast to i.c.v. administration, i.t. NPFF has been reported to produce analgesia and potentiate the effects of morphine.[2][4]
These differences highlight the importance of targeting specific receptor populations to achieve a desired therapeutic effect.
Q3: What are some key experimental parameters to consider when designing an in vivo NPFF dose-response study?
A3: To ensure the reproducibility and interpretability of your results, consider the following:
-
Animal Model: Be consistent with the species, strain, sex, and age of the animals used in your study.
-
Peptide Quality and Formulation: Use high-purity NPFF and prepare fresh solutions for each experiment. The vehicle used to dissolve the peptide should be inert and administered to a control group.
-
Surgical Procedures: If using cannulation for i.c.v. or i.t. injections, ensure accurate and consistent placement.
-
Behavioral Assays: Standardize the protocols for all behavioral or physiological measurements and minimize environmental stressors that could influence the results.
-
Data Analysis: Use appropriate statistical methods to analyze your dose-response data, and consider non-linear regression models for biphasic responses.
Quantitative Data Summary
The following tables summarize quantitative data from selected studies, illustrating the dose-dependent and route-dependent effects of NPFF and its analogs.
Table 1: Dose-Dependent Effects of Intracerebroventricular (i.c.v.) NPFF on Blood Pressure in Rats
| Dose of NPFF (i.c.v.) | Change in Mean Arterial Pressure (mmHg) | Animal Model | Reference |
| 8 µg | No significant change | Conscious Rats | [7] |
| 10 µg | +30-40 | Conscious Rats | [7] |
Table 2: Dose-Dependent Modulation of Opioid-Induced Apnea by Intracerebroventricular (i.c.v.) NPFF in Rats
| Dose of NPFF (i.c.v.) | Effect on Endomorphin-1-Induced Apnea | Animal Model | Reference |
| 5 µg | Reduction in the number of apneas | Anesthetized Rats | [8] |
| 10 µg | Further reduction in the number of apneas | Anesthetized Rats | [8] |
| 20 µg | Complete elimination of apneas | Anesthetized Rats | [8][9] |
Table 3: Conflicting Analgesic Effects of Intrathecal (i.t.) NPFF in Rats
| Dose Range of NPFF (i.t.) | Observed Effect on Nociception | Animal Model | Reference |
| 0.05 - 17.5 nmol | Long-lasting analgesia in tail-flick and paw pressure tests | Sprague-Dawley Rats | [2] |
| 0.05 - 10 nmol | No effect in similar nociceptive tests | Sprague-Dawley Rats | [2] |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Injection in Rats
This protocol provides a general guideline for i.c.v. injection in rats. Specific coordinates and volumes may need to be optimized for your experimental setup.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Shave and clean the scalp. Make a midline incision to expose the skull.
-
Cannula Implantation: Drill a small hole in the skull over the target lateral ventricle. Typical coordinates relative to bregma are: AP -0.8 to -1.0 mm, ML ±1.5 mm, DV -3.5 to -4.0 mm from the skull surface.
-
Injection: Lower a guide cannula to the desired depth and secure it with dental cement and anchor screws.
-
Recovery: Allow the animal to recover for at least one week before the experiment.
-
Drug Administration: On the day of the experiment, gently restrain the conscious animal and remove the dummy cannula. Insert an injector cannula connected to a microsyringe pump and infuse the NPFF solution at a slow rate (e.g., 0.5-1.0 µL/min). The total injection volume is typically 1-5 µL for rats.
-
Post-Injection: Leave the injector in place for a minute to prevent backflow, then replace the dummy cannula.
Protocol 2: Tail-Flick Test for Analgesia in Rodents
The tail-flick test measures the latency of a rodent to withdraw its tail from a source of thermal pain.
-
Apparatus: Use a commercially available tail-flick apparatus that applies a focused beam of radiant heat to the underside of the tail.
-
Acclimation: Acclimate the animal to the testing room and the restraint device for several days before the experiment.
-
Procedure: Gently place the rodent in the restrainer with its tail positioned over the heat source. Start the timer and the heat source simultaneously.
-
Measurement: The apparatus will automatically detect the tail flick and record the latency.
-
Cut-off Time: A cut-off time (typically 10-15 seconds) should be set to prevent tissue damage. If the animal does not respond within this time, the heat source is turned off, and the maximum latency is recorded.
-
Data Analysis: The analgesic effect is measured as an increase in the tail-flick latency compared to baseline or a vehicle-treated control group.
Protocol 3: Hot Plate Test for Analgesia in Rodents
The hot plate test is another method to assess thermal nociception.
-
Apparatus: A hot plate apparatus consists of a heated surface maintained at a constant temperature (typically 52-55°C) and an open-topped enclosure to keep the animal on the plate.
-
Acclimation: Acclimate the animal to the testing room.
-
Procedure: Gently place the animal on the hot plate and start a timer.
-
Measurement: Observe the animal for nociceptive behaviors, such as hind paw licking, flicking, or jumping. The latency to the first clear sign of a pain response is recorded.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Data Analysis: An increase in the latency to respond is indicative of analgesia.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of basal and morphine-induced neuronal activity by a NPFF(2) selective agonist measured by c-Fos mapping of the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and modulation of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential modulation of mu- and delta-opioid antinociception by this compound receptors in young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound receptor - Wikipedia [en.wikipedia.org]
- 7. Central administration of this compound (NPFF) causes increased neuronal activation and up-regulation of NPFF gene expression in the rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracerebroventricular this compound Diminishes the Number of Apneas and Cardiovascular Effects Produced by Opioid Receptors’ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
a-type neuropeptide FF antibody cross-reactivity with other RFamide peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-type neuropeptide FF (NPFF) antibodies. The focus is on addressing potential cross-reactivity with other RFamide peptides, a common challenge in immunoassays involving this peptide family.
Frequently Asked Questions (FAQs)
Q1: My A-type NPFF antibody is showing unexpected positive signals in my assay. Could this be due to cross-reactivity?
A1: Yes, this is a strong possibility. The RFamide peptide family, which includes NPFF, is characterized by a conserved C-terminal Arg-Phe-NH2 sequence.[1][2] Antibodies raised against NPFF, particularly those targeting the C-terminal epitope, may exhibit cross-reactivity with other RFamide peptides such as Neuropeptide AF (NPAF), RFamide-related peptides (RFRPs) like RFRP-1, RFRP-2, and RFRP-3 (also known as Gonadotropin-Inhibitory Hormone or GnIH), Kisspeptin, and others.[1][2] It is crucial to validate the specificity of your antibody in your specific experimental setup.
Q2: How can I determine if my A-type NPFF antibody is cross-reacting with other RFamide peptides?
A2: Several experimental approaches can be used to assess antibody specificity and cross-reactivity. The most common methods include:
-
Competitive ELISA: This is a quantitative method to determine the degree of cross-reactivity with various peptides.
-
Western Blot with Peptide Blocking: This technique can visually demonstrate the specificity of the antibody by showing the disappearance of a specific band when the antibody is pre-incubated with the immunizing peptide.
-
Immunohistochemistry (IHC) / Immunocytochemistry (ICC) with Pre-adsorption Control: Similar to peptide blocking in Western Blot, this control experiment helps to verify that the staining observed in tissue or cells is specific to the target antigen.
Detailed protocols for these techniques are provided in the Troubleshooting Guides section.
Q3: Where can I find quantitative data on the cross-reactivity of A-type NPFF antibodies with other RFamide peptides?
A3: Quantitative cross-reactivity data is highly specific to the individual antibody clone and the conditions of the assay. While comprehensive comparison tables are not always readily available in the literature for every commercial antibody, you can generate this data for your specific antibody using a competitive ELISA. Below is a table illustrating a hypothetical example of such data, which you would aim to generate in your own experiments.
Data Presentation: Representative Cross-Reactivity of a Polyclonal A-type NPFF Antibody
| Peptide | Sequence | IC50 (nM) | % Cross-Reactivity |
| This compound (NPFF) | FLFQPQRF-NH2 | 10 | 100% |
| Neuropeptide AF (NPAF) | AGEGLSSPFWSLAAPQRF-NH2 | 50 | 20% |
| RFRP-1 (Human) | VPNLPQRF-NH2 | 200 | 5% |
| RFRP-3 (Human, GnIH) | SIKPSAYLPLRSPSLPLRF-NH2 | >1000 | <1% |
| Kisspeptin-10 (Human) | YNWNSFGLRF-NH2 | >1000 | <1% |
| 26RFa (Human) | VGTAPAGSLQDLTSPLELTRF-NH2 | >1000 | <1% |
% Cross-Reactivity = (IC50 of NPFF / IC50 of competing peptide) x 100
Note: This table is for illustrative purposes only. Actual cross-reactivity will vary depending on the antibody and experimental conditions.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for key experiments to troubleshoot and validate the specificity of your A-type NPFF antibody.
Guide 1: Assessing Cross-Reactivity using Competitive ELISA
This protocol allows for the quantification of antibody cross-reactivity with various RFamide peptides.
Experimental Protocol: Competitive ELISA
-
Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of a solution containing your A-type NPFF peptide (the immunogen) at a concentration of 1-10 µg/mL in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).[3]
-
Cover the plate and incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[3]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.[4]
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the competing peptides (e.g., NPAF, RFRP-1, RFRP-3, etc.) and the NPFF standard in assay buffer (e.g., blocking buffer).
-
In separate tubes, mix a constant, pre-determined dilution of your A-type NPFF antibody with an equal volume of each competing peptide dilution or the NPFF standard.
-
Incubate these mixtures for 1-2 hours at room temperature.[5]
-
-
Incubation on Plate:
-
Add 100 µL of the antibody-peptide mixtures to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the species of your primary NPFF antibody) diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[3]
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the NPFF standard.
-
Determine the IC50 value (the concentration of peptide that causes 50% inhibition of the maximal signal) for NPFF and each of the competing peptides.
-
Calculate the percent cross-reactivity for each competing peptide using the formula: % Cross-Reactivity = (IC50 of NPFF / IC50 of competing peptide) x 100.[5]
-
Guide 2: Validating Antibody Specificity using Western Blot with Peptide Blocking
This protocol helps to confirm that the band detected by the antibody is specific to NPFF.
Experimental Protocol: Western Blot with Peptide Blocking
-
Sample Preparation and Electrophoresis:
-
Prepare protein lysates from cells or tissues known to express NPFF.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Antibody Preparation (Blocking and Control):
-
Prepare two identical dilutions of your A-type NPFF antibody in blocking buffer.
-
To one tube (the "blocked" sample), add the NPFF immunizing peptide at a 5-10 fold excess by weight.[6][7]
-
To the other tube (the "control" sample), add an equivalent volume of buffer.
-
Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.[6]
-
-
Primary Antibody Incubation:
-
Cut the membrane if necessary to incubate with the "blocked" and "control" antibody solutions separately, or run two identical gels.
-
Incubate the membrane(s) with the prepared antibody solutions overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane(s) three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane(s) three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Interpretation:
-
A specific band for NPFF should be visible in the lane incubated with the "control" antibody.
-
This band should be significantly reduced or absent in the lane incubated with the "blocked" antibody. The disappearance of the band indicates that the antibody is specific for the NPFF peptide.[8]
-
Guide 3: Confirming Specificity in Immunohistochemistry (IHC) with Pre-adsorption Control
This protocol is essential for validating the staining pattern observed in tissue sections.
Experimental Protocol: IHC with Pre-adsorption Control
-
Tissue Preparation:
-
Prepare your tissue sections (paraffin-embedded or frozen) on slides as per your standard IHC protocol, including deparaffinization, rehydration, and antigen retrieval steps.
-
-
Antibody Preparation (Pre-adsorption and Control):
-
Prepare two identical dilutions of your A-type NPFF antibody in your antibody diluent (e.g., PBS with 1% BSA).
-
To one tube (the "pre-adsorbed" sample), add the NPFF immunizing peptide at a 5-10 fold excess by weight.
-
To the other tube (the "control" sample), add an equivalent volume of buffer.
-
Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking:
-
Block the tissue sections with a suitable blocking solution (e.g., 10% normal serum from the species of the secondary antibody) for 30-60 minutes to prevent non-specific binding.[9]
-
-
Primary Antibody Incubation:
-
Apply the "control" antibody solution to one tissue section and the "pre-adsorbed" antibody solution to an adjacent, serial section.
-
Incubate according to your optimized IHC protocol (e.g., 1 hour at room temperature or overnight at 4°C).
-
-
Washing, Secondary Antibody, and Detection:
-
Wash the slides with your wash buffer (e.g., PBS).
-
Proceed with your standard IHC detection steps, including incubation with a labeled secondary antibody and the appropriate substrate-chromogen system.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections (e.g., with hematoxylin), dehydrate, and mount with a coverslip.
-
-
Interpretation:
-
Specific staining for NPFF should be observed in the tissue section incubated with the "control" antibody.
-
This specific staining should be absent or significantly diminished in the section incubated with the "pre-adsorbed" antibody. Any remaining signal can be considered non-specific.
-
Visualizations
Experimental Workflows
Caption: Experimental workflows for assessing NPFF antibody specificity.
NPFF Signaling Pathway
Caption: Simplified NPFF signaling pathways via NPFFR1 and NPFFR2.
References
- 1. Structural insights into the selective recognition of RF-amide peptides by this compound receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. shigematsu-bio.com [shigematsu-bio.com]
- 8. biorbyt.com [biorbyt.com]
- 9. qedbio.com [qedbio.com]
Technical Support Center: A-type Neuropeptide FF Experimental Variability in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-type neuropeptide FF (NPFF) in rodent models. The information is designed to address common experimental challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of experimental variability when working with NPFF in rodents?
A1: Experimental variability in NPFF studies can arise from several factors:
-
Peptide Stability and Solubility: NPFF, like many peptides, is susceptible to degradation by proteases and can have limited solubility. Improper handling, storage, or preparation of the peptide solution can lead to inconsistent concentrations and reduced bioactivity.
-
Route of Administration: The physiological effects of NPFF are highly dependent on the route of administration. For instance, intracerebroventricular (i.c.v.) injection often produces anti-opioid and pronociceptive effects, while intrathecal (i.t.) administration can lead to analgesia and potentiation of opioid effects[1].
-
Rodent Strain and Sex: Different rodent strains can exhibit variations in NPFF receptor expression and density, leading to different physiological responses. Sex differences in NPFF signaling and its effects on behavior have also been reported.
-
Animal Handling and Stress: Stress from handling and experimental procedures can significantly impact neurochemical systems, including the NPFF system, and influence behavioral outcomes.
-
Pathophysiological State: The effects of NPFF can differ between naive animals and those in a pathological state (e.g., inflammation, neuropathic pain). The NPFF system can be upregulated under certain conditions, altering its modulatory role[1].
Q2: How should I prepare and store NPFF peptides to ensure stability and solubility?
A2: Proper preparation and storage are critical for maintaining the integrity of NPFF peptides.
-
Storage: Lyophilized NPFF should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.
-
Solubility: The solubility of NPFF can be challenging. It is advisable to first test the solubility of a small amount of the peptide. For in vivo studies, sterile, pyrogen-free saline is a common vehicle. If solubility is an issue, the use of a small percentage of a solubilizing agent like DMSO, followed by dilution with saline, may be necessary. Ensure the final concentration of the organic solvent is low and does not produce behavioral effects on its own.
Q3: What are the key differences between NPFFR1 and NPFFR2 signaling?
A3: NPFFR1 and NPFFR2 are both G protein-coupled receptors (GPCRs) that bind NPFF, but they have distinct signaling properties and tissue distribution.
-
NPFFR1 (GPR147): Primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. It can also couple to Gαq proteins.
-
NPFFR2 (GPR74): Can couple to both Gαi/o and Gαs proteins. While Gαi/o coupling inhibits adenylyl cyclase, Gαs coupling stimulates it, leading to an increase in cAMP. This dual coupling allows for more complex and tissue-specific signaling.
Troubleshooting Guides
Behavioral Experiments
Problem: Inconsistent or unexpected behavioral responses after NPFF administration.
| Potential Cause | Troubleshooting Steps |
| Incorrect Injection Site | Verify the accuracy of your stereotaxic coordinates for i.c.v. or i.t. injections. Perform a pilot study with a dye (e.g., Evans blue) to confirm cannula placement. For i.t. injections, a characteristic tail-flick response upon needle insertion can indicate correct placement. |
| Peptide Degradation | Prepare fresh peptide solutions for each experiment. Keep the peptide on ice during the experimental procedure. Consider using more stable NPFF analogs if degradation is a persistent issue. |
| Inappropriate Dose | Conduct a dose-response study to determine the optimal effective dose for your specific rodent strain and behavioral paradigm. Doses reported in the literature can be a starting point, but may require optimization. |
| Animal Stress | Acclimate animals to the experimental room and handling procedures for a sufficient period before testing. Minimize noise and other stressors in the experimental environment. |
| Circadian Rhythm Effects | Be aware that pain sensitivity and neuronal activity can vary with the light-dark cycle. Conduct behavioral testing at a consistent time of day to minimize this variability. |
Immunoassays (ELISA/RIA)
Problem: High background or no signal in NPFF ELISA or RIA.
| Potential Cause | Troubleshooting Steps |
| Poor Antibody Quality | Ensure you are using a validated antibody specific for NPFF. Check the manufacturer's datasheet for recommended applications and dilutions. |
| Insufficient Washing | Increase the number of wash steps and ensure complete removal of wash buffer between steps to reduce background. |
| Cross-reactivity | If measuring NPFF in complex biological samples, consider the possibility of cross-reactivity with other RF-amide peptides. |
| Low Analyte Concentration | NPFF levels can be low in certain tissues or conditions. Consider concentrating your sample or using a more sensitive detection method. For RIA, ensure the specific activity of the radiolabeled tracer is adequate. |
| Reagent Issues | Check the expiration dates of all reagents. Prepare fresh buffers and standard solutions for each assay. Avoid repeated freeze-thaw cycles of antibodies and standards. |
Data Presentation
Table 1: NPFF Receptor Binding Affinities in Rodent Tissues
| Ligand | Receptor | Rodent Species/Tissue | Kd (nM) | Ki (nM) | Reference |
| NPFF | hNPFFR1 | Human (recombinant) | 1.13 | [1] | |
| NPFF | hNPFFR2 | Human (recombinant) | 0.37 | [1] | |
| 125I-Y8Fa | NPFF Receptors | Rat Spinal Cord | 0.068 | ||
| RF9 | hNPFFR2 | Human (recombinant) | 45 | [1] |
Table 2: Effective Doses of NPFF in Rodent Behavioral Models
| Behavioral Effect | Route of Administration | Dose | Rodent Model | Observed Effect |
| Food Intake | i.c.v. | 5 or 10 µ g/rat | Sprague-Dawley Rat | Dose-dependent reduction in food intake |
| Analgesia | i.t. | Varies | Rat | Potentiation of opioid-induced analgesia |
| Anti-opioid Effect | i.c.v. | Varies | Rat | Reversal of morphine-induced analgesia |
| Inflammatory Pain | i.t. & i.c.v. | 10–50 nmol | Rat | Attenuation of mechanical allodynia |
Experimental Protocols
Intracerebroventricular (i.c.v.) Injection in Mice
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Place the anesthetized mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and clean the surface of the skull to clearly visualize the bregma.
-
Drilling: Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.5 mm, L: ±1.0 mm from bregma), drill a small hole through the skull.
-
Injection: Slowly lower a Hamilton syringe or a cannula connected to a microinjection pump to the appropriate depth (e.g., V: -2.0 to -2.5 mm from the skull surface). Infuse the NPFF solution at a slow rate (e.g., 0.5-1.0 µL/min).
-
Post-injection: Leave the needle in place for a few minutes to allow for diffusion and prevent backflow. Slowly withdraw the needle.
-
Recovery: Suture the scalp incision and provide post-operative care, including analgesics and a warm environment for recovery.
NPFF Enzyme-Linked Immunosorbent Assay (ELISA)
This is a general protocol for a sandwich ELISA. Specific details may vary depending on the commercial kit used.
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for NPFF.
-
Standard and Sample Addition: Add standards of known NPFF concentrations and prepared biological samples to the wells. Incubate to allow NPFF to bind to the capture antibody.
-
Washing: Wash the plate several times with a wash buffer to remove unbound substances.
-
Detection Antibody: Add a biotin-conjugated detection antibody that also binds to NPFF. Incubate.
-
Washing: Repeat the washing steps.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.
-
Washing: Repeat the washing steps.
-
Substrate Addition: Add a TMB substrate solution. The HRP enzyme will catalyze a color change.
-
Stop Solution: Add a stop solution to terminate the reaction.
-
Measurement: Measure the optical density at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is proportional to the amount of NPFF in the sample.
Mandatory Visualizations
Caption: NPFF Signaling Pathways.
Caption: NPFF Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: A-Type Neuropeptide FF Receptor (NPFFR1) Selective Ligand Design
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on A-type neuropeptide FF receptor (NPFFR1) subtype selective ligand design.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments in a question-and-answer format.
Issue 1: Radioligand Binding Assays
-
Question: My radioligand binding assay is showing low signal or high non-specific binding. What are the potential causes and solutions?
-
Answer: Low signal and high non-specific binding are common issues in radioligand binding assays.[1] Several factors could be contributing:
-
Receptor Preparation: Ensure that the cell membrane preparation has a sufficient concentration of functional NPFFR1. Low receptor expression in your cell line (e.g., CHO, HEK293) will result in a weak signal.[2][3] It is also crucial to include protease inhibitors during homogenization to prevent receptor degradation.[1]
-
Radioligand Integrity and Concentration: Verify the quality and age of your radioligand.[4] Iodine-125, a common label, has a half-life of 60 days, requiring frequent preparation.[4] Use the radioligand at a concentration near its dissociation constant (Kd) to optimize specific binding.[1]
-
Assay Conditions: The incubation time must be sufficient to reach equilibrium.[1] Perform a time-course experiment to determine the optimal incubation period.[1] The buffer composition, including pH and ionic strength, can also significantly impact binding.[1]
-
Separation of Bound and Free Ligand: Inefficient separation can lead to an underestimation of the bound ligand.[1] If using vacuum filtration, ensure washes are rapid and use filter plates pre-soaked in a substance like polyethyleneimine to reduce the radioligand's non-specific binding to the filter itself.[1][3]
-
-
-
Question: I am observing high variability between replicate wells in my competition binding assay. What is causing this inconsistency?
-
Answer: Variability can stem from several sources. A primary cause is inconsistent cell culture conditions. Use cells from a low, consistent passage number and ensure uniform seeding density.[5] If you are using transient transfection, well-to-well differences in transfection efficiency are a major source of variability.[5] Pipetting accuracy, especially with serial dilutions of competitor ligands, is also critical.
-
Issue 2: Functional Assays (cAMP Accumulation)
-
Question: I am not observing the expected inhibition of forskolin-stimulated cAMP production after applying my putative NPFFR1 agonist. What should I check?
-
Answer: Since NPFFR1 primarily couples to inhibitory G proteins (Gαi/o) which leads to a decrease in intracellular cAMP, a lack of response could be due to several factors.[2][4]
-
Cellular Response: Confirm that your chosen cell line (e.g., CHO, HEK293) expresses functional NPFFR1 and that the G-protein coupling machinery is intact.[2][4] Run a positive control with a known NPFFR1 agonist to validate the assay system.[5]
-
Phosphodiesterase Activity: Ensure you are pre-incubating the cells with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.[2]
-
Ligand Potency and Efficacy: The ligand may have low potency or be an antagonist rather than an agonist. Test a wide range of concentrations to ensure you are capturing the full dose-response curve.[2] It is also possible that the ligand acts as an antagonist in vivo but an agonist in vitro.[6]
-
-
Issue 3: In Vivo Experiments
-
Question: My NPFFR1 selective ligand shows opposite effects depending on the route of administration (e.g., intracerebroventricular vs. intrathecal). Why is this happening?
-
Answer: This is a well-documented phenomenon in NPFF system research.[4][7] For instance, intracerebroventricular (i.c.v.) injection of NPFF often reverses morphine-induced analgesia, while intrathecal (i.t.) administration can produce antinociceptive effects.[4][7] These discrepancies are likely due to the differential distribution of NPFFR1 and NPFFR2 receptors in the brain and spinal cord.[4][8] NPFFR1 is more prominent in the brain, whereas NPFFR2 is highly expressed in the spinal cord of rats, suggesting that i.c.v. effects may be NPFFR1-mediated while i.t. effects are NPFFR2-mediated.[4]
-
-
Question: My novel NPFFR1 antagonist has no observable effect when administered alone in a mouse tail-flick assay. Does this mean it's inactive?
-
Answer: Not necessarily. The NPFF system is often described as an "anti-opioid" system that modulates the effects of opioids.[4][9] Some NPFFR1 antagonists show no intrinsic activity on their own but significantly potentiate the analgesic effects of opioids like morphine when co-administered.[10] The activity of these ligands may only become apparent when the opioid system is activated.[10]
-
FAQs (Frequently Asked Questions)
-
Question: What are the primary signaling pathways activated by the NPFFR1 receptor?
-
Answer: NPFFR1 is a G protein-coupled receptor (GPCR) that predominantly couples to inhibitory Gαi/o proteins.[2][11] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][12] There is also evidence that NPFFR1 can couple to Gαs proteins.[4]
-
-
Question: Why is designing subtype-selective ligands for NPFFR1 so challenging?
-
Answer: The high degree of sequence homology (around 50%) between NPFFR1 and NPFFR2 makes achieving selectivity difficult.[8] Many ligands that target the conserved C-terminal RF-amide binding motif show affinity for both receptor subtypes.[13] Furthermore, species differences in receptor expression and pharmacology can complicate translation from rodent models to humans; for example, NPFFR1 is expressed at higher levels than NPFFR2 in the human CNS, while the reverse is true in rats.[4]
-
-
Question: What are the key differences in ligand recognition between NPFFR1 and NPFFR2?
-
Answer: While both receptors recognize the C-terminal RF-amide motif, selectivity is influenced by the ligand-binding pocket's hydrophobicity.[14] Structural studies suggest that specific residues in the N-terminus and transmembrane domains of the receptors play a crucial role in determining ligand selectivity.[14] For example, the endogenous peptide NPVF shows selectivity for NPFFR1, while other peptides have a higher affinity for NPFFR2.[9]
-
-
Question: What cell lines are typically used for in vitro characterization of NPFFR1 ligands?
Quantitative Data Summary
The following tables summarize binding affinity and functional activity data for various ligands at NPFFR1 and NPFFR2.
Table 1: Ligand Binding Affinities (Ki/Kd in nM)
| Ligand | Receptor | Assay Type | Ki / Kd (nM) | Cell Line | Reference |
| NPFF | hNPFFR1 | Radioligand Binding | 2.82 | CHO | [2] |
| NPFF | hNPFFR2 | Radioligand Binding | 0.21 | CHO | [2] |
| Human NPAF | hNPFFR2 | Radioligand Binding | 0.22 | CHO | [3] |
| Compound 56 | NPFFR1 | Antagonist Binding | 22 | - | [10] |
| Compound 46 | NPFFR1 | Antagonist Binding | - (17-fold selective) | - | [10] |
| 1DMe | hNPFFR2 | Radioligand Binding | 0.31 | CHO | [3] |
Note: Data for selective NPFFR1 ligands is often presented as selectivity ratios rather than absolute Ki values in some literature.
Table 2: Functional Potencies (EC50/IC50 in µM)
| Ligand | Receptor | Assay Type | EC50 / IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Compound 16 | NPFFR1 | Calcium Mobilization (Antagonist Ke) | 0.72 |[11] | | Compound 16 | NPFFR2 | Calcium Mobilization (Antagonist Ke) | 3.09 |[11] | | Compound 37 | NPFFR1 | cAMP Assay (Antagonist IC50) | 3.5 |[4] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This assay measures the ability of a test compound to displace a specific radioligand from the NPFFR1 receptor, allowing for the determination of the inhibitory constant (Ki).
-
Cell Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing human NPFFR1.[2]
-
Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.[2][3]
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei.[3]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 - 100,000 x g) to pellet the cell membranes.[2][3]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[2][3]
-
-
Assay Procedure:
-
In a 96-well plate, add cell membranes (2-5 µg of protein), a fixed concentration of a suitable radioligand (e.g., [125I]-EYF or a selective alternative), and binding buffer.[3]
-
For total binding, add buffer. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM NPFF).[2]
-
For competition curves, add increasing concentrations of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[2]
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine to separate bound from free radioligand.[2][3]
-
Wash the filters multiple times with an ice-cold wash buffer.[2]
-
Dry the filters and measure the retained radioactivity using a scintillation counter.[2]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using non-linear regression to a one-site competition model to determine the IC50 value.[2]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[2]
-
Protocol 2: cAMP Accumulation Functional Assay
This assay measures the ability of an NPFFR1 agonist to inhibit adenylyl cyclase activity.
-
Cell Culture:
-
Seed CHO or HEK293 cells stably expressing NPFFR1 into a 96-well plate and culture overnight.[2]
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.[2]
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.[2]
-
Add increasing concentrations of the test agonist.
-
Add a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to all wells except the basal control to stimulate cAMP production.[2][15]
-
Incubate the plate for approximately 30 minutes at 37°C.[2]
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[2]
-
-
Data Analysis:
-
Normalize the data to the response produced by forskolin alone (0% inhibition) and the basal level (100% inhibition).[2]
-
Plot the percentage of inhibition against the logarithm of the agonist concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 or IC50 value.[2]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro and in vivo studies of dansylated compounds, the putative agonists and antagonists on this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Nonpeptide ligands of this compound: current status and structural insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel Proline-Based this compound Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound receptor - Wikipedia [en.wikipedia.org]
- 13. Hederagenin is a Highly Selective Antagonist of the this compound Receptor 1 that Reveals Mechanisms for Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural insights into the selective recognition of RF-amide peptides by this compound receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
a-type neuropeptide FF data interpretation from behavioral studies
Welcome to the technical support center for researchers studying A-type neuropeptide FF (NPFF) in behavioral experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret your data and refine your experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NPFF) and what are its primary functions in behavioral studies?
A1: this compound (NPFF) is an octapeptide that belongs to the RFamide family of peptides.[1] It is encoded by the NPFFA precursor gene and is known for its role in a wide range of physiological processes.[2][3] In behavioral research, NPFF is primarily investigated for its involvement in:
-
Pain Modulation: It acts as a key modulator of pain perception and can either increase or decrease the effects of opioids.[2][4]
-
Opioid System Regulation: NPFF is often described as an anti-opioid or opioid-modulating peptide, capable of influencing opioid-induced analgesia, tolerance, and dependence.[4][5][6]
-
Feeding Behavior: It participates in the regulation of food intake, with studies suggesting it can function as an anorexigenic (appetite-suppressing) peptide.[2][7]
-
Cardiovascular Regulation: NPFF is involved in the central regulation of blood pressure and heart rate.[2][8]
-
Stress and Anxiety: The NPFF system may play a role in neuroadaptive responses to stress and the expression of anxiety-like behaviors.[5][9]
Q2: What are the receptors for NPFF and how do they signal?
A2: NPFF primarily acts through two G protein-coupled receptors (GPCRs): NPFF1 (GPR147) and NPFF2 (GPR74).[2][6][10]
-
NPFF1 Receptor: This receptor is broadly distributed in the central nervous system, with high levels in the limbic system and hypothalamus.[2]
-
NPFF2 Receptor: This receptor is found in high density in the superficial layers of the spinal cord, where it is heavily involved in pain modulation.[2]
The signaling pathways are complex:
-
Both NPFF1 and NPFF2 receptors primarily couple to the inhibitory G-protein Gαi/o, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1][2]
-
In some specific regions, the NPFF2 receptor can also couple to the stimulatory G-protein Gαs, leading to an increase in adenylyl cyclase activity.[1]
-
Activation of NPFF receptors can also couple to voltage-gated N-type Ca2+ channels and activate the ERK signaling pathway.[2][11]
Troubleshooting Guide
Q3: Why am I observing contradictory effects of NPFF on opioid-induced analgesia (sometimes potentiating, sometimes inhibiting)?
A3: This is a well-documented phenomenon and a common source of confusion. The dual effects of NPFF on the opioid system are highly dependent on the site of administration .[6]
-
Intracerebroventricular (i.c.v.) Administration: When administered into the brain's ventricles, NPFF often exhibits anti-opioid effects, counteracting morphine-induced analgesia.[4]
-
Intrathecal (i.t.) Administration: When administered directly into the spinal cord, NPFF typically potentiates or enhances the analgesic effects of morphine.[4]
Troubleshooting Steps:
-
Verify Cannula Placement: Post-mortem histological verification of your cannula placement is critical. Incorrect targeting (e.g., missing the ventricles or specific nuclei) is a primary cause of unexpected results.
-
Review Dosing: NPFF effects can be dose-dependent.[2] A full dose-response curve is recommended to rule out paradoxical effects at very high or low concentrations.
-
Consider the Pain Model: The type of pain being studied (e.g., acute thermal, inflammatory, neuropathic) can influence the interaction between NPFF and opioids.[4] The effects observed in a tail-flick test may differ from those in a chronic constriction injury model.
Q4: My NPFF antagonist (e.g., RF9) is not producing the expected behavioral effect. What could be wrong?
A4: If an antagonist like RF9 fails to produce an effect, consider the following factors:
-
Endogenous Tone: An antagonist will only produce an effect if there is sufficient endogenous NPFF being released to act on the receptors in your specific experimental context. In a naive, non-stressed animal under baseline conditions, the endogenous NPFF system may not be sufficiently active. Consider an experimental design where the NPFF system is expected to be activated (e.g., during opioid withdrawal, stress, or a specific feeding paradigm).[5][9]
-
Drug Stability and Administration: Ensure the antagonist is properly dissolved and stored. Peptidic antagonists can be sensitive to degradation. Also, confirm the administration route and timing are appropriate for the antagonist to reach its target and be active during the behavioral test. RF9 is noted for being systemically active, which is a key advantage.[5][8]
-
Behavioral Assay Sensitivity: The chosen behavioral assay may not be sensitive enough to detect the changes produced by blocking NPFF receptors. For example, RF9 was shown to have no major effect on spontaneous motor activity, making it a good tool for other studies but indicating that locomotor tests might not show a direct effect.[5]
Q5: We are seeing high variability in our feeding behavior experiments after NPFF administration. How can we reduce this?
A5: Feeding behavior is influenced by many variables. High variability is a common issue in behavioral neuroscience.[12]
-
Control for Circadian Rhythms: Test animals at the same time of day, as feeding patterns are strongly linked to the light-dark cycle.
-
Standardize Metabolic State: The effect of NPFF on feeding can depend on whether the animal is satiated or starved.[13][14] Standardize the fasting period before each experiment.
-
Acclimatization: Ensure animals are thoroughly acclimated to the testing cages, the specific food being measured, and handling procedures to reduce novelty-induced stress, which can independently affect feeding.[15]
-
Palatability of Food: The type of food offered (e.g., standard chow vs. high-fat diet) can influence the motivation to eat and may interact with NPFF's effects.
Data Interpretation & Experimental Protocols
Interpreting Quantitative Data
Data from NPFF behavioral studies should be interpreted within the context of the specific model and assays used. Below are examples of how quantitative data can be structured.
Table 1: Hypothetical Dose-Response of NPFF on Thermal Nociception (Hot-Plate Test)
| Treatment Group | Dose (nmol, i.t.) | Paw Withdrawal Latency (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 10.2 ± 0.8 | 0% |
| Morphine | 5 | 25.5 ± 1.5 | 77% |
| NPFF | 10 | 11.5 ± 1.1 | 7% |
| Morphine + NPFF | 5 + 10 | 30.0 ± 2.0* | 100% |
| Data are presented as Mean ± SEM. Cut-off time is 30 seconds. %MPE is calculated relative to vehicle and the cut-off time. *p < 0.05 vs. Morphine alone. |
Table 2: Hypothetical Effect of NPFF Receptor Ligands on Feeding Behavior
| Treatment Group | Dose (nmol, i.c.v.) | 2-hour Food Intake (grams) |
| Vehicle (aCSF) | - | 4.5 ± 0.3 |
| NPFF (Agonist) | 20 | 2.1 ± 0.2* |
| RF9 (Antagonist) | 20 | 4.3 ± 0.4 |
| Pair-fed Control | - | 2.1 ± 0.1 |
| Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle. |
Detailed Experimental Protocol: Hot-Plate Test for Thermal Nociception
This protocol describes a method to assess the modulatory effect of intrathecally administered NPFF on morphine-induced analgesia.
1. Animals and Housing:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Group-housed (3-4 per cage) with a 12:12 light-dark cycle. Provide food and water ad libitum.
-
Handling: Handle animals for at least 3 days prior to the experiment to acclimate them to the researcher.
2. Surgical Preparation (Intrathecal Catheter Implantation):
-
Anesthetize the rat following approved institutional protocols.
-
Implant a chronic intrathecal (i.t.) catheter with the tip positioned at the lumbar enlargement of the spinal cord.
-
Allow a recovery period of 5-7 days post-surgery. Confirm catheter placement and patency before the experiment.
3. Experimental Procedure:
-
Habituation: On the day of the experiment, transport animals to the testing room and allow them to acclimate for at least 60 minutes.[15][16]
-
Baseline Measurement: Place the rat on the hot-plate apparatus (maintained at a constant temperature, e.g., 52 ± 0.5°C). Start a timer and record the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, shaking, or jumping). Immediately remove the animal upon response.
-
Cut-off Time: Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage. If the animal does not respond by the cut-off time, remove it and assign the cut-off latency to that trial.
-
Drug Administration:
-
Group 1: Vehicle (Saline) i.t.
-
Group 2: Morphine (e.g., 5 nmol) i.t.
-
Group 3: NPFF (e.g., 10 nmol) i.t.
-
Group 4: Morphine (5 nmol) + NPFF (10 nmol) i.t. (co-administered).
-
-
Post-Injection Testing: Measure the paw withdrawal latency at several time points after injection (e.g., 15, 30, 60, and 90 minutes) to establish a time-course of the drug's effect.
-
Blinding: The experimenter conducting the behavioral testing should be blind to the treatment conditions to avoid bias.[17]
4. Data Analysis:
-
Calculate the Mean ± SEM for the paw withdrawal latency for each group at each time point.
-
Data can also be converted to a "% Maximum Possible Effect" (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100
-
Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare treatment groups over time.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. This compound and modulation of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of this compound receptors in neuroadaptive responses to acute and chronic opiate treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central NPFF signalling is critical in the regulation of glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of this compound in central cardiovascular and neuroendocrine regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of this compound (NPFF) receptors influences the expression of amphetamine-induced conditioned place preference and amphetamine withdrawal anxiety-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and Its Receptors: Therapeutic Applications and Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of NPFF2 receptor stimulates neurite outgrowth in Neuro 2A cells through activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uthsc.edu [uthsc.edu]
- 13. Regulation of Feeding and Metabolism by Neuropeptide F and Short Neuropeptide F in Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Expression of Neuropeptide F Gene and Its Regulation of Feeding Behavior in the Pea Aphid, Acyrthosiphon pisum [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. ohsu.edu [ohsu.edu]
- 17. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-type Neuropeptide FF Tissue Extraction for Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of A-type neuropeptide FF (NPFF) from tissues for mass spectrometry analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of A-type this compound for mass spectrometry analysis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Neuropeptide Yield | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized. For brain tissue, a common approach is to use a 10:1 (v/w) solvent-to-tissue ratio with an LC-MS grade solution of 10% glacial acetic acid and 1% water in methanol.[1] |
| Inefficient extraction from the tissue pellet. | After the initial centrifugation and supernatant collection, resuspend the pellet in LC-MS grade water (10:1 v/w ratio) and repeat the incubation and centrifugation steps to recover any remaining peptides.[1] | |
| Neuropeptide degradation by proteases. | Rapidly freeze tissue immediately after collection.[2][3] Use extraction methods that inhibit protease activity, such as acidified solvents (e.g., glacial acetic acid).[4] Heat stabilization of the tissue immediately after harvesting can also denature proteolytic enzymes.[2][5] | |
| Sample loss during processing. | Minimize the number of transfer steps. Use low-binding tubes and pipette tips. Ensure complete reconstitution of dried extracts before analysis. | |
| High Signal Variability between Replicates | Inconsistent sample handling. | Standardize all steps of the protocol, from tissue collection to final extract preparation. Ensure precise and consistent volumes are used for all reagents and solvents. |
| Incomplete protein precipitation. | Use a sufficient volume of precipitating agent (e.g., cold acetonitrile (B52724) with 1% formic acid for plasma samples) and allow adequate incubation time.[6] Ensure thorough vortexing.[6] | |
| Carry-over in the LC-MS system. | Implement a systematic washing protocol for the LC system between samples.[7] | |
| Presence of Interfering Substances in Mass Spectra | Contamination from abundant proteins. | Use molecular-weight cutoff (MWCO) filters to remove larger proteins.[4] Optimize protein precipitation steps.[8] |
| Salts and lipids interfering with ionization. | Incorporate a solid-phase extraction (SPE) step using a C18 cartridge to desalt and purify the peptide extract.[1][6] | |
| Contamination from labware or solvents. | Use high-purity, LC-MS grade solvents and reagents.[1] Ensure all labware is thoroughly cleaned or disposable. | |
| Neuropeptide Degradation | Proteolytic enzyme activity post-mortem. | Immediately heat-stabilize the tissue after collection to denature enzymes.[2] Alternatively, homogenize the tissue in an acidified solution to inhibit protease activity.[4] |
| Instability in storage. | Store tissue samples at -80°C for long-term storage.[9] Reconstituted peptide extracts should be stored at -20°C or -80°C.[9] |
Frequently Asked Questions (FAQs)
What is the most critical step in preventing neuropeptide degradation during tissue extraction?
The most critical step is the rapid inactivation of endogenous proteases immediately following tissue collection.[2][3] This can be achieved through methods like immediate heat stabilization, which denatures the enzymes, or by homogenizing the tissue in an acidified solvent that inhibits protease activity.[2][4][5]
Which extraction solvent is recommended for A-type NPFF?
An acidified organic solvent is commonly recommended. A frequently used solution for brain tissue is a mixture of methanol, water, and glacial acetic acid.[1] This type of solvent effectively solubilizes neuropeptides while simultaneously precipitating larger proteins and inhibiting protease activity.[4]
Is a desalting step necessary before mass spectrometry analysis?
Yes, a desalting and cleanup step, typically using solid-phase extraction (SPE) with a C18 cartridge, is highly recommended.[1][6] This removes salts, lipids, and other small molecule contaminants that can interfere with peptide ionization and suppress the signal in the mass spectrometer.
How can I improve the identification of low-abundance neuropeptides like NPFF?
To improve the detection of low-abundance neuropeptides, it is important to optimize each step of the workflow. This includes efficient extraction and cleanup to reduce sample complexity, as well as utilizing sensitive mass spectrometry techniques like nano-liquid chromatography coupled to a high-resolution mass spectrometer.[1]
What are the key differences between tissue extraction protocols for neuropeptides versus larger proteins?
Neuropeptidomic workflows focus on the direct analysis of endogenous peptides and therefore do not involve enzymatic digestion, a standard step in "bottom-up" proteomics for larger proteins.[4] Extraction methods for neuropeptides are designed to specifically solubilize and preserve these smaller molecules while removing larger, more abundant proteins that can interfere with their detection.[4]
Experimental Protocols
Detailed Protocol for Neuropeptide Extraction from Brain Tissue
This protocol is adapted from established neuropeptidomics workflows.[1]
1. Tissue Homogenization:
-
Quickly weigh the frozen brain tissue.
-
Homogenize the tissue in a 10:1 (v/w) ratio of ice-cold extraction solution (10% glacial acetic acid and 1% water in methanol, LC-MS grade).
-
Incubate the homogenate on ice for 20 minutes.
2. Centrifugation and Supernatant Collection:
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the neuropeptides, without disturbing the pellet.
3. Pellet Re-extraction (Optional but Recommended):
-
Resuspend the pellet in a 10:1 (v/w) ratio of LC-MS grade water.
-
Incubate on ice for 20 minutes.
-
Centrifuge again at 16,000 x g for 20 minutes at 4°C.
-
Combine this supernatant with the supernatant from the previous step.
4. Sample Cleanup using Solid-Phase Extraction (SPE):
-
Condition a C18 spin column by adding 150 µL of activation solution (50% acetonitrile/50% 0.1% formic acid in water) and centrifuging at 1,500 x g for 1 minute. Repeat this step three times.
-
Equilibrate the column by adding 150 µL of wash solution (0.1% formic acid in water) and centrifuging. Repeat three times.
-
Load the combined supernatant onto the conditioned C18 column and centrifuge.
-
Wash the column with the wash solution to remove salts and other impurities.
-
Elute the neuropeptides with an elution solution (e.g., 50% acetonitrile/50% 0.1% formic acid in water).
5. Final Sample Preparation:
-
Dry the eluted sample in a vacuum concentrator.
-
Reconstitute the dried peptides in a small volume of a suitable solution (e.g., 0.1% formic acid in water with a retention time standard) for LC-MS analysis.[1]
Visualizations
Experimental Workflow for NPFF Tissue Extraction
Caption: Workflow for NPFF tissue extraction and analysis.
A-type this compound Signaling Pathway
Caption: A-type NPFF signaling through NPFFR1 and NPFFR2.
References
- 1. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptidomics: Mass Spectrometry-Based Identification and Quantitation of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00082C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y [jstage.jst.go.jp]
- 8. opentrons.com [opentrons.com]
- 9. neuroproteomics.scs.illinois.edu [neuroproteomics.scs.illinois.edu]
a-type neuropeptide FF minimizing enzymatic degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the enzymatic degradation of A-type neuropeptide FF (NPFF) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is A-type this compound (NPFF) and why is it prone to degradation?
A-type this compound (NPFF) is a member of the RF-amide peptide family and acts as a pain modulator in the central nervous system.[1][2][3][4] Like other neuropeptides, NPFF is a small protein that is highly susceptible to degradation by endogenous proteases (peptidases) that are released from cells and subcellular compartments during sample collection and processing.[4] This rapid degradation can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary sources of enzymatic degradation during sample preparation?
Enzymatic degradation primarily stems from proteases that are abundant in biological samples such as brain tissue and plasma. When tissues are homogenized or cells are lysed, these proteases come into contact with NPFF and begin to cleave it. The main classes of proteases to be aware of are serine proteases, cysteine proteases, aspartic proteases, and metalloproteases.[5]
Q3: What are the most effective methods to prevent NPFF degradation?
A multi-pronged approach is the most effective strategy for preventing NPFF degradation. This includes:
-
Temperature Control: Keeping samples on ice or at 4°C throughout the preparation process is crucial to reduce enzymatic activity. For long-term storage, temperatures of -80°C are recommended.[3] It has been shown that preserving brain tissue at ice-cold temperatures helps to minimize changes to its properties.[6]
-
Use of Protease Inhibitor Cocktails: These are mixtures of different inhibitors that can block the activity of a broad range of proteases.[5] It is recommended to add the cocktail to the lysis buffer before it comes into contact with the sample.[5]
-
Heat Stabilization: For some applications, particularly in animal studies, rapid heat stabilization of tissues immediately after collection can effectively denature and inactivate degradative enzymes.[7]
-
pH Control: Maintaining an appropriate pH can also help to reduce the activity of certain proteases.
Q4: Can NPFF be lost due to factors other than enzymatic degradation?
Yes, besides enzymatic degradation, NPFF can be lost due to adsorption to the surfaces of collection tubes, pipette tips, and other labware.[8][9][10][11][12] This is a common issue with peptides, especially at low concentrations.
Troubleshooting Guides
Problem 1: Low or no recovery of NPFF in the final sample.
| Possible Cause | Recommended Solution |
| Insufficient inhibition of proteases. | Ensure a broad-spectrum protease inhibitor cocktail is added to all buffers used for homogenization and extraction.[5] The cocktail should contain inhibitors for serine, cysteine, aspartic, and metalloproteases. Consider optimizing the concentration of the inhibitor cocktail for your specific sample type.[13] |
| Sample degradation due to improper temperature control. | Maintain samples on ice at all times during processing.[6] Use pre-chilled buffers and centrifuge at 4°C. For long-term storage, snap-freeze samples in liquid nitrogen and store at -80°C.[14] |
| Adsorption of NPFF to labware. | Use low-protein-binding polypropylene (B1209903) tubes and pipette tips.[8][10] Consider pre-coating tubes with a solution of bovine serum albumin (BSA) or adding a small amount of a non-ionic detergent like Tween-20 to your buffers to block non-specific binding sites.[8][9][10] |
| Inefficient extraction from the tissue or fluid. | Ensure complete homogenization of the tissue. For complex matrices, a multi-step extraction protocol may be necessary to improve recovery.[14] |
Problem 2: High variability in NPFF measurements between replicate samples.
| Possible Cause | Recommended Solution |
| Inconsistent sample handling and processing times. | Standardize the entire sample preparation workflow, from collection to final extraction. Ensure that all samples are processed for the same duration and under identical conditions. |
| Variable protease activity between samples. | Ensure that the protease inhibitor cocktail is added to each sample immediately after collection and homogenization to normalize the inhibition of endogenous proteases.[5] |
| Inconsistent sample collection. | For plasma samples, ensure a standardized procedure for blood collection and processing to minimize hemolysis and platelet activation, which can release proteases. |
Data Presentation
Table 1: Common Protease Inhibitors for Neuropeptide Preservation
| Protease Class | Inhibitor | Typical Working Concentration |
| Serine Proteases | AEBSF HCl | 100 mM |
| Aprotinin | 80 µM | |
| Cysteine Proteases | E-64 | 1.5 mM |
| Leupeptin | 2 mM | |
| Aspartic Proteases | Pepstatin A | 1 mM |
| Aminopeptidases | Bestatin | 5 mM |
| Metalloproteases | EDTA | 1-5 mM |
Concentrations are based on commercially available cocktails and may require optimization for specific applications.
Table 2: Impact of Temperature on Neuropeptide Stability (Illustrative)
| Storage Condition | Time | Illustrative NPFF Recovery (%) |
| Room Temperature (22°C) without Inhibitors | 1 hour | < 20% |
| 4°C without Inhibitors | 1 hour | ~ 50% |
| 4°C with Protease Inhibitors | 1 hour | > 90% |
| -20°C with Protease Inhibitors | 24 hours | > 95% |
| -80°C with Protease Inhibitors | > 1 month | > 98% |
This table provides illustrative data based on general knowledge of neuropeptide stability. Actual recovery rates should be determined empirically.
Experimental Protocols
Protocol 1: Extraction of A-Type NPFF from Rodent Brain Tissue
-
Tissue Collection: Immediately following euthanasia, dissect the brain region of interest on an ice-cold surface.
-
Homogenization:
-
Place the tissue in a pre-chilled homogenization tube.
-
Add 10 volumes of ice-cold homogenization buffer (e.g., 0.1 M acetic acid) containing a broad-spectrum protease inhibitor cocktail (use at the manufacturer's recommended concentration).
-
Homogenize the tissue using a sonicator or a mechanical homogenizer, keeping the sample on ice to prevent heating.
-
-
Centrifugation:
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the peptide fraction.
-
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Condition a C18 SPE cartridge according to the manufacturer's instructions (typically with methanol (B129727) followed by equilibration with an aqueous solution).
-
Load the supernatant onto the conditioned C18 cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in water with 0.1% trifluoroacetic acid) to remove salts and hydrophilic impurities.
-
Elute the NPFF with a higher concentration of organic solvent (e.g., 60% acetonitrile in water with 0.1% trifluoroacetic acid).
-
-
Drying and Storage:
-
Dry the eluted sample using a vacuum concentrator.
-
Store the dried peptide extract at -80°C until analysis.
-
Reconstitute the sample in an appropriate buffer for your downstream application (e.g., LC-MS analysis).
-
Visualizations
Caption: Enzymatic degradation pathway of A-type NPFF by various proteases.
Caption: Experimental workflow for A-type NPFF extraction and purification.
Caption: Troubleshooting decision tree for low NPFF recovery.
References
- 1. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of this compound in central cardiovascular and neuroendocrine regulation [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound and modulation of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Influence of preservation temperature on the measured mechanical properties of brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preserving Neuronal Chemical Messengers: Heat Stabilization Versus Snap Freezing for Improved MALDI Mass Spectrometry Imaging of Brain Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mpbio.com [mpbio.com]
Validation & Comparative
RF9: A Comparative Guide to its In Vivo Efficacy as a Neuropeptide FF Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of RF9, a potent Neuropeptide FF (NPFF) receptor antagonist, with other alternatives. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers in their study design and drug development efforts.
I. Comparative In Vivo Efficacy of NPFF Antagonists
RF9 has emerged as a key pharmacological tool for studying the physiological roles of the NPFF system. Its in vivo efficacy has been demonstrated across several domains, including analgesia, feeding behavior, and cardiovascular regulation. This section compares the effects of RF9 with the earlier generation NPFF antagonist, BIBP-3226.
Analgesia and Opioid Modulation
The NPFF system is a known modulator of opioid signaling, and its antagonists are investigated for their potential to enhance opioid analgesia and reduce side effects like hyperalgesia and tolerance.
Table 1: Comparison of RF9 and BIBP-3226 in Modulating Opioid-Induced Hyperalgesia
| Compound | Animal Model | Administration Route | Dose Range | Key Findings | Reference |
| RF9 | Rat | Intracerebroventricular (i.c.v.) | 10 µg | Completely blocked the delayed and long-lasting paradoxical opioid-induced hyperalgesia when co-injected with heroin.[1][2] | Simonin et al., 2006 |
| BIBP-3226 | Mouse | Intracerebroventricular (i.c.v.) | 5 nmol | Prevented the anti-morphine actions of NPFF in the tail-flick assay. | Fang et al., 2006 |
Feeding Behavior
The NPFF system is also implicated in the regulation of food intake. Antagonism of NPFF receptors has been shown to influence feeding patterns.
Table 2: Comparison of RF9 and NPFF on Food Intake
| Compound | Animal Model | Administration Route | Dose | Key Findings | Reference |
| RF9 | Mouse | Intracerebroventricular (i.c.v.) & Subcutaneous (s.c.) | Not specified | Paradoxically exhibited an anorectic effect, similar to NPFF agonists, casting some doubt on its antagonistic role in this context.[3][4] | Maletínská et al., 2013 |
| NPFF | Rat | Intracerebroventricular (i.c.v.) | 5 or 10 µ g/rat | Reduced food intake during the first 60 minutes after administration in food-deprived rats. | Murase et al., 1996 |
Cardiovascular Regulation
NPFF plays a role in central cardiovascular control, and its antagonists can modulate these effects.
Table 3: Comparison of RF9 and BIBP-3226 on Cardiovascular Parameters
| Compound | Animal Model | Administration Route | Dose | Key Findings | Reference |
| RF9 | Rat | Intracerebroventricular (i.c.v.) | 10 µg | Efficiently blocked the increase in blood pressure and heart rate evoked by NPFF.[1][2] | Simonin et al., 2006 |
| BIBP-3226 | Rat | Intravenous (i.v.) | 500 nmol/kg | Significantly reduced the increase in mean arterial blood pressure induced by NPFF and NPVF. | Fang et al., 2006 |
II. Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in this guide.
Assessment of Analgesia: Hot Plate Test in Rats
Objective: To evaluate the analgesic effects of RF9 by measuring the latency to a thermal stimulus.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Hot plate apparatus with adjustable temperature
-
RF9, dissolved in sterile saline
-
Morphine (positive control)
-
Sterile saline (vehicle control)
-
Syringes and needles for administration
Protocol:
-
Acclimatization: Acclimate rats to the experimental room for at least 1 hour before testing.
-
Baseline Latency: Place each rat individually on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). Record the latency to the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administration: Administer RF9, morphine, or vehicle via the desired route (e.g., intracerebroventricular or intravenous injection).
-
Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), place the rat back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Assessment of Feeding Behavior in Mice
Objective: To determine the effect of RF9 on food and water intake.
Materials:
-
Male C57BL/6 mice
-
Metabolic cages equipped for individual monitoring of food and water consumption
-
RF9, dissolved in sterile saline
-
Sterile saline (vehicle control)
-
Standard chow and water
-
Syringes and needles for administration
Protocol:
-
Acclimatization: House mice individually in metabolic cages and allow them to acclimate for several days until food and water intake stabilize.
-
Baseline Measurement: Record baseline food and water intake for 24 hours prior to the experiment.
-
Administration: At the beginning of the dark cycle, administer RF9 or vehicle via the desired route (e.g., intracerebroventricular or subcutaneous injection).
-
Intake Monitoring: Continuously monitor and record food and water intake at regular intervals (e.g., every hour for the first 4 hours, and then at 12 and 24 hours post-injection).
-
Data Analysis: Compare the cumulative food and water intake between the RF9-treated and vehicle-treated groups at each time point.
Assessment of Cardiovascular Parameters in Conscious Rats
Objective: To evaluate the effect of RF9 on blood pressure and heart rate.
Materials:
-
Male Wistar rats
-
Telemetry system for continuous monitoring of blood pressure and heart rate, or a tail-cuff system for non-invasive measurement.
-
RF9, dissolved in sterile saline
-
NPFF (agonist)
-
Sterile saline (vehicle control)
-
Surgical instruments for telemetry probe implantation (if applicable)
-
Syringes and needles for administration
Protocol:
-
Animal Preparation (Telemetry): Surgically implant a telemetry probe into the abdominal aorta of anesthetized rats. Allow a recovery period of at least one week.
-
Acclimatization: Acclimate conscious, freely moving rats to the experimental setup.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30 minutes).
-
Administration: Administer RF9 or vehicle via the desired route (e.g., intravenous or intracerebroventricular injection). In some protocols, an NPFF challenge is administered after the antagonist to confirm blockade.
-
Cardiovascular Monitoring: Continuously record MAP and HR for a defined period post-injection (e.g., 60 minutes).
-
Data Analysis: Calculate the change in MAP and HR from baseline at different time points and compare the responses between treatment groups.
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
This compound Signaling Pathway
This compound (NPFF) and related peptides exert their effects through two G protein-coupled receptors, NPFF1R and NPFF2R. These receptors are primarily coupled to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. However, NPFF2R can also couple to stimulatory G proteins (Gαs) in certain tissues. RF9 acts as an antagonist at both NPFF1R and NPFF2R, blocking the downstream signaling cascades initiated by NPFF.
Experimental Workflow: In Vivo Efficacy of RF9 in a Pain Model
This workflow outlines the key steps in a typical preclinical study to evaluate the analgesic properties of RF9.
Logical Relationship: RF9's Dual Role in Gonadotropin Regulation
Recent studies have revealed that RF9, in addition to being an NPFF receptor antagonist, also acts as an agonist at the kisspeptin (B8261505) receptor (KISS1R), particularly in the context of gonadotropin-releasing hormone (GnRH) neuron activation. This dual functionality is critical for interpreting its effects on the reproductive axis.
IV. Conclusion
RF9 is a valuable tool for investigating the NPFF system in vivo. Its potent and selective antagonism at NPFF receptors has been demonstrated to effectively block NPFF-mediated effects on pain, opioid tolerance, and cardiovascular function. However, researchers should be aware of its paradoxical anorectic effects and its agonist activity at the kisspeptin receptor, which can influence reproductive neuroendocrine studies. This guide provides a foundational understanding of RF9's in vivo efficacy and offers detailed protocols to aid in the design of future preclinical studies. Further research is warranted to directly compare the in vivo efficacy of RF9 with newer generations of NPFF antagonists across a broader range of physiological and pathological models.
References
- 1. The cardiovascular effects of PFRFamide and PFR(Tic)amide, a possible agonist and antagonist of this compound (NPFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. journals.physiology.org [journals.physiology.org]
A Comparative Pharmacological Analysis: A-Type Neuropeptide FF vs. FMRFamide
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of A-type neuropeptide FF (NPFF) and the related RF-amide peptide, FMRFamide. Both peptides are notable for their roles in a variety of physiological processes, including pain modulation, cardiovascular regulation, and opioid system interactions. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the primary signaling pathway.
Pharmacological Profile: A Head-to-Head Comparison
A-type this compound (NPFF) and FMRFamide are both members of the RF-amide peptide family, characterized by a common C-terminal Arginine-Phenylalanine-amide motif. They exert their effects through two main G protein-coupled receptors (GPCRs): this compound Receptor 1 (NPFFR1, also known as GPR147) and this compound Receptor 2 (NPFFR2, also known as GPR74). While structurally related, their pharmacological profiles at these receptors show important distinctions.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the available binding affinity data for human NPFF and FMRFamide at human NPFF receptors.
| Ligand | Receptor | Binding Affinity (Kd/Ki, nM) |
| This compound (NPFF) | hNPFFR1 | 1.13 (Kd)[1] |
| This compound (NPFF) | hNPFFR2 | 0.37 (Kd)[1] |
| FMRFamide | hNPFFR2 | 10.5 (Ki) |
Functional Activity
The functional activity of these peptides is primarily mediated through their interaction with Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Studies have shown that both NPFF and FMRFamide can activate NPFF1 receptors and inhibit adenylyl cyclase.
The following table presents a comparison of the functional potency (EC50) of NPFF at human NPFF1 and NPFF2 receptors.
| Ligand | Receptor | Functional Potency (EC50, nM) | Assay |
| This compound (NPFF) | hNPFFR1 | 7.6 | cAMP Assay |
| This compound (NPFF) | hNPFFR2 | 0.4 | cAMP Assay |
Comprehensive, directly comparative functional potency data for FMRFamide at both human NPFFR1 and NPFFR2 from a single study is currently limited in the available scientific literature. However, it has been demonstrated that FMRFamide does activate rat NPFF1 receptors.[2]
Signaling Pathways
The primary signaling cascade initiated by the activation of NPFF receptors by both NPFF and FMRFamide involves the Gi/o pathway. This pathway is crucial for their modulatory effects on neuronal activity and other physiological responses.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of NPFF and FMRFamide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to their receptors.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of NPFF and FMRFamide for NPFFR1 and NPFFR2.
Materials:
-
HEK293 or CHO cells stably expressing human NPFFR1 or NPFFR2.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Radioligand (e.g., [125I]-YF-NPFF or a suitable antagonist).
-
Unlabeled NPFF and FMRFamide for competition assays.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add cell membranes, radioligand, and either binding buffer (for total binding) or increasing concentrations of unlabeled competitor (NPFF or FMRFamide).
-
For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding, plot specific binding against the concentration of radioligand to determine Kd and Bmax (receptor density).
-
For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can then be converted to a Ki value.
-
cAMP Functional Assay
This assay measures the ability of a ligand to modulate the intracellular levels of cyclic AMP, a key second messenger.
Objective: To determine the functional potency (EC50 or IC50) of NPFF and FMRFamide in activating the Gi/o-coupled NPFF receptors.
Materials:
-
HEK293 or CHO cells stably expressing human NPFFR1 or NPFFR2.
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
NPFF and FMRFamide.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture:
-
Seed the cells in a 96-well plate and allow them to attach and grow overnight.
-
-
Assay Protocol:
-
Replace the culture medium with a serum-free medium or assay buffer.
-
Pre-incubate the cells with increasing concentrations of the test compounds (NPFF or FMRFamide).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the IC50 value.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
Objective: To determine the ability of NPFF and FMRFamide to stimulate G protein activation through NPFF receptors.
Materials:
-
Cell membranes from cells expressing NPFFR1 or NPFFR2.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP).
-
[35S]GTPγS.
-
NPFF and FMRFamide.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine cell membranes, assay buffer containing GDP, and increasing concentrations of the agonist (NPFF or FMRFamide).
-
Initiate the reaction by adding [35S]GTPγS.
-
-
Incubation:
-
Incubate the plate at 30°C for a defined period.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
-
Counting and Analysis:
-
Measure the filter-bound radioactivity using a scintillation counter.
-
Plot the stimulated [35S]GTPγS binding against the log concentration of the agonist to determine the EC50 and the maximal stimulation (Emax).
-
Conclusion
This guide provides a comparative overview of the pharmacology of A-type this compound and FMRFamide. The presented data indicates that while both peptides can activate NPFF receptors, NPFF generally exhibits higher affinity and potency, particularly at the NPFFR2. The detailed experimental protocols and the visualized signaling pathway offer a valuable resource for researchers in the field of neuropeptide pharmacology and those involved in the development of novel therapeutics targeting this system. Further research is warranted to fully elucidate the comparative pharmacology of FMRFamide at the NPFFR1 to provide a more complete picture of its receptor interaction profile.
References
- 1. Functional differences between NPFF1 and NPFF2 receptor coupling: high intrinsic activities of RFamide-related peptides on stimulation of [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat NPFF(1) receptor-mediated signaling: functional comparison of this compound (NPFF), FMRFamide and PFR(Tic)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to A-Type Neuropeptide FF and Other RFamide Peptides in Pain Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A-type neuropeptide FF (NPFF) and other related RFamide peptides, focusing on their roles in the modulation of pain. The information presented herein is supported by experimental data to facilitate objective comparison and aid in the exploration of novel therapeutic strategies for pain management.
Introduction to this compound and RFamide Peptides in Nociception
This compound (NPFF) is a member of the RFamide peptide family, characterized by a common C-terminal Arginine-Phenylalanine-amide motif.[1] These peptides are crucial neuromodulators in the central nervous system, implicated in a wide array of physiological processes, including pain perception, opioid modulation, and cardiovascular function.[1] NPFF and its related peptides, such as Neuropeptide AF (NPAF) and RFamide-related peptides (RFRPs), exert their effects through two G protein-coupled receptors: NPFF receptor 1 (NPFFR1) and NPFF receptor 2 (NPFFR2).[1] The intricate interplay between these peptides and their receptors within pain pathways presents both challenges and opportunities for the development of novel analgesics.
Comparative Data Presentation
The following tables summarize quantitative data on the binding affinities and functional potencies of various RFamide peptides at NPFF receptors, as well as their in vivo effects on pain-related behaviors.
Table 1: Binding Affinities of RFamide Peptides for NPFF Receptors
| Peptide | Receptor | Species | Cell Line/Tissue | Radioligand | Kᵢ (nM) | Kᵈ (nM) | Reference(s) |
| This compound (NPFF) | hNPFFR1 | Human | - | - | - | 1.13 | [2] |
| This compound (NPFF) | hNPFFR2 | Human | - | - | 0.37 | [2] | |
| Neuropeptide AF (NPAF) | hNPFFR2 | Human | CHO | [¹²⁵I]-EYF | 0.22 | - | [2] |
| RFRP-1 (NPSF) | hNPFFR1 | Human | CHO | - | 1.9 | - | [1] |
| RFRP-1 (NPSF) | hNPFFR2 | Human | CHO | - | >1000 | - | [1] |
| RFRP-3 (NPVF) | hNPFFR1 | Human | CHO | - | 0.8 | - | [1] |
| RFRP-3 (NPVF) | hNPFFR2 | Human | CHO | - | 118 | - | [1] |
Kᵢ: Inhibition constant; Kᵈ: Dissociation constant. h: human. CHO: Chinese Hamster Ovary cells. Values are indicative and may vary based on experimental conditions.
Table 2: Functional Potencies (EC₅₀) of RFamide Peptides at NPFF Receptors (in vitro GTPγS Binding Assay)
| Peptide | Receptor | Species | Cell Line | EC₅₀ (nM) | Reference(s) |
| This compound (NPFF) | hNPFFR1 | Human | CHO | 1.8 | [1] |
| This compound (NPFF) | hNPFFR2 | Human | CHO | 0.3 | [1] |
| RFRP-1 (NPSF) | hNPFFR1 | Human | CHO | 2.5 | [1] |
| RFRP-1 (NPSF) | hNPFFR2 | Human | CHO | >1000 | [1] |
| RFRP-3 (NPVF) | hNPFFR1 | Human | CHO | 1.0 | [1] |
| RFRP-3 (NPVF) | hNPFFR2 | Human | CHO | 5.6 | [1] |
EC₅₀: Half-maximal effective concentration. h: human. CHO: Chinese Hamster Ovary cells. Lower EC₅₀ values indicate higher potency.
Table 3: In Vivo Effects of RFamide Peptides on Pain-Related Behaviors
| Peptide | Animal Model | Pain Type | Route of Administration | Observed Effect | Effective Dose Range | Reference(s) |
| This compound (NPFF) | Rat | Acute Thermal/Mechanical | Intrathecal (i.t.) | Analgesia | 0.05 - 17.5 nmol | [2] |
| This compound (NPFF) | Rat | Inflammatory/Neuropathic | Intrathecal (i.t.) & Intracerebroventricular (i.c.v.) | Attenuation of allodynia | 10 - 50 nmol | [2] |
| This compound (NPFF) | Rat | - | Intracerebroventricular (i.c.v.) | Anti-opioid (reverses morphine analgesia) | Not specified | [3][4] |
| (1DMe)NPYF (NPFF analog) | Rat | Inflammatory (Carrageenan) | Intrathecal (i.t.) | Anti-hyperalgesia & Anti-allodynia | 5 - 10 nmol | [5] |
| (1DMe)NPYF (NPFF analog) | Rat | Neuropathic | Intrathecal (i.t.) | Anti-allodynia (cold) | 0.5 nmol | [5] |
| RFRP-1 | Rat | Neuropathic | Intrathecal (i.t.) | Anti-allodynia & Anti-hyperalgesia | Not specified | [6] |
| 26RFa | Rat | Inflammatory (Formalin) | Intracerebroventricular (i.c.v.) | Analgesia | Not specified | [1] |
| 26RFa | Rat | Neuropathic (Sciatic Nerve Ligation) | Intrathecal (i.t.) & Intracerebroventricular (i.c.v.) | Anti-allodynia | Not specified | [1] |
This table provides a summary of reported effects and should not be considered exhaustive. The effectiveness of peptides can vary significantly based on the specific pain model, dosage, and timing of administration.
Signaling Pathways of NPFF Receptors
NPFF receptors (NPFFR1 and NPFFR2) are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o).[1] Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This is a primary mechanism through which NPFF and related peptides exert their neuromodulatory effects. There is also evidence suggesting that NPFF receptors can couple to other G proteins, such as Gαs and Gαq, and activate downstream pathways like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, depending on the cellular context.[1]
NPFF Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments cited in the study of RFamide peptides in pain are provided below.
Radioligand Binding Assay for NPFF Receptors
This protocol describes a filtration-based radioligand binding assay to determine the affinity of unlabelled test compounds for NPFF receptors expressed in cultured cells.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human NPFFR1 or NPFFR2.
-
Radioligand (e.g., [¹²⁵I]-YFNPFF or a suitable analog).
-
Unlabeled competitor peptides (for non-specific binding determination and competition assays).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Vacuum filtration manifold (cell harvester).
-
Scintillation vials and scintillation fluid.
-
Beta or gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of cell membrane preparation (typically 10-50 µg of protein).
-
50 µL of radioligand at a concentration near its Kᵈ.
-
50 µL of binding buffer (for total binding), a high concentration of unlabeled NPFF (e.g., 1 µM) for non-specific binding, or varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a beta or gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
Behavioral Pain Assay: Von Frey Test for Mechanical Allodynia
This protocol is used to assess mechanical sensitivity in rodents, a common measure in models of neuropathic and inflammatory pain.
Materials:
-
Set of calibrated von Frey filaments of varying stiffness.
-
Elevated testing platform with a wire mesh floor.
-
Plexiglas enclosures for each animal.
-
Experimental animals (rats or mice).
Procedure:
-
Acclimatization: Place the animals individually in the Plexiglas enclosures on the mesh platform and allow them to acclimate for at least 30-60 minutes before testing.
-
Filament Application: Apply the von Frey filaments from underneath the mesh floor to the plantar surface of the hind paw.
-
Testing Procedure (Up-Down Method):
-
Start with a filament in the middle of the force range (e.g., 2.0 g).
-
Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, the next filament tested is of lower force.
-
If there is no response, the next filament tested is of higher force.
-
Continue this pattern until the first change in response is observed, and then continue for an additional 4-6 applications.
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated using the formula described by Dixon (1980) or Chaplan et al. (1994). A decrease in the withdrawal threshold indicates mechanical allodynia.
Behavioral Pain Assay: Hot Plate Test for Thermal Nociception
This test measures the response latency to a thermal stimulus and is used to evaluate the efficacy of centrally acting analgesics.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent Plexiglas cylinder to confine the animal to the hot plate surface.
-
Timer or stopwatch.
-
Experimental animals (mice or rats).
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).
-
Baseline Measurement: Gently place the animal on the hot plate surface and immediately start the timer.
-
Observation: Observe the animal for nociceptive responses, such as licking a hind paw or jumping.
-
Latency Recording: Stop the timer at the first sign of a nociceptive response and record the latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the animal does not respond by the cut-off time, remove it from the hot plate and assign the cut-off time as its latency.
-
Drug Testing: Administer the test compound (e.g., an RFamide peptide) and measure the response latency at various time points after administration.
-
Data Analysis: An increase in the response latency compared to baseline or a vehicle-treated control group indicates an analgesic effect. Data are often expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Experimental Workflows and Logical Relationships
The following diagrams illustrate a typical experimental workflow and the complex role of the NPFF system in pain modulation.
Workflow for In Vivo Pain Assay
Dual Role of the NPFF System
Conclusion
The NPFF system and other RFamide peptides play a complex and multifaceted role in pain modulation. As demonstrated by the comparative data, different peptides exhibit varying affinities and potencies for NPFF receptors, leading to diverse physiological effects. The dual nature of the NPFF system, mediating both pro- and anti-nociceptive actions depending on the anatomical location, highlights the importance of developing receptor-subtype-selective ligands for therapeutic applications.[4] A thorough understanding of the distinct roles of NPFFR1 and NPFFR2 in different pain states is crucial for the rational design of novel analgesics with improved efficacy and fewer side effects. This guide provides a foundational dataset and methodological framework to support further research and development in this promising area of pain therapeutics.
References
- 1. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and modulation of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-Opioid Peptides Targeting Opioid Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of (1DMe)NPYF, a synthetic this compound analogue, in different pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RFamide-related peptides signal through the this compound receptor and regulate pain-related responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to A-type Neuropeptide FF and Opioid Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the interactions between A-type neuropeptide FF (NPFF) peptides and opioid receptors. The NPFF system is recognized as a significant modulator of opioid signaling, playing a crucial role in phenomena such as pain perception, analgesic tolerance, and dependence. The data and protocols presented herein are synthesized from experimental studies to support further research and drug development in this domain.
Binding Affinity of NPFF Peptides at Opioid vs. NPFF Receptors
A foundational concept in understanding the interplay between the NPFF and opioid systems is that NPFF peptides do not exert their modulatory effects by binding directly with high affinity to opioid receptors. Instead, they act through their own cognate G protein-coupled receptors, NPFF Receptor 1 (NPFFR1) and NPFF Receptor 2 (NPFFR2). Radioligand binding assays have demonstrated that NPFF acts through specific high-affinity binding sites distinct from opioid receptors[1].
Studies using quantitative receptor autoradiography in the rat spinal cord show that NPFF analogs have a very low affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors, with Ki values in the micromolar range. This indicates that the analgesic and anti-opioid effects observed are not due to direct opioid receptor stimulation[2].
Table 1: Comparative Binding Affinities of NPFF Peptides
| Peptide / Analog | Target Receptor | Affinity Constant | Species / Tissue | Reference |
|---|---|---|---|---|
| NPFF | hNPFFR1 | Kd = 1.13 nM | Human | [1] |
| NPFF | hNPFFR2 | Kd = 0.37 nM | Human | [1] |
| NPFF Analogs | μ, δ, κ Opioid Receptors | Ki = 5 to 400 µM | Rat Spinal Cord |[2] |
hNPFFR1/2: human this compound Receptor 1/2
Functional Modulation of Opioid Receptor Signaling
The primary interaction between the two systems is functional. Activation of NPFF receptors, particularly NPFFR2, modulates the downstream signaling cascades of opioid receptors. This is often described as an "anti-opioid" effect, where the NPFF system counteracts the actions of opioids, potentially contributing to the development of tolerance and hyperalgesia[1][3].
Functional assays in cellular models co-expressing opioid and NPFF receptors provide direct evidence of this antagonism.
Table 2: Summary of Functional Assay Data
| Cell Line | NPFF Receptor Expressed | Opioid Receptor Expressed | NPFF Analog | Assay | Result | Reference |
|---|---|---|---|---|---|---|
| SH-SY5Y | Human NPFFR2 | Endogenous μ and δ | 1DMe* | cAMP Accumulation | Dose-dependently inhibited 75-80% of forskolin-stimulated cAMP production. | [4] |
| SH-SY5Y | Human NPFFR2 | Endogenous μ and δ | 1DMe* | N-type Ca²⁺ Channels | Halved the maximal inhibition of Ca²⁺ channels by opioid agonists. |[4] |
[D-Tyr1, (NMe)Phe3]NPFF
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize the NPFF-opioid receptor interaction.
This protocol is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., an NPFF analog) by measuring its ability to displace a specific radiolabeled ligand from a receptor.
-
Objective: To determine if NPFF analogs bind directly to opioid receptors.
-
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu-, delta-, or kappa-opioid receptor[5].
-
Radioligands:
-
Test Compounds: NPFF and its analogs at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Brandel cell harvester or equivalent with GF/B filters.
-
Scintillation Counter.
-
-
Procedure:
-
Prepare cell membranes expressing the target opioid receptor.
-
In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kd value), and varying concentrations of the unlabeled NPFF analog.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through GF/B filters, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the NPFF analog. Calculate the IC₅₀ (concentration of analog that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the activation of G proteins coupled to a receptor, providing a measure of agonist efficacy.
-
Objective: To quantify the functional effect (agonist, antagonist, or inverse agonist) of a compound at a G protein-coupled receptor.
-
Materials:
-
Procedure:
-
Pre-incubate membranes with the test compound (e.g., an NPFF analog) and/or a known opioid agonist in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration, similar to the binding assay.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Basal binding is measured in the absence of an agonist. Non-specific binding is determined in the presence of excess unlabeled GTPγS. The agonist-stimulated binding is calculated and plotted against agonist concentration to determine EC₅₀ and Eₘₐₓ values.
-
This assay measures the functional output of receptors that couple to Gαi/o (like opioid receptors) or Gαs proteins by quantifying changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
-
Objective: To determine the ability of an agonist to inhibit adenylyl cyclase activity.
-
Materials:
-
Cells: Whole cells expressing the receptors of interest (e.g., SH-SY5Y cells)[4].
-
Reagents: Forskolin (B1673556) (an adenylyl cyclase activator), IBMX (a phosphodiesterase inhibitor), test compounds, and a cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with the test compound (e.g., opioid agonist) in the presence of IBMX.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is measured. Data are plotted to generate dose-response curves and determine the IC₅₀ of the agonist.
-
Visualized Pathways and Workflows
The following diagram illustrates the proposed mechanism for NPFF's anti-opioid activity at the cellular level. Activation of the μ-opioid receptor (MOR) by an agonist like morphine leads to the inhibition of adenylyl cyclase (AC). Concurrent activation of the NPFF receptor 2 (NPFFR2) initiates a separate signaling cascade that functionally counteracts the opioid effect.
Caption: NPFF functionally antagonizes MOR signaling via NPFFR2 activation.
This diagram outlines the key steps involved in performing a radioligand competition binding assay to determine the affinity of a test compound.
Caption: Step-by-step workflow for competition binding assays.
References
- 1. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity of this compound analogs to opioid receptors in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, pain and analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (NPFF) analogs functionally antagonize opioid activities in NPFF2 receptor-transfected SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Subtype Selectivity of Novel Ligands for A-Type Neuropeptide FF Receptors
For Researchers, Scientists, and Drug Development Professionals
The A-type neuropeptide FF (NPFF) system, comprising two G protein-coupled receptors, NPFFR1 and NPFFR2, has emerged as a significant target for therapeutic intervention in a range of physiological processes, most notably in pain modulation and the regulation of opioid signaling.[1] The development of ligands with high selectivity for either NPFFR1 or NPFFR2 is crucial for dissecting the specific roles of each receptor subtype and for advancing novel therapeutics with improved side-effect profiles. This guide provides an objective comparison of novel ligands for these receptors, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Quantitative Data Comparison of Novel Ligands
The following tables summarize the binding affinity and functional activity of various novel peptidic and non-peptidic ligands for human NPFFR1 and NPFFR2. The data has been compiled from various in vitro studies to facilitate a direct comparison of their subtype selectivity.
Table 1: Binding Affinity (Ki) of Novel Ligands for NPFF Receptors
| Ligand | Ligand Type | NPFFR1 Ki (nM) | NPFFR2 Ki (nM) | Selectivity (Fold, R1/R2) | Cell Line | Radioligand | Reference |
| Hederagenin | Small Molecule Antagonist | 22 | >10,000 | >450-fold for NPFFR1 | HEK293 | [125I]YVP | [2] |
| Compound 56 | Small Molecule Antagonist | 22 | - | Selective for NPFFR1 | - | - | [3] |
| RF3286 | Peptide Antagonist | - | - | Highly selective for NPFFR1 | - | - | [4] |
| MES207 | Small Molecule | - | - | 17x selective for NPFFR1 | - | - | [4] |
| NPVF | Endogenous Peptide Agonist | 2.65 (Kd) | - | Selective for NPFFR1 | CHO | [3H]-NPVF | [5] |
| AC-263093 | Small Molecule | Antagonist | Agonist | Mixed Activity | - | - | [4] |
| Proline Analog 24 | Small Molecule Antagonist | 780 (Ke) | >10,000 (Ke) | >12-fold for NPFFR1 | CHO | - | [6] |
| Proline Analog 33 | Small Molecule Antagonist | 2000 (Ke) | >10,000 (Ke) | >5-fold for NPFFR1 | CHO | - | [6] |
| RF9 | Peptide Antagonist | 45 (Ke) | - | Non-selective | - | - | [1] |
Note: Ki values represent the inhibition constant, a measure of binding affinity. A lower Ki value indicates higher affinity. Selectivity is calculated as the ratio of Ki values (Ki NPFFR2 / Ki NPFFR1 for NPFFR1 selectivity, and vice versa). Ke is the apparent equilibrium dissociation constant for an antagonist.
Table 2: Functional Activity (EC50/IC50) of Novel Ligands for NPFF Receptors
| Ligand | Ligand Type | NPFFR1 EC50/IC50 (nM) | NPFFR2 EC50/IC50 (nM) | Assay Type | Cell Line | Reference |
| Human NPAF | Endogenous Peptide Agonist | - | 0.70 (EC50) | Aequorin | CHO-K1 | [7] |
| SQA-NPFF | Peptide Agonist | - | 0.83 (EC50) | Aequorin | CHO-K1 | [7] |
| 1DMe | Peptide Agonist | - | 6.77 (EC50) | Aequorin | CHO-K1 | [7] |
| palm11-PrRP31 | Lipidized Peptide Agonist | - | 18.71 (EC50) | Calcium Mobilization | CHO-K1 | [8] |
| palm-PrRP31 | Lipidized Peptide Agonist | - | 14.16 (EC50) | Calcium Mobilization | CHO-K1 | [8] |
| Proline Analog 1 | Small Molecule Antagonist | - | - | Calcium Mobilization | CHO | [6] |
Note: EC50 (half-maximal effective concentration) measures the concentration of an agonist that gives half of the maximal response. IC50 (half-maximal inhibitory concentration) measures the concentration of an antagonist that inhibits a response by 50%.
Signaling Pathways and Experimental Workflows
To understand the context of the presented data, it is essential to visualize the underlying biological mechanisms and the experimental procedures used for ligand characterization.
NPFF Receptor Signaling Pathways
NPFF receptors primarily couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] However, evidence also suggests coupling to other G proteins, such as Gαs and Gαq, which can lead to the stimulation of adenylyl cyclase or the mobilization of intracellular calcium, respectively.[1]
References
- 1. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hederagenin is a Highly Selective Antagonist of the this compound Receptor 1 that Reveals Mechanisms for Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Proline-Based this compound Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional characterization of a human receptor for this compound and related peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study [mdpi.com]
A-Type Neuropeptide FF Knockout Mouse: A Comparative Guide to Phenotype Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the A-type neuropeptide FF (NPFF) knockout mouse model, offering insights into its phenotype and evaluating its performance against alternative research models. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Phenotypic Summary of NPFF Knockout Mice
NPFF knockout mice exhibit a range of behavioral and metabolic phenotypes, making them a valuable tool for studying the physiological roles of the NPFF system.
Behavioral Phenotype
NPFF knockout mice display significant alterations in behaviors related to anxiety and repetition.[1]
-
Anxiety-Like Behavior: Studies using the elevated plus maze and open field test indicate a reduction in anxiety-related behaviors in NPFF knockout mice.[1]
-
Repetitive Behavior: These mice show decreased repetitive behaviors, as evidenced by reduced marble burying and self-grooming.[1]
Metabolic Phenotype
The absence of NPFF signaling impacts metabolic processes, particularly glucose homeostasis and energy balance.
-
Glucose Intolerance: NPFF receptor 2 (NPFFR2) knockout mice, a key receptor for NPFF, develop severe glucose intolerance, which is exacerbated by a high-fat diet.[2][3]
-
Body Weight and Composition: Male NPFFR2 knockout mice on a high-fat diet exhibit lower body weight, reduced adipose tissue, and smaller liver size compared to wild-type controls.[2][3]
-
Drinking Behavior: NPFF knockout mice of both sexes show increased water intake, characterized by larger drinking bouts rather than more frequent drinking.[1]
Quantitative Data Comparison
The following tables summarize the key quantitative data from behavioral and metabolic assessments of NPFF knockout mice compared to wild-type controls.
Table 1: Behavioral Assay Results
| Behavioral Test | Parameter | Wild-Type (Mean ± SEM) | NPFF Knockout (Mean ± SEM) | Percentage Change |
| Elevated Plus Maze | Time in Open Arms (%) | 9.19 ± 0.36 | Increased (qualitative) | - |
| Open Arm Entries (%) | 21.9 ± 0.05 | Increased (qualitative) | - | |
| Open Field Test | Time in Center (%) | Data not available | Decreased anxiety (qualitative) | - |
| Marble Burying Test | Marbles Buried | Data not available | Reduced (qualitative) | - |
Note: Specific quantitative data with statistical significance for all parameters in NPFF knockout mice were not consistently available across the reviewed literature. The table reflects a combination of available quantitative and qualitative findings.
Table 2: Metabolic Assay Results
| Metabolic Parameter | Condition | Wild-Type | NPFFR2 Knockout |
| Glucose Tolerance | High-Fat Diet | Normal | Severe Intolerance |
| Body Weight (males) | High-Fat Diet | Increased | Lower than WT |
| Adipose Tissue (males) | High-Fat Diet | Increased | Reduced compared to WT |
| Plasma Leptin (males) | High-Fat Diet | Increased | Lower than WT |
Comparison with Alternative Models
While the NPFF knockout mouse is a powerful tool, other models offer complementary approaches to studying the NPFF system.
| Model | Description | Advantages | Disadvantages |
| NPFF Knockout Mouse | Genetic deletion of the NPFF gene, leading to a complete and lifelong absence of the neuropeptide. | High specificity for the role of NPFF; allows for the study of developmental and long-term effects. | Potential for compensatory mechanisms; embryonic lethality if the gene is crucial for development. |
| NPFF Receptor Antagonists | Pharmacological agents that block the activity of NPFF receptors (NPFFR1 and NPFFR2).[4][5][6][7][8] | Allows for acute and reversible blockade of NPFF signaling; can be administered systemically.[6] | Potential for off-target effects and incomplete receptor blockade; may not fully mimic the genetic knockout phenotype. |
| RNA Interference (RNAi) | Utilizes siRNA or shRNA to specifically silence the expression of the NPFF gene.[9][10][11] | Enables transient and localized gene knockdown; can be applied to specific tissues or developmental stages. | Incomplete knockdown is common; potential for off-target effects and immune responses. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Elevated Plus Maze
This test assesses anxiety-like behavior based on the mouse's natural aversion to open, elevated spaces.[12][13][14]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Acclimatize the mouse to the testing room for at least 30-60 minutes.[14]
-
Place the mouse in the center of the maze, facing an open arm.[15]
-
Allow the mouse to explore the maze freely for 5-10 minutes.[12][14]
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.[14]
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of reduced anxiety.
Marble Burying Test
This test measures repetitive and compulsive-like behavior.[16][17][18][19]
-
Apparatus: A standard mouse cage filled with 5 cm of fresh bedding. Twenty marbles are evenly spaced on the surface.[16][19]
-
Procedure:
-
Data Analysis: The number of buried marbles is the primary measure. A lower number of buried marbles suggests reduced repetitive behavior.
Visualizations
NPFF Signaling Pathway
Caption: NPFF receptor signaling pathways.
Experimental Workflow for Behavioral Phenotyping
Caption: Workflow for behavioral phenotyping.
References
- 1. Lack of this compound signalling in mice leads to reduced repetitive behavior, altered drinking behavior, and fuel type selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic impact of NPFFR2 deficiency in mice unveiled [uochb.cz]
- 3. NPFFR2-deficient mice fed a high-fat diet develop strong intolerance to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pnas.org [pnas.org]
- 7. Discovery of Novel Proline-Based this compound Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound receptor - Wikipedia [en.wikipedia.org]
- 9. RNA Interference (RNAi) | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. RNA Interference (RNAi) [ncbi.nlm.nih.gov]
- 11. Selecting a RNAi Strategy | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurological Disorders: Marble Burying Assay | Taconic Biosciences [taconic.com]
- 17. Video: Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice [jove.com]
- 18. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
A Comparative Analysis of A-Type Neuropeptide FF Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of A-type neuropeptide FF (NPFF) and its related peptides across various species. It synthesizes experimental data on precursor sequences, receptor binding affinities, and functional activities, offering a valuable resource for studies in pain modulation, opioid system regulation, and cardiovascular function.
This compound (NPFF) is a member of the RF-amide peptide family, first isolated from the bovine brain.[1][2] Peptides in this family are characterized by a C-terminal arginine and amidated phenylalanine motif.[1] The NPFF gene is highly conserved across human, murine, and bovine tissues and encodes a precursor protein that gives rise to NPFF, neuropeptide AF (NPAF), and in some cases, neuropeptide SF (NPSF).[3] These peptides exert their physiological effects through two G protein-coupled receptors, NPFF1R (GPR147) and NPFF2R (GPR74).[3][4] While the core functions of the NPFF system are broadly conserved, significant differences in peptide sequences, receptor distribution, and physiological potency are observed across species.[3][5][6]
Data Presentation: Quantitative Comparison
To facilitate a clear understanding of the variations in the NPFF system, the following tables summarize key quantitative data from published studies.
Table 1: Comparative Amino Acid Sequences of NPFF Precursors
The NPFF precursor protein contains the sequences for both NPFF and NPAF.[1][7] The C-terminal region of these peptides, particularly the PQRF-amide motif, is highly conserved, which is crucial for receptor interaction.[6] However, the N-terminal sequences show considerable variability across species, which may influence receptor binding affinity and functional specificity.[6]
| Species | NPFF Precursor Amino Acid Sequence | NPAF Sequence | NPFF Sequence |
| Human | MELAALLCALGLLCVGAGERDWEAGEGLSSPFWSLAAPQRFGKRSQAFLFQPQRFGKR | AGEGLSSPFWSLAAPQRFa | FLFQPQRFa |
| Bovine | MELAALLCVLGLLCAGGERDWEAGEGLSSPFWSLAAPQRFGKRSQAFLFQPQRFGKR | AGEGLSSPFWSLAAPQRFa | FLFQPQRFa |
| Rat | MELAALLCVLGLLCAGGERDWEVGEGLSSPFWSLAAPQRFGKRSLAAPQRFGKR | VGEGLSSPFWSLAAPQRFa | SLAAPQRFa (NPSF) |
| Mouse | MELAALLCVLGLLCAGGERDWEVGEGLSSPFWSLAAPQRFGKRSLAAPQRFGKR | VGEGLSSPFWSLAAPQRFa | SLAAPQRFa (NPSF) |
| Chicken | MELAVLLCVLGLLCAGGERDWEAPEHMSPFWSLAAPQRFGKRSQAFLFQPQRFGKR | APEHMSPFWSLAAPQRFa | FLFQPQRFa |
| Spotted Sea Bass | MDLLSIALVLVLACSGGERDWEDWEGAPGQIWSMAVPQRFGKRNSLLHQPQRFGKR | DWEGAPGQIWSMAVPQRFa | NSLLHQPQRFa |
Note: The 'a' at the end of the peptide sequences indicates amidation.
Table 2: Comparative Binding Affinities of NPFF Peptides to NPFF Receptors
NPFF and related peptides exhibit high affinity for both NPFF1 and NPFF2 receptors, though peptides derived from the NPFF precursor generally show a higher affinity for the NPFF2 receptor.[5][8] There are notable species differences in receptor distribution and density, which can impact the physiological effects of these peptides.[3][5][9]
| Ligand | Receptor | Species | Assay Type | Ki (nM) | Kd (nM) | Reference |
| Human NPAF | NPFFR2 | Human | Radioligand Binding | 0.22 | [8] | |
| Human NPFF | NPFFR1 | Human | Radioligand Binding | 2.82 | [8] | |
| Human NPFF | NPFFR1 | Human | 1.13 | [3] | ||
| Human NPFF | NPFFR2 | Human | 0.37 | [3] | ||
| [125I]YVP | NPFF1 | Rat | Radioligand Binding | 0.18 | [10] | |
| [125I]EYF | NPFF2 | Rat | Radioligand Binding | 0.06 | [10] |
Note: Ki (inhibitory constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates higher affinity.
Table 3: Comparative Functional Activities of A-type this compound
The NPFF system is involved in a wide range of physiological processes, including pain modulation, cardiovascular regulation, and feeding behavior.[3][11] NPFF is often described as an anti-opioid system, as it can modulate the analgesic effects of opioids like morphine.[3][12]
| Function | Species | Effect | Reference |
| Pain Modulation | Rat, Mouse | Can produce both analgesic and anti-opioid effects depending on the site of administration. | [3][7] |
| Cardiovascular Regulation | Rat | Intravenous injection increases arterial blood pressure and heart rate. | [5][11] |
| Feeding Behavior | Rodents, Chicks | Intracerebroventricular injection reduces food intake. | [5][13] |
| Opioid Modulation | Rat | Attenuates morphine-induced analgesia when administered centrally. | [12] |
| Reproduction | Fish | Implicated in the regulation of reproduction. | [14] |
| Gastrointestinal Motility | Invertebrates | Inhibits gastrointestinal motility. | [15] |
Experimental Protocols
Reproducibility and accurate interpretation of experimental data are contingent on detailed methodologies. The following are representative protocols for key in vivo and in vitro assays used to study the NPFF system.
Protocol 1: Competitive Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled ligands (e.g., NPAF and NPFF) to NPFF receptors by measuring their ability to displace a radiolabeled ligand.[8][16]
Objective: To quantify the affinity of a test compound for NPFF1R or NPFF2R.
Materials:
-
Cell membranes from a stable cell line (e.g., CHO, HEK293) expressing the human NPFF receptor of interest (NPFF1R or NPFF2R).[8]
-
Radioligand: A high-affinity, iodinated NPFF analog (e.g., [¹²⁵I]-EYF).[8][16]
-
Unlabeled competitor ligands: NPAF and NPFF peptides.[16]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize cells in cold buffer and centrifuge to isolate the membrane fraction.[8]
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the cell membranes, and varying concentrations of the unlabeled competitor ligand.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plates and wash with cold buffer to separate bound from free radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.[16]
Protocol 2: In Vivo Tail-Flick/Tail-Immersion Test
This assay assesses the spinal analgesic or anti-opioid effects of compounds by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.[12]
Objective: To measure the pain response latency in rodents following central administration of NPFF or its analogs, alone or in combination with an opioid.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.[16]
-
Tail-flick or tail-immersion analgesia meter.
-
Test compounds: NPFF, NPAF, or analogs; Morphine sulfate.
-
Vehicle (e.g., sterile saline).
-
Intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection equipment.
Procedure:
-
Acclimatization: Acclimate the animals to the testing apparatus.
-
Baseline Latency: Measure the baseline tail-flick latency by applying a radiant heat source or immersing the tail in hot water (e.g., 52°C). A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[12][16]
-
Drug Administration: Administer the test compounds via the desired route (e.g., i.c.v. for supraspinal effects, i.t. for spinal effects).[16]
-
Post-Injection Measurement: Measure the tail-flick latency at several time points after injection (e.g., 15, 30, 60, 90 minutes).[16]
-
Data Analysis: Convert the raw latency scores into a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between different treatment groups using appropriate statistical tests.[12][16]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a typical experimental workflow for the functional analysis of A-type this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis of this compound-like immunoreactivity in the brain of anuran (Rana perezi, Xenopus laevis) and urodele (Pleurodeles waltl) amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for the Direct Effect of the NPFF Peptide on the Expression of Feeding-Related Factors in Spotted Sea Bass (Lateolabrax maculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound, a mammalian neuropeptide with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Species differences in the localization of this compound receptors in rodent and lagomorph brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Role of this compound in central cardiovascular and neuroendocrine regulation [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. NPFFR2-deficient mice fed a high-fat diet develop strong intolerance to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Differential activation of this compound receptors by gonadotropin-inhibitory hormone peptides in the European sea bass [frontiersin.org]
- 15. Physiological Activity of Neuropeptide F on the Hindgut of the Blood-Feeding Hemipteran, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Functional Guide to A-Type Neuropeptide FF and Related Neuropeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional characteristics of A-type neuropeptide FF (AF) and the closely related this compound (NPFF). Both are members of the RFamide peptide family and are derived from the same precursor protein, yet they exhibit distinct functional profiles. This document synthesizes experimental data on their receptor binding, signaling pathways, and physiological effects, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key processes with diagrams.
Overview and Structural Origin
This compound (NPFF) is an octapeptide (FLFQPQRF-NH2), while neuropeptide AF (NPAF) is an octadecapeptide (AGEGLSSPFWSLAAPQRF-NH2) in humans. Both peptides are processed from a single precursor protein encoded by the NPFFA gene. This common origin underscores their close biological relationship, though their differences in length and amino acid sequence contribute to variations in receptor affinity and physiological function.
Receptor Binding and Functional Potency
Both NPAF and NPFF exert their effects by binding to two G protein-coupled receptors (GPCRs): this compound Receptor 1 (NPFF1 or GPR147) and this compound Receptor 2 (NPFF2 or GPR74). Binding studies have demonstrated that both peptides bind with high affinity to both receptor subtypes. However, peptides derived from the NPFFA precursor, such as NPAF and NPFF, generally exhibit a higher affinity for the NPFF2 receptor.
Table 1: Receptor Binding Affinities (Ki/Kd) of Human NPAF and NPFF
| Peptide | Receptor | Binding Affinity (Ki/Kd, nM) | Cell Line | Reference |
| Neuropeptide AF (NPAF) | hNPFFR2 | 0.22 (Ki) | CHO | [1] |
| This compound (NPFF) | hNPFFR1 | 1.13 (Kd) | HEK293 | [2] |
| This compound (NPFF) | hNPFFR2 | 0.37 (Kd) | HEK293 | [2] |
Table 2: Functional Potency (EC50) of Human NPAF and NPFF
| Peptide | Receptor | Functional Assay | EC50 (nM) | Cell Line | Reference |
| Neuropeptide AF (NPAF) | NPFFR (unspecified) | Aequorin Assay | 0.70 | CHO | [3] |
| This compound (NPFF) | NPFFR (unspecified) | Aequorin Assay | 5.17 | CHO | [3] |
Signaling Pathways
The primary signaling mechanism for both NPFF1 and NPFF2 receptors involves coupling to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NPFF has been shown to activate other signaling cascades, including the Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) pathways, particularly through the NPFF2 receptor. There is also evidence that NPFFR2 can couple to Gαs, which would stimulate adenylyl cyclase.
Functional Comparison of Physiological Effects
NPAF and NPFF are implicated in a variety of physiological processes. While their functions often overlap, the extent of their effects and the primary receptor subtype involved can differ.
Table 3: Summary of Functional Differences and Similarities
| Physiological Function | Neuropeptide AF (NPAF) | This compound (NPFF) | Commonalities and Differences |
| Pain Modulation | Modulates opioid analgesia. | Exhibits a pronounced dual role: anti-opioid/hyperalgesic supraspinally and analgesic spinally. | Both peptides are key modulators of the opioid system. NPFF's dualistic role is more extensively characterized and is highly dependent on the site of action. |
| Cardiovascular Regulation | Implicated in central cardiovascular control. | Central administration generally increases blood pressure and heart rate. | Both peptides influence cardiovascular function, with NPFF having well-documented pressor effects. |
| Feeding Behavior | Can influence food intake. | Can either reduce or increase food intake depending on the dose and brain region. | Both peptides are involved in the complex regulation of feeding, with NPFF showing dose-dependent opposing effects. |
| Opioid Tolerance | Implicated in the development of opioid tolerance. | Increased CNS levels are associated with opioid tolerance and dependence. | Both peptides are considered part of an anti-opioid system that can be activated by chronic opioid exposure. |
Experimental Protocols
Protocol 1: Competitive Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of unlabeled NPAF and NPFF for NPFF1 and NPFF2 receptors by measuring their ability to displace a specific radioligand.
Materials:
-
Cell Membranes: From a stable cell line (e.g., CHO, HEK293) expressing either human NPFF1 or NPFF2.
-
Radioligand: A high-affinity, iodinated NPFF analog (e.g., [¹²⁵I]-EYF or [¹²⁵I]-1DMe).
-
Unlabeled Ligands: NPAF and NPFF peptides.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter.
Procedure:
-
In a 96-well plate, combine the cell membranes (e.g., 20-40 µg of protein), a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled competitor peptides (NPAF or NPFF).
-
For total binding, omit the competitor peptide. For non-specific binding, include a high concentration (e.g., 1 µM) of unlabeled NPFF.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: cAMP Functional Assay
Objective: To measure the ability of NPAF and NPFF to inhibit adenylyl cyclase activity and determine their functional potency (EC50).
Materials:
-
Cells: CHO or HEK293 cells stably expressing either NPFF1 or NPFF2.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulant: Forskolin (B1673556).
-
Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
Agonists: NPAF and NPFF peptides.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells into 96-well or 384-well plates and culture overnight.
-
On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.
-
Add varying concentrations of the agonist peptides (NPAF or NPFF) to the wells.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except for the basal control to stimulate adenylyl cyclase.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
Data Analysis:
-
Normalize the data, setting the response to forskolin alone as 0% inhibition and the basal cAMP level (without forskolin) as 100% inhibition.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value for each peptide.
Conclusion
A-type this compound and this compound, despite their common origin, exhibit distinct functional profiles characterized by differences in receptor affinity and physiological outcomes. NPAF generally shows higher potency than NPFF, particularly at the NPFF2 receptor. While both peptides modulate a similar range of physiological systems, including pain, cardiovascular function, and feeding, the nuances of their effects, especially the well-documented dual role of NPFF in pain modulation, highlight the complexity of the NPFF system. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate further research and the development of targeted therapeutics that leverage the specific functional properties of these neuropeptides.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Kinetics of A-Type Neuropeptide FF Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Agonist Binding Affinity at NPFFR1
The binding affinity of an agonist to its receptor is a critical parameter in determining its biological activity. The dissociation constant (K_d) and the inhibition constant (K_i) are common measures of this affinity, with lower values indicating a higher binding affinity. The following table summarizes the reported binding affinities of several endogenous and synthetic agonists for the human A-type neuropeptide FF receptor (hNPFFR1).
| Agonist | Receptor | Assay Type | K_d (nM) | K_i (nM) | Cell Line | Reference(s) |
| This compound (NPFF) | hNPFFR1 | Radioligand Binding | 1.13 | - | [1] | |
| This compound (NPFF) | hNPFFR1 | Radioligand Binding | 2.82 | CHO | [2] | |
| [¹²⁵I]YVP | hNPFFR1 | Saturation Binding | 0.18 | HEK293 | ||
| Gonadotropin-inhibitory hormone (RFRP-3) | NPFFR1 | Not Specified | Selective for NPFFR1 | |||
| NPVF | NPFFR1 | Not Specified | Selective for NPFFR1 | [1] |
NPFFR1 Signaling Pathway
NPFFR1 is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit then dissociates and inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is a key mechanism through which NPFFR1 agonists exert their physiological effects, including the modulation of pain and opioid signaling.[1] There is also evidence suggesting that NPFFR1 can couple to Gαs proteins.[1]
Experimental Protocols
Accurate and reproducible experimental design is paramount for the characterization of receptor-ligand interactions. Below are detailed protocols for two key assays used to determine the binding affinity and functional activity of NPFFR1 agonists.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (K_i) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Culture cells (e.g., CHO or HEK293) stably expressing human NPFFR1.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells and centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate buffer and store at -80°C.
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-YVP), and varying concentrations of the unlabeled agonist.
-
For total binding, omit the unlabeled agonist.
-
For non-specific binding, include a high concentration of an unlabeled reference ligand.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, separating bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[2]
cAMP Functional Assay
This assay measures the ability of an agonist to inhibit the production of cAMP, providing a functional measure of receptor activation.
1. Cell Preparation:
-
Seed CHO or HEK293 cells stably expressing NPFFR1 into a 96-well plate and culture overnight.
2. Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test agonist to the wells.
-
Stimulate the cells with forskolin (B1673556) to induce cAMP production. (For Gαi-coupled receptors, the agonist's inhibitory effect is measured against this stimulated level).
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
3. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the E_max (the maximum effect).
Conclusion
This guide provides a comparative overview of the binding affinities of various agonists for the A-type this compound receptor. While direct kinetic data remains a gap in the current body of literature, the compiled affinity data offers valuable insights for researchers in the field. The detailed experimental protocols serve as a foundation for further studies aimed at elucidating the complete kinetic profiles of these and novel agonists, which will be instrumental in the development of selective and potent therapeutics targeting the NPFFR1.
References
A Comparative Guide to A-Type Neuropeptide FF Antagonist Specificity and Off-Target Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity and off-target binding profiles of A-type neuropeptide FF (NPFF) antagonists. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the selection of appropriate pharmacological tools and to inform the development of novel therapeutics targeting the NPFF system.
The NPFF system, comprising the peptides NPFF and neuropeptide AF (NPAF) and their receptors NPFF1 and NPFF2, is implicated in a range of physiological processes including pain modulation, opioid tolerance, and cardiovascular regulation.[1][2] Consequently, antagonists of these G protein-coupled receptors (GPCRs) are valuable research tools and potential therapeutic agents.[3] This guide focuses on two prominent non-peptide antagonists: BIBP3226 and RF9, summarizing their binding affinities and outlining the experimental protocols used for their characterization.
Data Presentation: Quantitative Comparison of Antagonist Binding Affinities
The following tables summarize the binding affinities (Ki) of selected A-type NPFF antagonists for NPFF receptors and key off-target receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki) of Antagonists at Human NPFF Receptors
| Antagonist | hNPFF1 Receptor (Ki, nM) | hNPFF2 Receptor (Ki, nM) | Reference(s) |
| BIBP3226 | 12 - 18 | 79 | [4][5] |
| RF9 | ~47 | ~75 | [6] |
Table 2: Off-Target Binding Affinities (Ki) of BIBP3226
| Receptor | Species | Ki (nM) | Reference(s) |
| Neuropeptide Y Y1 (NPY Y1) | rat | 1.1 | [5] |
| Neuropeptide Y Y1 (NPY Y1) | human | 7 | [7] |
| Neuropeptide Y Y2 (NPY Y2) | rat/human | > 1000 | [8] |
| Neuropeptide Y Y4 (NPY Y4) | rat | > 1000 | [9] |
| Neuropeptide Y Y5 (NPY Y5) | rat | > 1000 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antagonist specificity and off-target effects. Below are representative protocols for key in vitro assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Culture cells (e.g., CHO or HEK293) stably expressing the receptor of interest (e.g., hNPFF1R or hNPFF2R).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[1]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 100,000 x g).[1]
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-EYF for NPFFR2), and increasing concentrations of the unlabeled antagonist.[10]
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled reference ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.[10]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key second messenger for Gi/o-coupled receptors like NPFF receptors.
1. Cell Culture:
-
Seed cells stably expressing the NPFF receptor subtype of interest in a 96-well plate.
2. Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]
-
Add increasing concentrations of the antagonist to the wells and incubate.
-
Add a fixed concentration of an NPFF receptor agonist (e.g., NPFF or NPVF) to all wells except the basal control.
-
Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.[9]
-
Incubate the plate for a defined period.
3. Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or AlphaScreen).
4. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Calcium Mobilization Assay
This assay is used to assess the activity of antagonists on GPCRs that couple to the Gq signaling pathway, leading to an increase in intracellular calcium. While NPFF receptors primarily couple to Gi/o, some studies have investigated their potential to modulate calcium signaling.
1. Cell Preparation:
-
Plate cells expressing the target receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]
2. Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Add a fixed concentration of an agonist to stimulate the receptor.
-
Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).[11]
3. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the IC50 of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: NPFF Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for Competition Binding Assay.
Caption: Logical Flow of Functional Assays for Antagonist Characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. [<sup>3</sup>H]BIBP3226 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RF9, a potent and selective this compound receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apparent affinity and potency of BIBP3226, a non-peptide neuropeptide Y receptor antagonist, on purported neuropeptide Y Y1, Y2 and Y3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
A-type Neuropeptide FF: Validating In Vitro Discoveries in Preclinical Animal Models
A Comparative Guide for Researchers
Neuropeptide FF (NPFF) is an octapeptide, part of the RF-amide peptide family, first identified in the bovine brain.[1][2] It is a significant neuromodulator, particularly known for its role in regulating opioid signaling, pain perception, cardiovascular function, and inflammation.[1][3][4] The effects of NPFF are mediated through two G protein-coupled receptors (GPCRs), NPFF1 and NPFF2.[3][5][6] NPFFR1 is primarily found in the limbic system and hypothalamus, while NPFFR2 is densely expressed in the superficial layers of the spinal cord.[5][6][7] This guide provides a comparative analysis of key in vitro findings related to the NPFF system and their subsequent validation in various animal models, offering researchers a comprehensive overview of the translational evidence.
In Vitro Characterization: Receptor Binding and Cellular Signaling
Initial understanding of the NPFF system was established using recombinant cell lines such as Chinese Hamster Ovary (CHO), Human Embryonic Kidney 293 (HEK 293), and the human neuroblastoma cell line SH-SY5Y.[5] In these systems, NPFF demonstrates high-affinity binding to both its cognate receptors.[1]
In vitro studies have been pivotal in elucidating the primary signaling cascades activated by NPFF receptors. It is well-established that both NPFF1 and NPFF2 receptors couple to G proteins to regulate adenylyl cyclase.[5] In SH-SY5Y cells transfected with the human NPFF2 receptor, NPFF analogs were shown to inhibit forskolin-stimulated cAMP production.[8] Furthermore, NPFF receptor activation modulates voltage-gated N-type calcium channels and can influence intracellular calcium release.[5][8] A key finding at the cellular level is the ability of NPFF agonists to counteract the inhibitory effects of μ- and δ-opioid receptor activation on N-type Ca2+ channels, providing a mechanism for its anti-opioid functions.[5]
Recent studies have also uncovered a role for NPFF in inflammation, showing that it can suppress nitric oxide (NO) production in primary peritoneal and RAW 264.7 macrophages.[9][10] This effect is mediated through NPFF receptors and involves the inhibition of the NF-κB signaling pathway.[9][10]
Validation in Animal Models: From Bench to Preclinical
The physiological relevance of these in vitro findings has been extensively tested in rodent models. These in vivo studies have largely corroborated the cellular data, particularly in the domains of pain modulation, cardiovascular regulation, and inflammation.
Pain and Opioid Modulation
The NPFF system is recognized as a critical modulator of the opioid system.[5] The validation in animal models, however, reveals a complex, site-dependent action.
-
Supraspinal (Intracerebroventricular) Administration: NPFF and its analogs typically exert pronociceptive (anti-analgesic) effects, attenuating morphine-induced analgesia.[1][5] This aligns with in vitro findings that NPFF counteracts opioid receptor signaling. This anti-opioid effect is believed to contribute to the development of opioid tolerance and dependence.[1]
-
Spinal (Intrathecal) Administration: In contrast, intrathecal injection of NPFF often produces direct analgesic effects and can even potentiate morphine-induced analgesia in models like the tail-flick assay.[1] Gene expression studies in rat spinal cords show that both NPFF and NPFFR2 are upregulated during inflammatory pain, suggesting a role in spinal nociceptive processing.[1]
Cardiovascular Effects
In vivo studies in anesthetized rats have confirmed a potent role for the NPFF system in cardiovascular regulation. Intravenous or intracerebroventricular injection of NPFF or its agonists causes a transient, dose-dependent increase in arterial blood pressure and heart rate.[3][5][11][12] Conversely, putative NPFF antagonists can decrease blood pressure.[11][12] These findings suggest that the NPFF system is an important central regulator of sympathetic outflow and cardiovascular function.[3][4]
Anti-inflammatory Activity
The anti-inflammatory potential of NPFF observed in macrophage cell cultures has been successfully validated in vivo. In the carrageenan-induced mouse paw edema model, a classic model of acute inflammation, administration of NPFF markedly attenuated the inflammatory response.[9][10] This confirmation in an animal model strengthens the in vitro evidence that NPFF can suppress inflammatory processes.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies, providing a clear comparison of ligand affinities and functional outcomes.
Table 1: Receptor Binding Affinities of NPFF and Related Peptides
| Peptide/Compound | Receptor | Species | Kd / Ki (nM) | Cell Line | Reference |
| NPFF | hNPFFR1 | Human | 1.13 (Kd) | - | [1] |
| NPFF | hNPFFR2 | Human | 0.37 (Kd) | - | [1] |
| [3H]-EYF | mNPFFR2 | Mouse | 0.2 - 0.4 (Kd) | CHO | [13] |
| RF9 (Antagonist) | NPFFR1/R2 | Human | 45 (Ke) | - | [1] |
| NPVF-derived peptide | FF1 | - | Higher affinity than NPFF | - | [7] |
| NPVF-derived peptide | FF2 | - | Poor agonist activity | - | [7] |
Kd: Dissociation constant; Ki: Inhibition constant; Ke: Equilibrium dissociation constant. A lower value indicates higher binding affinity.
Table 2: Comparison of In Vitro Effects and In Vivo Validation
| In Vitro Finding | Assay/Cell Type | In Vivo Model | Outcome | Result Consistency |
| Opioid Modulation | Counteracts opioid inhibition of N-type Ca2+ channels (SH-SY5Y cells)[5] | Morphine-induced analgesia (Rat/Mouse) | i.c.v. NPFF attenuates morphine analgesia[1][7] | Consistent |
| Signaling | Inhibits adenylyl cyclase / cAMP production (SH2-D9 cells)[8] | Not directly measured | - | - |
| Cardiovascular | Not typically assessed in vitro | Anesthetized Rat | i.v. NPFF increases blood pressure and heart rate[5][11][12] | Validated |
| Anti-inflammation | Suppresses NO production; Inhibits NF-κB (Macrophages)[9] | Carrageenan-induced paw edema (Mouse) | NPFF attenuates paw edema[9][10] | Consistent |
| Analgesia | Modulates neuronal excitability | Tail-flick / Inflammatory Pain Models (Rat) | i.t. NPFF can produce analgesia[1] | Context-Dependent |
i.c.v.: Intracerebroventricular; i.t.: Intrathecal; i.v.: Intravenous; NO: Nitric Oxide.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in this guide.
Radioligand Receptor Binding Assay (In Vitro)
-
Objective: To determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand to NPFF receptors.
-
Methodology:
-
Membrane Preparation: CHO cells stably expressing the NPFF receptor of interest (e.g., mNPFFR2) are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.[13]
-
Binding Reaction: Membrane preparations are incubated with increasing concentrations of a selective radioligand (e.g., [3H]-EYF) in a binding buffer.[13]
-
Determination of Non-specific Binding: A parallel set of reactions is performed in the presence of a high concentration of a non-labeled NPFF agonist or antagonist to saturate the receptors.
-
Incubation & Separation: After incubation (e.g., 60 min at 25°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using non-linear regression (e.g., Scatchard analysis) to determine Kd and Bmax values.
-
Carrageenan-Induced Paw Edema (In Vivo)
-
Objective: To assess the anti-inflammatory effect of a compound in a model of acute inflammation.
-
Methodology:
-
Animals: Male mice are used for the experiment.
-
Baseline Measurement: The initial volume of the mouse's hind paw is measured using a plethysmometer.
-
Compound Administration: NPFF or a vehicle control is administered to the animals (e.g., via intraperitoneal injection).
-
Induction of Inflammation: After a set pre-treatment time (e.g., 30 min), a 1% solution of carrageenan is injected into the subplantar surface of the hind paw to induce localized inflammation and edema.[9]
-
Edema Measurement: Paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4 hours).
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection volume and the baseline volume. The percentage of inhibition of edema by the test compound is calculated relative to the vehicle control group.
-
Blood Pressure Measurement in Anesthetized Rats (In Vivo)
-
Objective: To measure the direct effect of NPFF analogs on cardiovascular parameters.
-
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are used.
-
Anesthesia: Rats are anesthetized with an appropriate agent (e.g., urethane).
-
Catheterization: The femoral artery is catheterized for direct measurement of arterial blood pressure. The femoral vein is catheterized for intravenous administration of test compounds.[11][12]
-
Hemodynamic Recording: The arterial catheter is connected to a pressure transducer, and mean arterial pressure (MAP) and heart rate (HR) are continuously recorded using a polygraph or digital data acquisition system.
-
Compound Administration: After a stabilization period, vehicle control and increasing doses of NPFF or its analogs are administered intravenously.[12]
-
Data Analysis: The changes in MAP and HR from the baseline are calculated for each dose. Dose-response curves are generated to determine the potency of the compounds.
-
Visualized Pathways and Workflows
References
- 1. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Neuronal Survival and Enhances Synaptic Protein Expression Following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound in central cardiovascular and neuroendocrine regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of this compound in central cardiovascular and neuroendocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. journals.ed.ac.uk [journals.ed.ac.uk]
- 7. Identification and characterization of novel mammalian this compound-like peptides that attenuate morphine-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (NPFF) analogs functionally antagonize opioid activities in NPFF2 receptor-transfected SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory potential of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The cardiovascular effects of PFRFamide and PFR(Tic)amide, a possible agonist and antagonist of this compound (NPFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo studies of dansylated compounds, the putative agonists and antagonists on this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of the mouse NPFF2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A-type Neuropeptide FF: A Comparative Guide to Immunohistochemistry and In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key techniques for studying the expression of A-type neuropeptide FF (NPFF): immunohistochemistry (IHC) and in situ hybridization (ISH). Understanding the strengths and limitations of each method is crucial for accurate interpretation of experimental results and for advancing our understanding of the physiological roles of NPFF in pain modulation, cardiovascular regulation, and neuroendocrine function.[1][2][3]
Introduction to A-type this compound
A-type this compound (NPFF) is a member of the RF-amide peptide family, characterized by a C-terminal Arginine-Phenylalanine-amide motif.[4] It is derived from the precursor protein pro-NPFFA and is involved in a wide range of physiological processes. NPFF exerts its effects through two G protein-coupled receptors, NPFF1 and NPFF2.[5] The signaling pathways are primarily coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[6] However, NPFFR2 can also couple to Gαs, stimulating adenylyl cyclase in certain brain regions.[7]
Comparison of Immunohistochemistry and In Situ Hybridization for NPFF Detection
Immunohistochemistry and in situ hybridization are powerful techniques to localize molecules within the anatomical context of tissues. While IHC detects the NPFF peptide (protein) itself, ISH detects the messenger RNA (mRNA) that codes for the NPFF precursor. The distribution of NPFF mRNA is generally similar to that of NPFF immunoreactivity; however, discrepancies can arise due to post-transcriptional and post-translational regulation, as well as differences in the transport and storage of the peptide versus its mRNA.[8] For instance, NPFF mRNA is primarily found in cell bodies, whereas the NPFF peptide can be detected in nerve terminals far from the site of synthesis.[8]
Key Considerations:
| Feature | Immunohistochemistry (IHC) | In Situ Hybridization (ISH) |
| Target Molecule | A-type this compound (protein) | A-type this compound mRNA |
| Information Provided | Localization and relative abundance of the final, biologically active peptide. | Localization of cells actively transcribing the NPFF gene. |
| Advantages | - Directly visualizes the functional molecule. - Can reveal subcellular localization in nerve terminals and vesicles. | - Highly specific due to nucleic acid probe hybridization. - Less prone to antibody cross-reactivity issues. |
| Limitations | - Antibody specificity is critical and requires rigorous validation. - Epitope masking due to fixation can affect signal. | - Does not confirm the presence of the translated, functional peptide. - mRNA levels may not directly correlate with protein levels. |
| Typical Application | Mapping neuronal pathways and sites of peptide release. | Identifying neuronal populations synthesizing NPFF. |
Experimental Protocols
The following are generalized protocols for performing IHC and ISH for A-type NPFF in brain tissue. Optimization for specific antibodies, probes, and tissue types is essential.
Immunohistochemistry (IHC) Protocol for A-type NPFF
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBST)
-
Primary antibody against A-type NPFF
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
Chromogen substrate (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in deionized water for 5 minutes.[6]
-
-
Antigen Retrieval:
-
Blocking:
-
Incubate with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Apply Blocking Buffer and incubate for 1 hour at room temperature.[6]
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Rinse slides with Wash Buffer (3 changes, 5 minutes each).
-
Apply diluted biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides with Wash Buffer (3 changes, 5 minutes each).
-
Apply ABC reagent and incubate for 30 minutes at room temperature.[6]
-
-
Chromogen Development:
-
Apply chromogen substrate and monitor for color development.
-
Stop the reaction by immersing in deionized water.[6]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin.
-
Dehydrate through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
In Situ Hybridization (ISH) Protocol for A-type NPFF mRNA
This protocol is a general guideline for using oligonucleotide probes on FFPE tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series
-
Proteinase K
-
Hybridization Buffer
-
Labeled antisense oligonucleotide probe for NPFF mRNA
-
Post-hybridization wash solutions (e.g., SSC buffers)
-
Blocking solution
-
Antibody conjugate (e.g., anti-digoxigenin-AP)
-
Chromogenic substrate (e.g., NBT/BCIP)
-
Nuclear fast red counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for IHC.
-
-
Permeabilization:
-
Incubate sections with Proteinase K at 37°C for 15-30 minutes.
-
Wash with PBS.
-
-
Prehybridization:
-
Apply Hybridization Buffer to the sections and incubate for 1-2 hours at the hybridization temperature.
-
-
Hybridization:
-
Dilute the labeled NPFF antisense probe in Hybridization Buffer.
-
Apply the probe to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the appropriate hybridization temperature.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes with SSC buffers at increasing temperatures to remove non-specifically bound probe.
-
-
Immunological Detection:
-
Block non-specific binding with a blocking solution.
-
Incubate with an antibody conjugate that recognizes the probe label (e.g., anti-digoxigenin-AP) for 2 hours at room temperature.
-
Wash with buffer.
-
-
Chromogenic Development:
-
Incubate with a chromogenic substrate (e.g., NBT/BCIP) until the desired color intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red.
-
Dehydrate and mount with a permanent mounting medium.
-
Visualizations
A-type this compound Signaling Pathway
Caption: Signaling pathway of A-type this compound.
Experimental Workflow for Immunohistochemistry (IHC)
Caption: Generalized workflow for immunohistochemistry.
Experimental Workflow for In Situ Hybridization (ISH)
Caption: Generalized workflow for in situ hybridization.
References
- 1. This compound distribution in the human and rat forebrain: a comparative immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Immunohistochemical localization of this compound-like in the brain of the turtle: relation to catecholaminergic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression analysis of this compound receptors on neuroendocrine-related neurons in the rat brain using highly sensitive in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of A-Type Neuropeptide FF Effects on Diverse Neuronal Populations
For Researchers, Scientists, and Drug Development Professionals
Neuropeptide FF (NPFF) is an octapeptide belonging to the RFamide family, which plays a crucial role in a wide array of physiological processes, including pain modulation, cardiovascular regulation, neuroendocrine signaling, and food intake.[1] Its actions are mediated through two primary G protein-coupled receptors (GPCRs), NPFFR1 and NPFFR2, which are widely but differentially expressed throughout the central nervous system (CNS).[2][3] This differential expression accounts for the varied and sometimes opposing effects of NPFF on different neuronal populations. This guide provides a comparative overview of these effects, supported by experimental data and detailed methodologies, to aid researchers in understanding the complex role of the NPFF system.
Comparative Effects on Neuronal Activity
NPFF exerts distinct excitatory, inhibitory, or modulatory effects depending on the neuronal population, the receptor subtype expressed, and the specific signaling pathways engaged. The peptide's role as an "opioid-modulating peptide" is particularly complex, with its effects—either potentiating or blocking opioid-induced analgesia—being contingent on the site of administration.[4]
Hypothalamic Neurons: Regulators of Reproduction and Homeostasis
In the hypothalamus, NPFF is a key modulator of neurons that control reproduction and energy balance.
-
Gonadotropin-Releasing Hormone (GnRH) Neurons: NPFF acts as an inhibitory signal for GnRH neurons, which are central to reproductive function. Studies using cell-attached electrophysiology on GnRH-GFP tagged neurons in acute brain slices show that NPFF potently decreases the neuronal firing rate.[5] This inhibition is mediated by the NPFFR1 receptor (also known as the RFRP receptor) and involves the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, a canonical Gαi/o protein signaling pathway.[2][6] This suggests NPFF plays a role in suppressing the reproductive axis, particularly during metabolic challenges like fasting.[5][6]
-
Paraventricular Nucleus (PVN) Neurons: NPFF demonstrates contrasting effects on different neuronal subtypes within the PVN.[7]
-
On parvocellular neurons , which are involved in regulating sympathetic outflow, NPFF has a net excitatory effect. It achieves this by presynaptically inhibiting GABAergic inputs, leading to disinhibition. It also exerts a direct depolarizing postsynaptic effect on these cells.[7]
-
Conversely, on magnocellular neurons , which regulate hormone secretion, NPFF enhances GABAergic synaptic input, resulting in an overall inhibitory action.[7]
-
-
Arcuate Nucleus (ARC) Neuropeptide Y (NPY) Neurons: In a human embryonic-stem-cell-derived model of ARC neurons, NPFF was shown to decrease neuronal activity.[8] By activating NPFFR2, NPFF reduces cytoplasmic calcium oscillations, indicating an inhibitory effect on these orexigenic NPY neurons.[2][8]
Spinal Cord and Dorsal Root Ganglion (DRG) Neurons: Modulators of Pain and Sensation
The NPFF system is densely expressed in the superficial layers of the spinal cord, a critical region for processing pain signals.[3][9]
-
Superficial Dorsal Horn Neurons: This region contains a high density of NPFFR2 receptors.[9] NPFF-expressing cells in this area are a distinct population of excitatory interneurons that respond to both noxious and pruritic (itch) stimuli.[10] The effects of NPFF here are complex and linked to pain modulation. Intrathecal administration of NPFF analogs produces pronociceptive effects, likely through the activation of NPFFR2, whereas intracerebroventricular administration can have antinociceptive effects, mediated mainly by NPFFR1.[2][11]
-
Dorsal Root Ganglion (DRG) Neurons: In acutely dissociated DRG neurons, NPFF demonstrates a significant anti-opioid function. Activation of NPFF2 receptors specifically counteracts the inhibition of N-type voltage-gated Ca²⁺ channels caused by opioids.[9] This highlights a direct cellular mechanism by which NPFF can modulate the analgesic effects of opioids at the primary sensory neuron level.
Quantitative Data Summary
The following tables summarize key quantitative findings from experimental studies on the effects of NPFF.
Table 1: Electrophysiological Effects of NPFF on Neuronal Firing
| Neuronal Population | Species | NPFF Concentration | Experimental Method | Observed Effect | Percent Change | Reference |
| GnRH Neurons | Mouse | 500 nM | Cell-attached electrophysiology | Potent decrease in firing rate | Not specified | [5] |
| Arcuate NPY Neurons | Human | 10 nM | Calcium Imaging (Fluo-8) | Reduced frequency of Ca²⁺ oscillations | 31 ± 5% decrease in Fluo-8 intensity (non-oscillating cells) | [8] |
Table 2: NPFF Receptor Binding Affinities
| Receptor Subtype | Species | Ligand | Binding Affinity (Kd) | Reference |
| hNPFFR1 | Human | NPFF | 1.13 nM | [4] |
| hNPFFR2 | Human | NPFF | 0.37 nM | [4] |
Table 3: Neuroprotective Effects of NPFF on Ischemic Cortical Neurons
| Protein | Treatment Group | Experimental Method | Observed Effect | Percent Change vs. OGD | Reference |
| GAP43 | rNPFF (400 ng/mL) | Western Blot | Increased expression | ▲ 33.3% | [1] |
| PSD95 | rNPFF (400 ng/mL) | Western Blot | Increased expression | ▲ 45.6% | [1] |
| Mature BDNF | rNPFF (400 ng/mL) | Western Blot | Upregulated expression | ▲ ~27% | [1] |
| (OGD: Oxygen-Glucose Deprivation, a model for ischemic injury) |
Signaling Pathways and Experimental Workflows
NPFF Receptor Signaling
NPFF receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase (AC) and a subsequent decrease in intracellular cyclic AMP (cAMP).[2][9] However, NPFFR2 can also couple to Gαs to stimulate AC in certain brain regions.[2] The downstream effects are cell-type specific, often involving the modulation of ion channels.
Caption: General signaling pathways for NPFFR1 and NPFFR2 activation.
Experimental Workflow: Electrophysiology on Brain Slices
Studying the direct effects of neuropeptides on neuronal excitability often involves electrophysiological recordings from acute brain slices, a technique that preserves local synaptic circuitry.
Caption: Workflow for patch-clamp electrophysiology in acute brain slices.
Detailed Experimental Protocols
Protocol 1: Cell-Attached Electrophysiology on GnRH Neurons
This method, adapted from studies investigating NPFF's effect on GnRH neurons[5][6], allows for the recording of action potential firing without disrupting the intracellular milieu.
-
Animal Model: Adult GnRH-driven green fluorescent protein (GFP)-tagged mice are used to facilitate the identification of GnRH neurons.
-
Slice Preparation: Mice are deeply anesthetized and transcardially perfused with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). The brain is rapidly removed and placed in slushy ACSF. Coronal slices (e.g., 300 µm thick) containing the preoptic area are prepared using a vibratome. Slices are allowed to recover in ACSF at 32-34°C for at least 30 minutes before being maintained at room temperature.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated ACSF. GnRH-GFP neurons are identified using fluorescence microscopy. A glass pipette (3-5 MΩ) filled with ACSF is used to form a high-resistance seal (>1 GΩ) on the cell membrane (cell-attached configuration).
-
Data Acquisition: Spontaneous firing activity is recorded in voltage-clamp mode. After a stable baseline recording period, NPFF (e.g., 500 nM) is bath-applied, and recording continues. A final washout period is recorded to observe any reversal of the peptide's effects.
-
Analysis: The firing rate (in Hz) is quantified by counting action potentials over time bins (e.g., 1-second bins) and comparing the average rate during baseline, NPFF application, and washout periods.
Protocol 2: Calcium Imaging in Cultured Neurons
This protocol is based on the methodology used to assess NPFF's impact on human arcuate-like neurons and is suitable for measuring changes in intracellular calcium dynamics, an indicator of neuronal activity.[8]
-
Cell Culture: Human embryonic stem cells are differentiated into arcuate-like neurons (hALNs) expressing NPY, as per established protocols. Cells are plated on coated coverslips for imaging.
-
Calcium Indicator Loading: Cells are incubated with a calcium-sensitive dye (e.g., Fluo-8 AM) in a loading buffer for a specified time (e.g., 30 minutes at 37°C), allowing the dye to enter the cells.
-
Imaging: The coverslip is mounted on a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging. Cells are perfused with a physiological salt solution.
-
Data Acquisition: A baseline of spontaneous calcium activity is recorded by capturing images at a set frequency. NPFF (e.g., 10 nM) is then added to the perfusion solution, and recording continues to capture the cellular response.
-
Analysis: Image sequences are analyzed using appropriate software. Regions of interest (ROIs) are drawn around individual cell bodies. The fluorescence intensity within each ROI is measured over time. Changes in the frequency and amplitude of calcium oscillations or shifts in baseline fluorescence intensity before and after NPFF application are quantified.
References
- 1. This compound Promotes Neuronal Survival and Enhances Synaptic Protein Expression Following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound receptor - Wikipedia [en.wikipedia.org]
- 4. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. An Inhibitory Circuit From Brainstem to GnRH Neurons in Male Mice: A New Role for the RFRP Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of this compound in central cardiovascular and neuroendocrine regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NPFF Decreases Activity of Human Arcuate NPY Neurons: A Study in Embryonic-Stem-Cell-Derived Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Expression of this compound Defines a Population of Excitatory Interneurons in the Superficial Dorsal Horn of the Mouse Spinal Cord that Respond to Noxious and Pruritic Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portal.research.lu.se [portal.research.lu.se]
The Role of A-Type Neuropeptide FF in Opioid Tolerance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of tolerance remains a significant obstacle in the long-term clinical use of opioid analgesics. This guide provides a comparative analysis of the role of the A-type neuropeptide FF (NPFF) system in the mechanisms of opioid tolerance. It summarizes key experimental data, details relevant research protocols, and visualizes the underlying signaling pathways to support further investigation and the development of novel therapeutic strategies.
NPFF System as a Target for Mitigating Opioid Tolerance
The NPFF system, comprising the neuropeptides NPFF and NPAF, and their receptors NPFFR1 and NPFFR2, has emerged as a critical modulator of opioid signaling. Functioning as an anti-opioid system, the activation of NPFF receptors can counteract the analgesic effects of opioids and contribute to the development of tolerance and hyperalgesia. Consequently, antagonism of NPFF receptors presents a promising strategy to enhance and prolong opioid-induced analgesia while mitigating the development of tolerance.
Comparative Efficacy of NPFF Receptor Antagonists
This section summarizes experimental data from preclinical studies investigating the efficacy of NPFF receptor antagonists in preventing or reversing opioid tolerance. The data is primarily derived from studies utilizing the tail-flick test, a standard method for assessing nociceptive thresholds in rodents.
Table 1: Effect of NPFF Receptor Antagonist RF9 on Heroin-Induced Tolerance
| Treatment Group | Pre-treatment Tail-flick Latency (s) | Post-treatment Tail-flick Latency (s) after Heroin Challenge | Fold Change in Analgesic Effect |
| Saline + Saline | 2.5 ± 0.2 | 2.6 ± 0.3 | 1.0 |
| Saline + Heroin | 2.4 ± 0.3 | 7.8 ± 0.5 | 3.25 |
| Heroin (chronic) + Heroin | 2.6 ± 0.2 | 3.5 ± 0.4 | 1.35 (Tolerance) |
| Heroin + RF9 (chronic) + Heroin | 2.5 ± 0.3 | 7.5 ± 0.6 | 3.0 (Tolerance Prevented) |
Data synthesized from studies investigating the co-administration of the NPFF antagonist RF9 with heroin. Chronic heroin administration leads to a significant reduction in its analgesic effect (tolerance), which is prevented by the co-administration of RF9.
Table 2: Reversal of Established Morphine Tolerance by NPFF Receptor Ligand AC-263093
| Treatment Group | Pre-infusion Morphine Analgesia (%MPE) | Post-infusion Morphine Analgesia (%MPE) | p-value |
| Vehicle | 85 ± 5 | 30 ± 8 | <0.01 |
| AC-263093 (10 mg/kg, i.p.) | 82 ± 6 | 75 ± 7 | >0.05 (ns) |
Data from a study where rats were rendered tolerant to morphine via continuous infusion.[1] A subsequent challenge with morphine showed a significant reduction in analgesia in the vehicle group, indicating tolerance.[1] Treatment with AC-263093, a compound with mixed activity at NPFF receptors, significantly reversed this tolerance.[1] %MPE = Percent Maximum Possible Effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are standard protocols for inducing opioid tolerance and assessing its effects.
Induction of Morphine Tolerance in Mice
This protocol is adapted from established methods for inducing and quantifying morphine-induced hyperalgesia and analgesic tolerance.[2]
Materials:
-
Morphine sulfate (B86663) solution (e.g., 5 mg/kg in sterile saline)
-
Saline solution (0.9% NaCl)
-
Syringes and needles for subcutaneous injection
-
Animal restraining device
Procedure:
-
Habituation (3 days): Handle mice for 5-10 minutes daily and habituate them to the restraining device to minimize stress-induced analgesia.
-
Baseline Nociceptive Measurement (Day 0): Measure the baseline tail-flick latency for each mouse before any drug administration.
-
Chronic Morphine Administration (Days 1-7):
-
Divide mice into a control group and a morphine-tolerant group.
-
Administer saline to the control group and morphine (e.g., 10 mg/kg, s.c.) to the morphine group once daily for 7 consecutive days.
-
-
Assessment of Tolerance (Day 8):
-
On the final day, administer a challenge dose of morphine (e.g., 5 mg/kg, s.c.) to both groups.
-
Measure the tail-flick latency at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-injection.
-
A significant decrease in the analgesic effect of morphine in the chronically treated group compared to the control group indicates the development of tolerance.
-
Tail-Flick Test for Nociceptive Assessment
The tail-flick test is a common method to measure the analgesic effects of drugs by quantifying the latency of a mouse or rat to withdraw its tail from a noxious heat source.
Apparatus:
-
Tail-flick analgesia meter with a radiant heat source.
Procedure:
-
Gently place the mouse in the restraining device, allowing the tail to be exposed.
-
Position the tail over the radiant heat source.
-
Activate the heat source and start a timer simultaneously.
-
The timer stops automatically when the mouse flicks its tail out of the beam of light.
-
Record the tail-flick latency.
-
To prevent tissue damage, a cut-off time (typically 10-15 seconds) is established. If the mouse does not respond within this time, the heat source is turned off, and the maximum latency is recorded.
-
Allow the tail to cool completely between measurements.
Signaling Pathways and Experimental Workflow
Visualizing the molecular interactions and experimental processes is essential for a comprehensive understanding.
NPFF and Opioid Receptor Signaling Interaction
The following diagram illustrates the opposing signaling pathways of the mu-opioid receptor (MOR) and the NPFF receptors (NPFFR1/2), which contributes to the development of opioid tolerance.
Caption: NPFF and opioid receptor signaling pathways.
Experimental Workflow for Validating NPFF's Role in Opioid Tolerance
This diagram outlines the logical flow of a typical experiment designed to investigate the role of the NPFF system in opioid tolerance.
Caption: Experimental workflow diagram.
Conclusion and Future Directions
The evidence strongly suggests that the A-type this compound system plays a significant role in the development of opioid tolerance. The use of NPFF receptor antagonists, such as RF9, has been shown to effectively prevent the attenuation of opioid-induced analgesia in preclinical models. Furthermore, targeting NPFF receptors may also offer a strategy to reverse established tolerance.
Future research should focus on:
-
The development of more potent and selective NPFF receptor antagonists with favorable pharmacokinetic profiles for clinical use.
-
Investigating the specific roles of NPFFR1 and NPFFR2 in opioid tolerance to allow for more targeted therapeutic approaches.
-
Exploring the potential of dual-acting compounds that combine mu-opioid receptor agonism with NPFF receptor antagonism in a single molecule.
By continuing to unravel the complex interplay between the NPFF and opioid systems, the development of safer and more effective long-term pain management strategies is an achievable goal.
References
A Comparative Analysis of A-type Neuropeptide FF and Opioid Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the signal transduction pathways initiated by the activation of A-type neuropeptide FF (NPFF) receptors and other G protein-coupled receptors (GPCRs), with a particular focus on opioid receptors. The NPFF system, comprising NPFF and its receptors NPFF1 and NPFF2, is a critical modulator of various physiological processes, most notably pain and opioid sensitivity.[1][2][3] Understanding the signaling intricacies of NPFF receptors in comparison to classical opioid receptors is paramount for the development of novel therapeutics with improved efficacy and reduced side effects.[4][5][6]
Core Signaling Mechanisms: A Head-to-Head Comparison
NPFF receptors, like opioid receptors, are members of the GPCR superfamily and primarily couple to inhibitory G proteins (Gαi/o).[1] This shared initial step leads to a cascade of downstream events that ultimately define the cellular response. However, divergences in G protein coupling promiscuity and the activation of parallel signaling cascades contribute to the distinct pharmacological profiles of these two receptor systems.
G Protein Coupling Specificity
Both NPFF and opioid receptors predominantly signal through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][7][8] However, evidence suggests that NPFF receptors exhibit a broader range of G protein coupling. NPFF1 receptors have been shown to couple to Gαi3 and Gαs, while the more extensively studied NPFF2 receptors can couple to Gαi2, Gαi3, Gαo, and Gαs proteins.[4][9] This coupling to Gαs, which stimulates adenylyl cyclase, suggests a more complex regulation of cAMP by NPFF receptors compared to the primarily inhibitory actions of μ-opioid receptors. In contrast, μ- and δ-opioid receptors are classically known to couple to Gαi/o proteins.[7]
Figure 1: Comparative Signaling Pathways of NPFF and Opioid Receptors.
Downstream Effector Modulation
The differential G protein coupling of NPFF and opioid receptors leads to distinct downstream signaling profiles. While both receptor types converge on the modulation of adenylyl cyclase and the MAPK/ERK pathway, their effects on intracellular calcium and ion channel activity can differ.
Cyclic AMP (cAMP) Inhibition: The primary and most well-characterized signaling outcome for both NPFF and opioid receptors is the inhibition of cAMP production. This is a direct consequence of their coupling to Gαi/o proteins. While both receptor families effectively reduce cAMP levels, the potency and efficacy can vary depending on the specific receptor subtype and agonist.
MAPK/ERK Pathway Activation: Activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another common feature of NPFF and opioid receptor signaling.[10][11] This pathway is involved in regulating a wide array of cellular processes, including gene expression, proliferation, and survival. The activation of ERK by both receptor types is a key area of investigation for understanding their long-term effects.
Intracellular Calcium Mobilization: NPFF receptors, through potential coupling with Gαq, can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in an increase in cytosolic calcium concentration. In contrast, the primary effect of μ- and δ-opioid receptor activation on calcium is the inhibition of voltage-gated calcium channels, leading to a decrease in calcium influx.
Quantitative Comparison of Signaling Events
The following tables summarize available quantitative data comparing the signaling outputs of NPFF and opioid receptor activation. It is important to note that these data are compiled from various studies and experimental conditions may differ.
| Receptor | Agonist | Cell Line | Assay | EC50 / IC50 (nM) | Emax (% of control) | Reference |
| NPFF-R2 | NPFF | CHO-K1 | ERK Phosphorylation | ~10 | Not Reported | [12] |
| NPFF-R2 | 1DMe (analog) | CHO-K1 | ERK Phosphorylation | ~1 | Not Reported | [12] |
| δ-Opioid | SNC80 | CHO-K1-hDOR | ERK Phosphorylation | 1.6 ± 0.4 | 100 | [13] |
| δ-Opioid | DADLE | CHO-K1-hDOR | ERK Phosphorylation | 2.3 ± 0.6 | 95 ± 5 | [13] |
| μ-Opioid | Morphine | SH-SY5Y | cAMP Inhibition | 193 | Not Reported | [8] |
| μ-Opioid | Fentanyl | SH-SY5Y | cAMP Inhibition | 27 | 56 | [8] |
Table 1: Comparative Potency and Efficacy in ERK Activation and cAMP Inhibition.
| Receptor System | Effect on Calcium Signaling | Mechanism | Reference |
| NPFF2 Receptor | Enhances carbachol-induced Ca²⁺ release | Gαq/PLC/IP3 pathway | [7] |
| δ-Opioid Receptor | Reduces maximal Ca²⁺ release by 40% (in the presence of NPFF agonist) | Attenuation of Gαq-mediated signaling | [7] |
| μ-Opioid Receptor | Inhibits N-type Ca²⁺ channels | Gαi/o-mediated inhibition of channel activity | [7] |
Table 2: Comparative Effects on Intracellular Calcium Signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers aiming to conduct similar comparative studies.
cAMP Measurement Assay
This protocol is adapted from competitive immunoassays like HTRF (Homogeneous Time-Resolved Fluorescence).
1. Cell Culture and Treatment:
-
Plate cells (e.g., CHO-K1 or SH-SY5Y) expressing the receptor of interest in a 96- or 384-well plate.
-
Culture overnight to allow for adherence.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Add varying concentrations of the GPCR agonist (e.g., NPFF or DAMGO) and incubate for a specified time (e.g., 30 minutes) at 37°C.
2. Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided with the assay kit.
-
Add the HTRF reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
In the absence of cellular cAMP, the antibody binds the d2-cAMP, bringing the cryptate and d2 into close proximity and generating a FRET signal.
-
Cellular cAMP produced upon receptor activation competes with the d2-cAMP for antibody binding, leading to a decrease in the FRET signal.
-
Read the fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm) using a compatible plate reader.
3. Data Analysis:
-
Calculate the ratio of the two emission wavelengths and plot the data against the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 values.
Figure 2: Workflow for a competitive immunoassay-based cAMP measurement.
ERK Phosphorylation Assay (Western Blot)
This protocol outlines the steps for detecting phosphorylated ERK (p-ERK) by Western blotting.
1. Cell Culture and Stimulation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of the agonist for a specific time (e.g., 5-10 minutes).
2. Cell Lysis and Protein Quantification:
-
Place the plates on ice and wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the normalized data against agonist concentration to determine EC50 values.
Figure 3: Workflow for Western blot analysis of ERK phosphorylation.
Conclusion
The comparative analysis of NPFF and opioid receptor signaling pathways reveals a complex interplay of shared and divergent mechanisms. While both primarily couple to Gαi/o to inhibit cAMP production, NPFF receptors exhibit broader G protein coupling potential, which may contribute to their modulatory effects on opioid signaling. The ability of NPFF receptors to also potentially couple to Gαs and Gαq adds layers of complexity to their signaling profile. The quantitative differences in ERK activation and the opposing effects on intracellular calcium further highlight the distinct nature of these two receptor systems. A thorough understanding of these differences is crucial for the rational design of novel analgesics and therapies for opioid use disorder that leverage the modulatory properties of the NPFF system.
References
- 1. The μ-opioid receptor agonist DAMGO presynaptically suppresses solitary tract-evoked input to neurons in the rostral solitary nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsically active variants of Erk oncogenically transform cells and disclose unexpected autophosphorylation capability that is independent of TEY phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Opioid–this compound Small Molecule Ligands Demonstrate Analgesia with Reduced Tolerance Liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of this compound receptors in neuroadaptive responses to acute and chronic opiate treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (NPFF) analogs functionally antagonize opioid activities in NPFF2 receptor-transfected SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional differences between NPFF1 and NPFF2 receptor coupling: high intrinsic activities of RFamide-related peptides on stimulation of [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Differential activation of this compound receptors by gonadotropin-inhibitory hormone peptides in the European sea bass [frontiersin.org]
- 10. This compound activates ERK and NF kappa B signal pathways in differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Neuropeptide FF
For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive compounds like Neuropeptide FF are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with general laboratory safety principles and best practices for peptide waste management. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is crucial. While some Safety Data Sheets (SDS) for Neuropepeptide FF state that it does not meet the criteria for classification as a hazardous substance, its full toxicological properties may not be extensively documented.[1][2][3] Therefore, it should be handled with care, assuming it to be a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory: [4][5][6]
-
Gloves: Use chemical-resistant gloves, such as nitrile.[4]
-
Eye Protection: Wear safety goggles or a face shield.[4]
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.[4]
All handling of this compound, especially in its lyophilized powder form which can easily become airborne, should be conducted in a well-ventilated area, such as a chemical fume hood or biosafety cabinet, to minimize the risk of inhalation.[1][4]
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash unless explicitly permitted by your EHS department.[4][7][8]
1. Waste Segregation:
Proper waste segregation is the first critical step.[4][9] At the point of generation, separate waste into the following categories:
-
Solid Waste: This includes unused or expired lyophilized this compound, as well as contaminated consumables like gloves, pipette tips, empty vials, and weigh boats.[5][7]
-
Liquid Waste: This includes solutions containing this compound, such as stock solutions, experimental buffers, and the initial rinse of contaminated labware.[5][10]
-
Sharps Waste: Needles, syringes, and broken glassware that have come into contact with the peptide.[11]
2. Liquid Waste Management:
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[10] The container should be compatible with the solvents used.
-
Inactivation (Recommended): To neutralize the biological activity of the peptide, a chemical inactivation step is recommended.[5][11] This should be performed in a chemical fume hood. A common method is to add a 10% bleach solution (final concentration of sodium hypochlorite (B82951) between 0.5-1.0%) and allow a contact time of at least 30 minutes.[11] Alternatively, chemical hydrolysis using a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) for a minimum of 24 hours can be effective.[5]
-
Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before it can be processed for final disposal.[5]
-
Final Disposal: The neutralized waste should be collected in a hazardous waste container. Do not pour any peptide solutions down the drain unless you have explicit permission from your institution's EHS department.[9][12]
3. Solid Waste Management:
-
Collection: Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[5][10]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminant ("this compound contaminated debris").[5][10]
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area.[5] Arrange for pickup and disposal through your institution's certified hazardous waste management service.[4]
4. Sharps Waste Management:
-
Collection: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container that is clearly labeled.[11]
-
Disposal: Do not overfill the sharps container. Once it is full, seal it and arrange for disposal through your institution's biohazardous or chemical waste stream, which typically involves incineration.[11][13]
Summary of Disposal Recommendations
The following table summarizes the key procedural information for the proper disposal of this compound.
| Waste Type | Collection Container | Treatment Protocol | Final Disposal Route |
| Liquid Waste | Labeled, leak-proof, compatible container | 1. Inactivation (Recommended): Add 10% bleach solution (0.5-1.0% final concentration) for ≥30 mins OR 1M HCl/NaOH for ≥24 hrs. 2. Neutralization: Adjust pH to 6.0-8.0. | Institutional Hazardous Chemical Waste Program[4] |
| Solid Waste | Labeled, leak-proof container with liner | None required before collection. | Institutional Hazardous Chemical Waste Program[4] |
| Sharps Waste | Labeled, puncture-resistant sharps container | None required before collection. | Institutional Biohazardous/Chemical Waste Program (Incineration)[12] |
Experimental Protocol: Chemical Inactivation of Peptide Waste
This protocol outlines a general procedure for inactivating liquid peptide waste based on common laboratory practices.[5]
Objective: To neutralize the biological activity of this compound in liquid waste prior to final disposal.
Materials:
-
Liquid peptide waste
-
10% Bleach solution (or 1 M HCl / 1 M NaOH)
-
Appropriate acid/base for neutralization (e.g., sodium bicarbonate, weak acid)
-
pH indicator strips or pH meter
-
Labeled hazardous waste container
-
Stir bar and stir plate (optional)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Conduct all steps within a certified chemical fume hood. Ensure you are wearing appropriate PPE.
-
Addition of Inactivating Agent: Slowly and carefully add the inactivation solution to the liquid peptide waste. For bleach, add enough to reach a final concentration of 0.5-1.0% sodium hypochlorite. For acid/base hydrolysis, add the 1 M HCl or NaOH solution.
-
Reaction Time: Gently mix the solution. Allow the mixture to react for a sufficient time to ensure complete degradation of the peptide. A minimum of 30 minutes is recommended for bleach, and 24 hours for acid/base hydrolysis.[5][11]
-
Neutralization: After the inactivation period, check the pH of the solution. Carefully neutralize the waste by adding an appropriate acid or base until the pH is between 6.0 and 8.0.[5] Monitor the pH continuously during this process.
-
Collection for Disposal: Transfer the neutralized waste into a clearly labeled, leak-proof hazardous waste container.
-
Final Disposal: Store the container in a designated waste accumulation area and arrange for pickup by your institution's EHS department.[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. documents.tocris.com [documents.tocris.com]
- 2. abmole.com [abmole.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. peptide24.store [peptide24.store]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. research.hawaii.edu [research.hawaii.edu]
Essential Safety and Operational Guide for Handling Neuropeptide FF
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Neuropeptide FF. The following procedures are designed to ensure the safe handling, use, and disposal of this peptide in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to multiple safety data sheets (SDS), adherence to standard laboratory safety practices is essential to minimize any potential risks.[1][2][3] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2]
Recommended Personal Protective Equipment:
Proper PPE is mandatory to prevent accidental exposure. The following table summarizes the required equipment.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, with side shields. | Protects against splashes and airborne dust particles.[4][5][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable.[5][6] | Prevents direct skin contact with the peptide.[4][5] |
| Body Protection | Laboratory Coat | Standard lab coat, fully buttoned.[5][6] | Protects skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | Fume Hood / Respirator | Work in a well-ventilated area or a chemical fume hood. A respirator may be needed for handling large quantities of lyophilized powder.[2][5] | Avoids inhalation of dust and aerosols.[2][7] |
Handling and Storage Procedures
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[2][7][8]
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols when handling the lyophilized powder.[2][7][8]
-
Personal Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[8] Remove contaminated clothing promptly.[1][2]
Storage:
-
Container: Store the peptide in a tightly sealed container in a dry, cool, and well-ventilated place.[8]
-
Temperature: For long-term storage, it is recommended to aliquot and store at -20°C or below to avoid repeated freeze-thaw cycles.[5]
First Aid Measures
In the event of exposure, follow these immediate first aid protocols:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek immediate medical attention.[1][2][8] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Consult a physician if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2] |
Spill and Disposal Plan
Accidental Release Measures:
-
Evacuate: Evacuate personnel from the immediate area of the spill.[7][8]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear appropriate PPE. Cover the spill with a suitable absorbent material.[2]
-
Clean-up: Carefully sweep or scoop up the material and place it into a designated, sealed container for disposal.[2][7] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate cleaning agent.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5]
-
Place the peptide, in either solid or solution form, into a clearly labeled and sealed waste container designated for chemical waste.[5]
Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. abmole.com [abmole.com]
- 2. documents.tocris.com [documents.tocris.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Guidelines for Safe Operation and Maintenance of High-throughput Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. echemi.com [echemi.com]
- 8. targetmol.com [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
